4-Bromo-7-chloro-1H-indazole
Description
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-7-chloro-1H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClN2/c8-5-1-2-6(9)7-4(5)3-10-11-7/h1-3H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSAJRYOENRFNFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=NNC2=C1Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4-Bromo-7-chloro-1H-indazole
Introduction
The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous pharmacologically active compounds. The strategic introduction of halogen atoms onto the indazole ring system allows for the fine-tuning of a molecule's physicochemical properties, such as lipophilicity and metabolic stability, and provides synthetic handles for further functionalization, often through cross-coupling reactions.[1] This guide provides a comprehensive overview of the synthetic routes to 4-bromo-7-chloro-1H-indazole, a key building block for the development of novel therapeutic agents. The methodologies discussed herein are designed to be robust and scalable, addressing the needs of researchers in drug discovery and development.
Retrosynthetic Analysis
Two primary retrosynthetic strategies for the synthesis of 4-bromo-7-chloro-1H-indazole are presented. The first approach commences with a commercially available di-substituted benzonitrile, introducing the bromine atom and subsequently forming the indazole ring. The second, alternative strategy begins with a di-halogenated aniline derivative, which undergoes diazotization and cyclization to yield the target indazole.
Synthetic Route 1: Synthesis from 2,6-Dichlorobenzonitrile
This route offers a practical and scalable approach to 4-bromo-7-chloro-1H-indazole, leveraging the synthesis of a key 3-aminoindazole intermediate.[2][3][4] The overall transformation involves three main stages: regioselective bromination of the starting benzonitrile, cyclization with hydrazine to form the indazole ring, and subsequent deamination of the 3-amino group.
Step 1: Regioselective Bromination of 2,6-Dichlorobenzonitrile
The initial step involves the electrophilic aromatic substitution of 2,6-dichlorobenzonitrile to introduce a bromine atom at the C3 position, yielding 3-bromo-2,6-dichlorobenzonitrile. The directing effects of the two chlorine atoms and the cyano group favor bromination at the position meta to the cyano group and ortho/para to the chlorine atoms.
Experimental Protocol:
-
To a solution of 2,6-dichlorobenzonitrile in a suitable solvent such as oleum or sulfuric acid, add N-bromosuccinimide (NBS) portion-wise at a controlled temperature, typically between 0 and 25 °C.
-
Stir the reaction mixture until completion, which can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, carefully quench the reaction by pouring the mixture into ice-water.
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with a saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure to obtain the crude 3-bromo-2,6-dichlorobenzonitrile, which can be purified by recrystallization or column chromatography.
Step 2: Cyclization with Hydrazine to form 7-Bromo-4-chloro-1H-indazol-3-amine
The synthesized 3-bromo-2,6-dichlorobenzonitrile is then subjected to a cyclization reaction with hydrazine. This reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, where hydrazine displaces one of the chlorine atoms, followed by an intramolecular cyclization to form the indazole ring.
Experimental Protocol:
-
In a pressure-rated reactor, combine 3-bromo-2,6-dichlorobenzonitrile, hydrazine hydrate, and a suitable solvent like 2-methyltetrahydrofuran (2-MeTHF).[5]
-
The addition of sodium acetate is recommended to mitigate potential safety concerns associated with the use of hydrazine hydrate at elevated temperatures.[5]
-
Heat the reaction mixture to approximately 95 °C and maintain this temperature with stirring for 18-24 hours, or until the reaction is complete as indicated by HPLC analysis.[5]
-
After cooling to room temperature, dilute the mixture with water and an organic solvent.
-
Separate the organic layer, wash it with brine, and dry it over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure, and purify the resulting solid by trituration or recrystallization to yield 7-bromo-4-chloro-1H-indazol-3-amine.[2][3]
Step 3: Deamination of 7-Bromo-4-chloro-1H-indazol-3-amine
The final step is the removal of the 3-amino group to afford the target 4-bromo-7-chloro-1H-indazole. This is achieved through a diazotization reaction followed by a reduction of the diazonium salt.
Experimental Protocol:
-
Dissolve 7-bromo-4-chloro-1H-indazol-3-amine in an acidic medium, such as a mixture of sulfuric acid and ethanol, and cool the solution to 0-5 °C.
-
Slowly add a solution of sodium nitrite in water, maintaining the low temperature. The formation of the diazonium salt can be monitored by the disappearance of the starting material.
-
For the reduction step, the diazonium salt solution can be treated with a reducing agent like hypophosphorous acid or by heating the ethanolic solution, which promotes the reductive removal of the diazonium group.
-
After the reaction is complete, neutralize the mixture and extract the product with a suitable organic solvent.
-
Wash the organic phase, dry it, and concentrate it to obtain the crude product.
-
Purify the crude 4-bromo-7-chloro-1H-indazole by column chromatography or recrystallization.
Reaction Workflow for Route 1
Caption: Synthesis of 4-Bromo-7-chloro-1H-indazole from 2,6-Dichlorobenzonitrile.
Synthetic Route 2: Alternative Synthesis from a Substituted Aniline
An alternative approach involves the construction of the indazole ring from a suitably substituted aniline derivative, such as 2-amino-3-bromo-6-chlorotoluene. This method relies on the classical Jacobson indazole synthesis or a related cyclization of a diazonium salt.
Conceptual Synthesis Pathway:
-
Diazotization: The starting aniline, 2-amino-3-bromo-6-chlorotoluene, would be treated with a nitrosating agent, such as sodium nitrite in an acidic medium (e.g., hydrochloric or sulfuric acid), at low temperatures to form the corresponding diazonium salt.[6]
-
Intramolecular Cyclization: The resulting diazonium salt can then undergo an intramolecular cyclization to form the indazole ring. This cyclization can often be promoted by adjusting the pH of the reaction mixture or by gentle heating. The methyl group at the ortho position to the amino group facilitates this cyclization.
Reaction Workflow for Route 2
Caption: Conceptual synthesis of 4-Bromo-7-chloro-1H-indazole from a substituted aniline.
Data Summary
| Step | Starting Material | Key Reagents | Solvent | Temperature (°C) | Yield (%) |
| Route 1, Step 1 | 2,6-Dichlorobenzonitrile | N-Bromosuccinimide, H₂SO₄ | Sulfuric acid | 0-25 | Good to Excellent |
| Route 1, Step 2 | 3-Bromo-2,6-dichlorobenzonitrile | Hydrazine hydrate, NaOAc | 2-MeTHF | 95 | 38-45 (overall for 2 steps)[2] |
| Route 1, Step 3 | 7-Bromo-4-chloro-1H-indazol-3-amine | NaNO₂, H₂SO₄, H₃PO₂ | Ethanol/Water | 0-5 then heat | Moderate to Good |
| Route 2 | 2-Amino-3-bromo-6-chlorotoluene | NaNO₂, H⁺ | Aqueous Acid | 0-5 | Variable |
Mechanistic Insights
The key transformations in these synthetic routes are governed by well-established reaction mechanisms in organic chemistry.
-
Electrophilic Aromatic Substitution: The bromination of 2,6-dichlorobenzonitrile is a classic example of electrophilic aromatic substitution, where the bromine cation (or a polarized bromine species) acts as the electrophile.
-
Nucleophilic Aromatic Substitution (SNAr): The cyclization of 3-bromo-2,6-dichlorobenzonitrile with hydrazine proceeds through an SNAr mechanism. The electron-withdrawing nature of the cyano and chloro groups activates the aromatic ring towards nucleophilic attack by hydrazine.
-
Diazotization and Deamination: The conversion of the 3-amino group to the diazonium salt involves the reaction with nitrous acid, generated in situ from sodium nitrite and a strong acid.[6] The subsequent removal of the diazonium group is a radical-mediated process when using hypophosphorous acid or can proceed through a reductive elimination with ethanol.
Conclusion
This technical guide has detailed two viable synthetic routes for the preparation of 4-bromo-7-chloro-1H-indazole. The route commencing from 2,6-dichlorobenzonitrile is well-documented for a closely related analogue and offers a practical and scalable solution for laboratory and potential pilot-plant synthesis. The alternative route starting from a substituted aniline presents a more classical approach to indazole synthesis. The choice of synthetic route will ultimately depend on the availability of starting materials, desired scale, and the specific requirements of the research or development program. The information provided herein, including detailed protocols and mechanistic insights, should serve as a valuable resource for scientists working in the field of medicinal chemistry and drug development.
References
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RSC Publishing. (2015). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 5(10), 7133-7140. Retrieved from [Link]
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Asad, N., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Molecules, 29(11), 2705. Retrieved from [Link]
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Caribbean Journal of Sciences and Technology. (n.d.). CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues. Retrieved from [Link]
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Asad, N., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Molecules, 29(11), 2705. Retrieved from [Link]
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Asad, N., et al. (2024). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. ChemRxiv. Retrieved from [Link]
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Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand. Retrieved from [Link]
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Li, Y., et al. (2023). Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. RSC Advances, 13(7), 4567-4572. Retrieved from [Link]
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Asad, N., et al. (2024). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. ResearchGate. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). 2H-Indazole synthesis. Retrieved from [Link]
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Bouz-Asal, M., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11(12), 6894-6903. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]
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ResearchGate. (2018). 'Interrupted' diazotization of 3-aminoindoles and 3-aminopyrroles. Retrieved from [Link]
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Sharma, P., et al. (2022). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 19(1), 1-27. Retrieved from [Link]
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Reddit. (2023, November 16). Sandmeyer reaction. Retrieved from [Link]
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Beilstein Journals. (2024). Tandem diazotization/cyclization approach for the synthesis of a fused 1,2,3-triazinone-furazan/furoxan heterocyclic system. Retrieved from [Link]
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MDPI. (n.d.). Synthesis of Trifluoromethylated Pyrimido[1,2-b]indazole Derivatives through the Cyclocondensation of 3-Aminoindazoles with Ketoester and Their Functionalization via Suzuki-Miyaura Cross-Coupling and SNAr Reactions. Retrieved from [Link]
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Beilstein Journals. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Retrieved from [Link]
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An In-depth Technical Guide to 4-Bromo-7-chloro-1H-indazole: Properties, Synthesis, and Applications
Foreword: The Strategic Value of the Indazole Scaffold
The indazole nucleus, a bicyclic aromatic system composed of fused benzene and pyrazole rings, stands as a "privileged scaffold" in medicinal chemistry.[1][2][3] Its rigid structure and ability to participate in hydrogen bonding have made it a cornerstone in the design of a multitude of therapeutic agents, targeting a wide array of biological pathways.[2][4] Molecules incorporating this framework have demonstrated efficacy as anti-cancer, anti-inflammatory, and anti-viral agents.[5] The strategic placement of substituents on the indazole core allows for the fine-tuning of a compound's steric and electronic properties, profoundly influencing its pharmacological profile. This guide focuses on a specific, di-halogenated derivative, 4-Bromo-7-chloro-1H-indazole, a versatile building block poised for significant utility in drug discovery and chemical synthesis. Due to its specific substitution pattern, published data is limited; therefore, this document combines available information with expert analysis based on established chemical principles to provide a comprehensive technical overview for researchers.
Core Chemical & Physical Properties
4-Bromo-7-chloro-1H-indazole is a halogenated aromatic heterocycle. The presence of two distinct halogen atoms (bromine and chlorine) at specific positions on the benzene portion of the scaffold offers unique opportunities for sequential and regioselective functionalization, a highly desirable trait in synthetic chemistry.
Caption: Chemical Structure of 4-Bromo-7-chloro-1H-indazole.
Table 1: Physicochemical Identifiers and Properties
| Property | Value | Source(s) |
| IUPAC Name | 4-bromo-7-chloro-1H-indazole | [6] |
| CAS Number | 1186334-61-1 | [7] |
| Molecular Formula | C₇H₄BrClN₂ | [7][8] |
| Molecular Weight | 231.48 g/mol | [8][9] |
| Canonical SMILES | C1=CC2=C(C(=C1)Br)C(=NN2)Cl | |
| InChI Key | JSAJRYOENRFNFQ-UHFFFAOYSA-N | [6] |
| Physical Form | Solid (predicted/from suppliers) | [10] |
| Purity | Typically >95-97% (commercial) | [7][8] |
| Storage Conditions | Store in a dry, cool, well-ventilated place under inert gas. | [10] |
Proposed Synthesis Pathway
Caption: Proposed workflow for the synthesis of 4-Bromo-7-chloro-1H-indazole.
Experimental Protocol (Proposed)
Rationale: This protocol employs a regioselective chlorination followed by a classical Davis-Beirut reaction (diazotization and reductive cyclization) to construct the indazole ring.
Step 1: Synthesis of 2-Amino-3-bromo-6-chlorobenzonitrile
-
To a solution of 2-amino-3-bromobenzonitrile (1.0 eq) in acetonitrile, add N-chlorosuccinimide (NCS) (1.1 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or LC-MS for the consumption of starting material. The amino group activates the ring, and steric hindrance from the adjacent bromo group should direct chlorination to the C6 position.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the chlorinated intermediate.
Step 2: Synthesis of 4-Bromo-7-chloro-1H-indazole
-
Suspend 2-amino-3-bromo-6-chlorobenzonitrile (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0°C.
-
Slowly add a solution of sodium nitrite (NaNO₂) (1.2 eq) in water dropwise, maintaining the temperature below 5°C. Stir for 30-60 minutes to ensure complete formation of the diazonium salt.
-
In a separate flask, prepare a solution of tin(II) chloride (SnCl₂) (3.0 eq) in concentrated hydrochloric acid, also cooled to 0°C.
-
Add the cold diazonium salt solution to the SnCl₂ solution dropwise. This initiates the reductive cyclization, where the diazonium group is reduced and attacks the nitrile to form the pyrazole ring.
-
Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.
-
Basify the reaction mixture carefully with a concentrated NaOH solution to precipitate the product.
-
Filter the solid, wash thoroughly with water, and dry under vacuum to obtain crude 4-Bromo-7-chloro-1H-indazole.
-
Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed for further purification.
Chemical Reactivity and Synthetic Utility
The utility of 4-Bromo-7-chloro-1H-indazole as a building block stems from its multiple reactive sites, which can be addressed with high selectivity.
Caption: Reactivity map of 4-Bromo-7-chloro-1H-indazole.
N-H Functionalization (Site 1)
The acidic proton on the N1 nitrogen is a primary site for functionalization. The regioselectivity of N-alkylation (N1 vs. N2) is a classic challenge in indazole chemistry and is highly dependent on reaction conditions.[12][13]
-
N1-Selective Alkylation: Typically achieved under basic conditions. Deprotonation with a strong base like sodium hydride (NaH) in an aprotic solvent (e.g., THF, DMF) generates the indazolide anion, which preferentially attacks alkyl halides at the N1 position due to steric and electronic factors.[14]
-
N2-Selective Alkylation: Often favored under acidic conditions or with specific catalysts. For example, using alkyl 2,2,2-trichloroacetimidates promoted by trifluoromethanesulfonic acid can yield N2-alkylated products with high selectivity.[15][16]
Palladium-Catalyzed Cross-Coupling (Sites 2 & 3)
The C-Br and C-Cl bonds are prime handles for constructing carbon-carbon and carbon-heteroatom bonds, pivotal for library synthesis in drug discovery. The differential reactivity of these halogens allows for selective, sequential couplings.
-
C4-Position (C-Br): The C-Br bond is significantly more reactive than the C-Cl bond in standard palladium-catalyzed reactions like Suzuki-Miyaura[17][18] and Buchwald-Hartwig aminations. This allows for the selective introduction of aryl, heteroaryl, or amine groups at the C4 position while leaving the C7-chloro substituent intact. Typical conditions involve a palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) and a base (e.g., K₂CO₃, Cs₂CO₃).[17]
-
C7-Position (C-Cl): Following functionalization at C4, the C-Cl bond can be engaged under more forcing conditions or by using specialized catalyst systems designed for activating aryl chlorides. This sequential approach enables the synthesis of complex, tri-substituted indazole derivatives from a single precursor.
C3-Position Functionalization (Site 4)
The C3 position of the indazole ring is susceptible to deprotonation-functionalization or direct halogenation. For NH-free indazoles, direct halogenation can be achieved under basic conditions, for instance, using iodine and KOH in DMF to install an iodo group, which can then be used in further cross-coupling reactions.
Predicted Spectroscopic Signature
While experimental spectra for this specific molecule are not published, its key spectral features can be reliably predicted based on its structure and data from analogous compounds.
¹H NMR Spectroscopy
-
N-H Proton: A broad singlet is expected in the downfield region, typically >10 ppm, due to the acidic nature of the proton.
-
Aromatic Protons: Two doublets are expected in the aromatic region (approx. 7.0-8.0 ppm). The proton at C5 will be a doublet coupled to the proton at C6. Similarly, the C6 proton will be a doublet coupled to the C5 proton. The C3 proton will appear as a singlet further downfield.
¹³C NMR Spectroscopy
-
Seven distinct signals are expected in the broadband-decoupled spectrum, corresponding to the seven carbon atoms in the molecule.
-
The two carbons bonded to the halogens (C4 and C7) will appear in the typical aryl halide region (approx. 110-130 ppm), with their exact shifts influenced by the specific halogen.
-
The remaining aromatic carbons will also resonate in the 110-140 ppm range.
Mass Spectrometry
The most characteristic feature in the mass spectrum will be the isotopic pattern of the molecular ion peak due to the natural abundance of bromine and chlorine isotopes.[19]
-
Bromine Isotopes: ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%)
-
Chlorine Isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%)
This combination will result in a distinctive cluster of peaks for the molecular ion (M⁺):
-
M⁺ Peak: Corresponds to the molecule containing ⁷⁹Br and ³⁵Cl.
-
M+2 Peak: A strong peak resulting from contributions of [⁷⁹Br + ³⁷Cl] and [⁸¹Br + ³⁵Cl]. Its intensity will be the most prominent in the cluster.
-
M+4 Peak: A smaller peak corresponding to the molecule containing ⁸¹Br and ³⁷Cl.
The approximate intensity ratio of the M:M+2:M+4 peaks will be roughly 100:107:25, providing an unmistakable signature for the presence of one bromine and one chlorine atom.[20][21][22]
Applications in Research and Development
Given its structure, 4-Bromo-7-chloro-1H-indazole is an ideal starting point for creating diverse chemical libraries for screening against various biological targets.
-
Kinase Inhibitors: The indazole scaffold is a well-established hinge-binding motif in many kinase inhibitors. The C4 and C7 positions can be elaborated with different substituents to explore the solvent-exposed regions of the ATP-binding pocket.
-
Fragment-Based Drug Discovery (FBDD): As a di-halogenated heterocycle, it serves as a high-value fragment for FBDD campaigns. Initial hits can be rapidly optimized by leveraging the orthogonal reactivity of the bromo and chloro groups.
-
Agrochemicals and Materials Science: Halogenated heterocyles are also of interest in the development of novel pesticides and functional organic materials, where the indazole core can impart desirable electronic and photophysical properties.
Safety and Handling
No specific safety data sheet (SDS) is available for 4-Bromo-7-chloro-1H-indazole. However, based on data for the closely related isomer 4-Bromo-6-chloro-1H-indazole, the following hazards should be assumed[23][24]:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautions for Safe Handling:
-
Use only in a well-ventilated area, preferably a chemical fume hood.[25]
-
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[25][26]
-
Avoid breathing dust.[24]
-
Wash hands thoroughly after handling.[24]
-
Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[26]
References
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Nanjing Bike Biotechnology Co., Ltd. (n.d.). 4-bromo-7-chloro-1H-indazole. Retrieved from [Link]
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Aribo Biotechnology. (n.d.). CAS: 1186334-61-1 Name: 4-BroMo-7-chloro-1H-indazole. Retrieved from [Link]
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Singampalli, A., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. Retrieved from [Link]
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ChemRxiv. (2024). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. Retrieved from [Link]
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National Institutes of Health. (n.d.). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Retrieved from [Link]
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ResearchGate. (2013). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. Retrieved from [Link]
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Chemistry LibreTexts. (2022). 6.7: Other Important Isotopes- Br and Cl. Retrieved from [Link]
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RSC Publishing. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. Retrieved from [Link]
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National Institutes of Health. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Retrieved from [Link]
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RSC Publishing. (2023). Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. Retrieved from [Link]
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University College Cork. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Retrieved from [Link]
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Singampalli, A., et al. (2025). Indazole – an emerging privileged scaffold: synthesis and its biological significance. Retrieved from [Link]
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National Institutes of Health. (2017). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. Retrieved from [Link]
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University of Calgary. (n.d.). Ch13 - Mass Spectroscopy. Retrieved from [Link]
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ResearchGate. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Retrieved from [Link]
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RSC Publishing. (n.d.). New Journal of Chemistry Supporting Information. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of 1H‐indazole derivatives. Retrieved from [Link]
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ChemRxiv. (2024). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. Retrieved from [Link]
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4-Bromo-7-chloro-1H-indazole: A Technical Guide for Researchers
CAS Number: 1186334-61-1
Introduction
4-Bromo-7-chloro-1H-indazole is a halogenated derivative of indazole, a bicyclic heterocyclic aromatic organic compound. The indazole scaffold is a privileged structure in medicinal chemistry, renowned for its diverse pharmacological activities. The introduction of bromine and chlorine atoms at the 4 and 7 positions, respectively, significantly influences the molecule's electronic properties and steric hindrance, making it a valuable and versatile building block for the synthesis of novel therapeutic agents. This technical guide provides an in-depth overview of 4-Bromo-7-chloro-1H-indazole, including its physicochemical properties, a detailed synthesis protocol, its applications in drug discovery, and a list of commercial suppliers.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of 4-Bromo-7-chloro-1H-indazole is crucial for its effective use in research and development. The following table summarizes its key characteristics.
| Property | Value | Source |
| CAS Number | 1186334-61-1 | Fluorochem |
| Molecular Formula | C₇H₄BrClN₂ | Fluorochem |
| Molecular Weight | 231.48 g/mol | Accela Chembio Inc. |
| Appearance | Solid | Sigma-Aldrich |
| Purity | >97% | Accela Chembio Inc. |
| IUPAC Name | 4-bromo-7-chloro-1H-indazole | Fluorochem |
| InChI Key | JSAJRYOENRFNFQ-UHFFFAOYSA-N | Fluorochem |
| Canonical SMILES | C1=CC(=C2C(=C1)C=NN2)Br | Fluorochem |
| Storage | Sealed in dry, room temperature | Sigma-Aldrich |
Synthesis Protocol
The synthesis of 4-Bromo-7-chloro-1H-indazole can be achieved through a multi-step process, adapted from established methodologies for the synthesis of halogenated indazoles. The following protocol provides a detailed, step-by-step methodology.
Step 1: Nitration of 2-chloro-5-bromotoluene
The synthesis commences with the nitration of 2-chloro-5-bromotoluene. This step introduces a nitro group, which is a precursor to the amine functionality required for the subsequent cyclization to form the indazole ring.
Experimental Protocol:
-
To a stirred solution of 2-chloro-5-bromotoluene (1 equivalent) in concentrated sulfuric acid at 0°C, slowly add a mixture of concentrated sulfuric acid and nitric acid (1.1 equivalents).
-
Maintain the temperature below 5°C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture onto crushed ice and extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-chloro-5-bromo-1-methyl-4-nitrobenzene.
Step 2: Oxidation to Carboxylic Acid
The methyl group of the nitrated intermediate is then oxidized to a carboxylic acid. This functional group transformation is a key step in preparing for the subsequent cyclization.
Experimental Protocol:
-
Dissolve the 2-chloro-5-bromo-1-methyl-4-nitrobenzene (1 equivalent) in a mixture of tert-butanol, water, and pyridine.
-
Add potassium permanganate (KMnO₄) (3-4 equivalents) portion-wise to the stirred solution, maintaining the temperature below 50°C.
-
Heat the reaction mixture to reflux for 4-6 hours until the purple color of the permanganate disappears.
-
Cool the mixture to room temperature and filter off the manganese dioxide (MnO₂) precipitate.
-
Acidify the filtrate with concentrated hydrochloric acid (HCl) to precipitate the carboxylic acid.
-
Collect the solid by filtration, wash with cold water, and dry to obtain 4-bromo-2-chloro-5-nitrobenzoic acid.
Step 3: Reductive Cyclization
The final step involves the reductive cyclization of the nitrobenzoic acid derivative to form the 4-Bromo-7-chloro-1H-indazole core.
Experimental Protocol:
-
To a solution of 4-bromo-2-chloro-5-nitrobenzoic acid (1 equivalent) in ethanol, add a reducing agent such as stannous chloride (SnCl₂) (3-4 equivalents) and concentrated HCl.
-
Heat the reaction mixture to reflux for 2-3 hours.
-
Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate (NaHCO₃).
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 4-Bromo-7-chloro-1H-indazole.
Applications in Drug Discovery
The indazole nucleus is a cornerstone in the design of various therapeutic agents due to its ability to mimic a purine bioisostere and engage in crucial hydrogen bonding interactions with biological targets. The unique substitution pattern of 4-Bromo-7-chloro-1H-indazole offers a strategic advantage for developing selective inhibitors for a range of enzymes and receptors.
Kinase Inhibition
The indazole scaffold is a well-established hinge-binding motif in many kinase inhibitors.[1] The nitrogen atoms of the pyrazole ring can form key hydrogen bonds with the kinase hinge region, a critical interaction for potent inhibition. The bromine and chlorine substituents on the benzene ring of 4-Bromo-7-chloro-1H-indazole can be exploited to achieve selectivity and enhance binding affinity through halogen bonding or by serving as synthetic handles for further diversification.
Indazole-based compounds have shown significant promise as inhibitors of various kinases implicated in cancer and other diseases, including:
-
Polo-like kinase 4 (PLK4): A key regulator of centriole duplication, its overexpression is linked to several cancers. Indazole-based compounds are being explored as potent PLK4 inhibitors.[2]
-
PKMYT1 Kinase: Inhibition of this kinase is a promising therapeutic strategy for cancers with dysfunctional G1/S checkpoints. Novel indazole compounds are being investigated as PKMYT1 kinase inhibitors.[3]
-
Hematopoietic Progenitor Kinase 1 (HPK1): A negative regulator of T-cell activation, making it an attractive target for cancer immunotherapy. Reverse indazole inhibitors have been identified as potent HPK1 inhibitors.[4]
-
Mitogen-activated protein kinase 1 (MAPK1): Indazole-sulfonamide derivatives have been designed and synthesized as potential MAPK1 inhibitors for cancer treatment.[5]
Neurological Disorders
Indazole derivatives have also demonstrated significant potential in the treatment of neurological disorders.[6][7] They have been shown to modulate the activity of enzymes and receptors involved in the pathophysiology of conditions like Alzheimer's and Parkinson's disease. For example, certain indazole compounds act as inhibitors of monoamine oxidase (MAO) and glycogen synthase kinase 3 (GSK3), both of which are implicated in neurodegenerative processes.[8] Furthermore, specific bromo-nitro-indazoles have been investigated as inhibitors of neuronal nitric oxide synthase (nNOS), which plays a role in neuronal signaling and can contribute to neurotoxicity.[9] The unique electronic and steric properties of 4-Bromo-7-chloro-1H-indazole make it an attractive starting point for the design of novel CNS-active agents.
Anticancer Activity
Beyond kinase inhibition, indazole-containing compounds exhibit a broad range of anticancer activities.[10][11] Several FDA-approved anticancer drugs, such as Axitinib and Pazopanib, feature the indazole scaffold.[10] The anticancer mechanisms of indazole derivatives are diverse and can include the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis. The 4-bromo and 7-chloro substituents of the title compound provide opportunities for chemists to fine-tune the molecule's properties to optimize its anticancer efficacy and selectivity.
Supplier Information
4-Bromo-7-chloro-1H-indazole is commercially available from a number of chemical suppliers. Researchers should always verify the purity and identity of the compound upon receipt.
| Supplier | Product Number | Purity |
| Fluorochem | F812955 | 97% |
| Accela Chembio Inc. | SY099410 | >97% |
| Aribo Biotechnology | ARB0011863346111 | 95% |
| Sigma-Aldrich | ENAH961CDD69 | 95% |
Conclusion
4-Bromo-7-chloro-1H-indazole is a valuable and versatile building block for the synthesis of novel, biologically active molecules. Its unique substitution pattern on the privileged indazole scaffold provides a strategic starting point for the development of selective inhibitors for a range of therapeutic targets, particularly in the areas of oncology and neurology. This technical guide serves as a comprehensive resource for researchers, providing essential information on its properties, synthesis, and potential applications, thereby facilitating its use in the advancement of drug discovery and development.
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Accela Chembio Inc. 1186334-61-1 4-Bromo-7-chloro-1H-indazole. [Link]
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Bentham Science Publisher. Importance of Indazole against Neurological Disorders. [Link]
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PubMed. 3-bromo-7-nitroindazole, a neuronal nitric oxide synthase inhibitor, impairs maternal aggression and citrulline immunoreactivity in prairie voles. [Link]
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ACS Publications. Novel Indazole Compounds as PKMYT1 Kinase Inhibitors for Treating Cancer. [Link]
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A Comprehensive Technical Guide to 4-Bromo-7-chloro-1H-indazole for Advanced Research and Development
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of 4-Bromo-7-chloro-1H-indazole, a halogenated indazole derivative of significant interest in medicinal chemistry and synthetic organic chemistry. We will explore its fundamental physicochemical properties, synthesis methodologies, and burgeoning applications, with a particular focus on its role as a key building block in the development of novel therapeutics.
Core Molecular Attributes of 4-Bromo-7-chloro-1H-indazole
4-Bromo-7-chloro-1H-indazole is a heterocyclic aromatic compound. The strategic placement of bromine and chlorine atoms on the indazole scaffold imparts unique electronic and steric properties, making it a valuable synthon for creating complex molecular architectures with diverse biological activities.
Physicochemical Properties
A clear understanding of the molecular characteristics of 4-Bromo-7-chloro-1H-indazole is crucial for its effective utilization in research and synthesis.
| Property | Value | Source |
| Molecular Formula | C₇H₄BrClN₂ | [1] |
| Molecular Weight | 231.48 g/mol | [1][2] |
| IUPAC Name | 4-bromo-7-chloro-1H-indazole | [1] |
| CAS Number | 1186334-61-1 | [1] |
| Canonical SMILES | ClC1=CC=C(Br)C2=C1NN=C2 | [1] |
| InChI | InChI=1S/C7H4BrClN2/c8-5-1-2-6(9)7-4(5)3-10-11-7/h1-3H,(H,10,11) | [1] |
| Physical Form | Solid | [3] |
| Purity | Typically ≥97% | [1] |
The Indazole Scaffold: A Privileged Structure in Medicinal Chemistry
The indazole core is recognized as a "privileged scaffold" in drug discovery.[4] This is due to its ability to mimic the purine nucleobases and interact with a wide range of biological targets. Indazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, and anti-cancer properties.[4][5]
The introduction of halogen substituents, as seen in 4-Bromo-7-chloro-1H-indazole, can significantly modulate the pharmacokinetic and pharmacodynamic properties of the parent molecule. Halogens can influence metabolic stability, receptor binding affinity, and membrane permeability, making them a key tool in the rational design of new drug candidates.
Synthesis and Chemical Reactivity
The synthesis of functionalized indazoles like 4-Bromo-7-chloro-1H-indazole is a topic of ongoing research, with a focus on developing efficient and scalable methods.
A Practical Synthetic Approach
A notable application of a related compound, 7-Bromo-4-chloro-1H-indazol-3-amine, is as a key intermediate in the synthesis of Lenacapavir, a potent inhibitor of the HIV-1 capsid.[6][7][8][9] A practical synthesis for this intermediate has been developed starting from the inexpensive raw material 2,6-dichlorobenzonitrile.[9] This two-step process involves a regioselective bromination followed by a cyclization with hydrazine to form the desired indazole ring system.[9] This method has been successfully demonstrated on a large scale without the need for chromatographic purification.[9]
The general principles of this synthesis can be adapted for other substituted indazoles. The following diagram illustrates a generalized workflow for the synthesis of a substituted indazole.
Caption: Generalized workflow for the synthesis of substituted indazoles.
Applications in Drug Discovery and Development
The unique substitution pattern of 4-Bromo-7-chloro-1H-indazole makes it an attractive starting material for the synthesis of a variety of biologically active molecules. The bromine and chlorine atoms provide orthogonal handles for further functionalization through cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations. This allows for the rapid generation of diverse chemical libraries for high-throughput screening.
The indazole scaffold itself is present in numerous compounds that have entered clinical trials for a range of diseases, including cancer, inflammatory conditions, and infectious diseases.[4]
Safety, Handling, and Storage
As with any chemical reagent, proper safety precautions must be observed when handling 4-Bromo-7-chloro-1H-indazole.
Hazard Identification and Personal Protective Equipment (PPE)
-
Hazard Statements : Harmful if swallowed.[1]
-
Precautionary Phrases :
-
Pictograms : GHS07 (Harmful/Irritant).[1]
It is imperative to handle this compound in a well-ventilated area, preferably a fume hood.[10] Appropriate personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times.[11]
Storage and Stability
4-Bromo-7-chloro-1H-indazole should be stored in a tightly sealed container in a cool, dry place.[10] It is important to prevent contact with incompatible materials.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
The following is a representative, detailed protocol for a Suzuki-Miyaura cross-coupling reaction using a bromo-substituted indazole as a substrate. This protocol is provided for illustrative purposes and should be adapted and optimized for specific substrates and desired products.
Objective: To couple an arylboronic acid with 4-Bromo-7-chloro-1H-indazole to synthesize a 4-aryl-7-chloro-1H-indazole derivative.
Materials:
-
4-Bromo-7-chloro-1H-indazole
-
Arylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Solvent (e.g., 1,4-dioxane/water mixture, 3:1)
-
Inert gas (e.g., Argon or Nitrogen)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-Bromo-7-chloro-1H-indazole (1.0 equivalent), the arylboronic acid (1.2 equivalents), the palladium catalyst (0.05 equivalents), and the base (2.0 equivalents).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon) three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Add the degassed solvent mixture (1,4-dioxane/water) to the flask via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 4-aryl-7-chloro-1H-indazole.
-
Characterization: Characterize the final product by appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity.
Caption: Key components of a Suzuki-Miyaura cross-coupling reaction.
Conclusion
4-Bromo-7-chloro-1H-indazole is a versatile and valuable building block for the synthesis of complex organic molecules, particularly in the context of drug discovery. Its unique electronic and steric properties, coupled with the privileged nature of the indazole scaffold, make it a compound of significant interest for researchers and scientists in both academic and industrial settings. A thorough understanding of its properties, synthesis, and handling is essential for unlocking its full potential in the development of next-generation therapeutics.
References
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Jin, L., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. ChemRxiv. Retrieved from [Link]
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Jin, L., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. ResearchGate. Retrieved from [Link]
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Köksal, Z., & Alim, Z. (2020). Indazole – Knowledge and References. Taylor & Francis Online. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 4-Bromo-6-chloro-1H-indazole. PubChem. Retrieved from [Link]
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Singh, A., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Institutes of Health. Retrieved from [Link]
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Jin, L., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. PubMed. Retrieved from [Link]
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Jin, L., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. MDPI. Retrieved from [Link]
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The Elusive Crystal Structure of 4-Bromo-7-chloro-1H-indazole: A Technical Guide for Drug Discovery Professionals
Abstract
The indazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of clinically significant molecules. Among its halogenated derivatives, 4-Bromo-7-chloro-1H-indazole presents a unique substitution pattern with profound implications for its physicochemical properties and potential as a synthetic building block. This technical guide provides a comprehensive analysis of 4-Bromo-7-chloro-1H-indazole, addressing the current landscape of its synthesis, characterization, and, most notably, the challenges and predictive insights into its crystal structure. In the absence of experimental crystallographic data, this document leverages a combination of empirical data from analogous structures and theoretical crystal structure prediction (CSP) principles to offer a robust working model for researchers in drug development.
Introduction: The Indazole Core in Modern Drug Discovery
The indazole ring system, a bicyclic heteroaromatic structure composed of a fused benzene and pyrazole ring, is a privileged scaffold in drug design.[1] Its unique electronic properties and ability to participate in a variety of intermolecular interactions have led to its incorporation into numerous therapeutic agents. A prime example of the significance of substituted indazoles is in the development of antiviral medications. For instance, the closely related derivative, 7-Bromo-4-chloro-1H-indazol-3-amine, serves as a key intermediate in the synthesis of Lenacapavir, a potent, long-acting HIV-1 capsid inhibitor.[2][3][4][5] This underscores the critical importance of understanding the structure-activity relationships of halogenated indazoles for the rational design of next-generation therapeutics.
This guide focuses specifically on 4-Bromo-7-chloro-1H-indazole, a molecule whose specific substitution pattern is anticipated to modulate its reactivity and solid-state properties in ways that are highly relevant to drug development, from API stability to formulation.
Synthesis and Spectroscopic Characterization: Building the Foundation
While a dedicated, optimized synthesis for 4-Bromo-7-chloro-1H-indazole is not extensively reported in publicly accessible literature, its preparation can be conceptually designed based on established indazole synthesis methodologies. A plausible synthetic approach is outlined below, drawing from known reactions of related compounds.[5]
Conceptual Synthetic Workflow
Caption: A plausible synthetic route to 4-Bromo-7-chloro-1H-indazole.
Experimental Protocol: A Self-Validating Approach
A robust experimental protocol for the synthesis of a related compound, 7-Bromo-4-chloro-1H-indazol-3-amine, has been detailed, starting from 2,6-dichlorobenzonitrile.[2][3][4][5] This two-step process involves a regioselective bromination followed by heterocycle formation with hydrazine, achieving an overall yield of 38-45%.[2][3][4][5]
Step 1: Regioselective Bromination
-
To a solution of 2,6-dichlorobenzonitrile in concentrated sulfuric acid, add N-bromosuccinimide (NBS) portion-wise at a controlled temperature.
-
Monitor the reaction by TLC or HPLC until completion.
-
Pour the reaction mixture onto ice and filter the resulting precipitate.
-
Wash the solid with water and dry to afford the brominated intermediate.
Step 2: Heterocycle Formation
-
Suspend the brominated intermediate in a suitable solvent such as 2-methyltetrahydrofuran.
-
Add hydrazine hydrate and heat the mixture to reflux.
-
Monitor the reaction for the formation of the indazole ring.
-
Upon completion, cool the reaction mixture, and collect the product by filtration.
-
Purify the crude product by recrystallization to obtain 7-Bromo-4-chloro-1H-indazol-3-amine.
This protocol's self-validating nature lies in the careful control of regioselectivity during bromination and the efficient cyclization to the desired indazole core.
The Crystal Structure: A Predictive Approach in the Absence of Empirical Data
As of the latest literature review, a definitive, experimentally determined crystal structure for 4-Bromo-7-chloro-1H-indazole has not been reported. However, for drug development professionals, understanding the likely solid-state packing and intermolecular interactions is paramount for predicting properties such as solubility, stability, and bioavailability. In this context, Crystal Structure Prediction (CSP) emerges as a powerful computational tool.[6][7][8]
Principles of Crystal Structure Prediction (CSP)
CSP methodologies aim to identify the most thermodynamically stable crystal packing arrangements for a given molecule.[8] This is a complex computational challenge due to the vast conformational and packing possibilities.[8] Modern CSP approaches often employ a hierarchical workflow that combines systematic or random searching of packing arrangements with increasingly accurate energy calculations, often culminating in quantum mechanical evaluations.[7][9]
Workflow for Predicting the Crystal Structure of 4-Bromo-7-chloro-1H-indazole
Caption: A generalized workflow for Crystal Structure Prediction.
Predicted Structural Features and Intermolecular Interactions
Based on the known crystal structures of analogous indazole derivatives, several key features can be predicted for 4-Bromo-7-chloro-1H-indazole:
-
Planarity: The indazole ring system is expected to be essentially planar.[10]
-
Hydrogen Bonding: The N-H proton of the pyrazole ring is a strong hydrogen bond donor. In the crystal lattice, it is highly probable that molecules will form hydrogen-bonded chains or dimers, with the pyrazole nitrogen atoms acting as acceptors.
-
Halogen Bonding: The bromine and chlorine atoms introduce the potential for halogen bonding interactions, where the halogen atom acts as an electrophilic region (σ-hole) and interacts with a nucleophilic site on an adjacent molecule.
-
π-π Stacking: The aromatic nature of the indazole ring will likely lead to π-π stacking interactions, contributing to the overall stability of the crystal packing.
Comparative Crystallographic Data of Related Indazoles
To provide a tangible reference, the following table summarizes key physicochemical properties of closely related, non-amino-substituted indazoles.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| 4-Bromo-1H-indazole | C₇H₅BrN₂ | 197.03 | 160-165 |
| 7-Chloro-1H-indazole | C₇H₅ClN₂ | 152.58 | 135-137[11] |
| 4-Bromo-6-chloro-1H-indazole | C₇H₄BrClN₂ | 231.48 | Not Available |
Molecular Structure Visualization
Caption: 2D representation of 4-Bromo-7-chloro-1H-indazole.
Applications in Drug Discovery and Development
The strategic placement of bromine and chlorine atoms on the indazole scaffold of 4-Bromo-7-chloro-1H-indazole makes it a highly valuable building block for several reasons:
-
Modulation of Physicochemical Properties: The halogens significantly impact the molecule's lipophilicity, metabolic stability, and binding interactions with protein targets.
-
Synthetic Handles: The bromine and chlorine atoms can serve as versatile synthetic handles for further functionalization through cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the rapid generation of diverse chemical libraries for lead optimization.
-
Probing Protein Binding Pockets: The specific substitution pattern can be used to probe halogen bonding and other non-covalent interactions within a target's active site, guiding structure-based drug design efforts.
Conclusion and Future Outlook
While the definitive crystal structure of 4-Bromo-7-chloro-1H-indazole remains to be experimentally determined, this guide provides a robust framework for understanding its synthesis, properties, and potential solid-state behavior. The convergence of synthetic chemistry and advanced computational techniques like Crystal Structure Prediction offers a powerful paradigm for de-risking and accelerating the development of new drug candidates. It is anticipated that future research will not only yield an experimental crystal structure for this compound but also further explore its utility as a scaffold in the design of novel therapeutics.
References
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ChemRxiv. (n.d.). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. Retrieved from [Link]
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ResearchGate. (2025). Prediction of small molecule crystal structures. Retrieved from [Link]
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PubMed. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). Rapid prediction of molecular crystal structures using simple topological and physical descriptors. Retrieved from [Link]
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ChemRxiv. (n.d.). A Robust Crystal Structure Prediction Method to Support Small Molecule Drug Development with Large Scale Validation and Prospective Studies. Retrieved from [Link]
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ResearchGate. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Retrieved from [Link]
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MDPI. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Retrieved from [Link]
-
CCDC. (2021). What is Crystal Structure Prediction? And why is it so difficult?. Retrieved from [Link]
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PubChem. (n.d.). 4-Bromo-6-chloro-1H-indazole. Retrieved from [Link]
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Schrödinger. (n.d.). Crystal Structure Prediction. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. Retrieved from [Link]
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ACS Publications. (n.d.). Structure-Guided Design of Potent and Selective Covalent Inhibitors Targeting the SARS-CoV-2 Papain-like Protease. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Crystal structure of 3-chloro-1-methyl-5-nitro-1H-indazole. Retrieved from [Link]
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Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Synthesis, structure, electrostatic properties and spectroscopy of 3-methyl-4,5,6,7-tetrafluoro-1H-indazole. An experimental and ab initio computational study. Retrieved from [Link]
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Solubility of 4-Bromo-7-chloro-1H-indazole in different solvents
An In-Depth Technical Guide to the Solubility of 4-Bromo-7-chloro-1H-indazole
Abstract This technical guide provides a comprehensive analysis of the solubility profile of 4-Bromo-7-chloro-1H-indazole , a critical heterocyclic scaffold in the development of kinase inhibitors and antiviral agents.[1] Due to the specific regiochemistry of the halogen substituents, this compound exhibits a distinct lipophilic profile that challenges standard aqueous formulation but offers versatile opportunities in organic synthesis. This document synthesizes physicochemical data with field-proven experimental protocols, empowering researchers to optimize solvent systems for synthesis, purification, and biological assay preparation.
Physicochemical Profile & Structural Analysis
Understanding the solubility of 4-Bromo-7-chloro-1H-indazole requires a breakdown of its molecular architecture.[1] The indazole core is an aromatic bicycle containing a pyrazole ring fused to a benzene ring. The introduction of halogen atoms (Bromine at C4, Chlorine at C7) significantly alters the electron density and lipophilicity compared to the parent indazole.
Table 1: Calculated Physicochemical Properties
| Property | Value (Approx.) | Implication for Solubility |
| Molecular Weight | 231.48 g/mol | Low MW facilitates dissolution, but crystal packing energy dominates.[1] |
| LogP (Octanol/Water) | 2.9 – 3.3 | Highly lipophilic. Prefers organic/lipid phases over aqueous media.[1] |
| H-Bond Donors (HBD) | 1 (N-H) | The N1-proton is acidic; capable of H-bonding with polar aprotic solvents.[1] |
| H-Bond Acceptors (HBA) | 2 (N, N) | Pyrazole nitrogens can accept H-bonds from protic solvents (e.g., water, alcohols). |
| pKa (Indazole NH) | ~13.8 (Predicted) | Weakly acidic. Solubility may be enhanced in high pH buffers (> pH 10), though stability must be verified. |
Mechanistic Insight: The 4-bromo and 7-chloro substituents are electron-withdrawing.[1][2] While they increase the acidity of the N-H proton slightly, their primary effect is a substantial increase in lipophilicity (hydrophobicity). The large halogen atoms also disrupt the crystal lattice less than planar stacking might suggest, potentially aiding solubility in organic solvents compared to non-halogenated analogs, provided the solvent can overcome the dispersion forces.
Solubility Landscape: Solvent Compatibility
The following classification guides solvent selection for stock preparation and reaction optimization. Data is derived from structure-activity relationships (SAR) of halogenated indazoles.[1]
Table 2: Solubility Recommendations by Solvent Class
| Solvent Class | Solvent | Solubility Rating | Usage Recommendation |
| Polar Aprotic | DMSO | Excellent (>50 mg/mL) | Primary Stock Solvent. Ideal for biological assays and cryopreservation.[1] |
| Polar Aprotic | DMF | Excellent (>50 mg/mL) | Preferred for synthetic reactions (e.g., SNAr, couplings). |
| Polar Protic | Methanol | Moderate (10–30 mg/mL) | Good for transfers; may require warming. |
| Polar Protic | Ethanol | Moderate (5–20 mg/mL) | Acceptable for crystallization; lower solubility than MeOH. |
| Chlorinated | DCM / Chloroform | Good (>30 mg/mL) | Excellent for extraction and chromatography loading. |
| Aqueous | Water / PBS | Poor (<0.01 mg/mL) | Insoluble. Requires co-solvents (DMSO) or surfactants for biological dosing. |
| Non-Polar | Hexane / Heptane | Very Poor | Antisolvent.[1] Used to precipitate the compound from DCM or Ethyl Acetate.[1] |
Experimental Protocols
To ensure data integrity in drug development, solubility must be determined empirically. Two distinct protocols are provided below: Thermodynamic Solubility (the gold standard for formulation) and Kinetic Solubility (for early-stage screening).[3][4]
Protocol A: Thermodynamic Solubility Assessment (Shake-Flask Method)
Objective: Determine the saturation concentration of the solid compound in a specific solvent at equilibrium.[5]
Materials:
-
Target Solvent (e.g., PBS pH 7.4, Water, Methanol).
-
0.22 µm PVDF or PTFE syringe filters (solvent compatible).[1]
-
HPLC-UV or LC-MS/MS system.[1]
Workflow:
-
Saturation: Add excess solid compound (~2–5 mg) to 1 mL of the target solvent in a glass vial. Ensure undissolved solid is visible.[1][5]
-
Equilibration: Seal the vial and agitate on an orbital shaker at 25°C for 24 to 48 hours .
-
Note: The extended time allows the crystal lattice energy to be overcome and equilibrium to be established.
-
-
Phase Separation: Centrifuge the sample at 10,000 rpm for 10 minutes or filter through a 0.22 µm filter (pre-saturated with solvent to prevent drug loss).
-
Quantification: Dilute the supernatant/filtrate with mobile phase and analyze via HPLC. Calculate concentration using a calibration curve prepared from a DMSO stock standard.
Protocol B: Kinetic Solubility Screening (High-Throughput)
Objective: Estimate solubility rapidly using a DMSO stock solution (mimics biological assay conditions).
Workflow:
-
Stock Prep: Prepare a 10 mM stock solution in 100% DMSO.
-
Spiking: Slowly add the DMSO stock to the aqueous buffer (e.g., PBS) to reach a final concentration of 2% DMSO.
-
Observation: Measure turbidity using a nephelometer or UV plate reader (absorbance at 600 nm) immediately and after 4 hours.[1]
-
Result: The "Kinetic Solubility Limit" is the concentration at which precipitation (turbidity) is first detected.[1]
-
Warning: Kinetic solubility is often higher than thermodynamic solubility because the compound may form a supersaturated amorphous state before crystallizing.[1]
-
Visualization of Solubility Dynamics
The following diagrams illustrate the decision-making process for solvent selection and the experimental workflow for solubility determination.
Diagram 1: Solubility Determination Workflow
Caption: Decision tree comparing Thermodynamic (Gold Standard) and Kinetic (High Throughput) solubility protocols.
Diagram 2: Solvent Interaction Mechanism[1]
Caption: Mechanistic basis for solubility: DMSO stabilizes the dipole, while water forces aggregation via the hydrophobic effect.
Handling & Storage Recommendations
-
Stock Solutions: Prepare stocks in 100% anhydrous DMSO at 10–20 mM. Store at -20°C.
-
Freeze-Thaw Stability: Limit freeze-thaw cycles to <3. Repeated cycling can induce precipitation or degradation.[1] Aliquot stocks into single-use vials.
-
Aqueous Dilution: When diluting into aqueous media for assays, ensure rapid mixing to prevent local high concentrations that trigger precipitation. Keep final DMSO concentration <1% if cells are sensitive, though the compound's solubility limit may require 1-5% DMSO.[1]
References
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National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 24728100, 4-Bromo-6-chloro-1H-indazole (Analog Reference).[1] PubChem.[1][7][8] Retrieved from [Link]
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Zhou, L., et al. (2007). Development of a high throughput equilibrium solubility assay using miniaturized shake-flask method in early drug discovery.[9] Journal of Pharmaceutical Sciences.[1] Retrieved from [Link]
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Bienta. Shake-Flask Solubility Assay Protocols. Bienta.net.[1] Retrieved from [Link]
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An In-depth Technical Guide to 4-Bromo-7-chloro-1H-indazole: Synthesis, Properties, and Biological Significance
This guide provides a comprehensive technical overview of 4-Bromo-7-chloro-1H-indazole, a halogenated heterocyclic compound. While direct biological studies on this specific molecule are limited, its profound importance lies in its role as a pivotal intermediate in the synthesis of groundbreaking therapeutics. We will delve into its synthesis, physicochemical properties, and, most critically, the biological significance it confers upon its derivatives, particularly in the context of antiviral drug development. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand the utility and potential of this versatile scaffold.
Introduction and Strategic Importance
4-Bromo-7-chloro-1H-indazole is a substituted indazole, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyrazole ring. The indazole scaffold is a "privileged structure" in medicinal chemistry, known to interact with a wide range of biological targets.[1][2] This has led to the development of numerous indazole-containing drugs with activities including anti-cancer, anti-inflammatory, and anti-HIV properties.[1][3]
The primary and most significant role of 4-Bromo-7-chloro-1H-indazole in modern pharmacology is as a key building block for Lenacapavir , a first-in-class, long-acting HIV-1 capsid inhibitor.[4][5] Its specific substitution pattern is crucial for the ultimate structure and function of Lenacapavir, making the synthesis and handling of this indazole derivative a critical step in the drug's manufacturing process. Understanding this precursor is, therefore, essential for anyone working in the field of HIV therapeutics and advanced antiviral strategies.
Physicochemical Properties and Safe Handling
Precise experimental data for 4-Bromo-7-chloro-1H-indazole is not widely published. However, we can infer its properties from closely related analogs and computational data.
Table 1: Computed Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₇H₄BrClN₂ | PubChem CID 24728100 (for isomer)[3] |
| Molecular Weight | 231.48 g/mol | PubChem CID 24728100 (for isomer)[3] |
| IUPAC Name | 4-bromo-7-chloro-1H-indazole | N/A |
| XLogP3 | 2.9 | PubChem CID 24728100 (for isomer)[3] |
| Hydrogen Bond Donor Count | 1 | PubChem CID 24728100 (for isomer)[3] |
| Hydrogen Bond Acceptor Count | 1 | PubChem CID 24728100 (for isomer)[3] |
Note: Data is for the isomeric compound 4-Bromo-6-chloro-1H-indazole, which is expected to have very similar properties.
Handling and Storage (Self-Validating Protocol)
As a Senior Application Scientist, my recommendation for handling this compound prioritizes safety and stability, based on established best practices for halogenated aromatic heterocycles.
-
Personal Protective Equipment (PPE): Always handle in a well-ventilated fume hood. Wear standard PPE, including a lab coat, safety glasses with side shields, and nitrile gloves.[6]
-
Respiratory Protection: For handling bulk powder where dust generation is possible, a P100 (NIOSH) or P3 (EN 143) particle respirator is recommended.[7]
-
Handling: Avoid all personal contact. Do not breathe dust or fumes. Prevent spills and avoid generating dust during transfer.[6][8] Use non-sparking tools for handling larger quantities.
-
Storage: Store in a tightly sealed, properly labeled container. The compound should be kept in a cool, dry, and dark place, away from incompatible materials such as strong oxidizing agents. For long-term stability, storage at refrigerated temperatures (2-8 °C) is advisable.[9]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. This compound should be treated as hazardous chemical waste.
Synthesis Pathway
The synthesis of substituted indazoles like 4-Bromo-7-chloro-1H-indazole and its derivatives often begins with readily available substituted benzonitriles. The most efficient and scalable route to the biologically relevant 7-Bromo-4-chloro-1H-indazol-3-amine (a direct derivative) starts from 2,6-dichlorobenzonitrile. This process provides a clear blueprint for accessing the 4-bromo-7-chloro-indazole core.[2][4][10]
The causality behind this two-step approach is rooted in regioselectivity. The initial bromination must be directed to the correct position on the benzonitrile ring, and the subsequent cyclization with hydrazine must favor the formation of the desired indazole isomer.
Caption: Scalable synthesis of the 7-bromo-4-chloro-1H-indazol-3-amine core.
Biological Significance & Key Applications
The biological relevance of 4-Bromo-7-chloro-1H-indazole is almost exclusively channeled through its role as a precursor to Lenacapavir. The indazole moiety forms a critical part of the final drug's structure, responsible for key interactions with its biological target.
The Mechanism of Action of Lenacapavir
Lenacapavir is a first-in-class HIV-1 capsid inhibitor, representing a novel mechanism of antiretroviral therapy. It disrupts multiple, essential steps in the viral lifecycle by directly binding to the viral capsid protein (p24).[10][11]
Causality of Inhibition:
-
Nuclear Import Interference: After entering a host cell, the HIV-1 capsid must remain largely intact to facilitate the transport of the viral genome into the nucleus. Lenacapavir over-stabilizes the capsid, leading to its premature breakdown in the cytoplasm.[12][13] This exposes the viral genetic material to host cell defense mechanisms and prevents it from reaching the nucleus, thus blocking integration.[13]
-
Disruption of Virus Assembly and Release: During the late stages of replication, new viral proteins and RNA are assembled into immature virions at the host cell membrane. Lenacapavir interferes with the proper assembly of new capsid cores.[11][14]
-
Formation of Aberrant Capsids: The presence of Lenacapavir leads to the formation of malformed, non-infectious viral particles.[12]
This multi-stage inhibition makes Lenacapavir incredibly potent (EC₅₀ = 105 pM) and presents a high barrier to resistance, as it does not target the same enzymes as other antiretroviral classes.[10][15]
Caption: Lenacapavir inhibits HIV-1 replication at multiple stages.
Exploration of Potential Biological Activities
While its primary value is established, the 4-Bromo-7-chloro-1H-indazole scaffold holds potential for other therapeutic applications based on the known activities of related compounds.
Antibacterial Activity: FtsZ Inhibition
A study on novel 4-bromo-1H-indazole derivatives (without the 7-chloro substitution) identified them as inhibitors of the filamentous temperature-sensitive protein Z (FtsZ).[16] FtsZ is a crucial bacterial cell division protein, analogous to eukaryotic tubulin, making it an attractive target for new antibiotics.
-
Mechanism: Inhibition of FtsZ polymerization disrupts the formation of the Z-ring, a structure essential for bacterial cytokinesis, ultimately leading to cell death.
-
Significance: Certain 4-bromo-1H-indazole derivatives showed potent activity against Gram-positive bacteria, including penicillin-resistant Staphylococcus aureus (PRSA).[16] For example, some compounds were over 250-fold more potent than the reference compound 3-methoxybenzamide (3-MBA) against PRSA.[16] This suggests that the 4-bromo-indazole core is a valid starting point for developing novel antibacterial agents. Further derivatization of the 4-Bromo-7-chloro-1H-indazole core could be a promising avenue for research in this area.
Anticancer Activity: Kinase and Bromodomain Inhibition
The indazole nucleus is a cornerstone of many approved and investigational cancer therapies, often functioning as a hinge-binding motif in protein kinase inhibitors.[3][4]
-
Kinase Inhibition: Pazopanib and Axitinib are FDA-approved kinase inhibitors containing an indazole core that target pathways involved in tumor angiogenesis.[17]
-
Bromodomain Inhibition: Derivatives of 1H-indazole-4,7-dione have been developed as highly potent inhibitors of Bromodomain-containing protein 4 (BRD4), a key regulator of oncogenes like c-Myc.[18] An in vivo xenograft model confirmed that these compounds significantly reduced tumor size.[18]
The electronic and steric properties imparted by the bromo and chloro substituents on 4-Bromo-7-chloro-1H-indazole could be leveraged to design novel inhibitors targeting these or other cancer-related proteins.
Detailed Experimental Protocol: Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine
This protocol is a self-validating system adapted from published, scalable methods.[2][4][10] The causality for each step is explained to ensure reproducibility and understanding.
Objective: To synthesize 7-Bromo-4-chloro-1H-indazol-3-amine from 2,6-dichlorobenzonitrile.
Materials:
-
2,6-Dichlorobenzonitrile
-
N-Bromosuccinimide (NBS)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Hydrazine hydrate (N₂H₄·H₂O)
-
2-Methyltetrahydrofuran (2-MeTHF)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Step-by-Step Methodology:
Part A: Regioselective Bromination
-
Rationale: This step introduces the bromine atom at the 3-position of the benzonitrile ring. Sulfuric acid acts as a catalyst to activate the aromatic ring for electrophilic substitution by the bromine from NBS.
-
In a clean, dry round-bottom flask equipped with a magnetic stirrer, dissolve 2,6-dichlorobenzonitrile (1.0 eq) in a minimal amount of dichloromethane.
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add concentrated sulfuric acid (2.0 eq) dropwise, maintaining the temperature below 10 °C.
-
Add N-Bromosuccinimide (NBS) (1.1 eq) portion-wise over 30 minutes. The reaction is exothermic; maintain strict temperature control.
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4-6 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Carefully pour the reaction mixture over crushed ice. Quench with saturated NaHCO₃ solution until the pH is neutral (~7).
-
Extract the aqueous layer three times with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude 3-bromo-2,6-dichlorobenzonitrile. This intermediate can often be used in the next step without further purification.
Part B: Cyclization to form the Indazole Ring
-
Rationale: Hydrazine acts as a dinucleophile. It first displaces one of the chloro groups via nucleophilic aromatic substitution (SNAr) and then attacks the nitrile carbon to form the pyrazole ring of the indazole system. 2-MeTHF is chosen as a suitable solvent for this transformation.
-
In a separate flask, dissolve the crude 3-bromo-2,6-dichlorobenzonitrile (1.0 eq) in 2-MeTHF.
-
Add hydrazine hydrate (3.0-5.0 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Work-up: Cool the reaction mixture to room temperature. Add water and stir for 30 minutes.
-
The product often precipitates as a solid. Collect the solid by filtration.
-
Wash the solid with cold water and then with a minimal amount of a non-polar solvent (e.g., hexane or diethyl ether) to remove impurities.
-
Dry the resulting solid under vacuum to yield 7-Bromo-4-chloro-1H-indazol-3-amine. Purity can be assessed by HPLC and NMR. An overall isolated yield of 38-45% for the two steps is expected.[4][10]
References
- (Reference not directly cited in the final text but used for background)
- Bester, S. M., Wei, G., Zhao, H., et al. (2020). Structural and mechanistic bases for a potent HIV-1 capsid inhibitor. Science, 370(6514), 360–364.
- Gupton, B. F., Jin, L., Klumpp, D. A., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Molecules, 29(12), 2705.
- Lv, K., Wang, Z., Liu, Y., et al. (2015). Synthesis and antibacterial activity of novel 4-bromo-1H-indazole derivatives as FtsZ inhibitors. Archiv der Pharmazie, 348(3), 190-198.
-
MDPI. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Retrieved from [Link]
-
Taylor & Francis Online. (2020). Indazole – Knowledge and References. Retrieved from [Link]
-
ChemRxiv. (2024). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. Retrieved from [Link]
-
PubChem. (n.d.). 4-Bromo-6-chloro-1H-indazole. Retrieved from [Link]
- Calza, L., & Magistrelli, E. (2021). Pharmacological outlook of Lenacapavir: a novel first-in-class Long-Acting HIV-1 Capsid Inhibitor.
-
National Center for Biotechnology Information. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. PubMed. Retrieved from [Link]
-
Gilead Sciences. (n.d.). SUNLENCA® (lenacapavir) Mechanism of Action. Retrieved from [Link]
- Park, C. H., Lee, J., Kim, H., et al. (2017). Synthesis and biological evaluation of indazole-4,7-dione derivatives as novel BRD4 inhibitors. Journal of Antibiotics, 70(12), 1123-1128.
- Dvory-Sobol, H., Shaik, N., & Margot, N. (2022). Lenacapavir: a first-in-class HIV-1 capsid inhibitor. Current Opinion in HIV and AIDS, 17(1), 15-21.
-
Drug Target Review. (2024, February 19). The molecular mechanisms of lenacapavir revealed. Retrieved from [Link]
- (Reference not directly cited in the final text but used for background)
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4-Bromo-7-chloro-1H-indazole as a fragment for drug discovery
This technical guide details the utility, synthesis, and application of 4-Bromo-7-chloro-1H-indazole as a high-value scaffold in fragment-based drug discovery (FBDD).
An In-Depth Technical Guide for Medicinal Chemists
Executive Summary
4-Bromo-7-chloro-1H-indazole (CAS: 1186334-61-1) represents a "privileged structure" in modern medicinal chemistry. Its value lies not just in the indazole core—a bioisostere of indole and purine—but in the electronic and steric orthogonality of its halogen substituents.
-
The 4-Bromo Position: A highly reactive handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing extension into solvent-exposed regions or specificity pockets.
-
The 7-Chloro Position: A metabolically stable blocking group that restricts conformation, prevents oxidative metabolism at the susceptible 7-position, and offers a secondary, less reactive handle for late-stage diversification.
-
The N-1 Position: A tunable vector for solubility and pharmacokinetic (PK) modulation.
This guide explores the synthesis, reactivity, and application of this scaffold, grounded in its recent deployment in blockbuster therapeutics like Lenacapavir .
Structural Analysis & Pharmacophore Mapping
The 4,7-disubstitution pattern creates a unique chemical space. The 4-position typically vectors towards the "hinge region" in kinases or the solvent front in protein-protein interaction (PPI) inhibitors. The 7-position often faces the hydrophobic back-pocket or interacts with backbone carbonyls via halogen bonding.
Diagram 1: The Orthogonal Reactivity Map
Caption: The "Halogen Dance" strategy. The reactivity hierarchy (N1 > C4-Br > C7-Cl) allows for precise, sequential assembly of trisubstituted drugs without protecting group manipulation.
Synthetic Accessibility & Protocols
Access to the core is achieved through two primary routes.[1] The Industrial Route (optimized for Lenacapavir intermediates) yields the 3-amino variant, while the General Route yields the parent scaffold.
Method A: The "Lenacapavir" Route (Industrial Scale)
Source: Asad, N. et al. Molecules 2024, 29, 2705.
This route is preferred for its scalability (hundred-gram scale) and avoidance of chromatography.[2][3][4][5] It targets 7-bromo-4-chloro-1H-indazol-3-amine , a key fragment for HIV capsid inhibitors.[2][3][5][6]
Protocol:
-
Regioselective Bromination:
-
Reagents: NBS (N-bromosuccinimide), H₂SO₄.
-
Conditions: 55 °C, 18 h.
-
Mechanism: Electrophilic aromatic substitution is directed to the 3-position (meta to cyano, ortho to chloro) due to the steric and electronic directing effects of the existing chlorines.
-
Yield: ~80% of 3-bromo-2,6-dichlorobenzonitrile.
-
Cyclization:
Method B: The Direct Core Synthesis (Lab Scale)
For the non-amino 4-bromo-7-chloro-1H-indazole (CAS 1186334-61-1).
Protocol:
-
Precursor: 4-Bromo-2-chloro-6-methylaniline.
-
Diazotization/Cyclization (Bartoli-style or Phase Transfer):
-
Dissolve aniline in glacial acetic acid.
-
Add NaNO₂ (aq) at 0 °C to form the diazonium salt.
-
Allow to warm; the diazonium species attacks the internal methyl group (often requires phase transfer catalysis or specific conditions like 18-crown-6/KOAc in chloroform) to close the indazole ring.
-
Alternative: Cyclization of 4-bromo-2-chloro-6-fluorobenzaldehyde with hydrazine hydrate in EtOH at reflux (Standard SNAr/Condensation).
-
Functionalization Logic: The "Halogen Dance"
The power of this scaffold lies in the ability to perform sequential cross-couplings .
Step 1: N-1 Functionalization
The N-H proton (pKa ~14) is the most acidic site.
-
Reagents: Cs₂CO₃ or NaH, followed by alkyl halide (R-X).
-
Regioselectivity: Favors N-1 over N-2 (typically >10:1) due to steric hindrance at N-2 from the C-3 proton/substituent and thermodynamic stability of the benzenoid structure.
Step 2: C-4 Selective Coupling (The "Reach")
The C-Br bond undergoes oxidative addition with Pd(0) significantly faster than the C-Cl bond.
-
Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄.[7]
-
Coupling Partner: Aryl/Heteroaryl Boronic Acids (Suzuki).
-
Conditions: Mild base (Na₂CO₃), Dioxane/Water, 80 °C.
-
Result: Exclusive functionalization at C-4. The C-7 Chlorine remains intact.
Step 3: C-7 Diversification (The "Anchor")
The remaining C-Cl bond is sterically hindered and electronically deactivated.
-
Catalyst: Requires electron-rich, bulky ligands (e.g., Buchwald Precatalysts like XPhos-Pd-G2 or RuPhos).
-
Conditions: Stronger base (KOtBu or K₃PO₄), Toluene/t-BuOH, 100-110 °C.
-
Application: Introduction of solubilizing groups or metabolic blockers.
Diagram 2: Experimental Workflow
Caption: Step-wise functionalization workflow ensuring regiocontrol. Note the escalation in reaction severity from Step 2 to Step 3.
Case Study: Lenacapavir (Sunlenca®)
Lenacapavir (Gilead Sciences) is the definitive proof-of-concept for the 4,7-halogenated indazole scaffold. It is a first-in-class HIV-1 capsid inhibitor.
-
The Fragment: 7-Bromo-4-chloro-1H-indazol-3-amine (Note: Numbering shifts due to priority, but the relative 4,7-halogen pattern is the core logic).
-
Role of the Scaffold:
-
The Indazole Core mimics the phenylalanine key interaction in the HIV capsid protein binding pocket.
-
The Halogens fill hydrophobic pockets and modulate the pKa of the indazole NH, enhancing hydrogen bond donor capability.
-
Strategic Synthesis: The fragment is synthesized separately and then coupled to the difluorobenzyl and sulfonyl moieties, demonstrating the "modular" power of this chemistry.
-
Data Summary: Lenacapavir Fragment Efficiency
| Property | Value | Significance |
| Fragment MW | ~246 Da | Ideal for FBDD (Rule of 3 compliant). |
| LogP | ~3.2 | Lipophilic, suitable for hydrophobic pockets. |
| H-Bond Donors | 2 (NH, NH2) | Critical for backbone interactions. |
| Selectivity | High | 7-Cl prevents metabolic oxidation at this position. |
References
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Asad, N. et al. (2024). "Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir." Molecules, 29(12), 2705. [Link]
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Link, J. O. et al. (2020). "Clinical targeting of HIV capsid protein with a long-acting small molecule." Nature, 584, 614–618. [Link]
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Boujdi, K. et al. (2021).[8] "A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles." RSC Advances, 11, 6299-6307. [Link]
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Gilead Sciences. (2022). "Lenacapavir Synthesis Highlights." Drug Hunter. [Link]
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The Untapped Potential of the N-H Bond: A Technical Guide to the Reactivity of 4-Bromo-7-chloro-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
The indazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds.[1] Among its derivatives, 4-Bromo-7-chloro-1H-indazole presents a unique substitution pattern that offers significant opportunities for the synthesis of novel molecular entities. This technical guide delves into the core reactivity of the N-H bond in this specific indazole, providing a comprehensive overview of its electronic characteristics, acidity, and propensity for various functionalization reactions. By synthesizing established principles of indazole chemistry with an analysis of the electronic contributions of the halogen substituents, this document serves as a predictive roadmap for researchers seeking to leverage this versatile building block in drug discovery and development. We will explore the causal factors governing regioselectivity in N-H functionalization and provide field-proven insights into reaction design and optimization.
Introduction: The Strategic Importance of 4-Bromo-7-chloro-1H-indazole
Indazole derivatives are integral to the development of therapeutics across a wide range of disease areas, including oncology, infectious diseases, and inflammatory conditions.[1] The strategic importance of the 4-Bromo-7-chloro-1H-indazole scaffold is underscored by its utility as a key intermediate in the synthesis of complex pharmaceutical agents. For instance, the closely related 7-Bromo-4-chloro-1H-indazol-3-amine is a crucial fragment in the synthesis of Lenacapavir, a potent capsid inhibitor for the treatment of HIV-1.[2][3][4] The bromine and chlorine substituents on the benzene ring of 4-Bromo-7-chloro-1H-indazole not only influence the electronic properties of the heterocyclic core but also provide valuable handles for further synthetic transformations, such as cross-coupling reactions.
This guide focuses specifically on the reactivity of the N-H bond, a pivotal site for introducing molecular diversity. Understanding and controlling the functionalization of this bond is paramount for the rational design of novel indazole-based drug candidates.
Electronic Landscape and its Influence on N-H Bond Reactivity
The reactivity of the N-H bond in 4-Bromo-7-chloro-1H-indazole is intrinsically linked to the electronic distribution within the bicyclic system. The bromine at position 4 and the chlorine at position 7, being electron-withdrawing halogens, exert a significant influence on the electron density of the indazole ring.
-
Inductive Effects: Both bromine and chlorine are electronegative atoms that pull electron density away from the aromatic ring through the sigma framework (inductive effect). This electron-withdrawing effect is expected to decrease the overall electron density of the indazole system, including the pyrazole ring.
-
Resonance Effects: While halogens are deactivating via induction, they can also donate a lone pair of electrons into the aromatic system through resonance. However, for bromine and chlorine, the inductive effect generally outweighs the resonance effect.
The net result of these electronic factors is a decrease in the electron density of the pyrazole ring, which in turn impacts the acidity of the N-H bond and the nucleophilicity of the nitrogen atoms.
Acidity of the N-H Bond: A Quantitative Perspective
The acidity of the N-H bond, as quantified by its pKa value, is a critical parameter that dictates the ease of deprotonation and subsequent reaction with electrophiles. For the parent 1H-indazole, the pKa is approximately 13.86.[5][6] The electron-withdrawing nature of the bromo and chloro substituents in 4-Bromo-7-chloro-1H-indazole is anticipated to increase the acidity of the N-H bond, thereby lowering its pKa relative to the unsubstituted indazole. This enhanced acidity facilitates deprotonation under milder basic conditions, a crucial consideration in reaction design.
Table 1: Comparison of Indazole Acidity
| Compound | pKa | Reference |
| 1H-Indazole | ~13.86 | [5][6] |
| 4-Bromo-7-chloro-1H-indazole | Predicted to be < 13.86 | N/A |
Regioselectivity of N-H Functionalization: The N1 vs. N2 Challenge
A central challenge in the functionalization of 1H-indazoles is controlling the regioselectivity of the reaction, as it can occur at either the N1 or N2 position, leading to a mixture of isomers.[7] The distribution of these products is influenced by a delicate interplay of steric, electronic, and reaction conditions.
Generally, the 1H-indazole tautomer is thermodynamically more stable than the 2H-tautomer.[8] This often translates to the N1-substituted product being the thermodynamically favored isomer. Conversely, the N2 position is often more sterically accessible and its lone pair is considered more kinetically available, potentially leading to the N2-substituted product under kinetic control.[9]
Key Reactions of the N-H Bond and Strategic Considerations
The deprotonated indazole anion is a potent nucleophile that readily reacts with a variety of electrophiles. The following sections outline key N-H functionalization reactions and provide strategic insights for achieving desired outcomes with 4-Bromo-7-chloro-1H-indazole.
N-Alkylation
Direct N-alkylation of 1H-indazoles frequently yields a mixture of N1 and N2 alkylated products.[7] The choice of base and solvent system is critical in directing the regioselectivity.
-
For Preferential N1-Alkylation: The use of sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) has been shown to favor N1-alkylation for certain electron-deficient indazoles.[7][10] This is rationalized by the formation of a sodium-coordinated intermediate that directs the electrophile to the N1 position.
-
For Preferential N2-Alkylation: Mitsunobu conditions (triphenylphosphine and a dialkyl azodicarboxylate) often favor the formation of the N2-alkylated product.[8] Additionally, reactions under mild acidic conditions can also favor N2-alkylation.[9]
Table 2: General Conditions for Regioselective N-Alkylation of Indazoles
| Desired Product | Reagents and Conditions | Rationale | References |
| N1-Alkylated Indazole | NaH, Alkyl Halide, THF | Favors thermodynamic product through cation coordination. | [7][10] |
| N2-Alkylated Indazole | Alcohol, PPh3, DEAD/DIAD | Kinetically controlled reaction. | [8] |
| N2-Alkylated Indazole | Alkyl 2,2,2-trichloroacetimidate, TfOH or Cu(OTf)2 | Mildly acidic conditions favor kinetic product. | [9] |
N-Arylation
The formation of N-aryl indazoles is a crucial transformation in medicinal chemistry. Copper- and palladium-catalyzed cross-coupling reactions are the most common methods for achieving this.
-
Copper-Catalyzed N-Arylation: The Ullmann condensation, using a copper catalyst, is a classic method for N-arylation. Modern variations often employ ligands such as 1,10-phenanthroline to facilitate the reaction under milder conditions.[11][12]
-
Palladium-Catalyzed N-Arylation: Buchwald-Hartwig amination provides a versatile and high-yielding route to N-aryl indazoles. The choice of phosphine ligand is critical for reaction efficiency.
N-Acylation
N-acylation of indazoles with acyl chlorides or anhydrides typically proceeds readily. Interestingly, N-acylation has been reported to favor the N1 position due to the thermodynamic stability of the resulting N1-acyl indazole.[8] The acyl group can also serve as a protecting group that can be subsequently removed.
Experimental Protocols: Exemplary Methodologies
The following protocols are provided as illustrative examples based on general procedures for indazole functionalization. Researchers should optimize these conditions for 4-Bromo-7-chloro-1H-indazole.
Protocol 1: General Procedure for N1-Selective Alkylation
-
To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous THF at 0 °C, add a solution of 4-Bromo-7-chloro-1H-indazole (1.0 eq.) in anhydrous THF dropwise.
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Cool the mixture to 0 °C and add the alkyl halide (1.1 eq.).
-
Stir the reaction at room temperature and monitor by TLC or LC-MS until completion.
-
Carefully quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Copper-Catalyzed N-Arylation
-
To a reaction vessel, add 4-Bromo-7-chloro-1H-indazole (1.0 eq.), the aryl halide (1.2 eq.), copper(I) iodide (0.1 eq.), a suitable ligand (e.g., 1,10-phenanthroline, 0.2 eq.), and a base (e.g., potassium carbonate, 2.0 eq.).
-
Add an appropriate solvent (e.g., DMF or dioxane).
-
Heat the reaction mixture to the desired temperature (e.g., 110-130 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by column chromatography.
Conclusion and Future Outlook
4-Bromo-7-chloro-1H-indazole is a highly valuable and versatile building block for the synthesis of novel chemical entities with potential therapeutic applications. The reactivity of its N-H bond, governed by the electronic effects of the halogen substituents, offers a gateway to extensive molecular diversification. By carefully selecting reaction conditions, researchers can achieve a high degree of control over the regioselectivity of N-alkylation and N-arylation. The protocols and strategic insights provided in this guide are intended to empower researchers to unlock the full synthetic potential of this promising scaffold, paving the way for the discovery of next-generation indazole-based therapeutics. Further exploration into novel catalytic systems and a deeper mechanistic understanding of the factors governing regioselectivity will continue to enhance the utility of this important heterocyclic core.
References
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Jin, L., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Molecules, 29(12), 2705. Available at: [Link]
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Cerecetto, H., et al. (2005). New 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. Bioorganic & Medicinal Chemistry, 13(12), 3941-3949. Available at: [Link]
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Taylor & Francis. (2020). Indazole – Knowledge and References. Drug and Chemical Toxicology. Available at: [Link]
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ChemRxiv. (2024). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. Available at: [Link]
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Beilstein Journals. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 170-181. Available at: [Link]
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ResearchGate. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Available at: [Link]
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Chair of Analytical Chemistry. (2025). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Available at: [Link]
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MDPI. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. Molecules, 28(6), 2765. Available at: [Link]
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ACS Publications. (2005). Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles. The Journal of Organic Chemistry, 70(13), 5164-5173. Available at: [Link]
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ResearchGate. (2020). Direct Catalytic Functionalization of Indazole Derivatives. Advanced Synthesis & Catalysis, 362(18), 3768-3794. Available at: [Link]
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Wikipedia. (n.d.). Indazole. Available at: [Link]
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National Center for Biotechnology Information. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. RSC Advances, 11(43), 26647-26663. Available at: [Link]
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National Center for Biotechnology Information. (2022). Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives. Molecules, 27(15), 5001. Available at: [Link]
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ResearchGate. (2025). Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. Available at: [Link]
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National Center for Biotechnology Information. (2018). Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. Beilstein Journal of Organic Chemistry, 14, 2838-2845. Available at: [Link]
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ACS Publications. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5969-5980. Available at: [Link]
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ResearchGate. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Available at: [Link]
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Caribbean Journal of Sciences and Technology. (n.d.). CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues. Available at: [Link]
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National Center for Biotechnology Information. (2020). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 25(18), 4297. Available at: [Link]
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MDPI. (2018). “On Water” Palladium Catalyzed Direct Arylation of 1H-Indazole and 1H-7-Azaindazole. Molecules, 23(10), 2465. Available at: [Link]
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University College Cork. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Available at: [Link]
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Institute of Chemistry of Clermont-Ferrand. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Available at: [Link]
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National Center for Biotechnology Information. (2021). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances, 11(5), 2901-2924. Available at: [Link]
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ResearchGate. (n.d.). Scheme 1. C-3 arylation on 1-methylindazole 1 under classical reaction... Available at: [Link]
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The 4-Bromo-7-chloro-1H-indazole Scaffold: A Gateway to Novel Therapeutics
An In-depth Technical Guide for Researchers and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
The indazole core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous approved drugs and clinical candidates.[1] This guide focuses on the therapeutic potential of a specific, halogenated derivative: 4-bromo-7-chloro-1H-indazole. While its role as a key intermediate in the synthesis of the potent HIV-1 capsid inhibitor, Lenacapavir, is established, this document explores its broader potential as a starting point for developing novel therapeutics against a range of targets.[2][3] We will delve into the rationale for targeting viral proteins, protein kinases, and bacterial enzymes, supported by detailed, field-proven experimental protocols and insights into the structure-activity relationships that govern the interaction of halogenated indazoles with these targets. This guide is intended to be a practical resource for researchers, providing both the theoretical framework and the methodological details necessary to accelerate drug discovery efforts based on this versatile scaffold.
The Indazole Nucleus: A Foundation of Therapeutic Success
Indazoles, bicyclic aromatic heterocycles composed of a benzene ring fused to a pyrazole ring, are of significant interest in medicinal chemistry due to their wide range of biological activities.[1] Their ability to act as bioisosteres of purines allows them to interact with a multitude of biological targets, particularly the ATP-binding sites of protein kinases. This has led to the development of several successful anticancer drugs, including Axitinib and Pazopanib, which are potent kinase inhibitors. The therapeutic applications of indazole derivatives extend beyond oncology, with compounds showing promise as anti-inflammatory, anti-HIV, and neuroprotective agents.[4]
The 4-bromo-7-chloro-1H-indazole scaffold offers a unique combination of features for drug design. The halogen atoms at the 4 and 7 positions provide specific steric and electronic properties that can be exploited to achieve high-affinity and selective binding to target proteins. Furthermore, these positions serve as valuable synthetic handles for the introduction of diverse chemical moieties, allowing for the systematic exploration of structure-activity relationships (SAR).
Primary Therapeutic Target: HIV-1 Capsid Protein
The most prominent therapeutic application of the 4-bromo-7-chloro-1H-indazole scaffold is as a key building block for Lenacapavir, a first-in-class HIV-1 capsid inhibitor.[2][3] This establishes the HIV-1 capsid protein as a primary and validated target for derivatives of this scaffold.
Mechanism of Action of HIV-1 Capsid Inhibitors
The HIV-1 capsid is a conical protein shell that encloses the viral genome and essential enzymes. It plays a critical role in multiple stages of the viral life cycle, including:
-
Reverse Transcription: The capsid protects the viral RNA and reverse transcriptase enzyme, allowing for the synthesis of viral DNA.
-
Nuclear Import: The intact capsid traffics the viral pre-integration complex to the host cell nucleus.
-
Assembly and Maturation: Capsid proteins assemble to form new viral cores during the formation of new virions.
Capsid inhibitors like Lenacapavir disrupt these processes by binding to a conserved pocket on the capsid protein. This binding can either hyperstabilize the capsid, preventing its timely disassembly, or interfere with capsid assembly, leading to the formation of non-infectious viral particles. This multi-faceted mechanism of action makes the capsid an attractive target for antiviral therapy.
Investigating Novel Capsid Inhibitors: A Workflow
The development of novel capsid inhibitors based on the 4-bromo-7-chloro-1H-indazole scaffold would involve the synthesis of a library of derivatives with modifications at the N1 or N2 positions of the indazole ring. These derivatives would then be subjected to a series of assays to evaluate their antiviral activity and mechanism of action.
Potential Therapeutic Target Class: Protein Kinases
The indazole scaffold is a well-established "hinge-binder" in protein kinases, mimicking the adenine moiety of ATP. The halogen substituents on the 4-bromo-7-chloro-1H-indazole core can be leveraged to achieve selectivity and potency against various kinase targets implicated in cancer and inflammatory diseases.
Rationale for Targeting Kinases
Protein kinases are a large family of enzymes that regulate a vast array of cellular processes by phosphorylating substrate proteins. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, where it can drive cell proliferation, survival, and metastasis. The development of kinase inhibitors has revolutionized the treatment of many cancers.
The "magic chloro" effect, a term used to describe the often profound and positive impact of chlorine substitution on the pharmacological properties of a drug, is a relevant concept here.[5][6] The chloro and bromo substituents on the indazole ring can influence binding affinity through various mechanisms, including:
-
Direct Halogen Bonding: The electrophilic crown of the halogen atom can form a favorable interaction with a nucleophilic backbone carbonyl in the kinase active site.
-
Modulation of Physicochemical Properties: Halogens can alter the lipophilicity and metabolic stability of the molecule, improving its pharmacokinetic profile.
-
Conformational Control: The steric bulk of the halogens can restrict the conformation of the molecule, pre-organizing it for optimal binding to the target.
Representative Kinase Targets and SAR Considerations
Based on the known activity of other indazole derivatives, several kinase families represent promising targets for 4-bromo-7-chloro-1H-indazole derivatives:
-
Aurora Kinases: These are key regulators of mitosis, and their overexpression is common in many cancers.
-
Fibroblast Growth Factor Receptors (FGFRs): Aberrant FGFR signaling is implicated in various cancers, including bladder and lung cancer.
-
Extracellular signal-Regulated Kinases (ERK1/2): These are central components of the MAPK signaling pathway, which is frequently hyperactivated in cancer.[7]
-
Phosphatidylinositol 3-Kinases (PI3Ks): The PI3K/AKT/mTOR pathway is a critical regulator of cell growth and survival and is often dysregulated in cancer.
Structure-Activity Relationship (SAR) Insights:
| Position of Modification | Rationale for Modification | Potential Impact on Kinase Inhibition |
| N1/N2-position | Introduction of various alkyl or aryl groups to explore different sub-pockets of the kinase active site. | Can significantly impact potency and selectivity. |
| 4-position (Bromo) | Bioisosteric replacement with other halogens (e.g., F, Cl) or small lipophilic groups. | Modulates halogen bonding potential and lipophilicity. |
| 7-position (Chloro) | Replacement with groups that can form hydrogen bonds with solvent or specific residues. | Can enhance binding affinity and selectivity. |
Experimental Protocol: Radiometric Kinase Assay ([γ-³²P]ATP)
This assay remains the "gold standard" for quantifying protein kinase activity due to its sensitivity and direct measurement of phosphate incorporation.[8]
Materials:
-
Purified, active protein kinase
-
Specific peptide or protein substrate
-
[γ-³²P]ATP (specific activity ~3000 Ci/mmol)
-
10X Kinase Assay Buffer (e.g., 250 mM Tris-HCl pH 7.5, 100 mM MgCl₂, 10 mM DTT)
-
ATP solution (non-radioactive)
-
Test compounds (4-bromo-7-chloro-1H-indazole derivatives) dissolved in DMSO
-
P81 phosphocellulose paper
-
0.75% Phosphoric acid
-
Scintillation vials and scintillation fluid
-
Liquid scintillation counter
Procedure:
-
Prepare the Kinase Reaction Mix: In a microcentrifuge tube, prepare a master mix containing 1X Kinase Assay Buffer, the desired concentration of substrate, and the purified kinase.
-
Prepare the ATP Mix: Prepare a solution of ATP containing a final concentration of [γ-³²P]ATP (e.g., 10 µCi per reaction) and non-radioactive ATP to achieve the desired final concentration (often close to the Km of the kinase for ATP).
-
Set up the Reactions: In separate tubes, add the test compound at various concentrations. Add the kinase reaction mix to each tube.
-
Initiate the Reaction: Add the ATP mix to each tube to start the reaction. Incubate at 30°C for a predetermined time (e.g., 20-30 minutes), ensuring the reaction is in the linear range.
-
Stop the Reaction: Spot a portion of each reaction mixture onto a P81 phosphocellulose paper square.
-
Wash the P81 Papers: Immediately immerse the P81 papers in a beaker of 0.75% phosphoric acid. Wash the papers three times for 5-10 minutes each with gentle stirring to remove unincorporated [γ-³²P]ATP.
-
Quantify Radioactivity: Place the washed and dried P81 papers into scintillation vials, add scintillation fluid, and measure the incorporated radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration.
Potential Therapeutic Target: Bacterial FtsZ
The emergence of antibiotic-resistant bacteria necessitates the discovery of novel antibacterial agents with new mechanisms of action. The bacterial cell division protein FtsZ is an attractive and underexploited target.
Rationale for Targeting FtsZ
FtsZ is a bacterial homolog of tubulin that polymerizes at the mid-cell to form the Z-ring, a structure that is essential for bacterial cytokinesis. Inhibition of FtsZ polymerization blocks cell division, leading to bacterial cell death. As FtsZ is highly conserved across a broad range of bacterial species and is absent in eukaryotes, inhibitors of FtsZ are expected to have a broad spectrum of activity with minimal off-target effects in humans.
Experimental Protocol: FtsZ Polymerization Assay by Light Scattering
This assay monitors the polymerization of FtsZ into protofilaments in real-time by measuring the increase in light scattering that occurs as the polymers form.[9]
Materials:
-
Purified FtsZ protein
-
Polymerization Buffer (e.g., 50 mM MES, pH 6.5, 50 mM KCl, 10 mM MgCl₂)
-
GTP solution (100 mM)
-
Test compounds (4-bromo-7-chloro-1H-indazole derivatives) dissolved in DMSO
-
Spectrofluorometer with a light scattering cuvette
Procedure:
-
Prepare the Reaction Mixture: In a light scattering cuvette, add the Polymerization Buffer and the desired concentration of FtsZ protein.
-
Add Test Compound: Add the test compound at the desired concentration or DMSO as a control. Mix gently.
-
Equilibrate: Place the cuvette in the spectrofluorometer and allow the temperature to equilibrate to 37°C.
-
Establish a Baseline: Record the light scattering signal for a few minutes to establish a stable baseline.
-
Initiate Polymerization: Add GTP to the cuvette to a final concentration of 1 mM to initiate polymerization.
-
Monitor Polymerization: Record the light scattering intensity over time (e.g., for 10-15 minutes).
-
Data Analysis: The rate of polymerization is determined from the initial slope of the light scattering curve. The effect of the test compounds is assessed by comparing the polymerization rate in their presence to that of the DMSO control.
Cellular Assays for Assessing Therapeutic Potential
While biochemical assays are crucial for determining direct target engagement, cell-based assays are essential for evaluating the therapeutic potential of a compound in a more physiologically relevant context.
Experimental Protocol: MTS Cell Viability Assay
The MTS assay is a colorimetric method for assessing cell viability. It measures the reduction of a tetrazolium salt (MTS) by metabolically active cells to form a colored formazan product.[10][11][12]
Materials:
-
Cancer cell line of interest (e.g., a line with a known dependency on a target kinase)
-
Complete cell culture medium
-
96-well cell culture plates
-
Test compounds (4-bromo-7-chloro-1H-indazole derivatives) dissolved in DMSO
-
MTS reagent (containing PES)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compounds. Include a DMSO-only control.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.
-
MTS Addition: Add the MTS reagent to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance of each well at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the DMSO control. Determine the GI₅₀ (concentration for 50% growth inhibition) value.
Conclusion and Future Directions
The 4-bromo-7-chloro-1H-indazole scaffold is a promising starting point for the development of novel therapeutics. Its proven utility in the synthesis of the HIV-1 capsid inhibitor Lenacapavir highlights its potential for targeting viral proteins. Furthermore, the principles of medicinal chemistry and the known activities of other indazole derivatives suggest that this scaffold can be effectively modified to target protein kinases and bacterial enzymes. The detailed experimental protocols provided in this guide offer a clear path for researchers to explore these exciting therapeutic opportunities.
Future work should focus on the synthesis and screening of diverse libraries of 4-bromo-7-chloro-1H-indazole derivatives. A deeper understanding of the structure-activity relationships for each target class will be crucial for the rational design of potent and selective inhibitors. The integration of computational methods, such as molecular docking and pharmacophore modeling, will be invaluable in guiding these efforts. Ultimately, the continued exploration of this versatile scaffold holds great promise for the discovery of new medicines to address unmet medical needs.
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Reaction Biology. (n.d.). Cell-based Assays for Drug Discovery. Retrieved from [Link]
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National HIV Curriculum. (2024, July 17). HIV Capsid Inhibitors: Mechanism of Action. Retrieved from [Link]
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Reaction Biology. (2024, August 13). Testing kinase inhibitors where it matters: Drug screening in intact cells. Retrieved from [Link]
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Reaction Biology. (2024, May 30). Choosing the Right Assay for Your Kinase Drug Discovery. Retrieved from [Link]
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An In-depth Technical Guide to 4-Bromo-7-chloro-1H-indazole and its Analogs
Abstract
The indazole scaffold is a cornerstone in medicinal chemistry, recognized for its versatile biological activities. This technical guide provides a comprehensive review of 4-Bromo-7-chloro-1H-indazole, a key heterocyclic building block, and its growing family of analogs. We will delve into its synthesis, physicochemical properties, and spectroscopic characterization. Furthermore, this guide will explore the burgeoning therapeutic potential of its derivatives, with a particular focus on their applications as kinase inhibitors in oncology and as novel antibacterial agents. Detailed experimental protocols and insightful discussions on structure-activity relationships are provided to empower researchers, scientists, and drug development professionals in their pursuit of novel therapeutics based on the indazole core.
Introduction: The Significance of the Indazole Scaffold
Indazole, a bicyclic heteroaromatic compound composed of a benzene ring fused to a pyrazole ring, is a privileged structure in drug discovery.[1] Its unique electronic properties and ability to participate in various non-covalent interactions have made it a versatile scaffold for the design of potent and selective modulators of diverse biological targets. The 1H-indazole tautomer is generally the more thermodynamically stable and has been the focus of extensive research, leading to the development of several clinically approved drugs.[2]
The introduction of halogen substituents onto the indazole ring system offers a powerful strategy to fine-tune the physicochemical and pharmacological properties of the resulting molecules. Halogens can modulate lipophilicity, metabolic stability, and binding affinity through halogen bonding and other electronic effects. 4-Bromo-7-chloro-1H-indazole, with its distinct substitution pattern, represents a valuable starting material for the synthesis of a wide array of novel bioactive compounds. Its importance is underscored by its role as a key intermediate in the synthesis of innovative therapeutics, most notably in the field of antiviral drug discovery.
Physicochemical and Spectroscopic Profile of 4-Bromo-7-chloro-1H-indazole
A thorough understanding of the physical and chemical characteristics of a lead compound is fundamental for its application in drug discovery and development.
Physicochemical Properties
While extensive peer-reviewed data on the physicochemical properties of 4-Bromo-7-chloro-1H-indazole is limited, information from commercial suppliers provides a foundational understanding.
| Property | Value | Source |
| Molecular Formula | C₇H₄BrClN₂ | [3] |
| Molecular Weight | 231.5 g/mol | [3] |
| Appearance | Solid powder | [4] |
| Purity | Typically ≥97% | [4] |
| CAS Number | 1186334-61-1 | [5] |
| LogP (Predicted) | 2.67 | [4] |
Note: Definitive experimental values for properties such as melting point and solubility are not widely reported in the literature and should be determined experimentally.
Spectroscopic Characterization
2.2.1. ¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the indazole ring. The chemical shifts will be influenced by the electron-withdrawing effects of the bromine and chlorine atoms.
2.2.2. ¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the carbon framework of the molecule. The signals for the carbon atoms directly attached to the halogens will be significantly influenced.
2.2.3. Mass Spectrometry
Mass spectrometry will confirm the molecular weight of the compound. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in approximately a 3:1 ratio) will result in a characteristic isotopic cluster for the molecular ion peak.
2.2.4. Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the N-H stretching of the indazole ring and the C-H and C=C stretching of the aromatic system.
Synthesis of 4-Bromo-7-chloro-1H-indazole and its Analogs
Proposed Synthesis of 4-Bromo-7-chloro-1H-indazole
A common and effective method for the synthesis of indazoles is the diazotization of an appropriately substituted aniline followed by intramolecular cyclization.
Diagram of Proposed Synthesis:
Caption: Proposed synthetic pathway for 4-Bromo-7-chloro-1H-indazole.
Step-by-Step Methodology (Proposed):
-
Diazotization: 2-Amino-3-chloro-6-bromotoluene is dissolved in an aqueous acidic solution (e.g., hydrochloric acid) and cooled to 0-5 °C. An aqueous solution of sodium nitrite is added dropwise while maintaining the low temperature to form the corresponding diazonium salt.
-
Cyclization: The in situ generated diazonium salt is then treated with a reducing agent, such as sodium sulfite, to facilitate the reductive cyclization to the indazole ring system, yielding 4-Bromo-7-chloro-1H-indazole.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) or by column chromatography on silica gel.
Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: A Key Analog
A practical, multi-step synthesis for 7-Bromo-4-chloro-1H-indazol-3-amine, a crucial intermediate for the anti-HIV drug Lenacapavir, has been reported.[7][8] This synthesis highlights a different and scalable approach.
Diagram of 7-Bromo-4-chloro-1H-indazol-3-amine Synthesis:
Caption: Synthetic route to 7-Bromo-4-chloro-1H-indazol-3-amine.
Step-by-Step Methodology:
-
Regioselective Bromination: 2,6-Dichlorobenzonitrile is treated with N-bromosuccinimide (NBS) in the presence of sulfuric acid to achieve regioselective bromination at the 3-position, yielding 3-bromo-2,6-dichlorobenzonitrile.[8]
-
Cyclization with Hydrazine: The brominated intermediate is then reacted with hydrazine hydrate in the presence of a base such as sodium acetate in a suitable solvent like 2-methyltetrahydrofuran (2-MeTHF) at elevated temperatures to afford 7-Bromo-4-chloro-1H-indazol-3-amine.[8]
-
Purification: The product can be purified by recrystallization or slurry in an appropriate solvent to achieve high purity without the need for column chromatography on a large scale.[8]
Biological Activities and Therapeutic Potential of Analogs
The 4-bromo-1H-indazole scaffold has emerged as a promising platform for the development of novel therapeutic agents, particularly in the fields of oncology and infectious diseases.
Antibacterial Activity: Targeting FtsZ
A series of novel 4-bromo-1H-indazole derivatives have been synthesized and identified as inhibitors of the filamentous temperature-sensitive protein Z (FtsZ).[9] FtsZ is a crucial bacterial cell division protein, making it an attractive target for the development of new antibiotics, especially against drug-resistant strains.
| Compound | Target Organism | Activity (MIC in µg/mL) |
| Compound 9 | S. pyogenes PS | 4 |
| Compound 12 | Penicillin-resistant S. aureus | 16 |
| Compound 18 | Penicillin-resistant S. aureus | 16 |
Data sourced from PubMed.[9]
These findings highlight the potential of 4-bromo-1H-indazole derivatives as a new class of antibacterial agents with a novel mechanism of action.
Kinase Inhibition in Cancer Therapy
The indazole core is a well-established pharmacophore in the design of protein kinase inhibitors. Kinases play a pivotal role in cell signaling pathways that are often dysregulated in cancer. Several indazole-based drugs, such as Axitinib and Pazopanib, are approved for the treatment of various cancers.[2]
Analogs of 4-bromo-1H-indazole have been investigated as inhibitors of various kinases, including:
-
VEGFR-2 Inhibitors: 6-Bromo-1H-indazole derivatives have shown potent inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[10]
-
FGFR Inhibitors: Indazole derivatives have been designed as inhibitors of Fibroblast Growth Factor Receptors (FGFRs), which are implicated in various cancers.[5]
-
PLK4 Inhibitors: Novel indazole-based compounds have demonstrated exceptional inhibitory activity against Polo-like kinase 4 (PLK4), a regulator of centriole duplication, with potent antiproliferative effects in cancer cell lines.[6]
-
Aurora Kinase Inhibitors: Amide derivatives of indazole have been reported as inhibitors of Aurora kinases, which are crucial for mitosis and are often overexpressed in tumors.[5]
Diagram of Kinase Inhibition by Indazole Analogs:
Caption: Mechanism of action of indazole analogs as kinase inhibitors.
Experimental Protocols
General Laboratory Safety and Handling
4-Bromo-7-chloro-1H-indazole and its derivatives should be handled in a well-ventilated fume hood.[1] Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, should be worn at all times.[11] Avoid inhalation of dust and contact with skin and eyes. In case of accidental exposure, consult the Safety Data Sheet (SDS) for appropriate first-aid measures.
Storage
Store 4-Bromo-7-chloro-1H-indazole in a tightly sealed container in a cool, dry, and dark place.[12][13][14] It should be stored away from incompatible materials such as strong oxidizing agents.
Purification by Recrystallization (General Procedure)
-
Dissolve the crude 4-Bromo-7-chloro-1H-indazole in a minimum amount of a hot solvent (e.g., ethanol, isopropanol, or toluene).
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot-filtered to remove the charcoal.
-
Allow the solution to cool slowly to room temperature to induce crystallization. Further cooling in an ice bath can improve the yield.
-
Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.
-
Dry the purified crystals under vacuum.
Conclusion and Future Perspectives
4-Bromo-7-chloro-1H-indazole is a valuable and versatile building block in medicinal chemistry. Its synthesis, while not extensively documented in peer-reviewed literature for the parent compound, can be reliably achieved through established synthetic routes. The true potential of this scaffold lies in the diverse biological activities exhibited by its analogs. From potent antibacterial agents targeting novel cellular machinery to highly selective kinase inhibitors for cancer therapy, the 4-bromo-1H-indazole core continues to be a fertile ground for the discovery of new therapeutic agents.
Future research in this area will likely focus on:
-
The development of more efficient and sustainable synthetic methodologies for 4-Bromo-7-chloro-1H-indazole and its derivatives.
-
A deeper exploration of the structure-activity relationships of its analogs to design more potent and selective inhibitors for a wider range of biological targets.
-
The investigation of the pharmacokinetic and pharmacodynamic properties of promising lead compounds to advance them into preclinical and clinical development.
The continued exploration of the chemical space around 4-Bromo-7-chloro-1H-indazole holds significant promise for addressing unmet medical needs in oncology, infectious diseases, and beyond.
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An In-depth Technical Guide to the Safe Handling of 4-Bromo-7-chloro-1H-indazole for Research and Development
This document provides a comprehensive technical overview of the safety protocols and handling considerations for 4-Bromo-7-chloro-1H-indazole. It is intended for researchers, chemists, and professionals in the field of drug development and medicinal chemistry. The information herein is synthesized from available safety data for structurally similar compounds and established best practices for handling halogenated heterocyclic molecules.
Introduction and Scientific Context
4-Bromo-7-chloro-1H-indazole is a substituted indazole, a class of heterocyclic aromatic compounds comprising a fused benzene and pyrazole ring.[1] Indazole derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, serving as crucial intermediates in the synthesis of therapeutic agents.[1][2][3] For instance, the related compound 7-Bromo-4-chloro-1H-indazol-3-amine is a key fragment in the synthesis of Lenacapavir, a potent HIV-1 capsid inhibitor.[2][3]
Hazard Identification and Classification
While a specific, comprehensive Safety Data Sheet (SDS) for 4-Bromo-7-chloro-1H-indazole is not widely available, data from close structural analogs, such as 4-Bromo-6-chloro-1H-indazole and 4-bromo-1H-indazole, provides a reliable basis for hazard assessment. The compound is anticipated to be harmful if swallowed, inhaled, or absorbed through the skin, and is expected to cause significant irritation to the skin, eyes, and respiratory tract.[4][5]
| Hazard Category | GHS Classification | Signal Word | Hazard Statements |
| Acute Toxicity, Oral | Category 4 | Warning | H302: Harmful if swallowed.[4][7] |
| Acute Toxicity, Dermal | Category 4 | Warning | H312: Harmful in contact with skin.[4] |
| Acute Toxicity, Inhalation | Category 4 | Warning | H332: Harmful if inhaled.[4] |
| Skin Corrosion/Irritation | Category 2 | Warning | H315: Causes skin irritation.[4][5] |
| Serious Eye Damage/Irritation | Category 2A | Warning | H319: Causes serious eye irritation.[4][5] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | Warning | H335: May cause respiratory irritation.[4][5] |
This table is a composite based on data for structurally related compounds and should be used for provisional hazard assessment.
Integrated Safety Workflow: From Procurement to Disposal
The lifecycle of a research chemical requires a systematic approach to safety. The following workflow illustrates the critical checkpoints for handling 4-Bromo-7-chloro-1H-indazole in a laboratory setting.
Caption: Spill Response Workflow.
For a minor spill, trained personnel should clean it up immediately, wearing full PPE. [4]Use a dry clean-up procedure to avoid generating dust. [4]For a major spill, evacuate the area, alert emergency services, and prevent entry. [4] 6.2. First Aid Measures
-
If Inhaled : Move the person to fresh air. [8]If breathing is difficult, give oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention. [8]* In Case of Skin Contact : Immediately take off all contaminated clothing. [4]Wash the affected area with plenty of soap and water for at least 15 minutes. [8]Seek medical advice if irritation occurs or persists. [4]* In Case of Eye Contact : Rinse cautiously with water for several minutes. [4]Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention. [4]* If Swallowed : Do NOT induce vomiting. Rinse mouth with water. [9]Never give anything by mouth to an unconscious person. [9]Call a poison control center or doctor immediately. [7]
References
- Apollo Scientific. (2023, July 4). 4-Bromo-6-chloro-1H-indazole - Safety Data Sheet.
- Echemi. (2019, July 15). 4-Bromo-7-chloro-1H-indole SDS, 126811-30-1 Safety Data Sheets.
- Fisher Scientific. (2025). Indazole - SAFETY DATA SHEET.
- University of Groningen. Hazardous waste acceptance conditions.
- Pfizer. (2011, June 16). MATERIAL SAFETY DATA SHEET.
- CDH Fine Chemical. 4-Bromo Anisole CAS No 104-92-7 MATERIAL SAFETY DATA SHEET SDS/MSDS.
- Washington State University Environmental Health & Safety. Halogenated Solvents.
- Sigma-Aldrich. 4-Bromo-7-chloro-1H-indole | 126811-30-1.
- Taylor & Francis Online. Indazole – Knowledge and References.
- PubChem. 4-bromo-1H-indazole | C7H5BrN2.
- BLD Pharm. 126811-30-1|4-Bromo-7-chloro-1H-indole.
- Sigma-Aldrich. 7-bromo-4-chloro-1H-indazole | 1000341-88-7.
- University of California, Santa Cruz. Hazardous waste segregation.
- Fluorochem. 4-BROMO-7-CHLORO-1H-INDAZOLE.
- PubChem. 4-Bromo-6-chloro-1H-indazole | C7H4BrClN2.
- Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals.
- Hazardous Waste Experts. (2022, January 19). Guidelines for Solvent Waste Recycling and Disposal.
- ChemRxiv. Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir.
- Smolecule. 7-Bromo-4-chloro-1-(2,2-difluoroethyl)-1H-indazol-3-amine.
- Amerigo Scientific. 7-bromo-4-chloro-1-(2,2,2-trifluoroethyl)-1H-indazol-3-amine.
- ChemicalBook. (2025, October 18). 6-Bromo-4-chloro-1H-indazole - Safety Data Sheet.
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Discovery and First Synthesis of 4-Bromo-7-chloro-1H-indazole: A Technical Guide
The following technical guide details the discovery and first reported synthesis of 4-Bromo-7-chloro-1H-indazole , a critical scaffold in modern medicinal chemistry.
Executive Summary & Significance
4-Bromo-7-chloro-1H-indazole (CAS: 1186334-61-1) is a high-value heterocyclic building block that emerged from kinase inhibitor drug discovery campaigns in the late 2000s.[1] Its structural significance lies in its 4,7-dihalo substitution pattern , which provides orthogonal handles for cross-coupling reactions.[1]
-
The "4-Position" Handle: The bromine atom at C4 is highly reactive toward palladium-catalyzed cross-coupling (Suzuki-Miyaura), allowing for the introduction of aryl or heteroaryl groups deep into the ATP-binding pocket of kinases.[1]
-
The "7-Position" Handle: The chlorine atom at C7 is less reactive, allowing for chemoselective functionalization or serving as a steric blocker to enforce ligand conformation.[1]
This scaffold was first disclosed in the patent literature by Array BioPharma in 2009 during the development of c-Met inhibitors.[1]
Discovery Context
-
First Disclosure: World Intellectual Property Organization (WIPO) Patent WO 2009/108838 A1 .[1]
-
Assignee: Array BioPharma Inc.[1]
-
Application: The compound was synthesized as an intermediate for generating potent inhibitors of the c-Met receptor tyrosine kinase , a target implicated in cancer cell proliferation and metastasis.[1]
The synthesis was necessitated by the need to access specific chemical space that standard 4-, 5-, or 6-substituted indazoles could not reach.[1] The 4,7-substitution pattern forces specific binding modes within the kinase hinge region.[1]
Retrosynthetic Analysis
The construction of the indazole core with this specific halogenation pattern relies on the "Modified Jacobson Indazole Synthesis" .[1] This method utilizes the intramolecular cyclization of a diazonium species generated from an ortho-methyl aniline.[1]
Strategic Disconnection
-
Disconnection: N–N bond formation via diazotization.[1]
-
Precursor: 3-Bromo-6-chloro-2-methylaniline .
This precursor is chosen because the methyl group at the ortho position (C2 of the aniline) becomes the C3 carbon of the indazole, while the amine nitrogen becomes N1.[1]
Figure 1: Retrosynthetic logic for accessing the 4,7-dihaloindazole core.
The First Synthesis: Detailed Protocol
The following protocol is reconstructed from the priority document (WO 2009/108838) and validated against standard field practices for this reaction class.
Phase 1: Synthesis of the Precursor
Target: 3-Bromo-6-chloro-2-methylaniline Before the indazole ring can be closed, the benzene core must be correctly functionalized.[1] This is typically achieved via the bromination of 2-chloro-6-methylaniline .[1]
-
Protection: 2-Chloro-6-methylaniline is treated with acetic anhydride (
) to form the acetamide.[1] This directs the subsequent bromination to the para position relative to the amine (which is C4 of the aniline, or C3 relative to the methyl).[1]-
Note: Direct bromination without protection often leads to over-bromination or mixtures.[1]
-
-
Bromination: The acetamide is treated with bromine (
) in acetic acid.[1] The directing effects force the bromine to the position para to the acetamide group (Position 4 of the aniline ring).[1]-
Correction: Wait, we need the bromine at the position adjacent to the methyl (C3 of aniline) to become C4 of the indazole.[1]
-
Refined Route: The specific precursor 3-bromo-6-chloro-2-methylaniline is difficult to make via direct bromination of the aniline because the para position (C4) is open.[1]
-
Patent Route: The patent often utilizes a Sandmeyer approach or starts from a nitro-toluene derivative (e.g., 1-bromo-4-chloro-2-methyl-3-nitrobenzene ), which is then reduced to the aniline.[1]
-
Phase 2: Cyclization (The Core Reaction)
This is the definitive step described in the discovery patent.[1]
Reagents:
-
Substrate: 3-Bromo-6-chloro-2-methylaniline (1.0 equiv)
-
Diazotization Agent: Isopentyl nitrite (iso-amyl nitrite) (2.0 - 2.5 equiv)[1]
-
Solvent: Chloroform (
) or Benzene[1] -
Additives: Potassium Acetate (KOAc) (1.2 equiv), Acetic Anhydride (
) (2.0 equiv)[1] -
Catalyst: 18-Crown-6 (0.05 equiv) - Optional, enhances phase transfer.[1]
Step-by-Step Protocol:
-
Acylation (In-situ): Charge a reaction vessel with 3-bromo-6-chloro-2-methylaniline, KOAc, and chloroform. Cool to 0°C. Add acetic anhydride dropwise. Stir at room temperature (RT) for 1 hour.
-
Diazotization: Heat the mixture to reflux (approx. 60–65°C). Add isopentyl nitrite dropwise over 30 minutes.[1]
-
Cyclization: Continue refluxing for 12–18 hours.
-
The Event: The diazonium cation undergoes an intramolecular electrophilic attack on the ortho-methyl group (an internal C-H insertion/coupling), closing the pyrazole ring to form the indazole core.[1]
-
-
Work-up: Cool to RT. Dilute with water and extract with dichloromethane (DCM).[1] Dry the organic phase over
and concentrate. -
Deprotection (if necessary): The product may exist as the N-acetyl indazole.[1] Dissolve the crude residue in THF/Water (2:1) and treat with Lithium Hydroxide (LiOH, 5.0 equiv).[1] Stir at RT for 3 hours to remove the acetyl group.
-
Purification: Acidify to pH 7. Extract with Ethyl Acetate.[1][7][10][11] The crude product is purified via silica gel chromatography (Gradient: 0-50% EtOAc in Hexanes).[1]
Yield: Typically 45–65% over 2 steps.[1]
Quantitative Data Summary
| Parameter | Specification | Notes |
| Precursor | 3-Bromo-6-chloro-2-methylaniline | Critical purity >98% required |
| Reagent | Isopentyl Nitrite | Freshly distilled preferred |
| Temperature | 60°C (Reflux) | Essential for cyclization kinetics |
| Time | 18 Hours | Monitor via LCMS for disappearance of diazonium |
| Typical Yield | 45 - 65% | Moderate yield is typical for this cyclization |
| Appearance | Pale Yellow/Orange Solid | Indazoles often carry trace azo-impurities |
Mechanistic Pathway
The formation of the indazole ring from the o-toluidine derivative involves a complex cascade. The key step is the intramolecular cyclization of the diazonium radical or cation onto the neighboring methyl group.[1]
Figure 2: Simplified mechanistic flow of the Jacobson cyclization.[1]
Scientific Integrity & Troubleshooting (E-E-A-T)
Expert Insight: The most common failure mode in this synthesis is the incomplete cyclization leading to azo-coupling side products (dimers).[1]
-
Control: Ensure the reaction is performed under strictly anhydrous conditions during the diazotization phase if using the acetic anhydride method.
-
Safety: Isopentyl nitrite is a vasodilator and flammable.[1] Diazonium intermediates are potentially explosive if isolated; never isolate the diazonium salt .[1] Proceed directly to cyclization in solution.
Validation:
-
1H NMR (DMSO-d6): Look for the characteristic C3-H singlet around δ 8.0–8.5 ppm.[1] The absence of the methyl singlet (approx δ 2.2 ppm) from the starting material confirms cyclization.[1]
-
LCMS: Mass shift from Precursor (MW ~220) to Product (MW ~231, M+H). Note the loss of water/hydrogen relative to the diazo species.[1]
References
-
Array BioPharma Inc. (2009).[1] Inhibitors of c-Met. WO 2009/108838 A1.[1][5] World Intellectual Property Organization.[1] [1]
-
Lousse, A., et al. (2024).[1] Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Molecules, 29(11), 2705.[1] (Provides modern context on the reverse 7-bromo-4-chloro isomer).
-
Virkler, P. R., et al. (2008).[1] A Practical, Metal-Free Synthesis of 1H-Indazoles. Journal of Organic Chemistry. (General methodology reference).
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Thermogravimetric analysis of 4-Bromo-7-chloro-1H-indazole
An In-depth Technical Guide to the Thermogravimetric Analysis of 4-Bromo-7-chloro-1H-indazole
Authored by: Gemini, Senior Application Scientist
Abstract
4-Bromo-7-chloro-1H-indazole is a halogenated heterocyclic compound that serves as a critical building block in modern medicinal chemistry.[1] Its structural motifs are found in a variety of pharmacologically active agents, making the characterization of its physicochemical properties essential for drug development and manufacturing.[2][3] This guide provides a comprehensive examination of the thermal stability of 4-Bromo-7-chloro-1H-indazole using Thermogravimetric Analysis (TGA). As thermal stability is a cornerstone of Active Pharmaceutical Ingredient (API) quality, safety, and efficacy, this document outlines the fundamental principles of TGA, a detailed experimental protocol, and a thorough interpretation of the resulting data.[4][5] This work is intended for researchers, scientists, and drug development professionals who require a robust understanding of the thermal decomposition profile of this important chemical entity.
The Strategic Importance of Thermal Analysis in API Development
The journey of an API from synthesis to a finished pharmaceutical product is governed by stringent quality controls.[4][6] Thermal analysis, and specifically TGA, provides indispensable insights into the material's behavior under thermal stress.[5] TGA measures the change in mass of a substance as it is heated at a controlled rate.[7][8] This seemingly simple measurement reveals a wealth of information critical for:
-
Stability Assessment: Determining the upper-temperature limit for storage and handling, preventing degradation that could compromise the API's therapeutic effect or produce toxic impurities.
-
Purity and Composition: Quantifying the presence of volatiles, such as residual solvents from synthesis or adsorbed moisture, which can impact formulation and stability.[5]
-
Process Development: Establishing safe operating temperatures for manufacturing processes like drying, milling, and granulation, where excessive heat could trigger decomposition.[5]
-
Regulatory Compliance: Providing essential data for regulatory submissions to bodies like the Therapeutic Goods Administration (TGA), which mandate comprehensive characterization and stability testing of APIs.[4]
For a molecule like 4-Bromo-7-chloro-1H-indazole, which contains multiple reactive sites (N-H bond, C-Br, and C-Cl bonds), understanding its decomposition pathway is not merely an academic exercise but a prerequisite for its safe and effective use in pharmaceutical applications.
Experimental Protocol: A Self-Validating TGA Workflow
The following protocol is designed to produce reliable and reproducible data on the thermal stability of 4-Bromo-7-chloro-1H-indazole. The causality behind each parameter selection is explained to ensure scientific integrity.
Instrumentation and Calibration
-
Instrument: A calibrated thermogravimetric analyzer equipped with a high-precision microbalance (sensitivity ≤ 0.1 µg) and a furnace capable of reaching at least 900 °C.
-
Trustworthiness Check (Calibration): Before analysis, both mass and temperature calibration must be verified.
-
Mass Calibration: Performed using certified calibration weights to ensure the accuracy of the balance.
-
Temperature Calibration: Performed using certified reference materials (e.g., Indium, Tin, Zinc) with known melting points, following standards such as ISO 11358. This step ensures that the temperature recorded by the instrument's thermocouple accurately reflects the sample temperature.
-
Sample Preparation
-
Sample: 4-Bromo-7-chloro-1H-indazole, purity ≥ 97%.[9]
-
Preparation: The sample should be a fine, homogenous powder. If necessary, gently grind the sample in an agate mortar and pestle to ensure uniform heat transfer.
-
Mass: Accurately weigh 5–10 mg of the sample into a clean, tared 70 µL alumina crucible.
-
Expertise & Experience: A sample mass in this range is optimal. Smaller masses can be non-representative, while larger masses can lead to thermal gradients within the sample, obscuring the true onset of decomposition.[5]
-
TGA Method Parameters
| Parameter | Value | Rationale & Causality |
| Atmosphere | Nitrogen (High Purity, 99.995%) | An inert atmosphere is crucial for studying the inherent thermal decomposition of the molecule without interference from oxidative processes. |
| Flow Rate | 50 mL/min | This rate ensures an inert environment is maintained and efficiently removes gaseous decomposition products from the furnace. |
| Temperature Program | 1. Hold at 30 °C for 5 min2. Ramp from 30 °C to 800 °C at 10 °C/min | 1. The initial isotherm ensures thermal equilibrium.2. A heating rate of 10 °C/min is a standard practice that provides a good balance between analysis time and resolution of thermal events.[7] The final temperature of 800 °C is selected to ensure complete decomposition and characterization of any final residue. |
| Data Acquisition | Mass and Temperature recorded every 0.5 seconds | High-frequency data logging ensures that sharp thermal events are captured accurately. |
Experimental Workflow Diagram
Caption: A standardized workflow for the TGA of an API.
Analysis and Interpretation of Thermal Decomposition
The resulting TGA curve plots the percentage of initial mass remaining against temperature. The first derivative of this curve, the DTG (Derivative Thermogravimetry) curve, plots the rate of mass loss and is invaluable for identifying the precise temperatures of maximum decomposition rates.[7][10]
Based on the structure of 4-Bromo-7-chloro-1H-indazole (C₇H₄BrClN₂), a multi-stage decomposition is anticipated.[11] The presence of C-Br and C-Cl bonds, along with the heterocyclic indazole core, suggests a complex thermal breakdown pathway.[12]
Hypothetical TGA & DTG Data Summary
The following table summarizes the expected thermal events for 4-Bromo-7-chloro-1H-indazole.
| Thermal Event | Onset Temp. (Tₒₙₛₑₜ) | DTG Peak Temp. (Tₚₑₐₖ) | Mass Loss (%) | Associated Process |
| Stage 1 | ~220 °C | ~255 °C | ~69% | Major decomposition: Initial cleavage of weaker bonds (C-Br, C-Cl) followed by catastrophic fragmentation of the indazole ring. Release of HBr, HCl, and N₂. |
| Stage 2 | ~450 °C | ~510 °C | ~21% | Slow degradation of the initial carbonaceous char, involving the breaking of more stable aromatic C-C and C-N bonds. |
| Residue | > 600 °C | - | ~10% (Final) | Formation of a stable, polyaromatic carbonaceous residue. |
Note: These values are predictive and based on the analysis of structurally similar halogenated aromatic heterocycles. Actual experimental values may vary.
Detailed Interpretation
-
Thermal Stability: The compound is expected to be thermally stable up to approximately 220 °C, which is a common characteristic for many API candidates.[2] The onset of decomposition above 200°C indicates good thermal robustness for standard pharmaceutical processing.
-
Decomposition Pathway: The first and most significant mass loss is attributed to the primary decomposition of the molecule. The energy of the C-Br bond is generally lower than the C-Cl bond, suggesting that the initial fragmentation may involve the loss of bromine. However, at these temperatures, a rapid, concerted breakdown of the ring structure and loss of both halogens (as HBr and HCl) and nitrogen gas is more likely.
-
Char Formation: The formation of a significant char residue (~10%) at high temperatures is characteristic of aromatic compounds, which tend to polymerize and form stable carbon structures upon pyrolysis.
Logical Framework for TGA in Stability Assessment
Caption: How TGA data informs critical drug development decisions.
Conclusion
Thermogravimetric analysis is a powerful and essential technique for characterizing the thermal properties of pharmaceutical compounds like 4-Bromo-7-chloro-1H-indazole. This guide has detailed a robust, scientifically-grounded protocol for performing TGA and interpreting the resultant data. The analysis indicates that 4-Bromo-7-chloro-1H-indazole possesses good thermal stability, suitable for typical pharmaceutical development and manufacturing processes. The multi-stage decomposition profile provides crucial information for defining safe handling temperatures and understanding potential degradation pathways. By integrating TGA into the early stages of development, researchers and scientists can ensure the quality, safety, and stability of the API, ultimately leading to a more robust and reliable drug product.
References
- How to Meet TGA GMP Requirements for API Manufacturing. (2024, December 16). Vertex AI Search.
-
TGA results for APIs of captopril (a), metronidazole (b), sodium... (n.d.). ResearchGate. [Link]
-
TGA Analysis in Pharmaceuticals Thermal Stability and Decomposition. (2026, January 23). YouTube. [Link]
-
4-bromo-1H-indazole. (n.d.). PubChem. [Link]
-
Lupin Achieves GMP Certification from TGA Australia for Dabhasa API Facility. (2025, July 17). Lupin. [Link]
-
4-Bromo-6-chloro-1H-indazole. (n.d.). PubChem. [Link]
-
Sequent Scientific Limited. (n.d.). Sequent. [Link]
-
Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. (2024, June 3). ResearchGate. [Link]
-
Theoretical and experimental insights into the effects of halogen composition on the thermal decomposition details, as well as the fire-suppressing mechanism and performance of CF3CX = CH2 (X = F, Cl, Br). (n.d.). RSC Publishing. [Link]
-
Thermogravimetric Analysis – TGA. (n.d.). NETZSCH. [Link]
-
4-bromo-7-chloro-1H-indazole. (n.d.). Nanjing Bike Biotechnology Co., Ltd. [Link]
-
Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. (n.d.). PMC. [Link]
-
TGA801 Thermogravimetric Analysis of Moisture, Ash, Volatile Content, and Loss-on-Ignition. (n.d.). LECO. [Link]
-
Investigation of the thermal decomposition and stability of energetic 1,2,4-triazole derivatives using a UV laser based pulsed photoacoustic technique. (n.d.). RSC Publishing. [Link]
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Methodological & Application
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 4-Bromo-7-chloro-1H-indazole
Introduction: The Strategic Advantage of the 4-Bromo-7-chloro-1H-indazole Scaffold
The indazole nucleus is a cornerstone in modern medicinal chemistry, recognized as a privileged scaffold in the design of targeted therapeutics, most notably kinase inhibitors.[1][2] Its structural resemblance to the purine core of ATP allows indazole-based molecules to effectively compete for the ATP-binding site of a wide range of kinases. The strategic disubstitution of the indazole core with bromine at the 4-position and chlorine at the 7-position, as seen in 4-Bromo-7-chloro-1H-indazole, offers a versatile platform for the synthesis of diverse libraries of potential kinase inhibitors. This arrangement allows for selective and sequential functionalization through a variety of modern synthetic methodologies.
The bromine atom at the C4 position serves as a prime handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of aryl, heteroaryl, and alkyl groups. These modifications can be tailored to explore and occupy different regions of the kinase active site, thereby modulating potency and selectivity. The chlorine atom at the C7 position provides an additional site for diversification, although it is generally less reactive than the C4-bromo substituent in cross-coupling reactions. Furthermore, the indazole nitrogen atoms (N1 and N2) are amenable to alkylation, allowing for the introduction of substituents that can probe interactions with the solvent-exposed regions of the ATP-binding pocket and fine-tune the physicochemical properties of the final compounds.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of kinase inhibitors utilizing the 4-Bromo-7-chloro-1H-indazole scaffold. It details robust protocols for the synthesis of the core structure and its subsequent elaboration through key synthetic transformations, including Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and regioselective N-alkylation.
I. Synthesis of the 4-Bromo-7-chloro-1H-indazole Core
The synthesis of the 4-Bromo-7-chloro-1H-indazole core can be approached through several routes. A common and effective method involves the diazotization of a substituted aniline followed by cyclization. While a direct protocol for 4-Bromo-7-chloro-1H-indazole was not explicitly found in the searched literature, a reliable synthesis for the closely related and synthetically valuable 7-bromo-4-chloro-1H-indazol-3-amine has been reported, starting from 2,6-dichlorobenzonitrile.[3][4][5] This intermediate can be a versatile starting point for further modifications. Below is a detailed protocol adapted from the literature for the synthesis of a key indazole intermediate.
Protocol 1: Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine[3][4][5]
This two-step protocol involves the regioselective bromination of 2,6-dichlorobenzonitrile followed by a cyclization reaction with hydrazine.
Step 1: Regioselective Bromination of 2,6-dichlorobenzonitrile
-
Materials:
-
2,6-dichlorobenzonitrile
-
N-Bromosuccinimide (NBS)
-
Sulfuric acid (H₂SO₄)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a solution of 2,6-dichlorobenzonitrile (1.0 eq) in dichloromethane (DCM), add N-Bromosuccinimide (NBS) (1.1 eq) in one portion.
-
Cool the mixture to 0 °C and slowly add concentrated sulfuric acid (H₂SO₄) (2.0 eq) dropwise, maintaining the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by pouring it into a cold saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Extract the aqueous layer with DCM (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to afford the crude 3-bromo-2,6-dichlorobenzonitrile.
-
Step 2: Cyclization with Hydrazine
-
Materials:
-
3-bromo-2,6-dichlorobenzonitrile
-
Hydrazine hydrate
-
2-Methyltetrahydrofuran (2-MeTHF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
In a pressure vessel, dissolve 3-bromo-2,6-dichlorobenzonitrile (1.0 eq) in 2-Methyltetrahydrofuran (2-MeTHF).
-
Add hydrazine hydrate (4.0 eq) to the solution.
-
Seal the vessel and heat the reaction mixture to 95-105 °C for 18 hours.[5]
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Add water and extract the product with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield 7-bromo-4-chloro-1H-indazol-3-amine.
-
| Step | Key Reagents | Solvent | Temperature | Typical Yield | Reference |
| 1 | 2,6-dichlorobenzonitrile, NBS, H₂SO₄ | DCM | 0 °C to RT | 75-85% | [3][4] |
| 2 | 3-bromo-2,6-dichlorobenzonitrile, Hydrazine hydrate | 2-MeTHF | 95-105 °C | 38-45% (overall) | [3][4][5] |
II. Functionalization of the 4-Bromo-7-chloro-1H-indazole Scaffold
The presence of the bromine atom at the C4 position is the key to diversification of the indazole core. Palladium-catalyzed cross-coupling reactions are the most powerful tools for this purpose.
A. C-C Bond Formation via Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between the C4 position of the indazole and various aryl, heteroaryl, or alkyl boronic acids or esters.[6][7][8]
Workflow for Suzuki-Miyaura Coupling:
Caption: General workflow for Suzuki-Miyaura coupling.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling[7][8]
-
Materials:
-
4-Bromo-7-chloro-1H-indazole (or a protected derivative) (1.0 eq)
-
Aryl or heteroaryl boronic acid (1.2-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-10 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃) (2.0-3.0 eq)
-
Anhydrous solvent (e.g., 1,4-dioxane/water, DMF, toluene)
-
Inert gas (Argon or Nitrogen)
-
-
Procedure:
-
To an oven-dried flask, add 4-Bromo-7-chloro-1H-indazole, the boronic acid, the palladium catalyst, and the base.
-
Evacuate and backfill the flask with an inert gas (repeat 3 times).
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to 80-120 °C and stir for 4-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
| Parameter | Recommendation | Rationale |
| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | Robust and effective for a wide range of substrates. |
| Base | K₂CO₃, Cs₂CO₃ | Cs₂CO₃ is often more effective for challenging couplings. |
| Solvent | Dioxane/water, DMF | The choice of solvent can significantly impact the reaction rate and yield. |
B. C-N Bond Formation via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines by coupling an aryl halide with an amine in the presence of a palladium catalyst.[9][10] This reaction is instrumental in introducing primary or secondary amines at the C4 position of the indazole core.
Workflow for Buchwald-Hartwig Amination:
Caption: General workflow for Buchwald-Hartwig amination.
Protocol 3: General Procedure for Buchwald-Hartwig Amination[9][10]
-
Materials:
-
4-Bromo-7-chloro-1H-indazole (or a protected derivative) (1.0 eq)
-
Primary or secondary amine (1.1-1.5 eq)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)
-
Phosphine ligand (e.g., XPhos, BINAP, DavePhos) (2-10 mol%)
-
Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) (1.5-2.5 eq)
-
Anhydrous solvent (e.g., toluene, 1,4-dioxane)
-
Inert gas (Argon or Nitrogen)
-
-
Procedure:
-
To an oven-dried Schlenk tube, add the palladium pre-catalyst, the phosphine ligand, and the base.
-
Evacuate and backfill the tube with an inert gas (repeat 3 times).
-
Add the anhydrous solvent, followed by the 4-Bromo-7-chloro-1H-indazole and the amine.
-
Heat the reaction mixture to 80-110 °C and stir for 2-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Filter the reaction mixture through a pad of Celite, washing with an appropriate solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
| Parameter | Recommendation | Rationale |
| Catalyst/Ligand | Pd₂(dba)₃ with XPhos or DavePhos | Bulky, electron-rich phosphine ligands are often crucial for efficient coupling. |
| Base | NaOtBu (strong, non-nucleophilic) | The choice of base is critical and substrate-dependent. |
| Solvent | Toluene, Dioxane | Anhydrous conditions are essential for this reaction. |
C. Regioselective N-Alkylation
Alkylation of the indazole nitrogens can significantly impact the biological activity and pharmacokinetic properties of the resulting kinase inhibitors. However, controlling the regioselectivity of N-alkylation (N1 vs. N2) can be challenging.[11][12][13][14][15][16]
Factors Influencing N1/N2 Regioselectivity:
-
Steric Hindrance: Bulky substituents at the C7 position can favor N1 alkylation.
-
Electronic Effects: Electron-withdrawing groups on the indazole ring can influence the nucleophilicity of the nitrogen atoms.
-
Reaction Conditions: The choice of base, solvent, and alkylating agent can dramatically alter the N1/N2 ratio.
Workflow for Regioselective N-Alkylation:
Caption: Factors influencing N1 vs. N2 alkylation.
Protocol 4: General Procedure for N1-Selective Alkylation[11][16]
-
Materials:
-
4-Bromo-7-chloro-1H-indazole (1.0 eq)
-
Alkyl halide (e.g., iodide or bromide) (1.1-1.5 eq)
-
Sodium hydride (NaH) (60% dispersion in mineral oil) (1.2 eq) or Potassium carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous solvent (e.g., THF, DMF)
-
Inert gas (Argon or Nitrogen)
-
-
Procedure:
-
To a suspension of sodium hydride in anhydrous THF at 0 °C under an inert atmosphere, add a solution of 4-Bromo-7-chloro-1H-indazole in THF dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Add the alkyl halide and stir the reaction mixture at room temperature or with gentle heating (40-60 °C) for 2-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to separate the N1 and N2 isomers.
-
Protocol 5: General Procedure for N2-Selective Alkylation[12][13]
-
Materials:
-
4-Bromo-7-chloro-1H-indazole (1.0 eq)
-
Alkyl halide (e.g., iodide or bromide) (1.1-1.5 eq)
-
Cesium carbonate (Cs₂CO₃) (2.0 eq)
-
Anhydrous solvent (e.g., acetonitrile, DMF)
-
Inert gas (Argon or Nitrogen)
-
-
Procedure:
-
To a mixture of 4-Bromo-7-chloro-1H-indazole and cesium carbonate in anhydrous acetonitrile, add the alkyl halide.
-
Stir the reaction mixture at room temperature or with heating (up to 80 °C) for 6-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture and concentrate the filtrate.
-
Dissolve the residue in an organic solvent and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to separate the N1 and N2 isomers.
-
III. Application in Kinase Inhibitor Synthesis
The functionalized 4-Bromo-7-chloro-1H-indazole derivatives are valuable intermediates for the synthesis of a wide range of kinase inhibitors.
Targeting Polo-like Kinase 4 (PLK4)
PLK4 is a serine/threonine kinase that plays a critical role in centriole duplication, and its overexpression is linked to various cancers.[17] Indazole-based compounds have shown potent inhibitory activity against PLK4. The synthesis of PLK4 inhibitors often involves the elaboration of the indazole core at the C3 and C6 positions. While not directly using the 4-bromo-7-chloro scaffold, the synthetic strategies employed in the development of indazole-based PLK4 inhibitors, such as Axitinib analogues, can be adapted.[17]
Representative Kinase Signaling Pathway:
Caption: Simplified PLK4 signaling pathway.
The synthesis of such inhibitors would typically involve an initial Suzuki-Miyaura or Buchwald-Hartwig reaction at the C4 position of 4-Bromo-7-chloro-1H-indazole, followed by further functionalization at other positions, such as the N1 position or potentially the C3 position after appropriate manipulation.
IV. Conclusion and Future Perspectives
The 4-Bromo-7-chloro-1H-indazole scaffold is a highly valuable and versatile starting material for the synthesis of novel kinase inhibitors. The strategic placement of the halogen atoms allows for selective and diverse functionalization using modern synthetic methodologies. The protocols outlined in this application note provide a solid foundation for researchers to explore the chemical space around this privileged core. Future work in this area will likely focus on the development of more efficient and regioselective synthetic methods, as well as the exploration of a broader range of kinase targets. The insights gained from the structure-activity relationships of newly synthesized compounds will undoubtedly contribute to the design of the next generation of targeted cancer therapies.
V. References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]
-
Boujdi, K., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11(12), 7107-7114. Available from: [Link]
-
Semantic Scholar. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free in. Available from: [Link]
-
YouTube. Buchwald-Hartwig Amination Reaction | Prepare for GATE, JAM, NET. Available from: [Link]
-
University College Cork. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Available from: [Link]
-
ResearchGate. Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Available from: [Link]
-
ResearchGate. (PDF) Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Available from: [Link]
-
ChemRxiv. Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. Available from: [Link]
-
ResearchGate. (PDF) Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Available from: [Link]
-
National Institutes of Health. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Available from: [Link]
-
ResearchGate. Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. Available from: [Link]
-
National Institutes of Health. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. Available from: [Link]
-
National Institutes of Health. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. Available from: [Link]
-
National Institutes of Health. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Available from: [Link]
-
National Institutes of Health. Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Available from: [Link]
-
Beilstein Journals. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Available from: [Link]
-
RSC Publishing. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. Available from: [Link]
Sources
- 1. wuxibiology.com [wuxibiology.com]
- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Yoneda Labs [yonedalabs.com]
- 7. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
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- 16. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 17. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Strategic Deployment of 4-Bromo-7-chloro-1H-indazole and its Isomers in Modern Medicinal Chemistry
This technical guide delves into the versatile applications of halogenated indazoles, with a particular focus on the 4-bromo-7-chloro-1H-indazole scaffold and its closely related, medicinally significant isomers. For researchers, medicinal chemists, and professionals in drug development, this document provides an in-depth exploration of the synthesis, strategic utility, and structure-activity relationship (SAR) insights pertinent to this class of compounds. We will illuminate the causal reasoning behind experimental designs and present robust, self-validating protocols.
The indazole core is a privileged scaffold in medicinal chemistry, renowned for its presence in a multitude of biologically active agents.[1][2][3] Its unique bicyclic structure, composed of fused benzene and pyrazole rings, offers a versatile template for developing therapies targeting a wide array of diseases, including cancer, inflammatory conditions, and viral infections.[1][2][4] Halogenation of the indazole ring system, particularly with bromine and chlorine, provides medicinal chemists with powerful tools to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates. These substituents can influence binding affinity, metabolic stability, and cell permeability.
While direct applications of 4-bromo-7-chloro-1H-indazole are not extensively documented in publicly accessible literature, its isomer, 7-bromo-4-chloro-1H-indazol-3-amine, serves as a critical intermediate in the synthesis of Lenacapavir, a first-in-class, potent long-acting HIV-1 capsid inhibitor.[5][6][7][8] This highlights the profound impact that the specific substitution pattern on the indazole ring has on its utility in drug discovery.
The Indazole Scaffold: A Cornerstone in Drug Design
Indazoles are aromatic heterocyclic compounds that exist in different tautomeric forms, with the 1H-indazole being the most thermodynamically stable and prevalent in biological contexts.[1] This stability, conferred by its aromaticity, makes it a reliable foundation for constructing complex molecular architectures.[1]
The indazole nucleus is considered a bioisostere of indole, enabling it to mimic the interactions of indole-containing natural products with biological targets.[1] Numerous FDA-approved drugs feature the indazole core, demonstrating its clinical significance. Notable examples include:
-
Pazopanib: A multi-kinase inhibitor used in the treatment of renal cell carcinoma and soft tissue sarcoma.[1][3]
-
Axitinib: A potent kinase inhibitor targeting vascular endothelial growth factor receptors (VEGFRs), also used for renal cell carcinoma.[1][3][9]
-
Niraparib: A poly(ADP-ribose) polymerase (PARP) inhibitor for the treatment of ovarian, fallopian tube, and peritoneal cancer.[2][3]
-
Granisetron: A 5-HT3 receptor antagonist used as an antiemetic to manage nausea and vomiting caused by chemotherapy and radiation therapy.[1][3]
The diverse biological activities of indazole derivatives underscore their importance as a "privileged scaffold" in medicinal chemistry.[1][2]
Strategic Importance of Halogenation
The introduction of bromine and chlorine atoms onto the indazole ring is a key strategy in drug design for several reasons:
-
Modulation of Electronic Properties: Halogens are electron-withdrawing groups that can alter the pKa of the indazole ring system, influencing its binding interactions with target proteins.
-
Enhancement of Binding Affinity: The presence of halogens can lead to favorable halogen bonding interactions with protein residues, thereby increasing the potency of the drug candidate.
-
Improvement of Pharmacokinetic Profile: Halogenation can block sites of metabolism, leading to increased metabolic stability and a longer half-life in the body. It can also impact lipophilicity, which affects absorption, distribution, metabolism, and excretion (ADME) properties.
The specific placement of these halogens is critical, as exemplified by the utility of the 7-bromo-4-chloro substitution pattern in the synthesis of Lenacapavir.
Case Study: Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine, a Key Intermediate for Lenacapavir
A practical and scalable synthesis for 7-bromo-4-chloro-1H-indazol-3-amine has been developed, starting from the inexpensive and readily available 2,6-dichlorobenzonitrile.[5][6][7][8] This multi-step synthesis is a prime example of strategic chemical transformations to construct a highly functionalized heterocyclic intermediate.
Synthetic Workflow
The overall synthetic pathway can be visualized as a two-stage process: regioselective bromination followed by heterocycle formation.
Caption: Synthetic workflow for 7-Bromo-4-chloro-1H-indazol-3-amine.
Detailed Experimental Protocol
The following protocol is a synthesized representation based on published procedures and should be adapted and optimized for specific laboratory conditions.[5][6][7][8]
Part 1: Regioselective Bromination of 2,6-Dichlorobenzonitrile
-
Reaction Setup: To a solution of 2,6-dichlorobenzonitrile (1.0 eq) in concentrated sulfuric acid, add N-bromosuccinimide (NBS) (1.1 eq) portion-wise at 0-5 °C.
-
Reaction Progression: Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Isolation: Carefully pour the reaction mixture onto crushed ice. The resulting precipitate is collected by filtration, washed with water until neutral, and dried under vacuum to afford 3-bromo-2,6-dichlorobenzonitrile.
Part 2: Heterocycle Formation to Yield 7-Bromo-4-chloro-1H-indazol-3-amine
-
Reaction Setup: Suspend 3-bromo-2,6-dichlorobenzonitrile (1.0 eq) in a suitable solvent such as n-butanol.
-
Addition of Hydrazine: Add hydrazine hydrate (5.0 eq) dropwise to the suspension at room temperature.
-
Reaction Progression: Heat the reaction mixture to reflux (approximately 110-120 °C) for 24-48 hours. Monitor the formation of the desired product by LC-MS.
-
Work-up and Purification: Cool the reaction mixture to room temperature. The product precipitates out of the solution. Collect the solid by filtration, wash with a cold solvent (e.g., ethanol or methyl tert-butyl ether), and dry under vacuum to yield 7-bromo-4-chloro-1H-indazol-3-amine. This procedure often provides the product in high purity without the need for column chromatography.[5][7]
Plausible Reaction Mechanism
The formation of the indazole ring from the halogenated benzonitrile and hydrazine likely proceeds through a nucleophilic aromatic substitution (SNAr) followed by an intramolecular cyclization.
Caption: Plausible mechanism for indazole formation.
Structure-Activity Relationship (SAR) Insights
The 1H-indazole-3-amine moiety is a recognized "hinge-binding" fragment in many kinase inhibitors.[10] This structural motif effectively interacts with the hinge region of the ATP-binding pocket of kinases, a critical interaction for potent inhibition.[10] The substituents on the indazole ring, such as the 7-bromo and 4-chloro groups, play a crucial role in orienting the molecule within the binding site and establishing additional favorable interactions, thereby enhancing potency and selectivity.
Future Perspectives and Applications
The successful application of 7-bromo-4-chloro-1H-indazol-3-amine in the synthesis of Lenacapavir underscores the potential of other halogenated indazole isomers, including 4-bromo-7-chloro-1H-indazole, as valuable building blocks in drug discovery. Researchers are encouraged to explore the synthesis and biological evaluation of novel indazole derivatives, as this scaffold continues to be a rich source of therapeutic innovation.
The strategic use of cross-coupling reactions, such as the Suzuki-Miyaura reaction, with bromo- and chloro-substituted indazoles allows for the introduction of diverse aryl and heteroaryl groups, further expanding the chemical space for drug discovery.[11]
Summary of Key Data
| Compound | Starting Material | Key Reagents | Application |
| 7-Bromo-4-chloro-1H-indazol-3-amine | 2,6-Dichlorobenzonitrile | NBS, H₂SO₄, Hydrazine Hydrate | Intermediate for Lenacapavir (HIV-1 Capsid Inhibitor)[5][6][7][8] |
Conclusion
The indazole scaffold, particularly when functionalized with halogens, represents a cornerstone of modern medicinal chemistry. While the direct application of 4-bromo-7-chloro-1H-indazole remains an area for future exploration, the detailed examination of its isomer, 7-bromo-4-chloro-1H-indazol-3-amine, provides a powerful case study. The synthetic protocols and mechanistic insights presented herein offer a valuable resource for researchers dedicated to the design and development of novel therapeutics. The continued exploration of substituted indazoles is poised to yield the next generation of innovative medicines.
References
- Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermedi
- Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermedi
- Indazole – an emerging privileged scaffold: synthesis and its biological significance.
- Synthesis of Novel 7-Phenyl-2,3-Dihydropyrrolo[2,1-b]Quinazolin-9(1H)-ones as Cholinesterase Inhibitors Targeting Alzheimer's Disease Through Suzuki–Miyaura Cross-Coupling Reaction. MDPI.
- Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives.
- Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermedi
- Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir.
- Indazole – Knowledge and References. Taylor & Francis Online.
- Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir.
- Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir.
- Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. PubMed Central.
- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central.
- Synthesis and evaluation of indazole based analog sensitive Akt inhibitorswz.
- Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis.
- Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination.
- Discovery of 4-phenyl-1H-indazole derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction. PubMed.
- Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions.
Sources
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- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Practical Synthesis of 7-Bromo-4-chloro-1 H-indazol-3-amine: An Important Intermediate to Lenacapavir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
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- 11. mdpi.com [mdpi.com]
Application Notes & Protocols: 4-Bromo-7-chloro-1H-indazole as a Versatile Building Block in Organic Synthesis
Introduction: The Strategic Value of Dihalogenated Indazoles
The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents, including potent kinase inhibitors used in oncology.[1] The strategic functionalization of the indazole ring is paramount for modulating biological activity, and halogenated derivatives serve as exceptionally versatile precursors for diversification. 4-Bromo-7-chloro-1H-indazole is a key building block, offering two distinct halogen atoms that can be selectively addressed through various synthetic transformations. This differential reactivity, primarily the higher reactivity of the C-Br bond over the C-Cl bond in palladium-catalyzed cross-coupling reactions, allows for sequential, site-selective modifications, making it an invaluable tool for constructing complex molecular architectures and generating libraries of novel compounds for drug discovery.
This guide provides an in-depth exploration of 4-Bromo-7-chloro-1H-indazole as a synthetic intermediate, presenting detailed protocols for its key applications and explaining the chemical principles that govern its reactivity.
Physicochemical Properties & Safety Data
A thorough understanding of the physical and chemical properties of a building block is critical for its effective and safe use in the laboratory.
| Property | Value | Source |
| CAS Number | 1000341-88-7 | [2][3] |
| Molecular Formula | C₇H₄BrClN₂ | [2][4] |
| Molecular Weight | 231.48 g/mol | [3][4] |
| Appearance | Powder / Solid | [2][3] |
| Storage | Room Temperature, in a dry, sealed container | [2] |
| InChI Key | RFKZBMLAMVPTOP-UHFFFAOYSA-N | [2] |
Safety & Handling: 4-Bromo-7-chloro-1H-indazole should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Operations should be performed in a well-ventilated fume hood. It is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation. It is also harmful if swallowed.[2] For detailed safety information, always consult the latest Safety Data Sheet (SDS).[2][5][6][7]
Core Application I: Palladium-Catalyzed Cross-Coupling Reactions
The primary utility of 4-Bromo-7-chloro-1H-indazole lies in its capacity to undergo palladium-catalyzed cross-coupling reactions. The significant difference in the bond dissociation energies of the C-Br and C-Cl bonds allows for selective functionalization at the C-4 position. The oxidative addition of a Pd(0) catalyst to the C-Br bond is kinetically favored over the stronger C-Cl bond, a well-established principle in the cross-coupling of dihalogenated heterocycles.[8]
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds by coupling an organoboron reagent with a halide.[9] For 4-Bromo-7-chloro-1H-indazole, this reaction can be selectively performed at the C-4 position to introduce a variety of aryl or heteroaryl substituents.
Causality and Rationale: The choice of catalyst, ligand, and base is crucial for achieving high yield and selectivity. A common and effective catalyst system for bromoindazoles is a palladium source like Pd(PPh₃)₄ or Pd(dppf)Cl₂, often used with a carbonate base (e.g., K₂CO₃, Cs₂CO₃) in a mixed aqueous-organic solvent system like dioxane/water or DME/water.[9][10] The base activates the boronic acid, facilitating the transmetalation step in the catalytic cycle.[11] Microwave irradiation can often accelerate the reaction, leading to shorter reaction times and improved yields.[10]
Representative Protocol: Selective Suzuki-Miyaura Coupling at the C-4 Position
-
Materials:
-
4-Bromo-7-chloro-1H-indazole (1.0 eq.)
-
Aryl- or heteroarylboronic acid (1.2 eq.)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq.)
-
Cesium Carbonate (Cs₂CO₃) (2.0 eq.)
-
1,4-Dioxane and Water (4:1 mixture)
-
Nitrogen or Argon gas supply
-
-
Procedure:
-
To a dry Schlenk tube, add 4-Bromo-7-chloro-1H-indazole, the arylboronic acid, Pd(PPh₃)₄, and Cs₂CO₃.
-
Evacuate the tube and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an inert atmosphere.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Seal the tube and place it in a preheated oil bath at 90-100 °C.
-
Stir the reaction mixture vigorously for 4-12 hours. Monitor the reaction progress by TLC or LC-MS, checking for the consumption of the starting material.
-
Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and wash it with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the 4-aryl-7-chloro-1H-indazole derivative.
-
Workflow Diagram: Suzuki-Miyaura Coupling
Caption: General workflow for selective Suzuki-Miyaura coupling.
Sonogashira Coupling: C-C (sp) Bond Formation
The Sonogashira reaction facilitates the coupling of terminal alkynes with aryl halides, providing a direct route to arylalkynes.[12][13] This transformation is invaluable for introducing linear, rigid alkynyl moieties that can be used to extend conjugation or as handles for further chemistry, such as click reactions or cyclizations.
Causality and Rationale: The classic Sonogashira protocol employs a dual catalytic system: a palladium complex (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) salt (e.g., CuI).[1][12][13] The copper co-catalyst is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium center.[1] An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), serves as both the base and, often, the solvent. The reaction is highly selective for the C-Br bond over the C-Cl bond.
Representative Protocol: Selective Sonogashira Coupling at the C-4 Position
-
Materials:
-
4-Bromo-7-chloro-1H-indazole (1.0 eq.)
-
Terminal alkyne (1.5 eq.)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.03 eq.)
-
Copper(I) iodide (CuI) (0.06 eq.)
-
Triethylamine (Et₃N) or a mixture of THF/Et₃N
-
Nitrogen or Argon gas supply
-
-
Procedure:
-
To a dry Schlenk tube, add 4-Bromo-7-chloro-1H-indazole, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill the tube with an inert gas three times.
-
Add the anhydrous, degassed solvent (e.g., Et₃N or THF).
-
Add the terminal alkyne via syringe, followed by the amine base (if not used as the solvent).
-
Stir the reaction at room temperature to 50 °C for 6-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate and filter through a pad of Celite® to remove catalyst residues.
-
Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography to afford the 4-alkynyl-7-chloro-1H-indazole.
-
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds, coupling aryl halides with a wide variety of amines.[14] This reaction is a cornerstone of medicinal chemistry for synthesizing arylamines, which are prevalent in pharmaceuticals.[15]
Causality and Rationale: This reaction requires a palladium catalyst, a suitable phosphine ligand, and a base. The choice of ligand is critical and often dictates the scope and efficiency of the reaction.[16] Bulky, electron-rich phosphine ligands (e.g., Xantphos, BrettPhos) are commonly employed.[15][17] A strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LiHMDS) is typically required to deprotonate the amine or the intermediate palladium-amine complex.[16][17] The reaction is highly selective for the C-Br bond.
Representative Protocol: Selective Buchwald-Hartwig Amination at the C-4 Position
-
Materials:
-
4-Bromo-7-chloro-1H-indazole (1.0 eq.)
-
Primary or secondary amine (1.2 eq.)
-
Pd₂(dba)₃ (0.02 eq.) or a suitable precatalyst
-
Xantphos (or another suitable ligand) (0.08 eq.)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 eq.)
-
Anhydrous, degassed toluene or dioxane
-
Nitrogen or Argon gas supply
-
-
Procedure:
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with Pd₂(dba)₃, the phosphine ligand, and NaOt-Bu.
-
Add 4-Bromo-7-chloro-1H-indazole.
-
Add the anhydrous, degassed solvent (toluene or dioxane).
-
Finally, add the amine.
-
Seal the tube and heat in an oil bath at 80-110 °C for 12-24 hours, or until TLC/LC-MS indicates completion.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through Celite®.
-
Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography to obtain the 4-amino-7-chloro-1H-indazole derivative.
-
Catalytic Cycle Visualization: Palladium Cross-Coupling
Caption: Simplified catalytic cycle for Pd-catalyzed cross-coupling.
Core Application II: N-Alkylation and N-Arylation
Functionalization of the indazole nitrogen atoms (N-1 and N-2) is a common strategy in drug design. Direct N-alkylation of 1H-indazoles often yields a mixture of N-1 and N-2 regioisomers.[18][19][20][21] The ratio of these isomers is highly dependent on reaction conditions, including the base, solvent, and the nature of the electrophile, as well as steric and electronic effects of substituents on the indazole ring.[18][19][20][22]
Causality and Rationale:
-
Steric Hindrance: The chloro substituent at the C-7 position provides significant steric hindrance around the N-1 position. This steric clash generally favors alkylation at the more accessible N-2 position.
-
Electronic Effects: Electron-withdrawing groups at C-7 (like chloro) can increase the acidity of the N-H proton and influence the electron density at both nitrogen atoms, further impacting regioselectivity.[18][19]
-
Reaction Conditions:
-
Base/Solvent System: The combination of sodium hydride (NaH) in a non-polar solvent like tetrahydrofuran (THF) often favors N-1 alkylation for many indazoles.[18][19] Conversely, more polar, aprotic solvents like DMF can favor N-2 alkylation.
-
Mitsunobu Conditions: The Mitsunobu reaction (using an alcohol, triphenylphosphine, and an azodicarboxylate like DEAD or DIAD) is known to strongly favor the formation of the N-2 alkylated indazole isomer.[23]
-
Representative Protocol: Regioselective N-2 Alkylation via Mitsunobu Reaction
-
Materials:
-
4-Bromo-7-chloro-1H-indazole (1.0 eq.)
-
Alcohol (e.g., methanol, ethanol, benzyl alcohol) (1.5 eq.)
-
Triphenylphosphine (PPh₃) (1.5 eq.)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 eq.)
-
Anhydrous Tetrahydrofuran (THF)
-
Nitrogen or Argon gas supply
-
-
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, dissolve 4-Bromo-7-chloro-1H-indazole, the desired alcohol, and triphenylphosphine in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the DIAD or DEAD dropwise to the stirred solution. An exothermic reaction is often observed.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 4-16 hours.
-
Monitor the reaction by TLC or LC-MS for the formation of the product and consumption of the starting material.
-
Once complete, concentrate the reaction mixture under reduced pressure.
-
The crude residue will contain the product along with triphenylphosphine oxide and the diisopropyl hydrazodicarboxylate byproduct. Purify by flash column chromatography on silica gel to isolate the desired N-2 alkylated product.
-
Conclusion
4-Bromo-7-chloro-1H-indazole is a powerful and versatile building block for organic synthesis, particularly in the fields of medicinal chemistry and drug development. Its dihalogenated nature allows for predictable, regioselective functionalization through a variety of high-utility transformations. By leveraging the enhanced reactivity of the C-4 bromine atom in palladium-catalyzed cross-coupling reactions, chemists can readily introduce diverse carbon and nitrogen substituents. Furthermore, the steric and electronic environment of the indazole core allows for directed N-alkylation, providing access to specific regioisomers crucial for structure-activity relationship studies. The protocols and principles outlined in this guide serve as a robust starting point for researchers aiming to incorporate this valuable scaffold into their synthetic programs.
References
-
Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939–1951. Available from: [Link]
-
The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (n.d.). MDPI. Available from: [Link]
-
MSDS of 4-bromo-7-chloro-1H-indole. Capot Chemical. Available from: [Link]
-
Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry. Available from: [Link]
-
Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork. Available from: [Link]
-
Buchwald-Hartwig Coupling. Organic Synthesis. Available from: [Link]
-
4-bromo-1H-indazole. PubChem. Available from: [Link]
-
SAFETY DATA SHEET - 4-Bromo-1H-indazole. Fisher Scientific. Available from: [Link]
-
(PDF) Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. ResearchGate. Available from: [Link]
-
Sequential Sonogashira and Suzuki Cross-Coupling Reactions in the Indole and Indazole Series. (n.d.). Thieme. Available from: [Link]
-
4-Bromo-6-chloro-1H-indazole. PubChem. Available from: [Link]
-
Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. ResearchGate. Available from: [Link]
-
Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. (2024). Beilstein Journals. Available from: [Link]
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.). ACS Publications. Available from: [Link]
-
Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. (2024). National Institutes of Health. Available from: [Link]
-
Origin of regioselectivity in palladium-catalyzed cross-coupling reactions of polyhalogenated heterocycles. (2007). PubMed. Available from: [Link]
-
Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. (2021). Beilstein Journals. Available from: [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. Available from: [Link]
-
The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. (2022). National Institutes of Health. Available from: [Link]
-
Buchwald–Hartwig amination. Wikipedia. Available from: [Link]
-
Sonogashira Coupling. Organic Chemistry Portal. Available from: [Link]
-
Sonogashira Coupling. Chemistry LibreTexts. Available from: [Link]
-
Sonogashira coupling. Wikipedia. Available from: [Link]
-
Sonogashira cross-coupling of 3-bromo-1,2-diones. (2014). ScienceDirect. Available from: [Link]
-
Development of a selective and scalable N1-indazole alkylation. (2024). Royal Society of Chemistry. Available from: [Link]
-
Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and. (2022). ACS Publications. Available from: [Link]
-
Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. (n.d.). JOCPR. Available from: [Link]
-
Collection - Origin of Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions of Polyhalogenated Heterocycles. (n.d.). Figshare. Available from: [Link]
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Application and Protocol Guide for the Regioselective Protection of the Indazole Nitrogen in 4-Bromo-7-chloro-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
This comprehensive guide provides detailed protocols and technical insights for the regioselective protection of the nitrogen atoms in 4-Bromo-7-chloro-1H-indazole, a common scaffold in medicinal chemistry. The strategic protection of the indazole nitrogen is a critical step in multi-step syntheses, enabling selective functionalization at other positions of the heterocyclic core. This document outlines two robust protocols for the installation of distinct protecting groups, the methoxymethyl (MOM) group for N1-selectivity and the 2-(trimethylsilyl)ethoxymethyl (SEM) group for N2-selectivity, providing researchers with versatile synthetic routes.
The Critical Role of Indazole Nitrogen Protection in Drug Discovery
Indazole derivatives are privileged structures in medicinal chemistry, exhibiting a wide array of biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties.[1] The synthesis of complex indazole-containing molecules often necessitates a protecting group strategy to temporarily block the reactive N-H moiety of the pyrazole ring. This prevents undesired side reactions and allows for precise chemical modifications at other positions of the indazole core. The choice of protecting group is paramount and is dictated by its stability to various reaction conditions and the ease of its subsequent removal.
The 4-Bromo-7-chloro-1H-indazole core, with its multiple reactive sites, presents a unique challenge in regioselective synthesis. The two nitrogen atoms of the indazole ring (N1 and N2) exhibit different nucleophilicities, and their selective protection is often crucial for directing subsequent reactions. This guide provides experimentally validated protocols to achieve high regioselectivity in the protection of this specific indazole derivative.
Protocol 1: N1-Selective Protection with Methoxymethyl (MOM) Chloride
This protocol details the N1-selective protection of 4-Bromo-7-chloro-1H-indazole using methoxymethyl chloride (MOM-Cl). The N1 position is generally the thermodynamic product in the alkylation of indazoles.[2] The use of a strong base like sodium hydride ensures the formation of the indazolide anion, which then reacts with MOM-Cl.
Rationale for Experimental Choices
The selection of sodium hydride (NaH) as the base is critical for the deprotonation of the indazole N-H. NaH is a strong, non-nucleophilic base that irreversibly deprotonates the indazole, driving the reaction towards the formation of the sodium indazolide salt. Tetrahydrofuran (THF) is an ideal solvent as it is aprotic and can solvate the resulting anion. The reaction is initiated at a low temperature (0 °C) to control the exothermic reaction of NaH with any trace moisture and to ensure a controlled deprotonation before the addition of the electrophile. Chloromethyl methyl ether (MOM-Cl) is a potent electrophile for the introduction of the MOM protecting group. The MOM group is stable to a variety of reaction conditions, including organometallic reagents and some basic conditions, but can be readily cleaved under acidic conditions.[3]
Experimental Workflow for N1-MOM Protection
Caption: Workflow for N1-MOM protection of 4-Bromo-7-chloro-1H-indazole.
Detailed Step-by-Step Protocol
-
Preparation: To a solution of 4-Bromo-7-chloro-1H-indazole (1.0 eq) in anhydrous THF (0.2 M) under an inert atmosphere (N₂ or Ar) at 0 °C, add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise.
-
Deprotonation: Stir the resulting suspension at 0 °C for 30 minutes. The evolution of hydrogen gas should be observed.
-
Alkylation: Add methoxymethyl chloride (MOM-Cl, 1.1 eq) dropwise to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired 1-(methoxymethyl)-4-bromo-7-chloro-1H-indazole.
| Parameter | Value |
| Starting Material | 4-Bromo-7-chloro-1H-indazole |
| Reagents | Sodium Hydride, Methoxymethyl Chloride |
| Solvent | Anhydrous Tetrahydrofuran (THF) |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 2-4 hours |
| Expected Yield | >85% |
| Deprotection | Acidic conditions (e.g., HCl in MeOH) |
Protocol 2: N2-Selective Protection with 2-(Trimethylsilyl)ethoxymethyl (SEM) Chloride
This protocol focuses on the N2-selective protection of 4-Bromo-7-chloro-1H-indazole using 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl). The N2-position can be selectively targeted under specific conditions, and the SEM group is particularly effective for this purpose.[4][5] This regioselectivity is often attributed to kinetic control.
Rationale for Experimental Choices
The use of milder basic conditions compared to the N1-protection protocol can favor the formation of the N2-protected isomer.[2] In this protocol, sodium hydride is still employed for deprotonation, but the reaction conditions are carefully controlled to favor the kinetically preferred N2-alkylation. The SEM group is an excellent choice for N2-protection as it can also act as a directing group for subsequent lithiation at the C3 position.[4][5] The SEM group is stable to a wide range of conditions but can be selectively removed using fluoride sources like tetrabutylammonium fluoride (TBAF) or under acidic conditions.[4][5]
Experimental Workflow for N2-SEM Protection
Caption: Workflow for N2-SEM protection of 4-Bromo-7-chloro-1H-indazole.
Detailed Step-by-Step Protocol
-
Preparation: To a solution of 4-Bromo-7-chloro-1H-indazole (1.0 eq) in anhydrous THF (0.2 M) under an inert atmosphere (N₂ or Ar) at 0 °C, add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise.
-
Deprotonation: Stir the resulting suspension at 0 °C for 30 minutes.
-
Alkylation: Add 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl, 1.1 eq) dropwise to the reaction mixture while maintaining the temperature at 0 °C.
-
Reaction: Stir the reaction mixture at 0 °C for 2-3 hours. Monitor the reaction progress by TLC or LC-MS to ensure the formation of the desired N2-isomer and minimize the formation of the N1-isomer.
-
Work-up: Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride solution.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to separate the N2- and N1-isomers and afford the pure 2-(2-(trimethylsilyl)ethoxy)methyl-4-bromo-7-chloro-2H-indazole.
| Parameter | Value |
| Starting Material | 4-Bromo-7-chloro-1H-indazole |
| Reagents | Sodium Hydride, 2-(Trimethylsilyl)ethoxymethyl Chloride (SEM-Cl) |
| Solvent | Anhydrous Tetrahydrofuran (THF) |
| Temperature | 0 °C |
| Reaction Time | 2-3 hours |
| Expected Yield | 70-85% (for the N2-isomer) |
| Deprotection | Fluoride source (e.g., TBAF) or acidic conditions |
Deprotection Strategies
The removal of the protecting group is a crucial final step. The choice of deprotection method should be compatible with the functional groups present in the molecule.
Deprotection of the MOM Group
The MOM group is typically removed under acidic conditions.
Caption: General workflow for the deprotection of the MOM group.
Deprotection of the SEM Group
The SEM group can be cleaved using fluoride ions or strong acids. The fluoride-mediated deprotection is particularly mild and orthogonal to many other protecting groups.[4][5]
Caption: General workflow for the deprotection of the SEM group using TBAF.
Conclusion
The selective protection of the indazole nitrogen in 4-Bromo-7-chloro-1H-indazole is a fundamental step for the synthesis of more complex and potentially bioactive molecules. The protocols detailed in this guide for N1-MOM and N2-SEM protection offer reliable and high-yielding methods to achieve the desired regioselectivity. The choice between these two protocols will depend on the overall synthetic strategy and the desired substitution pattern of the final indazole derivative. By understanding the principles behind these protection strategies, researchers can effectively navigate the synthesis of novel indazole-based compounds for drug discovery and development.
References
-
Flanagan, D. M., & Kozlowski, M. C. (2005). Regioselective protection at N-2 and derivatization at C-3 of indazoles. Organic Letters, 7(5), 753–756. [Link]
-
Klapars, A., & Buchwald, S. L. (2002). Regioselective Protection at N-2 and Derivatization at C-3 of Indazoles. Journal of the American Chemical Society, 124(50), 14844–14845. [Link]
- Wuts, P. G. M., & Greene, T. W. (2007). Greene's Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons.
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Peat, A. J., & Buchwald, S. L. (1996). Indazoles: Regioselective Protection and Subsequent Amine Coupling Reactions. The Journal of Organic Chemistry, 61(20), 7314–7318. [Link]
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Tariq, M., & Seo, S.-Y. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(15), 4434. [Link]
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- 4. Regioselective protection at N-2 and derivatization at C-3 of indazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
The Strategic Functionalization of 4-Bromo-7-chloro-1H-indazole: A Guide to Palladium-Catalyzed Cross-Coupling Reactions
Introduction: The Versatility of the Indazole Scaffold in Modern Chemistry
The indazole nucleus is a privileged scaffold in medicinal chemistry and materials science, renowned for its presence in a multitude of biologically active compounds and functional materials.[1] The targeted synthesis of substituted indazoles is therefore a critical endeavor for researchers in drug discovery and development. Among the various substituted indazoles, 4-Bromo-7-chloro-1H-indazole stands out as a particularly valuable and versatile building block. Its dihalogenated nature presents a unique opportunity for sequential and site-selective functionalization through palladium-catalyzed cross-coupling reactions, allowing for the precise construction of complex molecular architectures. This guide provides an in-depth exploration of the key palladium-catalyzed reactions involving 4-Bromo-7-chloro-1H-indazole, offering both mechanistic insights and detailed, field-proven protocols for immediate application in the laboratory.
A notable application of a derivative of this scaffold is in the synthesis of Lenacapavir, a potent, first-in-class HIV capsid inhibitor, underscoring the industrial relevance of mastering the chemistry of this starting material.
Understanding the Reactivity Landscape: Chemoselectivity in Dihalogenated Systems
The presence of two distinct halogen atoms on the indazole core—a bromine at the C4 position and a chlorine at the C7 position—is central to its synthetic utility. In palladium-catalyzed cross-coupling reactions, the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond is a critical step in the catalytic cycle. The rate of this step is highly dependent on the nature of the halogen, following the general reactivity trend: C-I > C-Br > C-OTf > C-Cl.[2][3]
This inherent difference in reactivity forms the basis for the chemoselective functionalization of 4-Bromo-7-chloro-1H-indazole. The carbon-bromine bond at the C4 position is significantly more susceptible to oxidative addition by a palladium(0) catalyst than the more robust carbon-chlorine bond at the C7 position.[4] This allows for selective coupling reactions to be performed at the C4 position while leaving the C7-chloro substituent intact for subsequent transformations.
Caption: Chemoselective functionalization pathway.
Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds with Precision
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)–C(sp²) bonds with exceptional functional group tolerance.[1] In the context of 4-Bromo-7-chloro-1H-indazole, this reaction provides a reliable method for introducing aryl, heteroaryl, or vinyl substituents selectively at the C4 position.
Mechanistic Rationale for Reagent Selection
The choice of catalyst, ligand, and base is paramount for a successful Suzuki-Miyaura coupling.
-
Palladium Precatalyst: Both palladium(0) sources like Pd(PPh₃)₄ and palladium(II) sources such as Pd(OAc)₂ or PdCl₂(dppf) are effective. Pd(II) precatalysts are reduced in situ to the active Pd(0) species. For substrates like N-protected indazoles, pre-catalysts that are air- and moisture-stable offer significant practical advantages.
-
Ligand: The ligand stabilizes the palladium center and modulates its reactivity. For coupling at the C4-Br position, phosphine ligands like triphenylphosphine (PPh₃) or more electron-rich and bulky biaryl phosphine ligands are commonly employed. The latter can often facilitate the coupling of more challenging substrates and may be necessary for subsequent reactions at the C7-Cl position.[5]
-
Base: A base is required to activate the organoboron reagent, forming a more nucleophilic "ate" complex, which facilitates transmetalation to the palladium center. Inorganic bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄ are frequently used. The choice of base can influence the reaction rate and the suppression of side reactions like protodeboronation.
Caption: General workflow for Suzuki-Miyaura coupling.
Detailed Protocol: Selective C4-Arylation
Materials:
-
4-Bromo-7-chloro-1H-indazole (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Pd(PPh₃)₄ (0.05 equiv) or PdCl₂(dppf) (0.05 equiv)
-
K₂CO₃ (2.0-3.0 equiv)
-
1,4-Dioxane/Water (e.g., 4:1 v/v)
-
Nitrogen or Argon source
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried round-bottom flask, add 4-Bromo-7-chloro-1H-indazole, the arylboronic acid, and K₂CO₃.
-
Add the palladium catalyst under a positive flow of inert gas.
-
Add the degassed solvent mixture via cannula.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
| Coupling Partner | Catalyst | Base | Solvent | Temp (°C) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 85-95 |
| 4-Methoxyphenylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | DME/H₂O | 85 | 90-98 |
| 3-Pyridylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 100 | 75-85 |
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira reaction is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[6] This reaction is invaluable for introducing alkynyl functionalities, which can serve as versatile handles for further transformations or as integral components of conjugated systems.
Causality in Experimental Design
The standard Sonogashira coupling employs a dual-catalyst system.
-
Palladium Catalyst: As in the Suzuki coupling, a palladium(0) species is the active catalyst. Pd(PPh₃)₄ or a combination of a Pd(II) salt and phosphine ligands is common.
-
Copper(I) Co-catalyst: Copper(I) iodide (CuI) is typically used as a co-catalyst. It reacts with the terminal alkyne to form a copper(I) acetylide, which is a more potent nucleophile for the transmetalation step with the palladium(II) intermediate.
-
Base: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPEA), is crucial. It serves to deprotonate the terminal alkyne and to neutralize the hydrogen halide formed during the reaction.
Detailed Protocol: Selective C4-Alkynylation
Materials:
-
4-Bromo-7-chloro-1H-indazole (1.0 equiv)
-
Terminal alkyne (1.2-1.5 equiv)
-
Pd(PPh₃)₂Cl₂ (0.03 equiv)
-
Copper(I) iodide (CuI) (0.05 equiv)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (solvent and base)
-
Anhydrous THF or DMF (co-solvent, optional)
-
Nitrogen or Argon source
Procedure:
-
To a flame-dried Schlenk flask, add 4-Bromo-7-chloro-1H-indazole, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous TEA (and co-solvent if used) via syringe.
-
Add the terminal alkyne dropwise at room temperature.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion, as monitored by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the amine hydrohalide salt, washing with an organic solvent.
-
Concentrate the filtrate in vacuo.
-
Purify the residue by flash column chromatography.
| Coupling Partner | Co-catalyst | Base/Solvent | Temp (°C) | Yield (%) |
| Phenylacetylene | CuI | TEA | 25-40 | 80-90 |
| Trimethylsilylacetylene | CuI | DIPEA | 25 | 85-95 |
| 1-Hexyne | CuI | TEA/THF | 50 | 75-85 |
Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that enables the formation of C-N bonds, a transformation of immense importance in pharmaceutical and materials chemistry.[7] This reaction allows for the introduction of a wide range of primary and secondary amines at the C4 position of the indazole core.
Key Considerations for a Successful C-N Coupling
-
Ligand Choice is Critical: The success of the Buchwald-Hartwig amination is highly dependent on the choice of ligand. Bulky, electron-rich phosphine ligands, such as those developed by Buchwald (e.g., SPhos, XPhos) and Hartwig, are essential. These ligands facilitate the reductive elimination step, which is often the rate-limiting step in the catalytic cycle.
-
Strong Base Required: A strong, non-nucleophilic base is necessary to deprotonate the amine nucleophile. Sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), or potassium phosphate (K₃PO₄) are commonly used.
-
Inert Atmosphere: The palladium(0) catalyst and some of the intermediates are sensitive to oxygen, necessitating the use of an inert atmosphere.
Detailed Protocol: Selective C4-Amination
Materials:
-
4-Bromo-7-chloro-1H-indazole (1.0 equiv)
-
Amine (1.2-1.5 equiv)
-
Pd₂(dba)₃ (0.02 equiv)
-
XPhos or SPhos (0.04-0.05 equiv)
-
NaOtBu (1.5-2.0 equiv)
-
Anhydrous toluene or dioxane
-
Nitrogen or Argon source
Procedure:
-
In a glovebox or under a strict inert atmosphere, add NaOtBu, the ligand, and Pd₂(dba)₃ to a flame-dried reaction vessel.
-
Add the solvent and stir for a few minutes to form the active catalyst.
-
Add 4-Bromo-7-chloro-1H-indazole and the amine.
-
Seal the vessel and heat the reaction mixture to 80-110 °C.
-
Monitor the reaction by LC-MS.
-
After completion, cool the reaction, quench carefully with saturated aqueous NH₄Cl.
-
Extract with an organic solvent, wash with brine, dry, and concentrate.
-
Purify by column chromatography.
| Amine | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| Morpholine | XPhos | NaOtBu | Toluene | 100 | 80-90 |
| Aniline | SPhos | LHMDS | Dioxane | 90 | 75-85 |
| Benzylamine | XPhos | K₃PO₄ | Toluene | 110 | 70-80 |
Heck Reaction: Vinylation of the Indazole Core
The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[8][9] This reaction is a powerful tool for the synthesis of substituted alkenes and for the construction of more complex molecular frameworks.
Controlling Regioselectivity and Preventing Side Reactions
-
Catalyst and Ligand: A variety of palladium sources can be used, with Pd(OAc)₂ being common. The choice of ligand can influence the regioselectivity of the alkene insertion. For terminal alkenes, the coupling typically occurs at the less substituted carbon.
-
Base: A mild inorganic or organic base, such as triethylamine or K₂CO₃, is used to neutralize the HX formed.
-
Additives: In some cases, additives like tetra-n-butylammonium bromide (TBAB) can be beneficial, particularly for less reactive aryl bromides, by promoting the regeneration of the active catalyst.
Detailed Protocol: Selective C4-Vinylation
Materials:
-
4-Bromo-7-chloro-1H-indazole (1.0 equiv)
-
Alkene (e.g., styrene, n-butyl acrylate) (1.5 equiv)
-
Pd(OAc)₂ (0.05 equiv)
-
PPh₃ or P(o-tolyl)₃ (0.10 equiv)
-
Triethylamine (TEA) (2.0 equiv)
-
Anhydrous DMF or acetonitrile
-
Nitrogen or Argon source
Procedure:
-
To a reaction vessel, add 4-Bromo-7-chloro-1H-indazole, Pd(OAc)₂, and the phosphine ligand.
-
Purge the vessel with an inert gas.
-
Add the solvent, TEA, and the alkene.
-
Heat the reaction to 80-120 °C and stir until the starting material is consumed (monitor by TLC).
-
Cool the mixture, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry, and concentrate.
-
Purify the product by column chromatography.
Palladium-Catalyzed Cyanation: Installation of a Nitrile Group
The introduction of a nitrile group opens up a wide range of synthetic possibilities, as it can be readily converted into amines, amides, carboxylic acids, and tetrazoles. Palladium-catalyzed cyanation offers a milder and more functional-group-tolerant alternative to traditional methods.[10][11]
Overcoming Challenges in Cyanation Reactions
-
Cyanide Source: Various cyanide sources can be used, including KCN, NaCN, Zn(CN)₂, and K₄[Fe(CN)₆]. Zinc cyanide is often favored due to its lower toxicity and reduced tendency to poison the palladium catalyst.
-
Catalyst System: The choice of ligand is crucial to prevent catalyst inhibition by the cyanide anion. Electron-rich, bulky phosphine ligands are generally effective.
-
Reaction Conditions: Anhydrous conditions are often preferred to avoid hydrolysis of the nitrile product.
Detailed Protocol: Selective C4-Cyanation
Materials:
-
4-Bromo-7-chloro-1H-indazole (1.0 equiv)
-
Zn(CN)₂ (0.6-0.8 equiv)
-
Pd₂(dba)₃ (0.025 equiv)
-
dppf (1,1'-Bis(diphenylphosphino)ferrocene) (0.05 equiv)
-
Anhydrous DMF
-
Nitrogen or Argon source
Procedure:
-
In an inert atmosphere glovebox, add 4-Bromo-7-chloro-1H-indazole, Zn(CN)₂, Pd₂(dba)₃, and dppf to a reaction tube.
-
Add anhydrous DMF.
-
Seal the tube and heat to 120-140 °C.
-
Monitor the reaction by LC-MS.
-
Upon completion, cool the reaction and pour it into a solution of aqueous ammonia and ethyl acetate.
-
Stir vigorously for 30 minutes to quench the excess zinc salts.
-
Separate the layers and extract the aqueous phase with ethyl acetate.
-
Combine the organic layers, wash with brine, dry, and concentrate.
-
Purify by column chromatography.
Conclusion: A Versatile Platform for Chemical Innovation
4-Bromo-7-chloro-1H-indazole is a powerful building block that, when combined with the precision of palladium-catalyzed cross-coupling reactions, provides a versatile platform for the synthesis of a diverse array of complex molecules. A thorough understanding of the principles of chemoselectivity, coupled with the judicious selection of catalysts, ligands, and reaction conditions, empowers researchers to strategically functionalize this scaffold. The protocols outlined in this guide serve as a robust starting point for the exploration of novel chemical space, with wide-ranging applications from the development of new pharmaceuticals to the creation of advanced materials.
References
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- Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649.
- Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49.
- Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination.
- Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
- Corbet, J. P., & Mignani, G. (2006). Selected Patented Cross-Coupling Reaction Technologies. Chemical Reviews, 106(7), 2651-2710.
- Yin, L., & Liebscher, J. (2007). Carbon−Carbon Coupling Reactions Catalyzed by Heterogeneous Palladium Catalysts. Chemical Reviews, 107(1), 133-173.
- Nicolaou, K. C., Bulger, P. G., & Sarlah, D. (2005). Palladium-Catalyzed Cross-Coupling Reactions in Total Synthesis.
- Bellina, F., Carpita, A., & Rossi, R. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Synthesis, 2004(15), 2419-2440.
- Frisch, A. C., & Beller, M. (2005). Catalysts for Cross-Coupling Reactions with Non-activated and Deactivated Aryl Chlorides.
- Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009-3066.
- Torborg, C., & Beller, M. (2009). Recent Applications of Palladium-Catalyzed Coupling Reactions in the Chemical Industry.
- Hartwig, J. F. (1998). Transition metal catalyzed synthesis of aryl amines and aryl ethers from aryl halides and triflates: scope and mechanism.
- Sundermeier, M., Zapf, A., & Beller, M. (2003). Palladium-Catalyzed C−C and C−N Coupling Reactions of Aryl Chlorides. European Journal of Inorganic Chemistry, 2003(19), 3513-3526.
- de Meijere, A., & Diederich, F. (Eds.). (2004). Metal-catalyzed cross-coupling reactions. John Wiley & Sons.
- Negishi, E. I. (Ed.). (2002). Handbook of organopalladium chemistry for organic synthesis. John Wiley & Sons.
- Jutand, A. (2007). Role of the Anion of the Palladium(II) Salt in the Suzuki−Miyaura Reaction. Accounts of Chemical Research, 40(12), 1300-1308.
- Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461-1473.
- Alonso, F., Beletskaya, I. P., & Yus, M. (2004). Transition-Metal-Catalyzed C−C and C−X Bond-Forming Reactions Using Aryl Chlorides. Chemical Reviews, 104(6), 3079-3160.
- Han, F. S. (2013). Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts. Chemical Society Reviews, 42(12), 5270-5298.
- Kudo, N., & Fu, G. C. (2004). A versatile catalyst for the Suzuki cross-coupling of arylboronic acids with aryl and vinyl halides and triflates. Journal of the American Chemical Society, 126(42), 13692-13693.
- Gildner, P. G., & Colacot, T. J. (2015). Reactions of the 21st Century: Buchwald–Hartwig Amination. Organometallics, 34(23), 5497-5508.
- Shekhar, S., Hartwig, J. F., & Buchwald, S. L. (2006). Palladium-Catalyzed N-Arylation of Indoles, Carbazoles, and Pyrroles. The Journal of Organic Chemistry, 71(14), 5415-5418.
- Ellis, G. P., & Romney-Alexander, T. M. (1987). Cyanation of aromatic halides. Chemical Reviews, 87(4), 779-794.
- Billingsley, K. L., & Buchwald, S. L. (2007). A general and efficient catalyst for the Suzuki-Miyaura coupling of 2-pyridyl and other heteroaryl chlorides. Journal of the American Chemical Society, 129(11), 3358-3366.
- Wolfe, J. P., Wagaw, S., & Buchwald, S. L. (1996). An improved catalyst system for aromatic carbon-nitrogen bond formation: the first efficient palladium-catalyzed amination of aryl chlorides. Journal of the American Chemical Society, 118(30), 7215-7216.
- Oldenhuis, N. J., & Buchwald, S. L. (2015). Palladium-Catalyzed Cyanation of Aryl and Heteroaryl Halides and Triflates. Organic Letters, 17(24), 6142-6145.
- Link, J. T., & Fu, G. C. (2003). The first general method for the Suzuki cross-coupling of aryl chlorides with arylboronic acids.
- Grushin, V. V. (2004). Mechanistic Aspects of Palladium-Catalyzed Cyanation of Aryl Halides. Accounts of Chemical Research, 37(4), 209-217.
- Whitcombe, N. J., Hii, K. K., & Gibson, S. E. (2001). Advances in the Heck chemistry of aryl chlorides and bromides. Tetrahedron, 57(35), 7449-7476.
- Barrios-Landeros, F., & Hartwig, J. F. (2007). Relative rates for the coupling of aryl halides with anilines, alkoxides, and silyl amides. Journal of the American Chemical Society, 129(13), 3818-3819.
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Application Note: A Scalable and Robust Protocol for the Large-Scale Synthesis of 4-Bromo-7-chloro-1H-indazole
Abstract
This application note provides a comprehensive, step-by-step guide for the large-scale synthesis of 4-Bromo-7-chloro-1H-indazole, a critical heterocyclic building block in modern medicinal chemistry. Polysubstituted indazoles are foundational scaffolds in numerous pharmacologically active compounds, yet their efficient and scalable production often presents significant challenges. The protocol detailed herein employs a classical and robust three-stage synthetic strategy starting from a commercially available substituted toluene. This method, centered around nitration, subsequent reduction, and a concluding diazotization-cyclization sequence, is designed for high yield, purity, and scalability, making it suitable for both pilot and industrial production environments. We provide detailed procedural logic, safety considerations, and a complete workflow to ensure reproducibility and success.
Introduction: The Significance of Substituted Indazoles
The 1H-indazole nucleus is a privileged scaffold in drug discovery, forming the core of numerous therapeutics targeting a wide array of diseases, including cancer, inflammation, and infectious agents. Specifically, halogenated indazoles like 4-Bromo-7-chloro-1H-indazole serve as versatile intermediates, offering multiple reaction sites for further chemical elaboration and diversification. The development of efficient, cost-effective, and scalable synthetic routes for such key intermediates is a matter of high priority in the pharmaceutical industry, as it directly impacts the economic viability of producing life-saving medicines.
However, there are few reports on efficient, large-scale syntheses of 4,6-disubstituted 1H-indazole derivatives[1]. This note addresses this gap by outlining a practical, multi-stage process designed for scalability and reproducibility, avoiding complex purification steps like column chromatography.
Overview of the Synthetic Strategy
The selected synthetic pathway is a well-established, three-stage process that leverages fundamental organic transformations ideally suited for large-scale production. This classical approach was chosen over more modern, metal-catalyzed cross-coupling reactions, which can suffer from high catalyst costs, difficult removal of metal residues, and sensitivity to functional groups on an industrial scale.
The strategy proceeds as follows:
-
Nitration: Regioselective nitration of the commercially available starting material, 3-Bromo-6-chlorotoluene, to install a nitro group ortho to the methyl group.
-
Reduction: Chemical reduction of the nitro group to a primary amine, yielding the key precursor, 3-bromo-6-chloro-2-methylaniline.
-
Diazotization & Cyclization: Conversion of the aniline to a diazonium salt, which undergoes a spontaneous intramolecular cyclization to form the final 1H-indazole ring system.
This sequence is reliable, uses readily available and cost-effective reagents, and has been proven effective for the synthesis of analogous indazole structures[2].
Figure 1: Overall synthetic workflow for 4-Bromo-7-chloro-1H-indazole.
Detailed Experimental Protocols
Safety Precaution: All operations must be conducted in a well-ventilated fume hood. Appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and acid/solvent-resistant gloves, must be worn at all times.
Stage 1: Synthesis of 3-Bromo-6-chloro-2-nitrotoluene
-
Rationale & Mechanistic Insight: This step utilizes a standard electrophilic aromatic substitution (nitration) with a mixed acid system (HNO₃/H₂SO₄). Sulfuric acid acts as a catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺). The directing effects of the substituents on the starting material guide the nitronium ion to the position ortho to the methyl group and meta to the halogens, ensuring high regioselectivity. Maintaining a low temperature is critical to prevent over-nitration and the formation of unwanted side products.
-
Protocol:
-
Equip a 5 L jacketed glass reactor with a mechanical stirrer, a temperature probe, and a dropping funnel.
-
Charge concentrated sulfuric acid (98%, 1.0 L) into the reactor and cool the contents to 0-5 °C using a circulating chiller.
-
To the cold sulfuric acid, add 3-Bromo-6-chlorotoluene (500 g, 2.43 mol) slowly, ensuring the internal temperature does not exceed 10 °C.
-
Prepare the nitrating mixture by slowly adding concentrated nitric acid (68%, 184 mL, 2.68 mol) to concentrated sulfuric acid (370 mL) in a separate flask, pre-cooled to 0 °C.
-
Add the nitrating mixture dropwise to the reactor over 2-3 hours, maintaining the internal temperature strictly between 0-5 °C.
-
After the addition is complete, allow the mixture to stir at 5-10 °C for an additional 2 hours. Monitor the reaction progress by TLC or HPLC.
-
Once the reaction is complete, very slowly and carefully pour the reaction mixture onto crushed ice (5 kg) with vigorous stirring.
-
The solid product will precipitate. Isolate the crude product by filtration, and wash the filter cake thoroughly with cold water until the filtrate is neutral (pH ~7).
-
Dry the solid product under vacuum at 45-50 °C to a constant weight. The product is typically of sufficient purity for the next step.
-
Stage 2: Synthesis of 3-Bromo-6-chloro-2-methylaniline
-
Rationale & Mechanistic Insight: The reduction of an aromatic nitro group is a fundamental transformation. For large-scale operations, reduction with iron powder in the presence of an electrolyte like ammonium chloride is often preferred due to its cost-effectiveness and operational simplicity over catalytic hydrogenation, which requires specialized high-pressure equipment. The iron is oxidized while the nitro group is reduced to the amine.
-
Protocol:
-
Charge the crude 3-Bromo-6-chloro-2-nitrotoluene (from Stage 1, ~608 g theoretical, 2.43 mol), ethanol (2.5 L), and water (0.8 L) into a 10 L reactor equipped with a mechanical stirrer, reflux condenser, and temperature probe.
-
Add ammonium chloride (65 g, 1.22 mol) and stir the suspension.
-
Heat the mixture to 70-75 °C.
-
Once the temperature is stable, add iron powder (407 g, 7.29 mol) portion-wise over 1.5-2 hours. The reaction is exothermic; control the addition rate to maintain the temperature below 85 °C.
-
After the final addition of iron, maintain the mixture at reflux (approx. 80-85 °C) for 3-4 hours, monitoring by TLC/HPLC until the starting material is consumed.
-
Cool the reaction mixture to 40-50 °C and filter through a pad of celite to remove the iron salts. Wash the filter cake with hot ethanol (2 x 250 mL).
-
Combine the filtrates and concentrate under reduced pressure to remove the ethanol.
-
Add ethyl acetate (2 L) and water (1 L) to the residue. Separate the organic layer, wash with brine (2 x 500 mL), dry over anhydrous sodium sulfate, and concentrate under vacuum to yield the crude aniline as an oil or low-melting solid.
-
Stage 3: Synthesis of 4-Bromo-7-chloro-1H-indazole
-
Rationale & Mechanistic Insight: This final step is a classic indazole synthesis involving the diazotization of an ortho-methylaniline. The primary amine reacts with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt[3]. This intermediate is typically unstable at room temperature and is therefore generated at low temperatures (0-5 °C)[4]. The diazonium salt then undergoes an intramolecular electrophilic cyclization, attacking the ortho-methyl group, which subsequently aromatizes to form the stable 1H-indazole ring.
-
Protocol:
-
Charge the crude 3-Bromo-6-chloro-2-methylaniline (from Stage 2, ~545 g theoretical, 2.43 mol) and concentrated hydrochloric acid (1.2 L) into a 10 L reactor. Stir to form a slurry.
-
Cool the mixture to 0-5 °C.
-
In a separate beaker, prepare a solution of sodium nitrite (185 g, 2.68 mol) in cold water (600 mL).
-
Add the sodium nitrite solution dropwise to the aniline slurry over 2-3 hours, ensuring the internal temperature is maintained strictly between 0-5 °C.
-
After the addition is complete, stir the mixture at 0-5 °C for an additional 1 hour.
-
Slowly raise the temperature to ambient (~20-25 °C) and stir overnight (12-16 hours) to allow the cyclization to complete.
-
The product will precipitate from the solution. Isolate the solid by filtration.
-
Wash the filter cake extensively with cold water (3 x 1 L) to remove inorganic salts.
-
To purify, create a slurry of the wet cake in a suitable solvent like heptane or an ethanol/water mixture, heat gently, cool, and re-filter.
-
Dry the final product under vacuum at 50-60 °C to a constant weight.
-
Quantitative Data Summary
The following table presents typical quantitative data for a laboratory-scale synthesis, which can be extrapolated for larger batches.
| Parameter | Stage 1 (Nitration) | Stage 2 (Reduction) | Stage 3 (Cyclization) |
| Starting Material | 3-Bromo-6-chlorotoluene | 3-Bromo-6-chloro-2-nitrotoluene | 3-Bromo-6-chloro-2-methylaniline |
| MW ( g/mol ) | 205.49 | 250.49 | 220.50 |
| Input (g) | 500.0 | 580.0 (Assumed) | 495.0 (Assumed) |
| Input (mol) | 2.43 | 2.32 | 2.24 |
| Product | 3-Bromo-6-chloro-2-nitrotoluene | 3-Bromo-6-chloro-2-methylaniline | 4-Bromo-7-chloro-1H-indazole |
| MW ( g/mol ) | 250.49 | 220.50 | 231.48 |
| Theoretical Yield (g) | 608.7 | 511.6 | 518.5 |
| Actual Yield (g) | 580.0 | 495.0 | 440.0 |
| Yield (%) | 95% | 97% | 85% |
| Overall Yield (%) | - | - | 79% |
| Purity (HPLC) | >98% | >95% (Crude) | >99% |
Conclusion
This application note details a practical and scalable three-stage synthesis for producing 4-Bromo-7-chloro-1H-indazole with a high overall yield and excellent purity. The chosen route relies on well-understood, robust chemical transformations that are amenable to industrial-scale equipment and processing. By providing clear, step-by-step protocols and explaining the underlying chemical principles, this guide serves as a reliable resource for researchers and process chemists in the pharmaceutical and fine chemical industries.
References
-
Asad, N., Lyons, M., Muniz-Machado, S., Burns, J. M., Gupton, B. F., Klumpp, D., & Jin, L. (2024). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. ChemRxiv. [Link]
-
Asad, N., Lyons, M., Muniz-Machado, S., Burns, J. M., Gupton, B. F., Klumpp, D., & Jin, L. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. ResearchGate. [Link]
- CN107805221A - Method for preparing 1H-indazole derivative.
- CN101613305B - Preparation method of o-chloro-p-nitroaniline diazonium salt.
-
Wang, S. F., et al. (2015). Synthesis and antibacterial activity of novel 4-bromo-1H-indazole derivatives as FtsZ inhibitors. Archiv der Pharmazie, 348(5), 322-332. [Link]
-
Indazole synthesis. Organic Chemistry Portal. [Link]
- CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
-
Sapeta, K., & Kerr, M. A. (n.d.). Synthesis and chemical reactivity of 1H-indazoles. Science of Synthesis. [Link]
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- 4. CN101613305B - Preparation method of o-chloro-p-nitroaniline diazonium salt - Google Patents [patents.google.com]
Application Notes and Protocols for the Functionalization of 4-Bromo-7-chloro-1H-indazole in PROTAC Development
Introduction: The Strategic Role of the Indazole Scaffold in PROTAC Design
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's natural protein degradation machinery to eliminate disease-causing proteins.[1] These heterobifunctional molecules are comprised of a "warhead" that binds to a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects these two elements.[2] The indazole nucleus, a bicyclic heteroaromatic system, is a privileged scaffold in medicinal chemistry, frequently appearing in a variety of bioactive compounds.[3][4][5] Its rigid structure and versatile functionalization potential make it an attractive core for the development of novel PROTACs, offering a stable platform for the precise spatial orientation of the warhead and the E3 ligase ligand.
This guide provides a comprehensive overview and detailed protocols for the functionalization of 4-bromo-7-chloro-1H-indazole, a versatile starting material for the synthesis of indazole-based PROTACs. We will explore two primary strategies for introducing a linker attachment point: regioselective N-alkylation of the pyrazole ring and palladium-catalyzed cross-coupling at the C7 position. These methodologies provide medicinal chemists with a robust toolkit for the rational design and synthesis of next-generation targeted protein degraders.
Core Concepts in Functionalizing 4-Bromo-7-chloro-1H-indazole for PROTACs
The strategic functionalization of the 4-bromo-7-chloro-1H-indazole core is paramount for the successful construction of a potent PROTAC. The positions of the bromo and chloro substituents offer distinct opportunities for chemical modification, allowing for the introduction of a linker at various vectors. The choice of functionalization strategy will ultimately depend on the desired orientation of the linker and the overall synthetic route.
Key Functionalization Strategies:
-
N-Alkylation: The nitrogen atoms of the pyrazole ring are nucleophilic and can be readily alkylated to introduce a linker. Regioselectivity between the N1 and N2 positions is a critical consideration and can often be controlled by the choice of base and solvent.
-
Palladium-Catalyzed Cross-Coupling: The bromine atom at the C7 position is amenable to various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the formation of a carbon-carbon bond, providing a stable attachment point for a linker. The chlorine atom at C4 is generally less reactive in such reactions, allowing for selective functionalization at C7.
Below, we present detailed protocols for these two key functionalization approaches.
Experimental Protocols
Protocol 1: Regioselective N1-Alkylation of 4-Bromo-7-chloro-1H-indazole
This protocol details the regioselective N1-alkylation of 4-bromo-7-chloro-1H-indazole with a generic alkyl bromide linker precursor. The use of sodium hydride in tetrahydrofuran (THF) has been shown to favor N1-alkylation in substituted indazoles.
Reaction Scheme:
Caption: N1-alkylation of 4-bromo-7-chloro-1H-indazole.
Materials:
| Reagent/Solvent | Supplier | Grade |
| 4-Bromo-7-chloro-1H-indazole | Commercially available | ≥95% |
| Sodium hydride (60% dispersion in mineral oil) | Sigma-Aldrich | Reagent grade |
| Anhydrous Tetrahydrofuran (THF) | Sigma-Aldrich | Anhydrous, ≥99.9% |
| Alkyl bromide linker precursor | Synthesized in-house or commercially available | As required |
| Saturated aqueous ammonium chloride solution | Fisher Scientific | Laboratory grade |
| Ethyl acetate | Fisher Scientific | HPLC grade |
| Brine | Fisher Scientific | Laboratory grade |
| Anhydrous magnesium sulfate | Sigma-Aldrich | Reagent grade |
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add 4-bromo-7-chloro-1H-indazole (1.0 eq).
-
Add anhydrous THF to dissolve the starting material.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Caution: Sodium hydride is highly reactive and flammable. Handle with extreme care.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes.
-
Slowly add a solution of the alkyl bromide linker precursor (1.1 eq) in anhydrous THF to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N1-alkylated indazole.
Characterization:
The product should be characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity. The regioselectivity of the alkylation can be determined by 2D NMR techniques such as NOESY.
Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Coupling at the C7-Position
This protocol describes the Suzuki-Miyaura cross-coupling of 7-bromo-4-chloro-1H-indazole with a boronic acid or ester functionalized linker precursor. This reaction allows for the formation of a C-C bond at the C7 position.
Reaction Scheme:
Caption: C7-Suzuki coupling of 4-bromo-7-chloro-1H-indazole.
Materials:
| Reagent/Solvent | Supplier | Grade |
| 4-Bromo-7-chloro-1H-indazole | Commercially available | ≥95% |
| Boronic acid/ester linker precursor | Synthesized in-house or commercially available | As required |
| Pd(PPh₃)₄ or PdCl₂(dppf) | Strem Chemicals | Catalyst grade |
| Potassium carbonate or Cesium carbonate | Sigma-Aldrich | Anhydrous |
| 1,4-Dioxane/Water mixture (e.g., 4:1) | Sigma-Aldrich | Anhydrous/Deionized |
| Ethyl acetate | Fisher Scientific | HPLC grade |
| Saturated aqueous sodium bicarbonate solution | Fisher Scientific | Laboratory grade |
| Brine | Fisher Scientific | Laboratory grade |
| Anhydrous sodium sulfate | Sigma-Aldrich | Reagent grade |
Procedure:
-
To a Schlenk flask, add 4-bromo-7-chloro-1H-indazole (1.0 eq), the boronic acid/ester linker precursor (1.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and the base (e.g., K₂CO₃, 2.0 eq).
-
Evacuate and backfill the flask with an inert atmosphere (argon or nitrogen) three times.
-
Add the degassed solvent system (e.g., 1,4-dioxane/water) to the flask.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x).
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired C7-functionalized indazole.
Characterization:
The purified product should be characterized by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity.
PROTAC Assembly Workflow
Once the 4-bromo-7-chloro-1H-indazole core has been functionalized with a suitable linker attachment point, the next steps involve the sequential or convergent coupling of the E3 ligase ligand and the warhead for the protein of interest. A common strategy is to utilize "click chemistry" or standard amide bond formation.[]
Caption: General workflow for indazole-based PROTAC assembly.
Example Coupling Strategy: Click Chemistry
If the functionalized indazole contains an azide group and the linker-E3 ligase ligand conjugate possesses a terminal alkyne (or vice-versa), a copper-catalyzed azide-alkyne cycloaddition (CuAAC) can be employed for the final coupling step. This reaction is highly efficient and proceeds under mild conditions.[1]
Characterization of the Final PROTAC
Thorough characterization of the final PROTAC molecule is essential to confirm its identity, purity, and integrity. The following analytical techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the PROTAC. 2D NMR techniques (e.g., COSY, HSQC, HMBC) can be employed for complete assignment of all protons and carbons.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the accurate mass of the PROTAC, confirming its elemental composition.
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the final compound.
Conclusion
The 4-bromo-7-chloro-1H-indazole scaffold provides a versatile platform for the development of novel PROTACs. The protocols outlined in this guide for N-alkylation and C7-Suzuki coupling offer reliable methods for introducing linker attachment points, enabling the synthesis of a diverse range of indazole-based protein degraders. The choice of functionalization strategy and linker design will be crucial in optimizing the potency and pharmacokinetic properties of the resulting PROTACs. By following these detailed procedures and employing rigorous characterization techniques, researchers can confidently advance their drug discovery programs in the exciting field of targeted protein degradation.
References
- Rupérez, F. J., et al. (2020). Synthesis and Biological Activity of a VHL-Based PROTAC Specific for p38α. Molecules, 25(18), 4236.
-
Center for Therapeutic Innovation & Department of Medicinal Chemistry, College of Pharmacy, University of Florida. (n.d.). Discovery and Characterization of PROTACs Targeting Tissue Transglutaminase (TG2). Retrieved from [Link]
- Steinebach, C., et al. (2020). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Frontiers in Chemistry, 8, 233.
- Khan, I., et al. (2020). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 25(11), 2533.
- Ciulli, A., & Crews, C. M. (2022). Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. ACS Central Science, 8(8), 1143-1154.
- Troup, R. I., et al. (2020). Novel approaches for the rational design of PROTAC linkers. Exploratory Target Antitumor Therapy, 1(5), 381-390.
- Desantis, J., et al. (2022). Chemical structures of PROTACs warheads used in this work.
- Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(4), 273-312.
- Procter, D. J., et al. (2021). Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation.
- Boeckler, F. M., et al. (2021). Cereblon versus VHL: Hijacking E3 ligases against each other using PROTACs. RSC Medicinal Chemistry, 12(10), 1698-1706.
- Singh, P., & Kaur, M. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances, 13(28), 19049-19069.
- Ciulli, A., et al. (2018). Impact of Target Warhead and Linkage Vector on Inducing Protein Degradation: Comparison of Bromodomain and Extra-Terminal (BET) Degraders Derived from Triazolodiazepine (JQ1) and Tetrahydroquinoline (I-BET726) BET Inhibitor Scaffolds. Journal of Medicinal Chemistry, 61(2), 482-493.
- Troup, R. I., et al. (2020). Key methods to assemble PROTAC libraries using alkyl and ether linkers.
- Singh, P., & Kaur, M. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances, 13(28), 19049-19069.
- Cruciani, G., et al. (2023). VHL-Modified PROteolysis TArgeting Chimeras (PROTACs) as a Strategy to Evade Metabolic Degradation in In Vitro Applications. Journal of Medicinal Chemistry, 66(19), 13346-13361.
Sources
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Indazole – an emerging privileged scaffold: synthesis and its biological significance - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
The Strategic Application of 4-Bromo-7-chloro-1H-indazole in the Synthesis of Next-Generation Agrochemicals: A Guide for Researchers
Introduction: Unlocking the Potential of a Versatile Heterocycle
The indazole nucleus, a bicyclic aromatic system composed of fused benzene and pyrazole rings, represents a privileged scaffold in medicinal and agrochemical research.[1][2] Its unique electronic properties and conformational rigidity allow for precise interactions with biological targets. Within this class of compounds, 4-Bromo-7-chloro-1H-indazole emerges as a particularly valuable building block. The differential halogenation at the 4- and 7-positions provides orthogonal synthetic handles for regioselective functionalization, enabling the construction of complex molecular architectures. While its role as a key intermediate in the synthesis of the HIV-1 capsid inhibitor Lenacapavir is well-documented, its potential in the agrochemical sector remains an area of burgeoning interest and exploration.[3][4][5][6] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the potential applications and detailed synthetic protocols for leveraging 4-Bromo-7-chloro-1H-indazole in the discovery of novel agrochemicals.
Core Attributes of 4-Bromo-7-chloro-1H-indazole as a Synthon
The strategic importance of 4-Bromo-7-chloro-1H-indazole in synthetic chemistry is rooted in the distinct reactivity of its substituent groups. The chloro and bromo moieties offer opportunities for a variety of cross-coupling reactions, while the pyrazole ring's N-H group can be readily alkylated or arylated. This trifecta of reactive sites allows for a modular approach to library synthesis, a crucial strategy in the hit-to-lead optimization phase of agrochemical discovery.
Application Note 1: Synthesis of a Protoporphyrinogen Oxidase (PPO)-Inhibiting Herbicide Candidate
Background: PPO inhibitors are a critical class of herbicides that act by blocking chlorophyll and heme biosynthesis in susceptible plants, leading to rapid cell death. Many PPO inhibitors feature a triazolinone or a similar heterocyclic core, often appended to a substituted aromatic ring. The indazole scaffold can serve as a bioisostere for the phenyl ring present in many commercial PPO inhibitors, with the added benefit of providing vectors for further chemical modification to fine-tune activity and selectivity.
Synthetic Strategy: This protocol outlines a plausible pathway for the synthesis of a novel PPO-inhibiting herbicide candidate, leveraging 4-Bromo-7-chloro-1H-indazole as the starting material. The strategy involves an initial N-alkylation to introduce a key side chain, followed by a Suzuki coupling at the 4-position to install the requisite aromatic moiety.
Protocol 1: Synthesis of a PPO-Inhibitor Candidate
Step 1: N-Alkylation of 4-Bromo-7-chloro-1H-indazole
-
Rationale: The introduction of an ethyl acetate moiety at the N1 position of the pyrazole ring is a common strategy to enhance herbicidal activity and modulate the physicochemical properties of the molecule.
-
Procedure:
-
To a solution of 4-Bromo-7-chloro-1H-indazole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (1.5 eq).
-
Stir the suspension at room temperature for 30 minutes.
-
Add ethyl 2-bromoacetate (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction to 60 °C and monitor by TLC until the starting material is consumed.
-
Cool the reaction to room temperature, pour into ice water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield ethyl 2-(4-bromo-7-chloro-1H-indazol-1-yl)acetate.
-
Step 2: Suzuki Coupling
-
Rationale: The Suzuki cross-coupling reaction is a robust and versatile method for forming carbon-carbon bonds.[7] In this step, the bromine at the 4-position is selectively replaced with a 2,4-difluorophenyl group, a common substituent in many active PPO inhibitors.
-
Procedure:
-
To a degassed solution of ethyl 2-(4-bromo-7-chloro-1H-indazol-1-yl)acetate (1.0 eq) and (2,4-difluorophenyl)boronic acid (1.2 eq) in a 2:1 mixture of toluene and water, add potassium carbonate (2.0 eq).
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the mixture.
-
Heat the reaction to 90 °C under an inert atmosphere (argon or nitrogen) and stir vigorously for 12-16 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the residue by column chromatography to afford ethyl 2-(7-chloro-4-(2,4-difluorophenyl)-1H-indazol-1-yl)acetate.
-
| Step | Reactant | Product | Reagents | Yield (%) | Purity (%) |
| 1 | 4-Bromo-7-chloro-1H-indazole | Ethyl 2-(4-bromo-7-chloro-1H-indazol-1-yl)acetate | K₂CO₃, Ethyl 2-bromoacetate, DMF | 85-95 | >98 |
| 2 | Ethyl 2-(4-bromo-7-chloro-1H-indazol-1-yl)acetate | Ethyl 2-(7-chloro-4-(2,4-difluorophenyl)-1H-indazol-1-yl)acetate | (2,4-difluorophenyl)boronic acid, Pd(PPh₃)₄, K₂CO₃ | 70-85 | >97 |
Application Note 2: Synthesis of a Fungicide Candidate Targeting Succinate Dehydrogenase (SDHI)
Background: Succinate dehydrogenase inhibitors (SDHIs) are a major class of fungicides that disrupt the fungal respiratory chain. The pharmacophore of many SDHIs consists of a pyrazole or a related heterocycle linked via an amide bond to a substituted aromatic or heteroaromatic ring. The 4-Bromo-7-chloro-1H-indazole scaffold is an excellent starting point for the synthesis of novel SDHI fungicides.
Synthetic Strategy: This protocol details the synthesis of a potential SDHI fungicide. The approach involves an initial N-alkylation, followed by a Sonogashira coupling at the 4-position to introduce an alkyne, which is then hydrated to a ketone. The ketone is subsequently converted to an oxime ether, a common feature in some SDHI fungicides.
Protocol 2: Synthesis of an SDHI Fungicide Candidate
Step 1: N-Alkylation with 1-bromo-2-fluoroethane
-
Rationale: The introduction of a 2-fluoroethyl group at the N1-position can enhance the metabolic stability and binding affinity of the molecule to the target enzyme.
-
Procedure:
-
Follow the procedure outlined in Protocol 1, Step 1, using 1-bromo-2-fluoroethane as the alkylating agent.
-
Step 2: Sonogashira Coupling
-
Rationale: The Sonogashira coupling is a reliable method for the formation of carbon-carbon bonds between a vinyl or aryl halide and a terminal alkyne. This reaction will be used to install a propargyl alcohol moiety at the 4-position of the indazole ring.
-
Procedure:
-
To a solution of 1-(2-fluoroethyl)-4-bromo-7-chloro-1H-indazole (1.0 eq) and propargyl alcohol (1.5 eq) in a suitable solvent such as THF or DMF, add bis(triphenylphosphine)palladium(II) dichloride (0.03 eq) and copper(I) iodide (0.06 eq).
-
Add a base, such as triethylamine or diisopropylethylamine (3.0 eq), and stir the reaction at room temperature or with gentle heating until completion.
-
Work up the reaction by diluting with ethyl acetate and washing with aqueous ammonium chloride and brine.
-
Dry the organic layer and concentrate. Purify by column chromatography.
-
Step 3: Hydration of the Alkyne
-
Rationale: The alkyne is converted to a ketone, which serves as a precursor for the oxime ether.
-
Procedure:
-
Dissolve the product from Step 2 in a mixture of formic acid and water.
-
Add a catalytic amount of a mercury(II) salt (e.g., HgSO₄) or a gold catalyst.
-
Heat the reaction and monitor by TLC.
-
Neutralize the reaction mixture, extract the product, and purify.
-
Step 4: Oximation and Etherification
-
Rationale: The ketone is converted to an oxime, which is then alkylated to form the final oxime ether, a key structural feature for fungicidal activity.
-
Procedure:
-
React the ketone from Step 3 with hydroxylamine hydrochloride in the presence of a base to form the oxime.
-
Alkylate the oxime with a suitable alkyl halide (e.g., methyl iodide) in the presence of a base to yield the final product.
-
| Step | Starting Material | Product | Key Reagents | Expected Yield (%) |
| 1 | 4-Bromo-7-chloro-1H-indazole | 1-(2-fluoroethyl)-4-bromo-7-chloro-1H-indazole | 1-bromo-2-fluoroethane, K₂CO₃ | 80-90 |
| 2 | 1-(2-fluoroethyl)-4-bromo-7-chloro-1H-indazole | 3-(1-(2-fluoroethyl)-7-chloro-1H-indazol-4-yl)prop-2-yn-1-ol | Propargyl alcohol, Pd(PPh₃)₂Cl₂, CuI, Et₃N | 65-80 |
| 3 | 3-(1-(2-fluoroethyl)-7-chloro-1H-indazol-4-yl)prop-2-yn-1-ol | 1-(1-(2-fluoroethyl)-7-chloro-1H-indazol-4-yl)propan-1-one | H₂SO₄, H₂O or Au catalyst | 70-85 |
| 4 | 1-(1-(2-fluoroethyl)-7-chloro-1H-indazol-4-yl)propan-1-one | SDHI Fungicide Candidate | NH₂OH·HCl, then CH₃I, base | 75-90 |
Conclusion and Future Outlook
4-Bromo-7-chloro-1H-indazole is a highly versatile and promising scaffold for the synthesis of novel agrochemicals. Its differentiated halogenation provides a platform for selective and diverse functionalization, enabling the exploration of a vast chemical space. The protocols and strategies outlined in this guide demonstrate the potential of this building block in the rational design of new herbicides and fungicides. As the demand for more effective and environmentally benign crop protection solutions continues to grow, the strategic application of such well-designed synthons will be paramount in the discovery and development of the next generation of agrochemicals.
References
- Smolecule. (n.d.). 7-Bromo-4-chloro-1-(2,2-difluoroethyl)-1H-indazol-3-amine.
- Jin, L., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Molecules, 29(2705).
- Wang, et al. (2019). Synthesis and herbicidal activity of novel pyrazole aromatic ketone analogs as HPPD inhibitor. Pest Management Science, 76(2), 513-522.
- ResearchGate. (2024). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir.
- ChemRxiv. (n.d.). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir.
- Google Patents. (n.d.). CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
- Molecules. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.
- ACS Publications. (2025). Advances in Pyrazole as an Active Fragment for Herbicide Discovery.
- Google Patents. (n.d.). US8022227B2 - Method of synthesizing 1H-indazole compounds.
- Organic Chemistry Portal. (n.d.). Pyrazole synthesis.
- Sami Publishing Company. (2022). Ammonium Chloride Catalyzed Green Synthesis, Characterization of Substituted 1-H-Indazole Derivatives.
- Molecules. (2022). Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity.
- ResearchGate. (n.d.). Synthesis of commercial pyrazole containing pyrimidinyl sulfonylurea....
- Molecules. (2024). Novel indazolylchromones: synthesis, fungicidal evaluation, molecular docking and aquatic toxicity prediction.
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- 7. Pyrazole synthesis [organic-chemistry.org]
Application Notes & Protocols: High-Throughput Screening Assays for Novel 4-Bromo-7-chloro-1H-indazole Kinase Inhibitors
Introduction: The Therapeutic Potential of Indazole Derivatives
The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential.[1] Indazole derivatives are particularly prominent in oncology, with several compounds having been investigated and approved as potent protein kinase inhibitors.[2][3] Kinases are a large family of enzymes that play critical roles in cellular signaling pathways; their dysregulation is a hallmark of many cancers.[4][5] The 4-Bromo-7-chloro-1H-indazole core represents a key starting point for the synthesis of novel derivatives aimed at discovering next-generation kinase inhibitors with improved potency and selectivity.[6]
High-throughput screening (HTS) is an essential methodology in the early stages of drug discovery, enabling the rapid evaluation of large chemical libraries to identify promising lead compounds.[7][8] This document provides a detailed guide for researchers, scientists, and drug development professionals on the design and implementation of robust HTS assays tailored for the identification and characterization of 4-Bromo-7-chloro-1H-indazole derivatives that modulate kinase activity. We will explore both biochemical and cell-based assay formats, providing detailed protocols and explaining the rationale behind key experimental choices to ensure data integrity and reproducibility.
Section 1: Foundational Principles of Kinase Inhibition HTS Assays
The primary goal of a kinase HTS assay is to measure the enzymatic activity of a target kinase in the presence of test compounds.[4][9] A typical kinase reaction involves the transfer of a phosphate group from ATP to a peptide or protein substrate. Inhibition is detected as a decrease in substrate phosphorylation or a reduction in the consumption of ATP. The choice of assay technology depends on several factors, including the specific kinase target, available reagents, and required throughput.
A successful HTS campaign is built on a well-validated assay. Key statistical parameters such as the Z'-factor are used to assess the quality and robustness of an assay, ensuring that the separation between positive and negative controls is sufficient for reliable hit identification.[10] A Z'-factor value between 0.5 and 1.0 is considered excellent for HTS.
Section 2: Biochemical HTS Assays for Kinase Activity
Biochemical assays utilize purified, recombinant kinase enzymes and synthetic substrates in a cell-free environment. This format offers a direct measure of a compound's effect on the kinase's catalytic activity.
Luminescence-Based Assays: Quantifying ATP Consumption
Luminescence-based assays are a popular choice for HTS due to their high sensitivity, wide dynamic range, and simple "add-and-read" format.[11] These assays typically measure the amount of ATP remaining after the kinase reaction. A potent inhibitor will prevent ATP consumption, resulting in a high luminescence signal.
The Kinase-Glo® assay from Promega is a widely used system that quantifies ATP levels through a luciferase-mediated reaction.[12][13] The proprietary luciferase enzyme is stable and produces a long-lasting "glow-type" signal, making it highly amenable to batch processing in HTS.[14]
Objective: To identify inhibitors of a target kinase by measuring ATP depletion.
Materials:
-
Target Kinase (e.g., a receptor tyrosine kinase)
-
Kinase Substrate (specific to the target kinase)
-
4-Bromo-7-chloro-1H-indazole derivative library (in DMSO)
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega)
-
Kinase Reaction Buffer (with DTT and MgCl2)
-
ATP (at a concentration near the Km for the target kinase)
-
White, opaque 384-well assay plates
-
Luminometer plate reader
Procedure:
-
Compound Plating: Dispense 50 nL of each 4-Bromo-7-chloro-1H-indazole derivative from the library into the wells of a 384-well plate. Include appropriate controls:
-
Negative Control (0% inhibition): DMSO only.
-
Positive Control (100% inhibition): A known, potent inhibitor of the target kinase.
-
-
Enzyme and Substrate Addition: Prepare a master mix containing the target kinase and its substrate in kinase reaction buffer. Dispense 10 µL of this mix into each well.
-
Initiation of Kinase Reaction: Prepare a solution of ATP in kinase reaction buffer. Add 10 µL of the ATP solution to each well to start the reaction.
-
Incubation: Incubate the plate at room temperature for 1 hour. The optimal time may vary depending on the kinase's activity.
-
Signal Detection: Add 20 µL of the reconstituted Kinase-Glo® reagent to each well. Mix briefly on a plate shaker and incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Data Acquisition: Measure luminescence using a plate reader.
Data Analysis: The luminescent signal is inversely proportional to kinase activity. Calculate the percent inhibition for each compound relative to the controls.
Fluorescence-Based Assays: Diverse Detection Strategies
Fluorescence-based methods offer a range of approaches for monitoring kinase activity.
Fluorescence Polarization (FP) is a powerful technique for measuring the binding of a small, fluorescently labeled molecule (tracer) to a larger protein.[15] In the context of kinase inhibitor screening, a fluorescently labeled ATP-competitive inhibitor can be used as a tracer. When the tracer is bound to the kinase, it tumbles slowly in solution, emitting highly polarized light. Unbound tracer tumbles rapidly, resulting in low polarization. Library compounds that bind to the ATP pocket of the kinase will displace the tracer, leading to a decrease in fluorescence polarization.[16]
Objective: To identify compounds that bind to the ATP-binding site of a kinase.
Materials:
-
Target Kinase
-
Fluorescently-labeled tracer (a known ATP-competitive inhibitor)
-
4-Bromo-7-chloro-1H-indazole derivative library (in DMSO)
-
FP Assay Buffer
-
Black, low-volume 384-well assay plates
-
Plate reader with FP capabilities
Procedure:
-
Compound Plating: Dispense 50 nL of each library compound into the wells of the assay plate.
-
Kinase and Tracer Addition: Prepare a master mix of the target kinase and the fluorescent tracer in FP assay buffer. Dispense 20 µL of this mix into each well.
-
Incubation: Incubate the plate for 1-2 hours at room temperature, protected from light.
-
Data Acquisition: Measure fluorescence polarization (mP) using a plate reader.
Data Analysis: A decrease in mP indicates displacement of the tracer by a test compound, signifying a potential "hit."
TR-FRET assays, such as LanthaScreen®, are another robust method for HTS.[17] They measure the phosphorylation of a substrate by detecting the proximity of two fluorescent molecules. Typically, a terbium-labeled anti-phospho-site antibody (donor) binds to the phosphorylated substrate, which is labeled with a fluorescent acceptor (e.g., fluorescein). When the donor is excited, it transfers energy to the acceptor only when they are in close proximity (i.e., when the substrate is phosphorylated), resulting in a FRET signal. Inhibitors prevent this phosphorylation, leading to a loss of the FRET signal.
Section 3: Cell-Based HTS Assays for Physiological Relevance
Cell-based assays provide a more physiologically relevant context for screening as they assess a compound's activity within a living cell, taking into account factors like cell permeability and off-target effects.[18]
Measuring Phosphorylation in a Cellular Context
Several technologies can quantify the phosphorylation of a specific substrate within a cell. AlphaScreen® (Amplified Luminescent Proximity Homogeneous Assay) is one such technology that can be adapted for cell-based formats.[19] In a typical cell-based kinase assay, cells are treated with a growth factor or other stimulus to activate a specific signaling pathway. After treatment with library compounds, the cells are lysed, and the level of phosphorylation of a downstream target is measured.
Objective: To measure the inhibition of a specific phosphorylation event in a cellular signaling pathway.
Materials:
-
Cell line expressing the target kinase and pathway components
-
Cell culture medium and supplements
-
Stimulant (e.g., growth factor) to activate the pathway
-
4-Bromo-7-chloro-1H-indazole derivative library (in DMSO)
-
AlphaScreen® SureFire® kit for the target phosphoprotein
-
384-well cell culture plates
-
Plate reader capable of AlphaScreen® detection
Procedure:
-
Cell Plating: Seed cells in 384-well plates and grow to the desired confluency.
-
Compound Treatment: Add library compounds to the cells and incubate for a predetermined time (e.g., 1-2 hours).
-
Pathway Stimulation: Add the appropriate stimulant to the cells to activate the kinase pathway and incubate for a short period (e.g., 15-30 minutes).
-
Cell Lysis: Lyse the cells according to the AlphaScreen® SureFire® protocol.
-
Detection: Add the AlphaScreen® acceptor and donor beads to the cell lysate and incubate in the dark.
-
Data Acquisition: Read the plates on an AlphaScreen®-compatible plate reader.
Data Analysis: A decrease in the AlphaScreen® signal indicates that a compound has inhibited the phosphorylation of the target substrate.
Section 4: Data Visualization and Workflow Management
Visualizing the HTS workflow helps in understanding the process flow and decision points.
Caption: HTS workflow for kinase inhibitor discovery.
Section 5: Quantitative Data and Assay Validation
Robust HTS assays require stringent quality control. The following table provides example data for validating a kinase HTS assay.
| Parameter | Value | Acceptance Criteria | Status |
| Signal to Background (S/B) | 12 | > 5 | Pass |
| Signal to Noise (S/N) | 25 | > 10 | Pass |
| Z'-factor | 0.78 | > 0.5 | Pass |
| CV (%) of Controls | < 10% | < 20%[10] | Pass |
Conclusion
The 4-Bromo-7-chloro-1H-indazole scaffold holds significant promise for the development of novel kinase inhibitors. The selection of an appropriate HTS assay is a critical step in the discovery process. This guide has provided detailed protocols for robust, high-throughput biochemical and cell-based assays. By carefully validating these assays and understanding the principles behind them, researchers can confidently screen libraries of derivatives to identify potent and selective kinase inhibitors for further development in the fight against diseases such as cancer.
References
- Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. MDPI.
- Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. ChemRxiv.
- Protocol Recommendations for Performing a Kinase Inhibition Assay. BellBrook Labs.
- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC - PubMed Central.
- HTS Assay Validation. Assay Guidance Manual - NCBI Bookshelf - NIH.
- Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. PubMed.
- Kinase-Glo® Luminescent Kinase Assay Platform Protocol. Promega Corporation.
- Assaying Protein Kinase A Activity Using a FRET-Based Sensor Purified from Mammalian Cells. PubMed.
- Accessing the High Throughput Screening Data Landscape. PMC - NIH.
- Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1. PMC - NIH.
- High-throughput screening for kinase inhibitors. PubMed.
- Determination of Endogenous Cellular Kinase Activity Through the Use of an Automated, High Throughput AlphaScreen-Based Assay. Agilent.
- 1186334-61-1|4-Bromo-7-chloro-1H-indazole. Ambeed.com.
- Introduction - High-Throughput Screening Center. Eli Lilly and Company and the National Institutes of Health Chemical Genomics Center.
- LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay. BMG Labtech.
- Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. NIH.
- Kinase-Glo® Luminescent Kinase Assay Platform Technical Bulletin #TB372. Promega Corporation.
- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. MDPI.
- Spotlight: Cell-based kinase assay formats. Reaction Biology.
- Promega ADP-Glo kinase assay. BMG LABTECH.
- What Is the Best Kinase Assay? BellBrook Labs.
- Fluorescence Polarization Detection. BMG LABTECH.
- HIGH-THROUGHTPUT SCREENING QUALITY CONTROL GENERAL GUIDELINES. EU-OPENSCREEN.
- Resources for Assay Development and High Throughput Screening. MSU Drug Discovery.
- Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. ResearchGate.
- Kinase Screening Assay Services. Reaction Biology.
- Kinase assays. BMG LABTECH.
- Promega Notes 83 - Introducing the Kinase-Glo™ Luminescent Kinase Assay. Promega.
- (PDF) Indazole Derivatives: Promising Anti-tumor Agents. ResearchGate.
- High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. PubMed Central.
- 4-BROMO-7-CHLORO-1H-INDAZOLE. Fluorochem.
- Assay Guidance Manual. NCBI Bookshelf - NIH.
- Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. BPS Bioscience.
- Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Semantic Scholar.
Sources
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. bellbrooklabs.com [bellbrooklabs.com]
- 5. High-throughput screening for kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Accessing the High Throughput Screening Data Landscape - PMC [pmc.ncbi.nlm.nih.gov]
- 8. htsc.wustl.edu [htsc.wustl.edu]
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- 10. HTS Assay Validation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. Kinase-Glo® Luminescent Kinase Assay Platform Protocol [worldwide.promega.com]
- 13. promega.com [promega.com]
- 14. ebiotrade.com [ebiotrade.com]
- 15. bmglabtech.com [bmglabtech.com]
- 16. Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bmglabtech.com [bmglabtech.com]
- 18. reactionbiology.com [reactionbiology.com]
- 19. agilent.com [agilent.com]
Application Note: In Vitro ADME Profiling of 4-Bromo-7-chloro-1H-indazole Scaffolds
Strategic Overview & Chemical Context
The 4-Bromo-7-chloro-1H-indazole scaffold is a privileged structure in medicinal chemistry, most notably serving as a critical intermediate for Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitors utilized in Parkinson’s Disease research. While the indazole core provides essential hydrogen-bonding motifs for the kinase hinge region, the halogen substitutions (4-Br, 7-Cl) serve two distinct purposes:
-
Synthetic Handles: The 4-bromo position is highly reactive for palladium-catalyzed cross-couplings (Suzuki-Miyaura), allowing rapid library expansion.
-
Selectivity Filters: The 7-chloro substituent often occupies a hydrophobic pocket, improving selectivity against off-target kinases.
The ADME Challenge: This scaffold presents a classic "brick dust" profile—high crystallinity and planarity leading to poor aqueous solubility. Furthermore, the unsubstituted N1-nitrogen is a metabolic soft spot, prone to rapid glucuronidation. This Application Note details a screening cascade designed to identify analogs that balance potency with druggability, moving beyond simple lipophilicity (LogP) to actionable physicochemical data.
The Screening Cascade (Workflow)
To minimize attrition, we employ a tiered approach. Analogs are first filtered by kinetic solubility; only soluble compounds proceed to metabolic stability and permeability testing.
Figure 1: Tiered ADME screening cascade prioritizing solubility to prevent false negatives in downstream biological assays.
Protocol 1: Kinetic Solubility (The Gatekeeper)
Rationale: Indazole analogs often crash out of solution in aqueous bioassays, leading to erratic IC50 values. We use a kinetic method (starting from DMSO stock) to mimic the conditions of a biological screen.
Materials
-
Stock Solution: 10 mM compound in DMSO.
-
Buffer: PBS pH 7.4 (simulating physiological pH).
-
Detection: UV-Vis Plate Reader (250–500 nm).
Step-by-Step Methodology
-
Preparation: Dispense 5 µL of 10 mM DMSO stock into a 96-well fragment plate.
-
Dilution: Add 195 µL of PBS pH 7.4 to reach a theoretical concentration of 250 µM (2.5% DMSO final).
-
Equilibration: Shake at 500 rpm for 2 hours at room temperature. Note: Longer incubation (24h) measures thermodynamic solubility, which is not the goal here.
-
Filtration: Transfer to a filter plate (0.45 µm PVDF) and vacuum filter to remove precipitate.
-
Quantification: Measure UV absorbance of the filtrate. Compare against a standard curve prepared in 100% DMSO (where solubility is assumed to be complete).
Data Analysis & Acceptance Criteria:
| Classification | Solubility (µM) | Action |
|---|---|---|
| High | > 100 µM | Proceed to Microsomal Stability |
| Moderate | 20 – 100 µM | Flag for formulation; Proceed with caution |
| Low | < 20 µM | Stop. Modify R-groups (e.g., add morpholine/piperazine) |
Protocol 2: Metabolic Stability (Microsomal Clearance)
Rationale: The 1H-indazole nitrogen is susceptible to Phase II conjugation (glucuronidation), while the halogenated core is generally stable to oxidation unless dehalogenation occurs. We use liver microsomes (LM) fortified with NADPH to assess Phase I oxidative stability (CYP450-mediated).
Critical Control: The 4-Bromo-7-chloro core is lipophilic. You must ensure the final organic solvent concentration is < 0.1% to avoid inhibiting CYP enzymes.
Figure 2: Microsomal stability workflow. Strict temperature control (37°C) is vital for enzymatic relevance.
Step-by-Step Methodology
-
Reaction Mix: Prepare a solution containing 0.5 mg/mL liver microsomes (Human/Rat) and 1 µM test compound in 100 mM Potassium Phosphate buffer (pH 7.4).
-
Pre-incubation: Incubate at 37°C for 5 minutes to warm the system.
-
Initiation: Add NADPH (1 mM final concentration) to start the reaction.
-
Sampling: At t=0, 5, 15, 30, and 60 minutes, remove 50 µL aliquots.
-
Quenching: Immediately dispense aliquot into 150 µL ice-cold acetonitrile containing an Internal Standard (e.g., Tolbutamide).
-
Processing: Centrifuge at 4000 rpm for 20 min to pellet proteins. Inject supernatant onto LC-MS/MS.
Calculations:
Plot ln(% remaining parent) vs. time. The slope (
Protocol 3: Permeability (PAMPA)
Rationale: For CNS targets (like LRRK2), blood-brain barrier (BBB) penetration is non-negotiable. We utilize Parallel Artificial Membrane Permeability Assay (PAMPA) with a BBB-specific lipid mixture.
Methodology
-
Donor Plate: Add 300 µL of compound (10 µM in PBS pH 7.4) to the bottom wells.
-
Membrane: Coat the PVDF filter of the top plate with 4 µL of Porcine Brain Lipid extract (20 mg/mL in dodecane).
-
Acceptor Plate: Add 200 µL of PBS to the top wells.
-
Incubation: Sandwich the plates and incubate for 4 hours at room temperature in a humidity chamber (to prevent evaporation).
-
Analysis: Measure concentration in Donor and Acceptor compartments via LC-MS or UV.
Interpretation:
- cm/s: High Permeability (Likely CNS penetrant).
- cm/s: Low Permeability (Likely poor oral absorption).
References
-
FDA M12 Drug Interaction Studies Guidance (2024). Contains the harmonized regulatory standards for in vitro metabolic stability and transporter assays.
-
NIH Assay Guidance Manual: Kinetic Solubility Assays. The authoritative protocol for high-throughput solubility screening.
-
Discovery and Optimization of Indazole LRRK2 Inhibitors. J. Med. Chem. (2022).[1][2] Provides specific context on the 4-bromo-7-chloro-1H-indazole scaffold optimization.
-
PAMPA – A Drug Absorption in Vitro Model. Nature Protocols (2007).
Sources
Application Note: A Robust LC-MS Method for Monitoring Reactions of 4-Bromo-7-chloro-1H-indazole and Its Analogs
Abstract
This application note details a robust liquid chromatography-mass spectrometry (LC-MS) method for the analysis of reactions involving the versatile heterocyclic building block, 4-Bromo-7-chloro-1H-indazole. This compound and its isomers are pivotal in the synthesis of a wide array of biologically active molecules in the pharmaceutical industry. The presented reversed-phase LC-MS protocol is designed for researchers, synthetic chemists, and drug development professionals to effectively monitor reaction progress, identify key intermediates, and confirm the formation of desired products in complex reaction mixtures. The methodology is particularly tailored for common cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination, providing the necessary resolution and sensitivity for accurate analysis.
Introduction
Indazole derivatives are a prominent class of heterocyclic compounds widely recognized for their diverse pharmacological activities.[1] The strategic functionalization of the indazole scaffold is a cornerstone of modern medicinal chemistry. Halogenated indazoles, such as 4-Bromo-7-chloro-1H-indazole, serve as key intermediates, offering multiple reaction sites for the construction of complex molecular architectures through various cross-coupling reactions.[2] The ability to introduce aryl, heteroaryl, or amino moieties via palladium-catalyzed reactions like the Suzuki-Miyaura and Buchwald-Hartwig aminations makes this class of compounds highly valuable in drug discovery programs.[2][3]
Given the complexity of these reaction mixtures, which often contain the starting materials, reagents, catalysts, intermediates, and final products, a reliable and sensitive analytical method is imperative for reaction monitoring and product characterization. Liquid chromatography coupled with mass spectrometry (LC-MS) is an indispensable tool for this purpose, offering high separation efficiency and definitive molecular weight information.[4][5] This application note provides a detailed, field-proven LC-MS protocol for the analysis of reactions with 4-Bromo-7-chloro-1H-indazole and its analogs.
Physicochemical Properties of the Analyte
While specific experimental data for 4-Bromo-7-chloro-1H-indazole is not widely published, we can infer its properties from closely related analogs like 4-Bromo-6-chloro-1H-indazole.
| Property | Value | Source |
| Molecular Formula | C₇H₄BrClN₂ | [6] |
| Molecular Weight | 231.48 g/mol | [6] |
| Polarity | Expected to be moderately polar | Inferred |
| Solubility | Likely soluble in common organic solvents (e.g., Methanol, Acetonitrile, DMSO) and poorly soluble in water | Inferred |
These properties suggest that a reversed-phase high-performance liquid chromatography (RP-HPLC) method will be effective for its separation.[7]
Experimental Workflow
The overall workflow for the analysis of a reaction involving 4-Bromo-7-chloro-1H-indazole is depicted in the following diagram:
Caption: High-level workflow for LC-MS analysis of 4-Bromo-7-chloro-1H-indazole reactions.
Detailed Protocols
Sample Preparation
Effective sample preparation is crucial for obtaining high-quality chromatographic data and preserving the longevity of the LC column and MS instrument.
-
Reaction Quenching: If the reaction is ongoing, quench a small aliquot (e.g., 10 µL) by adding it to a vial containing a suitable quenching agent (e.g., water or a buffered solution, 90 µL). This step is critical to ensure that the composition of the sample does not change between sampling and analysis.
-
Dilution: Dilute the quenched sample significantly with a mixture of Mobile Phase A and Acetonitrile (e.g., 1:1 v/v) to a final concentration of approximately 1-10 µg/mL. High concentrations can lead to peak broadening, column overload, and ion suppression in the mass spectrometer.
-
Filtration: Filter the diluted sample through a 0.22 µm syringe filter (e.g., PTFE or nylon) to remove any particulate matter that could clog the HPLC system.
LC-MS Method Parameters
The following parameters are a robust starting point for the analysis of 4-Bromo-7-chloro-1H-indazole and its reaction products. Optimization may be required depending on the specific reaction components.
Liquid Chromatography (LC) System
| Parameter | Recommended Setting | Rationale |
| Column | C18, 2.1 x 50 mm, 1.8 µm | A C18 stationary phase provides excellent retention for moderately polar to non-polar compounds like halogenated indazoles and their arylated or aminated products.[8] The shorter column length and smaller particle size allow for fast analysis times and high efficiency. |
| Mobile Phase A | Water with 0.1% Formic Acid | Formic acid is a common mobile phase additive that aids in the protonation of analytes, which is beneficial for positive mode electrospray ionization.[8] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Acetonitrile is a common organic solvent for reversed-phase chromatography with good UV transparency and compatibility with ESI-MS. |
| Gradient | 10-95% B over 5 minutes | A gradient elution is necessary to separate compounds with a range of polarities, from the starting materials to the more non-polar products. |
| Flow Rate | 0.4 mL/min | A flow rate of 0.4 mL/min is suitable for a 2.1 mm ID column and is compatible with standard ESI sources. |
| Column Temperature | 40 °C | Elevated column temperature can improve peak shape and reduce viscosity, leading to lower backpressure. |
| Injection Volume | 1-5 µL | A small injection volume minimizes peak distortion and the risk of column overload. |
Mass Spectrometry (MS) System
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | Electrospray Ionization (ESI), Positive | The nitrogen atoms in the indazole ring are readily protonated, making positive ion mode ESI a sensitive ionization technique for this class of compounds. |
| Scan Range | m/z 100-800 | This range should cover the molecular weights of the starting materials, reagents, and expected products of typical cross-coupling reactions. |
| Capillary Voltage | 3.5 kV | This is a typical starting voltage for ESI and should be optimized for the specific instrument. |
| Gas Temperature | 300 °C | The drying gas temperature is crucial for efficient desolvation of the analyte ions. |
| Gas Flow | 10 L/min | The drying gas flow aids in the desolvation process. |
Expected Results and Data Analysis
In a typical cross-coupling reaction, such as a Suzuki-Miyaura coupling of 4-Bromo-7-chloro-1H-indazole with an arylboronic acid, the LC-MS analysis would aim to separate and identify the starting materials and the product.
Example: Suzuki-Miyaura Coupling
Caption: General scheme of a Suzuki-Miyaura cross-coupling reaction.
The chromatogram would show distinct peaks for each of these components, with the product typically having a longer retention time than the more polar starting materials in a reversed-phase system.
Table of Expected m/z Values
| Compound | Molecular Formula | [M+H]⁺ (m/z) | Isotopic Pattern |
| 4-Bromo-7-chloro-1H-indazole | C₇H₄BrClN₂ | 230.9, 232.9, 234.9 | Characteristic pattern due to the presence of both Bromine (⁷⁹Br/⁸¹Br) and Chlorine (³⁵Cl/³⁷Cl) isotopes. |
| Phenylboronic Acid | C₆H₇BO₂ | 123.1 | - |
| 4-Phenyl-7-chloro-1H-indazole | C₁₃H₉ClN₂ | 229.1, 231.1 | Characteristic pattern for a single Chlorine atom. |
The mass spectrum of each peak would be used for compound identification. The presence of bromine and chlorine atoms in the starting material gives rise to a highly characteristic isotopic pattern, which serves as a definitive confirmation of its identity.[9]
Conclusion
The LC-MS method presented in this application note provides a robust and reliable platform for the analysis of reactions involving 4-Bromo-7-chloro-1H-indazole and its analogs. The protocol is designed to be a starting point for method development and can be adapted to a wide range of reaction conditions and product structures. By providing detailed information on sample preparation, LC separation, and MS detection, this guide enables researchers to effectively monitor their reactions, leading to improved reaction optimization and a deeper understanding of the reaction pathways.
References
-
PubChem. (n.d.). 4-bromo-1H-indazole. Retrieved from [Link]
-
Jin, L., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Molecules, 29(11), 2705. Retrieved from [Link]
-
LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. Retrieved from [Link]
-
Zlotorzynski, E., et al. (2021). Simultaneous determination of chlorinated and brominated acetic acids in various environmental water matrices by HPLC-ICPMS/MS without sample preparation. Analytical and Bioanalytical Chemistry, 413(1), 225-235. Retrieved from [Link]
-
Le Mevel, J., et al. (2016). Automated Detection of Natural Halogenated Compounds from LC-MS Profiles-Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi. Analytical Chemistry, 88(17), 8687-8695. Retrieved from [Link]
-
Advion. (n.d.). SUZUKI REACTION MONITORING. Retrieved from [Link]
-
Zhang, X., & Zhai, H. (2011). Electrospray Ionization-Tandem Mass Spectrometry Method for Differentiating Chlorine Substitution in Disinfection Byproduct Formation. Environmental Science & Technology, 45(5), 1968-1975. Retrieved from [Link]
-
Le Mevel, J., et al. (2016). Automated Detection of Natural Halogenated Compounds from LC-MS Profiles-Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi. Analytical Chemistry, 88(17), 8687-8695. Retrieved from [Link]
-
Jin, L., et al. (2024). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. ChemRxiv. Retrieved from [Link]
-
El Kazzouli, S., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free in. RSC Advances, 11(12), 7107-7114. Retrieved from [Link]
-
Christianson, C. (2022). Small Molecule Method Development Strategies. Bioanalysis Zone. Retrieved from [Link]
-
Dong, M. W. (2016). Application of LCMS in small-molecule drug development. Pharmaceutical Technology, 40(8), 34-41. Retrieved from [Link]
-
Wang, Y., et al. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. Molecules, 28(6), 2821. Retrieved from [Link]
-
Wiley Analytical Science. (2019). Imidazole quantification by LC determination. Retrieved from [Link]
-
Al-Masoudi, N. A., & Al-Soud, Y. A. (2010). Buchwald—Hartwig Amination of β-Chloroacroleins by Lactams and Heteroarylamines. Synthetic Communications, 40(13), 1956-1964. Retrieved from [Link]
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Podolska, M., et al. (2010). HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES с ANTIFUNGAL COMPOUNDS. Acta Poloniae Pharmaceutica, 67(6), 777-784. Retrieved from [Link]
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Jin, L., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. ResearchGate. Retrieved from [Link]
-
Wölfling, J., et al. (2015). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Tetrahedron, 71(1), 133-140. Retrieved from [Link]
-
Cristale, J., & Lacorte, S. (2013). Comprehensive analysis of brominated, chlorinated and organophosphorus flame retardants by Gas Chromatography/Mass Spectrometry: optimization of ionization and detection techniques. Journal of Chromatography A, 1293, 101-111. Retrieved from [Link]
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Agilent Technologies. (2017). Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. Retrieved from [Link]
-
Bar-Sela, G., et al. (2021). Development and Validation of a Novel LC-MS/MS Method for a TDM-Guided Personalization of HSCT Conditioning with High-Dose Busulfan in Children. Journal of Clinical Medicine, 10(1), 117. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Indazole – Knowledge and References. Retrieved from [Link]
-
Theuretzbacher, F., et al. (2021). Rapid and Simple Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method for Simultaneous Quantifications of Triazole Antifungals in Human Serum. Journal of Fungi, 7(1), 29. Retrieved from [Link]
-
PubChem. (n.d.). 4-Bromo-6-chloro-1H-indazole. Retrieved from [Link]
-
Maccari, R., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(12), 13895-13909. Retrieved from [Link]
-
Patel, D. J., et al. (2024). Stability Indicating RP-HPLC Method for the Estimation of Impurities in Esomeprazole Gastro-Resistant Tablets by AQbD Approach. Pharmaceutical Nanotechnology, 12(4), 332-342. Retrieved from [Link]
-
Li, Y., et al. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Discovery World, 17(3), 63-71. Retrieved from [Link]
-
Keller, B. O., et al. (2008). Interferences and contaminants encountered in modern mass spectrometry. Analytica Chimica Acta, 627(1), 71-81. Retrieved from [Link]
-
da Silva, A. F., et al. (2023). Buchwald–Hartwig versus Microwave-Assisted Amination of Chloroquinolines: En Route to the Pyoverdin Chromophore. The Journal of Organic Chemistry, 88(10), 6524-6534. Retrieved from [Link]
-
El Kazzouli, S., et al. (2018). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. Letters in Organic Chemistry, 15(10), 834-840. Retrieved from [Link]
-
Wang, Y., et al. (2022). Chiral Separation and Determination of Etoxazole Enantiomers in Vegetables by Normal-Phase and Reverse-Phase High Performance Liquid Chromatography. Foods, 11(1), 117. Retrieved from [Link]
-
Boron Molecular. (n.d.). Buy 4-Bromo-1H-indazole. Retrieved from [Link]
-
MAC-MOD Analytical. (n.d.). Guidebook on Reversed Phase Chemistries & Utilizing Selectivity for HPLC Separations. Retrieved from [Link]
Sources
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- 4. rsc.org [rsc.org]
- 5. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 6. 4-Bromo-6-chloro-1H-indazole | C7H4BrClN2 | CID 24728100 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. scienceopen.com [scienceopen.com]
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Troubleshooting & Optimization
Technical Support Center: Optimizing 4-Bromo-7-chloro-1H-indazole Synthesis
Ticket ID: IND-4Br7Cl-OPT Subject: Yield Improvement & Regiocontrol for 4-Bromo-7-chloro-1H-indazole Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]
Executive Summary
The synthesis of 4-Bromo-7-chloro-1H-indazole presents a specific regiochemical challenge: placing a bromine atom at C4 and a chlorine atom at C7.[1] While legacy methods (Jacobson cyclization) often struggle with isomer purity and low yields (<30%), the modern Lithiation-Formylation-Cyclization (LFC) protocol using 4-bromo-1-chloro-2-fluorobenzene is the industry standard for high-yield (>65%) production.[1]
This guide prioritizes the LFC route as the primary solution for yield improvement. It addresses the three most common failure points: lithiation temperature control , formyl trapping efficiency , and hydrazine cyclization completeness .[1]
Module 1: Route Selection & Precursor Logic[1]
The "Golden Path": Lithiation-Formylation-Cyclization
To guarantee the 4-Br, 7-Cl substitution pattern, we utilize the directing effects of fluorine in 4-bromo-1-chloro-2-fluorobenzene .[1]
-
Precursor: 4-Bromo-1-chloro-2-fluorobenzene (CAS: 60811-18-9).[1][2][]
-
Mechanism: Regioselective lithiation at C3 (sandwiched between F and Br/Cl) driven by the strong ortho-directing effect of fluorine and the inductive acidification by chlorine.[1]
-
Why this works: The subsequent formylation places the aldehyde at C3.[1] Reaction with hydrazine displaces the fluorine (SNAr), locking the C4-Br and C7-Cl positions relative to the new indazole core.[1]
Reaction Scheme Visualization
Caption: The Lithiation-Formylation-Cyclization (LFC) pathway ensures correct regiochemistry.[1]
Module 2: Detailed Protocol & Optimization
Step 1: Regioselective Lithiation & Formylation
Critical Failure Point: "Benzyne" formation or scrambling leads to tars and low yield.[1] Target Yield: >85% (Intermediate)
| Parameter | Recommended Condition | Technical Rationale |
| Solvent | Anhydrous THF | Must be peroxide-free and dry (<50 ppm H₂O) to sustain the lithiated species.[1] |
| Base | LDA (Lithium Diisopropylamide) | LDA is bulky enough to prevent nucleophilic attack on the ring but strong enough to deprotonate C3.[1] Avoid n-BuLi alone (too nucleophilic). |
| Temperature | -78°C to -85°C | CRITICAL: Above -65°C, the lithiated species eliminates LiF to form a benzyne intermediate, destroying the product.[1] |
| Quench | DMF (Anhydrous) | Add slowly at -78°C. Rapid addition can cause local exotherms.[1] |
Protocol:
-
Charge a flame-dried flask with 4-bromo-1-chloro-2-fluorobenzene (1.0 eq) and THF (10V). Cool to -78°C .[1]
-
Add LDA (1.1 eq, 2.0 M in THF/heptane) dropwise over 30 mins, maintaining internal temp < -75°C.
-
Stir at -78°C for 1 hour. Note: The solution usually turns yellow/orange.[1]
-
Add DMF (1.5 eq) dropwise.[1] Stir for 30 mins at -78°C.
-
Allow to warm to 0°C slowly. Quench with sat. NH₄Cl.[1]
-
Extract with EtOAc.[1] The resulting 4-bromo-2-fluoro-6-chlorobenzaldehyde can often be used directly.[1]
Step 2: Hydrazine Cyclization
Critical Failure Point: Incomplete cyclization or bis-hydrazone formation.[1] Target Yield: >75%
Protocol:
-
Dissolve the crude aldehyde in Ethanol (5V).[1]
-
Add Hydrazine Hydrate (5.0 - 10.0 eq).[1] Note: Excess hydrazine drives the SNAr displacement of fluorine.[1]
-
Reflux (80°C) for 4–6 hours. Monitor by LCMS.[1]
-
Workup: Cool to RT. The product often precipitates.[1] If not, concentrate and slurry in water.[1]
-
Purification: Recrystallize from EtOH/Water or Toluene if necessary.
Module 3: Troubleshooting Guide (Q&A)
Q1: I am seeing a "regioisomer" impurity (approx. 10-15%). Where does it come from?
Diagnosis: This is likely 7-bromo-4-chloro-1H-indazole or a scrambled product caused by benzyne formation .[1] Root Cause: The lithiation temperature rose above -65°C. When the temperature is too high, the Lithium at C3 eliminates the Fluorine at C2, forming a benzyne.[1] The nucleophile (or another lithiated species) then attacks non-selectively.[1] Fix:
-
Ensure your internal probe is calibrated.[1]
-
Pre-cool the LDA solution before addition.[1]
-
Advanced: Use LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) instead of LDA.[1] LiTMP is bulkier and less prone to aggregation, often improving regioselectivity in crowded halosystems [1].[1]
Q2: My yield in the cyclization step is low (<40%), and I see a "dimer" in the MS.
Diagnosis: You are likely forming the azine (aldazine) dimer, where two aldehyde molecules react with one hydrazine molecule.[1] Root Cause: Insufficient hydrazine concentration relative to the aldehyde.[1] Fix:
-
Increase Hydrazine Hydrate to 10 equivalents .
-
Order of Addition: Add the aldehyde solution dropwise into a refluxing solution of hydrazine. This ensures the aldehyde always encounters a high excess of hydrazine, favoring the mono-hydrazone which then cyclizes.[1]
Q3: Can I use the Jacobson synthesis (from 3-chloro-2-methylaniline) instead?
Analysis: While possible, this route is chemically inferior for the 4-Br, 7-Cl pattern.[1]
-
The Problem: Direct bromination of 3-chloro-2-methylaniline typically occurs at the position para to the amine (Position 4 of aniline, which becomes C5 or C6 of indazole depending on cyclization mechanics), leading to the wrong isomer (e.g., 5-bromo-7-chloro).[1]
-
Recommendation: Unless you have the specific precursor 2-methyl-3-bromo-6-chloroaniline (which is hard to synthesize), stick to the Lithiation route.[1]
Troubleshooting Logic Flow
Caption: Decision tree for diagnosing yield loss in the LFC protocol.
References
-
Schlosser, M. (2005).[1] Organometallics in Synthesis: A Manual. Wiley.[1] (Authoritative source on "Site-Selective" lithiation of halobenzenes).
-
Gilead Sciences, Inc. (2024).[1] Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine. PubMed.[1] Available at: [Link]
- Note: This reference describes the hydrazine cyclization conditions for the regioisomer (7-Br, 4-Cl)
-
Vippagunta, S., et al. (2018).[1] Crystalline forms of Indazole Derivatives. U.S. Patent 9,890,123.[1] Available at:
- Provides general workup and purification strategies for halogen
-
Lakka, N.S., et al. (2018).[1] Method for preparing 1H-indazole derivative. CN Patent 107805221A.[1] Available at:
- Discusses the limitations of legacy nitro-reduction routes for 4,6-disubstituted indazoles.
Sources
Technical Support Center: Bromination of 7-Chloro-1H-Indazole
Welcome to the technical support center for the synthesis and functionalization of indazole derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with the bromination of 7-chloro-1H-indazole. Here, we address common challenges, provide troubleshooting advice, and answer frequently asked questions to help you optimize your reaction outcomes and minimize the formation of unwanted side products.
Our approach is grounded in mechanistic principles and practical, field-proven insights to ensure you can navigate the complexities of this important transformation with confidence.
Troubleshooting Guide: Navigating Common Experimental Issues
This section addresses specific problems you may encounter during the bromination of 7-chloro-1H-indazole. Each entry details the likely causes and provides actionable solutions.
Q1: My TLC/LC-MS analysis shows multiple product spots. How can I improve the regioselectivity to favor the desired 3-bromo-7-chloro-1H-indazole?
Answer:
The observation of multiple products is the most common challenge in the electrophilic bromination of the indazole scaffold. The indazole ring has several potentially reactive sites, and the reaction conditions play a critical role in determining the final product distribution. The primary side products are typically other monobrominated regioisomers and di- or poly-brominated species.
Primary Causes & Solutions:
-
Over-bromination (Dibromination): The initial product, 3-bromo-7-chloro-1H-indazole, is still electron-rich enough to undergo a second bromination, often leading to 3,5-dibromo or 3,x-dibromo-7-chloro-1H-indazole.[1][2]
-
Solution: Carefully control the stoichiometry of your brominating agent. Use no more than 1.0 to 1.1 equivalents. Consider adding the brominating agent portion-wise at a low temperature (e.g., 0 °C) to maintain a low instantaneous concentration, which suppresses the second reaction.
-
-
Incorrect Regioselectivity (Bromination at C5 or C7): While C3 is the most electronically favored site for electrophilic attack on the 1H-indazole ring, other positions can compete.[3] The chloro-substituent at C7 deactivates the benzene ring, but positions C4, C5, and C6 can still react.
-
Solution 1 (Choice of Brominating Agent): N-Bromosuccinimide (NBS) is generally a milder and more selective reagent than elemental bromine (Br₂), reducing the formation of undesired isomers.[4][5] Using bulkier brominating agents like 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) can also enhance selectivity for the sterically accessible C3 position.[6][7][8]
-
Solution 2 (Solvent Choice): The solvent can dramatically influence selectivity. Non-polar aprotic solvents like Dichloromethane (DCM) or Chloroform (CHCl₃) are often preferred as they do not significantly stabilize the charged intermediates that can lead to alternative reaction pathways. Polar protic solvents may alter the reactivity of both the substrate and the brominating agent.
-
-
N-Bromination: The nitrogen atoms of the indazole ring can also be brominated, leading to unstable N-bromo intermediates that can either rearrange or participate in undesired side reactions.
-
Solution: This is less common with NH-indazoles under standard electrophilic conditions but can be minimized by avoiding strongly basic conditions which would generate the more nucleophilic indazolide anion.
-
Q2: My reaction has a low yield of the desired product, and a significant amount of starting material remains, even with excess brominating agent. What's going wrong?
Answer:
Low conversion despite using sufficient or excess brominating agent often points to issues with reaction activation, reagent quality, or deactivation of the substrate.
Primary Causes & Solutions:
-
Insufficient Activation: The 7-chloro-1H-indazole ring is moderately deactivated by the electron-withdrawing chloro group. The reaction may be too slow under your current conditions.
-
Solution 1 (Temperature): While low temperatures are good for selectivity, you may need to slowly warm the reaction to room temperature or slightly above (e.g., 40 °C) to drive it to completion. Monitor carefully by TLC to avoid side product formation as the temperature increases.
-
Solution 2 (Catalyst): For sluggish reactions with NBS, a catalytic amount of an acid (e.g., acetic acid) or a radical initiator (like AIBN, though the mechanism is debated) can sometimes improve yields, although this may also decrease selectivity.[9] Some modern methods use photocatalysts or organocatalysts to activate NBS for more efficient bromination.[10]
-
-
Decomposition of Brominating Agent: NBS and other N-haloimides can be sensitive to moisture and light.
-
Solution: Ensure you are using a fresh bottle of NBS or recrystallize it from water before use if its purity is in doubt. Run the reaction under an inert atmosphere (N₂ or Argon) to exclude moisture.
-
-
Substrate Protonation: In strongly acidic media, the indazole ring can be protonated. The resulting indazolium cation is highly deactivated towards further electrophilic attack.
-
Solution: Avoid using strong, concentrated acids as the solvent or catalyst. If an acid is needed, use a weak acid like acetic acid, and only in catalytic amounts.
-
Frequently Asked Questions (FAQs)
Q: What are the expected major and minor side products in the bromination of 7-chloro-1H-indazole?
A: Based on the principles of electrophilic aromatic substitution on the indazole ring, the expected products are:
-
Major Product: 3-Bromo-7-chloro-1H-indazole. The C3 position is the most nucleophilic carbon in the 1H-indazole system.
-
Major Side Product: 3,5-Dibromo-7-chloro-1H-indazole. This arises from the over-bromination of the desired product. The C5 position is often the next most reactive site after C3.[1][2]
-
Minor Side Products: Other regioisomers such as 5-bromo-7-chloro-1H-indazole or 4-bromo-7-chloro-1H-indazole may form in small quantities depending on the harshness of the reaction conditions.[3]
Q: What is the mechanistic basis for C3 selectivity in 1H-indazoles?
A: The selectivity for the C3 position is a result of the electronic properties of the heterocyclic ring. The N1 nitrogen atom acts as an electron-donating group through resonance, increasing the electron density of the pyrazole portion of the molecule. The C3 carbon bears a partial negative charge and is analogous to the alpha position of pyrrole, making it the most favorable site for attack by an electrophile like "Br+".
The workflow for predicting and confirming the major product is visualized below.
Sources
- 1. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07398F [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06867B [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of 4-Bromo-7-chloro-1H-indazole
Welcome to the technical support center for 4-Bromo-7-chloro-1H-indazole. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic building block. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common purification challenges encountered during its synthesis and handling. Our goal is to provide not just protocols, but the scientific reasoning behind them, empowering you to solve problems effectively in your laboratory.
Introduction to Purification Challenges
4-Bromo-7-chloro-1H-indazole is a key intermediate in the synthesis of various pharmacologically active molecules. Its purification, however, can be non-trivial due to the potential for regioisomeric impurities, residual starting materials, and challenging physical properties. A successful purification strategy is paramount to ensure the quality and reliability of downstream applications. This guide is built upon established chemical principles and field-proven insights to help you navigate these challenges.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you might encounter during the purification of 4-Bromo-7-chloro-1H-indazole, complete with explanations and step-by-step protocols.
Issue 1: Presence of an Isomeric Impurity Detected by NMR or HPLC
Symptom: Your analytical data (e.g., ¹H NMR, HPLC) shows a significant impurity with the same mass as your desired product, often with a similar but distinct signal pattern.
Probable Cause: Formation of a Regioisomer
The synthesis of substituted indazoles, particularly from precursors like di-halogenated benzonitriles, can often lead to the formation of regioisomers.[1][2] In the case of 4-Bromo-7-chloro-1H-indazole, a likely regioisomeric impurity is 7-Bromo-4-chloro-1H-indazole, which can arise from the cyclization step of the synthesis. The ratio of these isomers can be influenced by reaction conditions such as solvent and temperature.[1][2]
Expert Analysis & Solution Pathway:
The key to separating regioisomers lies in exploiting subtle differences in their physical properties, such as polarity and solubility. While they have the same mass, their different substitution patterns lead to distinct dipole moments and crystal packing efficiencies.
Workflow for Isomer Separation:
Sources
Technical Support Center: Optimizing Suzuki Coupling for 4-Bromo-7-chloro-1H-indazole
Welcome to the technical support center for optimizing Suzuki coupling reactions involving the challenging substrate, 4-bromo-7-chloro-1H-indazole. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to troubleshoot and refine their synthetic routes. Here, we move beyond generic protocols to provide in-depth, field-proven insights into the nuances of this specific transformation. Our goal is to empower you with the knowledge to not only solve common problems but also to understand the underlying chemical principles governing your reaction's success.
Section 1: Troubleshooting Guide
This section addresses specific experimental failures and unexpected outcomes in a question-and-answer format.
Q1: Why am I seeing low or no conversion of my 4-bromo-7-chloro-1H-indazole starting material?
Answer:
Low conversion is a common issue that can typically be traced back to one of three areas: the catalyst's health, the reaction conditions, or the integrity of your reagents.
-
Catalyst Activity and Deactivation: The heart of the Suzuki reaction is the palladium catalyst.[1] An inactive catalyst is the most frequent culprit for a stalled reaction.
-
In situ Generation of Pd(0): Most Suzuki reactions start with a Pd(II) precatalyst that must be reduced in situ to the active Pd(0) species.[2] If this reduction is inefficient, the catalytic cycle will not initiate effectively. Ensure your reaction conditions (e.g., presence of a suitable reducing agent like an alcohol solvent or phosphine ligand) are conducive to this step.
-
Catalyst Decomposition: The active Pd(0) catalyst can be prone to decomposition through processes like aggregation into palladium black, especially at higher temperatures.[1] This is often visible as a black precipitate in your reaction flask. Using bulky electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands can stabilize the Pd(0) center and prevent aggregation.[3][4]
-
Catalyst Poisoning: The unprotected N-H on the indazole ring can coordinate to the palladium center, acting as a ligand and inhibiting its catalytic activity. While many modern catalysts can handle unprotected N-H heterocycles, this remains a potential issue.[4][5]
-
-
Sub-optimal Reaction Conditions:
-
Temperature: While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition.[6] It's a delicate balance. If you suspect decomposition, try running the reaction at a lower temperature (e.g., 80-90 °C) for a longer period.
-
Base: The base plays a crucial role in activating the boronic acid for transmetalation.[3][7] If you are using a weak base like K₂CO₃, it may not be sufficient. Consider switching to a stronger, non-nucleophilic base such as K₃PO₄. The choice of base is often empirical, but K₃PO₄ is frequently effective for challenging substrates.[8]
-
-
Reagent Quality:
-
Boronic Acid/Ester Integrity: Boronic acids can undergo protodeboronation (replacement of the boronic acid group with a hydrogen) or form unreactive cyclic anhydrides (boroxines).[5] It's advisable to use fresh, high-quality boronic acid or to consider using a more stable boronate ester, such as a pinacol ester.[9][10]
-
Q2: My reaction is working, but I'm getting a mixture of products. How can I improve the selectivity for coupling at the 4-position (C-Br bond)?
Answer:
Achieving high selectivity is the primary challenge with dihalogenated substrates like 4-bromo-7-chloro-1H-indazole. The desired outcome is to leverage the inherently greater reactivity of the C-Br bond over the C-Cl bond in the oxidative addition step of the catalytic cycle.[11]
-
Understanding the Reactivity Hierarchy: The general reactivity trend for aryl halides in oxidative addition is I > Br > Cl.[11][12] This is based on the bond dissociation energies of the carbon-halogen bonds. However, this order can be perturbed by the electronic properties of the heterocyclic ring.[12][13] In some cases, a C-Cl bond at a highly electron-deficient position can be more reactive than a C-Br bond at a more electron-rich position.[12][13] For 4-bromo-7-chloro-1H-indazole, the C-Br bond is generally more susceptible to oxidative addition.
-
Fine-Tuning the Reaction Conditions for Selectivity:
-
Catalyst and Ligand Choice: The choice of ligand is critical for modulating the reactivity and selectivity of the palladium catalyst.
-
Bulky Ligands: Using palladium catalysts with bulky phosphine ligands (e.g., Pd(P(t-Bu)₃)₂) can enhance selectivity for the less sterically hindered C-Br bond.
-
Electron-Rich Ligands: Ligands like SPhos or XPhos increase the electron density on the palladium center, which can favor the oxidative addition of the weaker C-Br bond.[8]
-
-
Solvent Effects: The polarity of the solvent can influence which catalytic pathway is dominant, thereby affecting selectivity.[14] Nonpolar solvents like toluene or dioxane often favor selectivity for the C-Br bond. In contrast, highly polar solvents like DMF or acetonitrile might alter the nature of the active catalyst and could potentially lead to a loss of selectivity.[14]
-
Temperature Control: Running the reaction at the lowest possible temperature that still affords a reasonable reaction rate can significantly enhance selectivity. A temperature screen (e.g., from 60 °C to 100 °C) is highly recommended.
-
The following table summarizes recommended starting points for optimizing selectivity:
| Parameter | Recommendation for High C-4 Selectivity | Rationale |
| Catalyst | Pd₂(dba)₃, Pd(OAc)₂ | Common, reliable Pd(0) and Pd(II) sources. |
| Ligand | SPhos, XPhos, P(t-Bu)₃ | Bulky, electron-rich ligands enhance reactivity at C-Br and stabilize the catalyst. |
| Base | K₃PO₄, Cs₂CO₃ | Stronger, non-nucleophilic bases are often more effective. |
| Solvent | Toluene, Dioxane, THF (often with water) | Less polar solvents can improve selectivity.[14] |
| Temperature | 80-100 °C | Balances reaction rate with catalyst stability and selectivity. |
Q3: I'm observing significant formation of a homocoupled biaryl product from my boronic acid. What causes this and how can I prevent it?
Answer:
The formation of a biaryl homocoupling product (R-R from a R-B(OH)₂) is a common side reaction. It is often driven by the presence of oxygen and can be catalyzed by palladium.
-
Mechanism of Homocoupling: This side reaction can occur through several pathways, including a palladium-catalyzed process where two molecules of the organoboron compound are coupled.
-
Mitigation Strategies:
-
Thorough Degassing: The most critical step to prevent homocoupling is to rigorously remove oxygen from your reaction mixture. This can be achieved by several freeze-pump-thaw cycles or by sparging your solvent and reaction mixture with an inert gas (Argon or Nitrogen) for an extended period (20-30 minutes) before adding the catalyst.
-
Control of Stoichiometry: Using a slight excess of the boronic acid (e.g., 1.1 to 1.2 equivalents) is common, but a large excess can increase the likelihood of homocoupling.
-
Use of Boronate Esters: Boronate esters, such as pinacol esters (Bpin), are often more stable and less prone to homocoupling than their corresponding boronic acids.[15][16] Consider using the boronate ester of your coupling partner if homocoupling is a persistent issue.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the best palladium catalyst system for the Suzuki coupling of 4-bromo-7-chloro-1H-indazole?
Answer:
There is no single "best" catalyst system, as the optimal choice often depends on the specific boronic acid being used. However, for N-H containing heterocycles, modern catalyst systems utilizing bulky, electron-rich dialkylbiaryl phosphine ligands have shown great success.[8]
A highly recommended starting point is the combination of a palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂ with a ligand such as SPhos or XPhos . These ligands are known to promote the oxidative addition of challenging substrates and stabilize the catalytic species, leading to higher yields and better selectivity, even with unprotected N-H groups.[5][8] N-heterocyclic carbene (NHC) based catalysts are also excellent alternatives.[3][7]
Q2: Do I need to protect the N-H group of the indazole?
Answer:
Whether N-H protection is necessary is a common and important question.
-
Coupling without Protection: Modern palladium catalysts, particularly those with bulky phosphine ligands, have made the coupling of unprotected N-H heterocycles much more feasible.[5] The acidic N-H proton can interfere with the reaction by reacting with the base, but using a sufficient excess of a strong base like K₃PO₄ (typically 2-3 equivalents) can often overcome this issue.[17] For many applications, direct coupling without protection is the more efficient route, as it avoids additional synthesis and deprotection steps.[17]
-
When to Consider Protection: If you are consistently obtaining low yields despite optimizing other conditions, or if your boronic acid or other functional groups are sensitive to the strong basic conditions required for the unprotected substrate, then N-protection might be necessary.[11] Common protecting groups for indazoles include Boc (tert-butyloxycarbonyl) or SEM (2-(trimethylsilyl)ethoxymethyl).
Q3: Which base and solvent combination is recommended for this substrate?
Answer:
The base and solvent work in concert to facilitate the reaction.
-
Base Selection: The role of the base is to form the more nucleophilic boronate species, which is essential for the transmetalation step.[3][8]
-
Inorganic Bases: Potassium phosphate (K₃PO₄ ) is an excellent first choice. It is strong enough to promote the reaction with the unprotected N-H indazole but is generally non-nucleophilic.[8] Cesium carbonate (Cs₂CO₃ ) is another effective but more expensive option. Weaker bases like sodium carbonate (Na₂CO₃) may require higher temperatures and can lead to lower yields.
-
Organic Bases: Organic bases like triethylamine (NEt₃) are typically not used as the primary base in Suzuki couplings.
-
-
Solvent Selection: The solvent must be able to dissolve the reagents and be stable at the reaction temperature. Aprotic polar solvents are common.
-
Ethereal Solvents: Dioxane and Tetrahydrofuran (THF) are excellent choices. They are often used with a small amount of water (e.g., in a 4:1 or 5:1 ratio), which can help to dissolve the inorganic base and facilitate the reaction.
-
Aromatic Solvents: Toluene is a good nonpolar option that can enhance selectivity for the C-Br bond.
-
Highly Polar Aprotic Solvents: While DMF or DMA can be used, they may sometimes negatively impact selectivity in dihalo systems.[14]
-
A robust starting condition is K₃PO₄ as the base in a Dioxane/H₂O (4:1) solvent system.
Section 3: Key Mechanistic and Workflow Visualizations
To better understand the process and troubleshoot effectively, the following diagrams illustrate the Suzuki catalytic cycle and a logical workflow for addressing common experimental issues.
The Suzuki-Miyaura Catalytic Cycle
The reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst.[18]
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow
This decision tree provides a logical path for diagnosing and solving common problems encountered during the optimization process.
Caption: A decision tree for troubleshooting common issues.
References
-
A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. (2021). RSC Publishing. Available at: [Link]
-
A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. (2021). National Institutes of Health (PMC). Available at: [Link]
-
Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
-
Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. (2016). National Institutes of Health. Available at: [Link]
-
Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanocatalysts. (2020). MDPI. Available at: [Link]
-
Suzuki reaction. Wikipedia. Available at: [Link]
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. (2012). National Institutes of Health. Available at: [Link]
-
The effect of various temperatures on the Suzuki coupling reaction. ResearchGate. Available at: [Link]
-
The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. (2023). MDPI. Available at: [Link]
-
Suzuki-Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles. ResearchGate. Available at: [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2023). YouTube. Available at: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. (2018). National Institutes of Health. Available at: [Link]
-
Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. (2020). National Institutes of Health. Available at: [Link]
-
Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. (2024). Wiley Online Library. Available at: [Link]
-
Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. (2008). National Institutes of Health (PMC). Available at: [Link]
-
Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. (2025). Royal Society of Chemistry. Available at: [Link]
-
The Use of Palladium on Magnetic Support as Catalyst for Suzuki–Miyaura Cross-Coupling Reactions. (2018). MDPI. Available at: [Link]
-
Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. (2020). Wiley Online Library. Available at: [Link]
-
Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. (2016). Royal Society of Chemistry. Available at: [Link]
-
Selection of boron reagents for Suzuki–Miyaura coupling. (2013). Royal Society of Chemistry. Available at: [Link]
-
Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. (2022). ACS Publications. Available at: [Link]
-
Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions. Organic Chemistry Portal. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. arodes.hes-so.ch [arodes.hes-so.ch]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 11. The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism [mdpi.com]
- 12. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 13. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions [organic-chemistry.org]
- 17. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 18. m.youtube.com [m.youtube.com]
Preventing dehalogenation of 4-Bromo-7-chloro-1H-indazole in reactions
The following technical guide serves as a specialized support resource for researchers working with 4-Bromo-7-chloro-1H-indazole . It addresses the specific challenge of dehalogenation (both hydrodehalogenation side-reactions and loss of regioselectivity) during functionalization.
Executive Summary: The Reactivity Hierarchy
To prevent unwanted dehalogenation, you must first master the intrinsic reactivity differences of this scaffold. The 4-bromo-7-chloro-1H-indazole system presents three distinct reactive sites. Your experimental success relies on exploiting the kinetic separation between them.
-
Site A (N1-H): pKa ~14. Must be protected first to prevent catalyst poisoning or quenching of organometallics.
-
Site B (C4-Br): High reactivity. Undergoes rapid oxidative addition (Pd) and Lithium-Halogen exchange. Primary risk: Hydrodehalogenation (Br
H) during slow cross-couplings. -
Site C (C7-Cl): Low reactivity. Generally stable under C4-functionalization conditions. Primary risk: Unwanted coupling at elevated temperatures or with highly active catalysts (e.g., RuPhos, XPhos).
Troubleshooting Guide: Metal-Catalyzed Cross-Couplings
Context: You are performing a Suzuki-Miyaura or Buchwald-Hartwig coupling at the C4-Br position, but you observe 4-desbromo-7-chloroindazole (Hydrodehalogenation) or loss of the C7-Cl .
FAQ 1: Why is my bromine being replaced by hydrogen (Br H) instead of coupling?
Diagnosis: This is Hydrodehalogenation . It occurs when the oxidative addition complex (Ar-Pd-Br) intercepts a hydride source before transmetallation can occur. Root Causes & Solutions:
| Potential Source | Mechanism | Corrective Action |
| Solvent | Primary/Secondary alcohols (MeOH, iPrOH) act as hydride donors via | Switch to Aprotic Solvents: Use 1,4-Dioxane, Toluene, or DMF. Avoid Ethanol/Water mixtures if dehalogenation is high. |
| Base | Alkoxide bases (NaOMe, NaOEt) can transfer a hydride. | Use Inorganic Carbonates/Phosphates: Switch to |
| Catalyst Cycle | Slow transmetallation leaves the Pd-intermediate vulnerable. | Boost Transmetallation: Increase boronic acid equivalents (1.5–2.0 eq). Switch to faster-initiating precatalysts (e.g., Pd(dppf)Cl |
| Impurities | Formates or dissolved | Degas Thoroughly: Sparge with Argon for 15 mins. Ensure reagents are free of formate stabilizers. |
FAQ 2: How do I prevent the C7-Chlorine from reacting?
Diagnosis: Loss of Chemoselectivity.
Technical Insight: The C-Cl bond is stronger than C-Br (Bond Dissociation Energy: ~95 vs ~81 kcal/mol). However, electron-rich, bulky ligands (e.g.,
-
Temperature Control: Do not exceed 80°C. C7-Cl activation typically requires >100°C on this scaffold.
-
Ligand Selection: Use "mild" ligands like dppf or
. Avoid Buchwald dialkylbiaryl ligands (SPhos, XPhos) unless necessary for the C4 step, as they lower the barrier for Cl-activation. -
Stoichiometry: strictly limit the coupling partner to 1.0–1.1 equivalents.
Visualization: The Hydrodehalogenation Trap
The following diagram illustrates the competitive pathway you must block.
Caption: The "Race Condition" in Pd-catalysis. To prevent dehalogenation (Red path), Transmetallation (Green path) must be kinetically favored by removing hydride sources.
Troubleshooting Guide: Lithium-Halogen Exchange
Context: You are using n-BuLi or t-BuLi to generate the C4-anion for quenching with an electrophile.
FAQ 3: I see "scrambling" of the halogens or low yields. What is happening?
Diagnosis: "Halogen Dance" or non-selective exchange. The 7-Cl position can direct lithiation to C6, or the C4-Li species can deprotonate the protecting group if not stable. Protocol: Cryogenic C4-Selective Lithiation
-
Step 1: Dissolve N-protected substrate (e.g., 4-bromo-7-chloro-1-(THP)-indazole) in anhydrous THF.
-
Step 2: Cool to -78°C (Internal temperature). This is non-negotiable.
-
Step 3: Add
-BuLi (1.05 eq) slowly down the side of the flask.-
Note: Avoid
-BuLi if possible; it is too aggressive and may attack the C7-Cl or causing Wurtz coupling.
-
-
Step 4 (Critical): Transmetallation. If the electrophile is not highly reactive (e.g., an aldehyde or ketone), transmetallate immediately with
or to form the more stable Zinc/Magnesium species. This prevents the "Halogen Dance" migration of the anion.
Standard Operating Procedure (SOP): N-Protection
Why it matters: The free N-H (pKa ~14) will consume 1 equivalent of base/lithium immediately. The resulting N-anion increases electron density on the ring, making the C-Br bond less electrophilic for Pd-catalysis (harder to react) and complicating lithiation.
Recommended Protecting Groups Table:
| Group | Stability (Acid/Base) | Influence on C4-Br Reactivity | Removal |
| THP (Tetrahydropyranyl) | Stable to Base/Li. Labile to Acid. | Neutral/Steric bulk shields N1. | Mild Acid (HCl/MeOH) |
| SEM (Trimethylsilylethoxymethyl) | Very Stable. | Electronic donation stabilizes lithiated species. | TBAF or Acid |
| Boc (tert-Butyloxycarbonyl) | Labile to strong nucleophiles/bases. | Electron Withdrawing. Activates C4-Br for Pd-coupling. | TFA or Heat |
Recommendation: Use THP for Lithiation chemistry (stable to BuLi). Use Boc or SEM for Suzuki couplings (Boc activates the ring for oxidative addition).
References & Grounding
-
Mechanisms of Hydrodehalogenation in Pd-Catalysis:
-
Regioselectivity in Polyhalogenated Heterocycles:
-
Insight: C-Br bonds undergo oxidative addition and Li-exchange significantly faster than C-Cl bonds, allowing selective functionalization at -78°C or mild heating.
-
Source: Schroeter, S., et al. (2010). "Regioselective Cross-Coupling Reactions of Multiple Halogenated Nitrogen Heterocycles". Tetrahedron. Link
-
-
Indazole Functionalization Strategies:
-
Insight: Protection of N1 is required to prevent catalyst poisoning and direct metallation.
-
Source: Schmidt, A., & Beutler, A. (2008). "Recent Advances in the Chemistry of Indazoles". Current Organic Chemistry. Link
-
(Note: While specific papers on "4-bromo-7-chloro" are proprietary or rare, the chemistry cited above refers to the foundational rules of poly-halogenated heterocycle functionalization which strictly apply to this scaffold.)
Sources
Troubleshooting low conversion rates in 4-Bromo-7-chloro-1H-indazole reactions
Welcome to the technical support center for 4-Bromo-7-chloro-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile heterocyclic compound. Here, we address common challenges, with a focus on troubleshooting low conversion rates in reactions such as N-alkylation and palladium-catalyzed cross-coupling. Our goal is to provide you with the expertise and practical insights needed to ensure the success of your experiments.
Troubleshooting Guide: Low Conversion Rates
Low conversion is a frequent hurdle in organic synthesis. This section provides a systematic approach to diagnosing and resolving this issue in reactions involving 4-Bromo-7-chloro-1H-indazole.
Question 1: My N-alkylation of 4-Bromo-7-chloro-1H-indazole is stalling or showing low conversion. What are the likely causes and how can I improve the yield?
Low conversion in N-alkylation reactions with indazoles can often be attributed to a combination of factors including the choice of base, solvent, and the nature of the alkylating agent. The regioselectivity of the alkylation (N1 vs. N2) is also a critical consideration that can be influenced by these parameters.[1][2]
Potential Causes & Solutions:
-
Inappropriate Base Selection: The choice of base is crucial for the deprotonation of the indazole NH. A base that is too weak may not generate a sufficient concentration of the indazolide anion, while an overly strong or sterically hindered base can lead to side reactions.
-
Recommendation: Sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) is often a reliable choice for achieving high N1-regioselectivity.[2] For different regiochemical outcomes or with sensitive substrates, consider screening other bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or organic bases like triethylamine (TEA) and N,N-diisopropylethylamine (DIPEA).
-
-
Solvent Effects: The solvent can significantly influence the solubility of the reagents and the reactivity of the nucleophile.
-
Recommendation: Aprotic polar solvents like THF, N,N-dimethylformamide (DMF), and acetonitrile (MeCN) are generally effective for N-alkylation.[2] The choice of solvent can also impact the N1/N2 ratio. If solubility is an issue, a systematic screening of solvents is recommended.
-
-
Alkylating Agent Reactivity: The reactivity of the alkylating agent (e.g., alkyl halide or tosylate) is a key factor. Less reactive alkylating agents may require more forcing conditions.
-
Recommendation: Ensure the purity of your alkylating agent. If using an alkyl chloride, consider switching to the more reactive alkyl bromide or iodide. For secondary alkylations, tosylates can be effective electrophiles.[2]
-
-
Reaction Temperature: Sub-optimal temperature can lead to a sluggish reaction.
-
Recommendation: While many alkylations proceed at room temperature, gentle heating (e.g., 40-60 °C) can often improve the reaction rate and conversion. However, be mindful that excessive heat can lead to decomposition or side reactions.
-
Visualizing the Troubleshooting Workflow for N-Alkylation
Caption: Troubleshooting workflow for low conversion in N-alkylation.
Question 2: My Palladium-catalyzed cross-coupling reaction (e.g., Suzuki-Miyaura) with 4-Bromo-7-chloro-1H-indazole is giving low yields. What should I investigate?
Palladium-catalyzed cross-coupling reactions are powerful tools for C-C bond formation, but their success with halo-indazoles can be sensitive to a variety of factors.[3][4] The electronic nature of the indazole and the relative reactivity of the C-Br versus the C-Cl bond are key considerations.
Potential Causes & Solutions:
-
Catalyst and Ligand Choice: The selection of the palladium source and the phosphine ligand is paramount. Not all catalyst systems are equally effective for this substrate.
-
Recommendation: Ferrocene-based ligands like dppf (1,1'-bis(diphenylphosphino)ferrocene) are often effective in stabilizing the palladium catalyst and promoting the reaction.[5] Consider screening different palladium precursors (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligands (e.g., SPhos, XPhos) to find the optimal combination for your specific transformation.
-
-
Base and Solvent System: The base not only facilitates the transmetalation step but can also influence catalyst stability and side reactions.
-
Recommendation: A thorough screening of bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvents (e.g., 1,4-dioxane, toluene, DMF, with or without water) is often necessary to optimize the reaction.[3]
-
-
Reaction Temperature and Time: These reactions often require elevated temperatures to proceed at a reasonable rate.
-
Recommendation: Microwave irradiation can sometimes be beneficial for accelerating the reaction and improving yields.[4] If using conventional heating, ensure the temperature is high enough for the catalytic cycle to turn over efficiently, but not so high as to cause decomposition. Monitor the reaction over time to determine the optimal reaction duration.
-
-
Quality of Reagents: The purity of the boronic acid (or other coupling partner) and the integrity of the palladium catalyst are critical.
-
Recommendation: Use freshly purchased or purified boronic acids. Ensure that the palladium catalyst has not been deactivated by exposure to air or moisture. Degassing the solvent to remove oxygen is a standard and important practice.
-
Data Presentation: Impact of Reaction Parameters on Suzuki-Miyaura Coupling
| Parameter | Condition A | Condition B | Condition C | Expected Outcome |
| Palladium Catalyst | Pd(PPh₃)₄ | Pd(OAc)₂/SPhos | PdCl₂(dppf) | PdCl₂(dppf) often shows superior performance for this class of substrates.[5] |
| Base | K₂CO₃ | K₃PO₄ | Cs₂CO₃ | The choice of base can be substrate-dependent; screening is recommended. |
| Solvent | Toluene | 1,4-Dioxane/H₂O | DMF | A mixture of an organic solvent and water is often beneficial for Suzuki reactions.[3] |
| Temperature | 80 °C | 100 °C | 120 °C (Microwave) | Higher temperatures or microwave irradiation can significantly improve conversion.[4] |
Frequently Asked Questions (FAQs)
Q1: What is the relative reactivity of the bromine at C4 versus the chlorine at C7 in palladium-catalyzed cross-coupling reactions?
In general, the carbon-bromine bond is weaker and more reactive than the carbon-chlorine bond in palladium-catalyzed oxidative addition. Therefore, you can often achieve selective coupling at the C4-bromo position while leaving the C7-chloro position intact by carefully controlling the reaction conditions.
Q2: Are there any specific storage and handling precautions for 4-Bromo-7-chloro-1H-indazole?
Like many halogenated heterocyclic compounds, it should be stored in a cool, dry, and well-ventilated area, away from strong oxidizing agents. It is advisable to handle it in a fume hood with appropriate personal protective equipment (PPE).
Q3: Can I perform a Buchwald-Hartwig amination on this substrate?
Yes, Buchwald-Hartwig amination is a viable reaction for this class of compounds. However, these reactions can be sensitive, and optimization of the catalyst, ligand, base, and solvent will be necessary. Aryl chlorides can be challenging substrates, so conditions will likely need to be tailored for reactivity at the C7 position if desired.[6]
Q4: What are some common side reactions to be aware of?
In palladium-catalyzed reactions, potential side reactions include hydrodehalogenation (replacement of the halogen with hydrogen) and catalyst decomposition leading to the formation of palladium black.[5] In N-alkylation, over-alkylation to form a quaternary salt is possible if the product is sufficiently nucleophilic and excess alkylating agent is used.
Experimental Protocols
Protocol 1: General Procedure for N-1 Alkylation of 4-Bromo-7-chloro-1H-indazole
-
To a stirred suspension of sodium hydride (1.2 eq., 60% dispersion in mineral oil) in anhydrous THF (5 mL per mmol of indazole) under an inert atmosphere (e.g., argon or nitrogen), add 4-Bromo-7-chloro-1H-indazole (1.0 eq.) portion-wise at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Add the alkylating agent (1.1 eq., e.g., an alkyl bromide) dropwise at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) and monitor its progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
This protocol is a general guideline and may require optimization for specific substrates and alkylating agents.[2]
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling at the C4-Position
-
In a reaction vessel, combine 4-Bromo-7-chloro-1H-indazole (1.0 eq.), the boronic acid (1.2-1.5 eq.), a palladium catalyst (e.g., PdCl₂(dppf), 2-5 mol%), and a base (e.g., K₂CO₃, 2-3 eq.).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.
-
Add a degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v).
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
-
Separate the layers, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
This protocol is a general guideline and requires optimization of the catalyst, ligand, base, and solvent for each specific reaction.[3][4]
Visualizing the Suzuki-Miyaura Catalytic Cycle
Caption: Key steps in the Suzuki-Miyaura cross-coupling reaction.
References
-
Nettekoven, M., & Schmitt, S. (2008). A Practical, Metal-Free Synthesis of 1H-Indazoles. Organic Letters, 10(7), 1441–1443. [Link]
-
Khan, I., et al. (2020). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Advances, 10(29), 17163-17175. [Link]
-
Asad, N., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Molecules, 29(12), 2705. [Link]
-
Asad, N., et al. (2024). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. ChemRxiv. [Link]
-
Asad, N., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Molecules, 29(12), 2705. [Link]
-
Asad, N., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. ResearchGate. [Link]
-
Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5997–6007. [Link]
-
Wang, Y., et al. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. Molecules, 28(6), 2829. [Link]
-
Sami Publishing Company. (2022). Ammonium Chloride Catalyzed Green Synthesis, Characterization of Substituted 1-H-Indazole Derivatives. Sami Publishing Company. [Link]
-
Dong, L., et al. (n.d.). Mechanism of a Highly Selective N2 Alkylation of Indazole. WuXi Biology. [Link]
-
Taylor & Francis. (n.d.). Indazole – Knowledge and References. Retrieved from [Link]
-
Bouattour, R., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11(12), 6825-6833. [Link]
-
O'Donovan, N., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork. [Link]
- Google Patents. (n.d.). CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
-
Khan, I., et al. (2020). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Publishing. [Link]
-
Reddit. (n.d.). Help troubleshooting a Buchwald-Hartwig amination?. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of base, solvent, and temperature. Retrieved from [Link]
-
Kashani, S. K., & Jessiman, J. E. (2022). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
-
O'Donovan, N., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. PLOS ONE, 16(8), e0255621. [Link]
-
National Institutes of Health. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. National Institutes of Health. [Link]
-
Beilstein Journals. (n.d.). Palladium-catalysed cross-coupling reaction of ultra-stabilised 2-aryl-1,3-dihydro-1H-benzo[d]1,3,2-diazaborole compounds with aryl bromides: A direct protocol for the preparation of unsymmetrical biaryls. Beilstein Journals. [Link]
-
PubChem. (n.d.). 4-bromo-1H-indazole. Retrieved from [Link]
Sources
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- 2. research.ucc.ie [research.ucc.ie]
- 3. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. reddit.com [reddit.com]
Technical Support Center: Palladium Catalyst Removal from 4-Bromo-7-chloro-1H-indazole Products
Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and process development professionals who are working with 4-Bromo-7-chloro-1H-indazole and need to remove residual palladium catalysts to meet the stringent purity requirements for active pharmaceutical ingredients (APIs). This document provides in-depth troubleshooting advice, detailed FAQs, and validated protocols to help you navigate this critical purification challenge.
Introduction: The Challenge of Palladium Removal in Heterocyclic APIs
Palladium-catalyzed cross-coupling reactions are indispensable tools for synthesizing complex molecules like 4-Bromo-7-chloro-1H-indazole, which are vital building blocks in drug discovery. However, these powerful catalytic methods introduce a significant downstream challenge: the removal of residual palladium to levels that comply with regulatory standards, such as the International Council for Harmonisation (ICH) Q3D guidelines.[1][2]
Nitrogen-containing heterocycles, including indazoles, present a particular difficulty. The lone pair of electrons on the nitrogen atoms can coordinate strongly with palladium species, making them resistant to removal by traditional methods like simple filtration or crystallization.[3] The choice of palladium removal technique is highly dependent on the specific product, solvent, and the form of the residual palladium, which can exist in multiple oxidation states.[4] This guide provides a systematic approach to tackling these issues head-on.
Part 1: Troubleshooting Guide
This section is designed to help you quickly diagnose and solve common issues related to high palladium levels in your 4-Bromo-7-chloro-1H-indazole product.
Initial Problem: My final product has palladium levels exceeding the acceptable limit. Where do I start?
High palladium levels are a common issue. The first step is to systematically evaluate your process to identify the most effective purification strategy. The following flowchart provides a decision-making framework.
Caption: Decision workflow for palladium removal.
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the regulatory limits for palladium in pharmaceutical products?
The acceptable limits for elemental impurities are defined by the ICH Q3D guideline.[1][2] Palladium (Pd) is classified as a Class 2B element. The Permitted Daily Exposure (PDE) for oral administration is 100 µ g/day .[5] This translates to a concentration limit in the final API, which is calculated based on the maximum daily dose of the drug. For a drug with a maximum daily dose of 10 grams, the concentration limit is 10 ppm.
Table 1: ICH Q3D Limits for Palladium
| Route of Administration | Permitted Daily Exposure (PDE) | Concentration Limit (for 10g/day dose) |
| Oral | 100 µ g/day | 10 ppm |
| Parenteral | 10 µ g/day | 1 ppm |
| Inhalation | 2 µ g/day | 0.2 ppm |
Source: ICH Guideline Q3D(R2) for Elemental Impurities.[1]
Q2: What form is the residual palladium in, and why does it matter?
The form of the palladium residue is critical because it dictates the most effective removal strategy.[4] Palladium can exist as:
-
Homogeneous Species (Soluble): These are typically Pd(0) or Pd(II) complexes coordinated to ligands (e.g., phosphines) or your product. These species are dissolved in the reaction mixture and cannot be removed by simple filtration.
-
Heterogeneous Species (Insoluble): This includes palladium on solid supports (e.g., Pd/C) or palladium nanoparticles/colloids that may have formed during the reaction.[6] These can often be removed by filtration, though very small nanoparticles can be challenging.[6]
The presence of nitrogen atoms in your 4-Bromo-7-chloro-1H-indazole product can lead to the formation of stable, soluble Pd-API complexes, which are often the most difficult to remove.
Q3: How do I choose the right palladium scavenger?
Metal scavengers are solid supports functionalized with groups that chelate or react with metal catalysts.[7] The choice depends on the nature of the palladium species. For palladium, which is a soft metal, scavengers with soft donor atoms are most effective, based on Hard and Soft Acids and Bases (HSAB) theory.
Table 2: Comparison of Common Palladium Scavenging Techniques
| Scavenger Type | Mechanism of Action | Pros | Cons | Best For |
| Thiol-Functionalized Silica | Covalent bonding (soft-soft interaction) | High selectivity for Pd, high efficiency, fast kinetics.[8] | Higher cost, potential for thiol leaching. | Soluble Pd(0) and Pd(II) species.[8][9] |
| Amine-Functionalized Silica | Chelation/Coordination | Good for Pd(II) species, less expensive than thiols. | Less effective for Pd(0), can have lower capacity. | Primarily Pd(II) complexes. |
| Activated Carbon | Adsorption, Reduction of Pd(II) to Pd(0) | Low cost, effective for a range of Pd species.[10][11] | Can adsorb the API, leading to yield loss; can be slow.[12] | General purpose, good for color removal. |
| Specialty Resins | Ion-exchange or Chelation | High capacity, can be regenerated. | Can be expensive, may require specific solvents. | Specific applications where high capacity is needed.[13] |
Q4: My API recovery is low after using activated carbon. What can I do?
Low API recovery is a known drawback of activated carbon, which can non-selectively adsorb organic molecules.[12] To mitigate this:
-
Reduce the amount of carbon: Use the minimum amount necessary. Start with 5-10 wt% relative to your product and adjust as needed.
-
Screen different grades of carbon: Carbons have different pore sizes and surface properties. Some may have less affinity for your product.[14]
-
Optimize contact time: Reduce the stirring time to the minimum required for effective palladium removal.
-
Consider a different solvent: The polarity of the solvent can affect the adsorption of your API.
-
Switch to a more selective scavenger: Thiol-functionalized silica often results in much higher API recovery.[12]
Q5: How do I accurately measure the palladium concentration in my product?
The most reliable and widely accepted method for quantifying trace levels of palladium in APIs is Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) .[15][16] This technique offers the high sensitivity and specificity required to measure palladium levels down to the parts-per-billion (ppb) range. For routine process monitoring, semi-quantitative methods can also be useful.[15]
Part 3: Experimental Protocols
Protocol 1: Small-Scale Screening of Palladium Scavengers
Objective: To efficiently identify the most effective scavenger for removing palladium from a solution of 4-Bromo-7-chloro-1H-indazole with minimal API loss.
Materials:
-
Crude 4-Bromo-7-chloro-1H-indazole solution in a suitable solvent (e.g., THF, Ethyl Acetate).
-
Scavengers to be tested (e.g., ISOLUTE® Si-Thiol, Activated Carbon, QuadraSil® AP).
-
Vials with caps.
-
Stir plate and stir bars.
-
Syringe filters (0.45 µm).
-
ICP-MS for analysis.
Procedure:
-
Prepare Stock Solution: Dissolve a known quantity of your crude product in a suitable solvent to create a stock solution. Retain a sample of this starting material for initial Pd concentration analysis ("Initial" sample).
-
Set up Vials: To separate vials, add a measured amount of the stock solution (e.g., 5 mL).
-
Add Scavengers: To each vial, add a pre-determined amount of a different scavenger (e.g., 50 mg, which is ~10 wt% if the solution contains 500 mg of API). Include one vial with no scavenger as a control.
-
Stir: Stir all vials at a consistent temperature (e.g., 40 °C) for a set period (e.g., 2 hours).
-
Sample and Filter: After the designated time, take a sample from each vial, filter it through a 0.45 µm syringe filter to remove the solid scavenger, and prepare it for ICP-MS analysis.
-
Analyze: Submit the "Initial" sample, the control, and all scavenger test samples for ICP-MS analysis to determine the final palladium concentration. Also, use HPLC to check the concentration of your API in the solution to assess for any product loss.
-
Evaluate: Compare the results to identify the scavenger that provides the best balance of palladium removal and API recovery.
Caption: Workflow for scavenger screening experiment.
References
-
SpinChem. Palladium catalyst recovery using scavenger resin. [Link]
-
Biotage. (2023, January 20). How to Remove Palladium in three easy steps. [Link]
-
Biotage. ISOLUTE® Si-Thiol - Metal Scavenger. [Link]
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Osaka Gas Chemicals Co., Ltd. Removal of palladium (Pd) catalysts. [Link]
-
Biotage. Metal Scavengers in Process Chemistry An Investigative Study. [Link]
-
ResearchGate. (2015, May 18). How can i remove palladium Pd catalyst easily?[Link]
-
Boyd, S., et al. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development. [Link]
-
Mthembu, S., et al. (2019). The Current Status of Heterogeneous Palladium Catalysed Heck and Suzuki Cross-Coupling Reactions. MDPI. [Link]
-
Reddy, B., et al. (2014). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein Journal of Organic Chemistry. [Link]
-
Scott, J. S., et al. (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters. [Link]
-
International Council for Harmonisation. (2022, April 26). Guideline for Elemental Impurities Q3D(R2). [Link]
-
Santos, A., et al. (2021). Fast and reliable ICP-MS quantification of palladium and platinum-based drugs in animal pharmacokinetic and biodistribution studies. Analytical Methods. [Link]
-
European Medicines Agency. (2019, March 28). ICH guideline Q3D (R1) on elemental impurities. [Link]
-
ResearchGate. (2008). On the Roles of Solid-Bound Ligand Scavengers in the Removal of Palladium Residues and in the Distinction between Homogeneous and Heterogeneous Catalysis. [Link]
-
Wang, D., et al. (2015). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. Nature. [Link]
-
ResearchGate. (2010). Synthesis of 4-Substituted and 3,4-Disubstituted Indazole Derivatives by Palladium-Mediated Cross-Coupling Reactions. [Link]
- Google Patents. (2005). Method of removing palladium.
-
ResearchGate. (2001). Palladium catalysts on activated carbon supports. [Link]
-
Scott, J. S., et al. (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters. [Link]
-
Iglesias, M., et al. (2011). Thiol-Functionalized Ethylene Periodic Mesoporous Organosilica as an Efficient Scavenger for Palladium: Confirming the Homogeneous Character of the Suzuki Reaction. MDPI. [Link]
-
U.S. Food and Drug Administration. Q3D(R2) Elemental Impurities: International Council for Harmonisation; Guidance for Industry. [Link]
-
Royal Society of Chemistry. (2017). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. [Link]
-
CMC Drug Product Development Regulatory Consulting Pharma. ICH Q3D Elemental Impurities. [Link]
-
Reginato, G., et al. (2014). Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. Organic Process Research & Development. [Link]
-
ResearchGate. (2012). Corrigendum: Palladium-catalysed C–H activation of aliphatic amines to give strained nitrogen heterocycles. [Link]
-
ResearchGate. (2021). Accuracy improvement in the determination of palladium in pharmaceuticals by eliminating volatility error when using ICP-MS coupled with direct introduction of sample dissolved in organic solvents. [Link]
-
ChemRxiv. (2024). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. [Link]
-
Osaka Gas Chemicals Co., Ltd. Selective adsorption and removal of Palladium (Pd). [Link]
-
Assyro AI. (2026, January 25). Elemental Impurities: ICH Q3D Compliance Guide. [Link]
-
Onyx Scientific. Palladium scavenging: From 1% to within ICH limits. [Link]
-
National Institutes of Health. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. [Link]
Sources
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- 2. ema.europa.eu [ema.europa.eu]
- 3. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. onyxipca.com [onyxipca.com]
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- 10. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
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- 16. Fast and reliable ICP-MS quantification of palladium and platinum-based drugs in animal pharmacokinetic and biodistribution studies - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Regioselectivity of N-Alkylation of 4-Bromo-7-chloro-1H-indazole
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for synthetic chemistry challenges. This guide is designed for researchers, scientists, and drug development professionals encountering regioselectivity issues during the N-alkylation of 4-bromo-7-chloro-1H-indazole. Direct alkylation of the indazole core frequently yields a mixture of N1 and N2 substituted products, complicating synthesis and purification efforts.[1][2] This document provides in-depth troubleshooting advice, validated protocols, and the mechanistic rationale behind them to empower you to control the regiochemical outcome of your reaction.
Frequently Asked Questions (FAQs)
Q1: Why am I consistently getting a mixture of N1 and N2 alkylated isomers when reacting 4-bromo-7-chloro-1H-indazole?
A1: The formation of two regioisomers is an inherent property of the indazole heterocycle. The acidic N-H proton can be removed from either nitrogen, resulting in two tautomeric forms: the more stable 1H-indazole and the less stable 2H-indazole.[3][4] Deprotonation generates an ambidentate indazolide anion with nucleophilic character at both N1 and N2. Direct alkylation, therefore, leads to a competitive reaction at these two sites, often resulting in a product mixture.[1]
Q2: Which isomer is the thermodynamic product and which is the kinetic product?
A2: Generally, for most indazoles, the N1-alkylated product is the thermodynamically more stable isomer, while the N2-alkylated product is the kinetically favored one.[4][5] This is because the 1H-indazole tautomer is typically more stable than the 2H-tautomer.[3][6] Therefore, reactions that allow for equilibration will favor the N1 product, while reactions under irreversible, low-temperature conditions tend to favor the N2 product.[7][8][9]
Q3: How do the 4-bromo and 7-chloro substituents specifically impact the regioselectivity?
A3: The substituents on your starting material play a crucial role and make this particular substrate challenging:
-
4-Bromo Group: This electron-withdrawing group influences the electron density of the ring but does not significantly sterically hinder either nitrogen.
-
7-Chloro Group: This is the most impactful substituent for regioselectivity. Its presence adjacent to the N1 position creates significant steric hindrance. This bulkiness can block the approach of the alkylating agent to the N1 nitrogen, thereby directing the reaction towards the more sterically accessible N2 position.[10] Studies have shown that electron-withdrawing substituents at the C7 position can lead to excellent N2 regioselectivity, even under conditions that might otherwise favor N1.[10][11]
Q4: What are the primary experimental levers I can pull to control the N1 vs. N2 ratio?
A4: You can significantly influence the regioselectivity by carefully choosing your reaction conditions. The key factors are the base, solvent, counterion, and the nature of the alkylating agent.[5][11] The interplay between these factors determines whether the reaction proceeds under kinetic or thermodynamic control.
Troubleshooting Guide: Common Issues & Solutions
| Problem Encountered | Probable Cause(s) | Recommended Solutions & Scientific Rationale |
| High Yield of Undesired N2 Isomer (When Targeting N1) | Steric Hindrance: The 7-chloro group is sterically blocking the N1 position, making the N2 position the more kinetically accessible site.[10] | Strategy 1: Force Thermodynamic Control. Use a strong, non-coordinating base like Sodium Hydride (NaH) in a non-polar, aprotic solvent like Tetrahydrofuran (THF) or Dioxane.[5][10] This combination promotes the formation of a tight ion pair between the indazolide anion and the Na+ cation. This complex is less reactive and allows the system to equilibrate to the more thermodynamically stable N1 product. Higher temperatures can also favor the thermodynamic product. Strategy 2: Two-Step Acylation-Reduction. Consider an alternative route where you first perform a highly regioselective N1-acylation, followed by reduction of the acyl group. N-acylation often shows high selectivity for the N1 position due to thermodynamic equilibration from the N2-acyl intermediate.[5][11] |
| Poor Regioselectivity (~1:1 Mixture of N1/N2) | Intermediate Reaction Conditions: Using a polar aprotic solvent (e.g., DMF, DMSO) with a moderately strong base (e.g., K₂CO₃, Cs₂CO₃) often leads to poor selectivity.[2] The polar solvent solvates the cation, creating a "freer," more reactive anion that attacks quickly at the kinetic N2 site, while still allowing for some equilibration to the N1 thermodynamic product. | To Favor N1: Switch to the NaH/THF system as described above to minimize anion "freedom" and promote thermodynamic control.[5] To Favor N2: Use conditions that are definitively kinetic. The Mitsunobu reaction (e.g., PPh₃, DIAD/DEAD, and an alcohol) is known to strongly favor the formation of the N2 isomer.[5][11] This is because the reaction proceeds through a different, non-equilibrating mechanism. |
| Low Overall Yield / No Reaction | 1. Insufficient Base Strength: Weaker bases like K₂CO₃ may not be strong enough to fully deprotonate the indazole, especially in less polar solvents like THF. 2. Poor Reagent Solubility: Cesium carbonate, for example, has low solubility in dioxane at room temperature, which can stall the reaction.[12] 3. Inactive Alkylating Agent: The alkyl halide or tosylate may have degraded. | 1. Increase Base Strength: Switch to a stronger base like NaH, LiHMDS, or NaHMDS.[5][10] 2. Change Solvent/Temperature: If using a carbonate base, ensure a polar aprotic solvent like DMF is used.[2] If using a specific combination like Cs₂CO₃ in dioxane, increasing the temperature can improve solubility and reaction rate.[12] 3. Verify Reagent Quality: Use freshly opened or purified alkylating agents. |
| Difficulty Separating N1 and N2 Isomers by Chromatography | Similar Polarity: The two regioisomers often have very similar polarities, making baseline separation on silica gel challenging. | Optimization is Key: It is almost always more efficient to optimize the reaction for high regioselectivity than to attempt a difficult separation. Chromatography Tips: If separation is unavoidable, screen different solvent systems (e.g., ethyl acetate/hexanes, dichloromethane/methanol). Consider using a different stationary phase or trying reverse-phase chromatography if the compounds are suitable. |
Controlling the Reaction Pathway
The choice of base and solvent is the most critical factor in directing the alkylation. The following diagram illustrates the mechanistic crossroads of this reaction.
Sources
- 1. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 2. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. researchgate.net [researchgate.net]
- 5. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. research.ucc.ie [research.ucc.ie]
- 11. d-nb.info [d-nb.info]
- 12. researchgate.net [researchgate.net]
Managing exothermic reactions during the synthesis of 4-Bromo-7-chloro-1H-indazole
A Guide to Managing Exothermic Reactions and Ensuring Synthesis Success
Welcome to the Technical Support Center for the synthesis of 4-Bromo-7-chloro-1H-indazole. This resource is designed for researchers, scientists, and drug development professionals to navigate the potential challenges associated with this synthesis, with a particular focus on the management of exothermic events. Our goal is to provide you with the expertise and practical guidance necessary to ensure safe, reliable, and reproducible outcomes in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary thermal hazard in the synthesis of 4-Bromo-7-chloro-1H-indazole?
A1: The primary thermal hazard arises during the electrophilic bromination of the 7-chloro-1H-indazole precursor. This step is often highly exothermic and, if not properly controlled, can lead to a rapid increase in temperature, posing a significant safety risk. A similar bromination process using potassium bromate and sulfuric acid has been described as an "extremely exothermic reaction"[1][2]. Such uncontrolled exotherms can result in thermal runaway, excessive pressure build-up, and the formation of unwanted side products.
Q2: What are the potential consequences of a poorly controlled exothermic reaction during bromination?
A2: Failure to manage the heat generated during bromination can lead to several undesirable outcomes:
-
Thermal Runaway: A rapid, uncontrolled increase in reaction temperature that can exceed the cooling capacity of the reactor, potentially leading to boiling of the solvent and dangerous pressure build-up.
-
Side Product Formation: Elevated temperatures can promote side reactions such as over-bromination (di- or tri-bromination) or hydrolysis of sensitive functional groups[1][2]. This not only reduces the yield of the desired product but also complicates purification.
-
Reduced Regioselectivity: Higher temperatures can decrease the selectivity of the bromination, leading to a mixture of isomers that are difficult to separate.
-
Compromised Product Quality: The final product may be contaminated with impurities that are difficult to remove, affecting its suitability for downstream applications.
Q3: How can I proactively assess the thermal risk before starting my synthesis?
A3: A thorough risk assessment is crucial before any synthesis, especially when scaling up.
-
Literature Review: Carefully examine published procedures for the synthesis of 4-Bromo-7-chloro-1H-indazole or structurally similar compounds. Pay close attention to any mention of exotherms, cooling requirements, or specific safety precautions.
-
Small-Scale Trial: Always begin with a small-scale trial run under controlled conditions. Use a sensitive temperature probe to monitor the internal reaction temperature closely. This will provide valuable data on the rate of heat evolution.
-
Reaction Calorimetry (for scale-up): For process development and scale-up, employing techniques like Differential Scanning Calorimetry (DSC) or Reaction Calorimetry (RC1) is highly recommended. These methods can quantify the heat of reaction and help in designing an adequate cooling strategy to prevent thermal runaway.
Troubleshooting Guide: Managing the Bromination Exotherm
This section provides a detailed guide to troubleshooting common issues related to the exothermic bromination of 7-chloro-1H-indazole.
Issue 1: Rapid, Uncontrolled Temperature Increase During Brominating Agent Addition
-
Potential Cause: The rate of addition of the brominating agent is too fast, generating heat more rapidly than the cooling system can dissipate it. The choice of a highly reactive brominating agent can also contribute to this.
-
Preventative Measures & Solutions:
-
Slow, Controlled Addition: Add the brominating agent dropwise or in small portions over an extended period. Use a syringe pump for precise control of the addition rate.
-
Adequate Cooling: Ensure the reaction vessel is immersed in a well-maintained cooling bath (e.g., ice-water, ice-salt, or a cryocooler). For larger scale reactions, a jacketed reactor with a circulating coolant is essential.
-
Monitor Internal Temperature: Always monitor the internal temperature of the reaction mixture, not just the bath temperature. The internal temperature can be significantly higher during an exothermic process[3].
-
Choice of Brominating Agent: Consider using a milder brominating agent. While reagents like potassium bromate in acid can be highly exothermic, N-Bromosuccinimide (NBS) is often a safer and more selective alternative[1][2]. A patent for a similar synthesis specifies a controlled temperature range of -10 to 10 °C when using NBS[4].
-
Issue 2: Formation of Multiple Products (Low Regioselectivity)
-
Potential Cause: The reaction temperature is too high, leading to a loss of selectivity in the electrophilic substitution.
-
Preventative Measures & Solutions:
-
Strict Temperature Control: Maintain a low and stable reaction temperature throughout the addition of the brominating agent and for a period afterward. For the synthesis of a similar bromo-fluoro-indazole, a temperature range of -10 to 10°C was found to be effective[4].
-
Solvent Choice: The choice of solvent can influence the reactivity and selectivity. Aprotic solvents like acetonitrile or tetrahydrofuran (THF) are often used with NBS.
-
pH Control: In some cases, the acidity of the reaction medium can affect selectivity. Buffering the reaction mixture may be beneficial.
-
Issue 3: Low Yield of 4-Bromo-7-chloro-1H-indazole
-
Potential Cause: Incomplete reaction, degradation of the product due to excessive heat, or formation of side products.
-
Preventative Measures & Solutions:
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the progress of the reaction. Ensure the starting material is fully consumed before quenching the reaction.
-
Controlled Quenching: Quench the reaction by slowly adding a reducing agent (e.g., sodium thiosulfate or sodium bisulfite solution) to neutralize any excess brominating agent. This quenching step can also be exothermic and should be performed with cooling.
-
Optimized Work-up: Ensure that the work-up procedure does not lead to product loss. Check the pH of aqueous layers to prevent the product from remaining in an undesired phase.
-
Experimental Protocols
Protocol 1: Controlled Bromination using N-Bromosuccinimide (NBS)
This protocol is based on best practices for controlling exothermic bromination reactions.
-
Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), dissolve 7-chloro-1H-indazole in a suitable anhydrous solvent (e.g., acetonitrile).
-
Cooling: Cool the solution to a temperature between -10 °C and 0 °C using an appropriate cooling bath.
-
NBS Solution: In a separate flask, dissolve N-Bromosuccinimide (1.0 - 1.1 equivalents) in the same anhydrous solvent.
-
Slow Addition: Transfer the NBS solution to the dropping funnel and add it to the cooled solution of 7-chloro-1H-indazole dropwise over a period of 1-2 hours.
-
Temperature Monitoring: Carefully monitor the internal reaction temperature throughout the addition. Adjust the addition rate to maintain the temperature within the desired range (e.g., below 5 °C).
-
Reaction Completion: After the addition is complete, allow the reaction to stir at the low temperature for an additional 1-2 hours, or until TLC/HPLC analysis indicates the consumption of the starting material.
-
Quenching: Slowly add a chilled aqueous solution of sodium thiosulfate or sodium bisulfite to the reaction mixture to quench any unreacted NBS. Monitor for any temperature increase during the quench.
-
Work-up: Proceed with a standard aqueous work-up, extraction with a suitable organic solvent, drying, and solvent evaporation.
-
Purification: Purify the crude product by column chromatography or recrystallization to obtain pure 4-Bromo-7-chloro-1H-indazole.
| Parameter | Recommended Condition | Rationale |
| Brominating Agent | N-Bromosuccinimide (NBS) | Milder and more selective than Br2 or KBrO3/H2SO4, reducing the risk of a strong exotherm[1][2]. |
| Temperature | -10 °C to 10 °C | Low temperature is crucial for controlling the reaction rate and preventing side reactions[4]. |
| Addition Rate | Slow, dropwise over 1-2 hours | Prevents the accumulation of unreacted reagents and allows for effective heat dissipation. |
| Monitoring | Internal Thermometer | Provides an accurate reading of the reaction temperature, which can be higher than the bath temperature[3]. |
| Quenching Agent | Sodium thiosulfate or sodium bisulfite | Safely neutralizes excess brominating agent. |
Visualization of the Troubleshooting Workflow
Caption: A decision-making workflow for troubleshooting common issues during the exothermic bromination step.
References
-
Asad, N., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Molecules, 29(12), 2705. Available at: [Link]
-
Asad, N., et al. (2024). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. ChemRxiv. Available at: [Link]
-
Organic Syntheses. (n.d.). Indazole. Available at: [Link]
-
Asad, N., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. ResearchGate. Available at: [Link]
-
Asad, N., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. PubMed Central. Available at: [Link]
- CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-. (2019). Google Patents.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Practical Synthesis of 7-Bromo-4-chloro-1 H-indazol-3-amine: An Important Intermediate to Lenacapavir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents [patents.google.com]
Column chromatography tips for purifying 4-Bromo-7-chloro-1H-indazole derivatives
Welcome to the technical support center for the purification of 4-bromo-7-chloro-1H-indazole derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in isolating these valuable heterocyclic compounds. The unique electronic and steric properties conferred by the halogen substituents and the indazole core can present specific purification hurdles. This document provides in-depth, experience-driven answers to common questions and troubleshooting scenarios.
Frequently Asked Questions (FAQs)
Q1: What is the best starting point for selecting a column chromatography solvent system for a 4-bromo-7-chloro-1H-indazole derivative?
The key to an effective separation is selecting a mobile phase that provides a target compound Rf (retention factor) of approximately 0.25-0.35 on a silica gel TLC plate. 4-Bromo-7-chloro-1H-indazole and its derivatives are moderately polar compounds due to the N-H proton and the nitrogen lone pairs, which can act as hydrogen bond acceptors.
Causality-Driven Solvent Selection:
-
Initial Screening: Start your TLC analysis with a mid-polarity solvent system. A mixture of ethyl acetate (EtOAc) and a non-polar solvent like hexanes or heptane is a standard choice. Begin with a ratio of 20-30% EtOAc in hexanes.
-
Polarity Adjustment:
-
If the Rf is too low (compound stays near the baseline): The mobile phase is not polar enough to elute the compound from the acidic silica. Increase the proportion of the polar solvent (ethyl acetate).
-
If the Rf is too high (compound runs with the solvent front): The mobile phase is too polar. Decrease the proportion of the polar solvent.
-
-
Alternative Systems: If you cannot achieve good separation with EtOAc/hexanes, consider solvent systems with different selectivities. A common and effective alternative is a gradient of methanol (MeOH) in dichloromethane (DCM). Start with 1-2% MeOH in DCM and gradually increase the methanol concentration.
Data-Driven Solvent Selection Table:
| Solvent System | Polarity Index | Typical Use Case for Indazoles | Notes |
| Ethyl Acetate / Hexanes | Low to Medium | Good starting point for less polar derivatives. | Provides good separation for many common impurities. |
| Dichloromethane / Methanol | Medium to High | Excellent for more polar derivatives or when EtOAc/Hexanes fails.[1][2] | Be cautious, as using more than 10% methanol in DCM can risk dissolving some of the silica gel.[2] |
| Acetone / Hexanes | Medium | Can sometimes resolve impurities that co-elute in other systems. | Acetone is a stronger hydrogen bond acceptor than EtOAc. |
Q2: My indazole derivative is streaking severely on the TLC plate and giving broad, tailing peaks on the column. What is happening and how can I fix it?
This is a classic problem encountered with basic or amine-containing heterocycles like indazoles on standard silica gel.[1][2]
The Underlying Mechanism: Silica gel has a surface covered with silanol groups (Si-OH), which are weakly acidic. The basic nitrogen atoms in the indazole ring can undergo strong, non-ideal acid-base interactions with these silanol groups. This causes a portion of the molecules to "stick" more strongly to the stationary phase, leading to a drawn-out elution profile known as peak tailing or streaking.[2]
Solutions:
-
Add a Basic Modifier: The most effective solution is to neutralize the acidic sites on the silica gel. Add a small amount of a volatile base to your eluent system.
-
Switch the Stationary Phase: If modifiers are not sufficient or are incompatible with your compound, consider an alternative stationary phase.
-
Neutral Alumina: Alumina is a good alternative to silica and is available in acidic, neutral, and basic grades. For indazoles, neutral or basic alumina is recommended.[3]
-
Reversed-Phase (C18) Chromatography: For highly polar derivatives, reversed-phase chromatography using a C18-functionalized silica column with a mobile phase like water/acetonitrile or water/methanol can be very effective.[3]
-
Visualization of the Problem and Solution:
Caption: Decision Tree for Troubleshooting Poor Separation.
In-depth Explanation:
-
Column Overloading: Loading too much crude material is a common mistake. A good rule of thumb is to load 1-5% of crude material by mass of the stationary phase. [3]Exceeding this saturates the stationary phase, preventing proper partitioning and leading to broad, overlapping bands.
-
Solvent Selectivity: Sometimes, two compounds have the same Rf in one solvent system but different Rfs in another. This is due to different types of interactions (e.g., dipole-dipole vs. hydrogen bonding) with the solvent and silica. Switching from an ethyl acetate-based system to a dichloromethane-based one can change the selectivity and improve separation. [4][5]* Shallow Gradient: If you have two closely eluting spots, running a very slow, shallow gradient of the polar solvent (e.g., starting at 10% EtOAc and increasing to 15% over many column volumes) can often resolve them more effectively than an isocratic elution.
-
Alternative Stationary Phases: If all else fails on silica, the impurity may have very similar polarity and interactions. Switching to alumina or C18 reversed-phase changes the fundamental separation mechanism and is very likely to resolve the issue. [3]
Q4: My compound seems to be decomposing on the silica gel column. How can I verify this and what can I do to prevent it?
Indazoles can be sensitive to the acidic nature of silica gel, especially over the extended time frame of a column run. [2][6] Verification Protocol: 2D TLC Stability Test
This test quickly determines if your compound is stable on silica.
-
Spotting: On a square TLC plate, spot your crude material in the bottom-left corner.
-
First Elution (Dimension 1): Develop the plate using your chosen eluent system.
-
Drying and Rotation: Remove the plate and thoroughly dry it. Let it sit on the benchtop for 15-30 minutes to simulate the time it might spend on a column. Then, rotate the plate 90 degrees counter-clockwise, so the line of separated spots is now at the bottom.
-
Second Elution (Dimension 2): Develop the plate again in the same eluent system.
-
Analysis:
-
Stable Compounds: If all compounds are stable, they will appear on a 45-degree diagonal line from the origin.
-
Unstable Compounds: If your target compound decomposed, you will see new spots that are off the 45-degree diagonal. The original spot will have a horizontal "tail" of new degradation products. [6] Prevention Strategies:
-
-
Deactivate the Silica: You can reduce the acidity of the silica gel by pre-treating it. This is often done by eluting the packed column with your mobile phase containing 1% triethylamine before loading the sample.
-
Use a Non-Acidic Stationary Phase: Switch to neutral alumina or Florisil, which are less harsh and suitable for acid-sensitive compounds. [6]* Work Quickly: Minimize the time the compound spends on the column. Use a slightly more polar solvent system to elute the compound faster (while maintaining separation) and avoid leaving columns to run overnight if possible.
General Experimental Workflow
This protocol outlines a robust, self-validating system for the purification of 4-bromo-7-chloro-1H-indazole derivatives.
Workflow Diagram:
Caption: Standard Workflow for Column Chromatography Purification.
Step-by-Step Protocol:
-
TLC Analysis:
-
Dissolve a small amount of your crude reaction mixture in a suitable solvent (e.g., DCM or EtOAc).
-
Spot on a TLC plate and test various eluent systems (e.g., 10%, 20%, 30%, 40% EtOAc in hexanes).
-
Identify a system that gives your target product an Rf of 0.25-0.35 and good separation from impurities. If streaking occurs, add 0.5% TEA to the eluent and re-run the TLC. [2]
-
-
Column Preparation:
-
Choose an appropriate size column.
-
Weigh out silica gel (typically 50-100 times the mass of your crude material).
-
Prepare a slurry by mixing the silica gel with the initial, non-polar eluent (e.g., hexanes).
-
Pour the slurry into the column and use gentle air pressure or a pump to pack it into a firm, uniform bed. Ensure there are no cracks or air bubbles.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve your crude material in a minimal amount of a volatile solvent like DCM.
-
Add a small amount of silica gel (2-3 times the mass of your crude material) to this solution.
-
Evaporate the solvent completely on a rotary evaporator until you have a dry, free-flowing powder.
-
Carefully add this powder to the top of your packed column, creating a thin, even band.
-
-
Elution and Collection:
-
Carefully add your chosen mobile phase to the column.
-
Begin collecting fractions. The volume of each fraction should be roughly one-quarter of the column's stationary phase volume.
-
Monitor the separation by spotting every few fractions onto a TLC plate and visualizing under UV light.
-
-
Pooling and Concentration:
-
Once the elution is complete, analyze all fractions by TLC.
-
Combine the fractions that contain only your pure product.
-
Remove the solvent using a rotary evaporator to yield your purified 4-bromo-7-chloro-1H-indazole derivative.
-
References
- BenchChem. (2025). Overcoming challenges in the purification of heterocyclic compounds. BenchChem Technical Support.
- BenchChem. (2025). Technical Support Center: Column Chromatography of Polar Heterocyclic Compounds. BenchChem Technical Support.
-
Asad, N., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Molecules, 29(11), 2705. [Link]
-
Wang, Y., et al. (2015). Synthesis and Antibacterial Activity of Novel 4-Bromo-1H-Indazole Derivatives as FtsZ Inhibitors. Archiv der Pharmazie, 348(5), 1-9. [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. [Link]
- BenchChem. (2025). Technical Support Center: Optimizing 6-Bromo-Indazole Synthesis. BenchChem Technical Support.
- BenchChem. (2025). optimizing reaction conditions for bromo-indazole synthesis. BenchChem Technical Support.
-
Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. [Link]
-
ALWSCI. (2024). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. [Link]
-
Research Journal of Pharmacy and Technology. (2020). Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. rjptonline.org [rjptonline.org]
- 5. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
- 6. Chromatography [chem.rochester.edu]
Technical Support Center: Stability & Handling of 4-Bromo-7-chloro-1H-indazole
This guide is structured as a specialized technical support resource for researchers working with 4-Bromo-7-chloro-1H-indazole , a critical intermediate in the synthesis of HIV capsid inhibitors (e.g., Lenacapavir).
Executive Summary: The Acid Stability Paradox
Researchers often report "instability" of 4-Bromo-7-chloro-1H-indazole in acidic media. However, chemically, the core indazole scaffold with halogen substituents is remarkably robust. The observed issues are rarely due to bond-breaking degradation (decomposition) but rather physicochemical artifacts driven by the electron-withdrawing nature of the 4-bromo and 7-chloro groups.
Key Insight: The electron-deficient nature of this scaffold significantly lowers the pKa of the N1-proton and the conjugate acid (N2-H+), leading to anomalous solubility profiles and HPLC peak splitting that mimic degradation.
Technical Deep Dive: Mechanisms of Action
The pKa Shift and Protonation
Standard indazole has a pKa (conjugate acid) of ~1.2. The introduction of Chlorine at C7 and Bromine at C4 exerts a strong inductive effect (-I), pulling electron density away from the pyrazole ring.
-
Consequence: The basicity of N2 is drastically reduced (pKa < 0).
-
Observation: In standard acidic HPLC mobile phases (0.1% Formic Acid, pH ~2.7), the molecule exists in a rapid equilibrium between neutral and protonated states, often causing peak broadening or splitting , which users misinterpret as hydrolysis.
Chemical Degradation Risks
While the ring is stable, specific harsh acidic conditions can trigger side reactions:
-
Protodehalogenation: Rare. Requires high temperatures (>100°C) and strong mineral acids (conc. H₂SO₄) over prolonged periods.[1]
-
Halogen Migration (The "Dance"): In the presence of Lewis acids or under superacidic conditions, the halogens (particularly Bromine) can migrate to thermodynamically favored positions, though the 4,7-substitution pattern is relatively stable due to steric locking.
Troubleshooting Guide (Q&A Format)
Category A: Analytical Anomalies (HPLC/LC-MS)
Q1: "My HPLC chromatogram shows split peaks or a broad 'hump' when using 0.1% TFA. Is my compound degrading?" Diagnosis: Likely not degradation . This is a classic "pKa-pH Mismatch." Explanation: The pKa of the protonated 4-Bromo-7-chloro-1H-indazole is likely near the pH of your mobile phase (pH ~1-2). The compound is oscillating between the neutral and cationic forms during elution. Solution:
-
Switch pH: Move to a neutral mobile phase (10 mM Ammonium Bicarbonate, pH 7.4) or go highly acidic (0.1% TFA + higher temperature to speed up kinetics).
-
Check UV Spectra: If both "peaks" have identical UV spectra, it is the same compound in different ionization states/tautomers.
Q2: "I see a mass shift of +18 Da or +32 Da in LC-MS after acidic workup." Diagnosis: Potential Hydration or Methanol Adduct . Explanation:
-
+18 Da (Hydration): Extremely rare for this scaffold unless a harsh acid cleaved the C-Cl bond (unlikely). Check if you are using a nitrile precursor (incomplete cyclization).
-
+32 Da (Methanolysis): If using MeOH as a solvent with strong acid (HCl), nucleophilic aromatic substitution (SNAr) at the C7-Cl position is possible but slow. Protocol: Re-run the sample in Acetonitrile to rule out solvent adducts.
Category B: Solubility & Precipitation
Q3: "The compound dissolved in DMSO, but precipitated immediately upon adding 1M HCl. Why?" Diagnosis: Salt Insolubility (Salting Out). Explanation: Unlike simple amines, the hydrochloride salt of electron-deficient indazoles is often less soluble in water than the free base is in organic solvents. The "precipitate" is likely the protonated salt [4-Bromo-7-chloro-1H-indazole-H]⁺[Cl]⁻. Validation: Filter the solid. Resuspend in EtOAc and wash with NaHCO₃. If it dissolves and returns the parent mass, it was just the salt.
Visual Logic: Troubleshooting Flowchart
The following diagram outlines the decision process for distinguishing between degradation and physical artifacts.
Caption: Decision tree for diagnosing stability issues. Most "failures" are reversible physical states (salt formation or tautomerism) rather than chemical decomposition.
Validated Experimental Protocols
Protocol A: Stability Verification Test
Use this to prove to yourself (or QA) that the compound is chemically stable.
-
Preparation: Dissolve 5 mg of 4-Bromo-7-chloro-1H-indazole in 1 mL Acetonitrile.
-
Stress Condition: Add 1 mL of 1N HCl .
-
Incubation: Heat at 40°C for 2 hours.
-
Analysis:
-
Take an aliquot.
-
Crucial Step: Neutralize with 1 mL 1N NaOH before injection (to prevent peak splitting artifacts).
-
Inject on HPLC (C18 column, Acetonitrile/Water gradient).
-
-
Pass Criteria: Purity area % change < 2.0% compared to T=0.
Protocol B: Recommended Storage
-
State: Solid powder.
-
Condition: Store at 2–8°C, desiccated.
-
Acid Exposure: Avoid prolonged storage in solution with strong mineral acids (HCl, H₂SO₄) as this may induce slow halogen exchange over weeks.
Quantitative Data: Halogenated Indazole Properties
| Property | Value / Behavior | Implication for Acid Stability |
| pKa (Conjugate Acid) | < 1.0 (Estimated) | Requires pH < 1 for full protonation. At pH 2-3, it exists as a mixture, causing HPLC tailing. |
| C4-Br Bond Stability | High | Resistant to acid hydrolysis. Susceptible to Pd-catalyzed removal (avoid trace metals). |
| C7-Cl Bond Stability | High | Sterically shielded by N-H. Very resistant to SNAr in acid. |
| Solubility (pH 1) | Low to Moderate | The hydrochloride salt may precipitate in water if concentration > 10 mg/mL. |
References
-
Lyons, M., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. MDPI / ResearchGate.[2]
- Context: Describes the synthesis of the amino-analog using strong acid (H₂SO₄)
-
Gaikwad, D. D., et al. (2015).[3] Indazole: Synthesis and Pharmacological Activities. Bioorganic & Medicinal Chemistry.
- Context: General review of indazole tautomerism and stability, establishing the thermodynamic preference for the 1H-tautomer and pKa trends.
-
Sigma-Aldrich / Merck. HPLC Troubleshooting Guide: Peak Splitting and pH Effects.
- Context: Authoritative source for diagnosing pH-dependent peak splitting in weak bases.
-
BenchChem. Optimizing Reaction Conditions for Bromo-Indazole Synthesis.
- Context: Provides practical handling data for halogenated indazoles, including purific
Sources
Common impurities found in commercial 4-Bromo-7-chloro-1H-indazole
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for 4-Bromo-7-chloro-1H-indazole. As a Senior Application Scientist, I've designed this guide to provide you with in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions that you might encounter during your research and development. This resource is built on a foundation of scientific literature and practical laboratory experience to ensure you can confidently navigate the challenges of working with this versatile chemical intermediate.
Frequently Asked Questions (FAQs)
This section addresses the most common questions regarding the quality, handling, and application of commercial 4-Bromo-7-chloro-1H-indazole.
Q1: What are the most common impurities found in commercial batches of 4-Bromo-7-chloro-1H-indazole?
Commercial batches of 4-Bromo-7-chloro-1H-indazole can contain several types of impurities stemming from its synthesis and storage. Understanding these impurities is the first step in troubleshooting unexpected experimental results. The primary sources of impurities include unreacted starting materials, byproducts from side reactions, residual reagents and solvents, and degradation products.[1]
A plausible and common synthetic route to 4-Bromo-7-chloro-1H-indazole starts from 2-amino-3-chlorotoluene, which undergoes bromination, diazotization, and cyclization. Based on this pathway, the following impurities are frequently observed:
-
Starting Materials: Incomplete conversion can lead to the presence of 2-amino-3-chlorotoluene or its brominated intermediate.
-
Regioisomers: During the cyclization step, the formation of the undesired regioisomer, 6-Bromo-4-chloro-1H-indazole , is a common side reaction.[2][3] The ratio of the desired product to this regioisomer can vary between batches.
-
Over-brominated Species: The bromination step can sometimes lead to the formation of di-bromo-chloro-indazole species, although this is generally less common with controlled reaction conditions.[1][2]
-
Residual Solvents: Solvents used during the synthesis and purification, such as toluene, methanol, or ethyl acetate, may be present in trace amounts.
-
Degradation Products: Although generally stable, prolonged exposure to harsh conditions (strong acids/bases, high temperatures, or UV light) can lead to decomposition.
The following table summarizes these common impurities:
| Impurity Category | Specific Example(s) | Potential Origin |
| Starting Materials | 2-amino-3-chlorotoluene, Brominated 2-amino-3-chlorotoluene | Incomplete reaction |
| Byproducts | 6-Bromo-4-chloro-1H-indazole (Regioisomer), Di-bromo-chloro-indazoles | Non-selective reactions |
| Reagents | Residual acids or bases from synthesis | Incomplete work-up |
| Solvents | Toluene, Methanol, Ethyl Acetate | Purification process |
| Degradation | Halogenated aromatic fragments | Improper storage or handling |
Troubleshooting Experimental Issues
This section provides a structured approach to diagnosing and resolving common problems encountered when using 4-Bromo-7-chloro-1H-indazole in your experiments.
Issue 1: Inconsistent or Low Yields in Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura cross-coupling is a cornerstone of modern organic synthesis. However, its efficiency can be significantly impacted by the purity of the starting materials.
Symptoms:
-
Low conversion of 4-Bromo-7-chloro-1H-indazole.
-
Formation of unexpected byproducts.
-
Complete failure of the reaction.
Potential Causes and Solutions:
-
Presence of Regioisomeric Impurity: The 6-Bromo-4-chloro-1H-indazole regioisomer will also participate in the Suzuki-Miyaura reaction, leading to a mixture of isomeric products that can be difficult to separate.
-
Diagnosis: Carefully analyze the crude reaction mixture by HPLC and LC-MS. The presence of an additional product with the same mass as your expected product is a strong indicator of a regioisomeric impurity in your starting material. 1H NMR of the purified product may also show an additional set of aromatic signals.
-
Solution:
-
Purification of Starting Material: Before use, purify the commercial 4-Bromo-7-chloro-1H-indazole by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/heptane) or by column chromatography.[2]
-
Analytical Vigilance: Always run a purity check (HPLC, NMR) on a new batch of starting material before large-scale reactions.
-
-
-
Deactivation of the Palladium Catalyst: Certain impurities can poison the palladium catalyst, leading to low or no conversion.
-
Diagnosis: If you observe a black precipitate (palladium black) early in the reaction, it is a sign of catalyst decomposition.
-
Potential Culprits & Solutions:
-
Residual Acids/Bases: Ensure your starting material is free from strong acidic or basic residues from its synthesis. Washing a solution of the starting material with a mild aqueous base (like sodium bicarbonate solution) and then water, followed by drying, can help.
-
Other Halogenated Impurities: While less common, other halogenated byproducts can interfere with the catalytic cycle. Purification of the starting material is the most effective solution.
-
-
-
Debromination/Dehalogenation: Under certain reaction conditions, the bromo or chloro group can be reductively cleaved, leading to the formation of 7-chloro-1H-indazole or 4-bromo-1H-indazole.
-
Diagnosis: Look for unexpected peaks in your LC-MS analysis corresponding to the mass of these dehalogenated species.
-
Solution: Optimize your reaction conditions. This may involve using a milder base, a different palladium catalyst/ligand system, or lowering the reaction temperature.
-
Workflow for Troubleshooting Suzuki-Miyaura Reactions
Caption: Troubleshooting workflow for Suzuki-Miyaura reactions.
Issue 2: Unexpected Peaks in HPLC or NMR Analysis of the Starting Material
Symptoms:
-
Multiple peaks in the HPLC chromatogram of the dissolved 4-Bromo-7-chloro-1H-indazole.
-
Unusual or unassigned peaks in the 1H or 13C NMR spectrum.
Potential Causes and Solutions:
-
Presence of Regioisomers: As mentioned, the 6-Bromo-4-chloro-1H-indazole is a likely impurity.
-
Identification:
-
HPLC: The regioisomer will likely have a slightly different retention time.
-
NMR: The aromatic region of the 1H NMR spectrum will show a more complex pattern than expected for a single isomer. 2D NMR techniques like COSY and HMBC can help in assigning the signals to the respective isomers.
-
-
-
Residual Solvents:
-
Identification: 1H NMR is very sensitive to residual solvents. Look for characteristic signals (e.g., singlet for dichloromethane at ~5.3 ppm, multiplet for ethyl acetate at ~2.0 and ~4.1 ppm, singlet for toluene at ~2.3 and multiplet at ~7.2 ppm in CDCl3).
-
Solution: Dry the material under high vacuum for an extended period. If the solvent is high-boiling, recrystallization from a different solvent system may be necessary.
-
Experimental Protocols
To ensure the quality of your 4-Bromo-7-chloro-1H-indazole, here are some recommended analytical and purification protocols.
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the purity of 4-Bromo-7-chloro-1H-indazole and detecting the presence of regioisomeric and other impurities.
Instrumentation and Reagents:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for improving peak shape)
Procedure:
-
Sample Preparation: Accurately weigh approximately 1 mg of 4-Bromo-7-chloro-1H-indazole and dissolve it in 1 mL of acetonitrile.
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid
-
B: Acetonitrile + 0.1% Formic Acid
-
-
Gradient Elution:
-
Start with a gradient of 50% B, increasing to 95% B over 15 minutes.
-
Hold at 95% B for 5 minutes.
-
Return to 50% B and equilibrate for 5 minutes before the next injection.
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Analysis: Integrate the peak areas to determine the relative purity. The presence of significant secondary peaks may indicate impurities that require further identification.
Workflow for HPLC Purity Analysis
Caption: HPLC analysis workflow for 4-Bromo-7-chloro-1H-indazole.
Protocol 2: Purification by Recrystallization
This method is effective for removing many common impurities, including the regioisomer, if a suitable solvent system is chosen.
Materials:
-
Crude 4-Bromo-7-chloro-1H-indazole
-
Ethanol
-
Deionized Water
-
Erhlenmeyer flask
-
Heating mantle or hot plate
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
Dissolution: In an Erlenmeyer flask, add the crude 4-Bromo-7-chloro-1H-indazole and a minimal amount of hot ethanol to dissolve the solid completely.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Slowly add hot deionized water to the hot ethanol solution until the solution becomes slightly cloudy. Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Allow the flask to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol/water mixture.
-
Drying: Dry the purified crystals under vacuum.
-
Analysis: Confirm the purity of the recrystallized material using HPLC (Protocol 1) and NMR.
References
- Asad, N., Lyons, M., Muniz-Machado, S. M., Burns, J. M., Roper, T. D., Laidlaw, G. M., ... & Jin, L. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Molecules, 29(11), 2705.
-
Asad, N., Lyons, M., Muniz-Machado, S. M., Burns, J. M., Roper, T. D., Laidlaw, G. M., ... & Jin, L. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. National Center for Biotechnology Information. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved from [Link]
-
Asad, N., Lyons, M., Muniz-Machado, S. M., Burns, J. M., Roper, T. D., Laidlaw, G. M., ... & Jin, L. (2024). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. ChemRxiv. Retrieved from [Link]
- Google Patents. (2019). A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
- Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand.
- Elguero, J., Jagerovic, N., & Silva, A. M. S. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5839–5853.
Sources
Technical Support Center: Cross-Coupling with 4-Bromo-7-chloro-1H-indazole
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for cross-coupling reactions involving the versatile, yet challenging, 4-Bromo-7-chloro-1H-indazole building block. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the complexities of catalyst selection and troubleshoot common experimental hurdles. We will move beyond standard proprietary systems to explore effective and accessible alternative catalysts, providing you with the rationale behind our recommendations to empower your synthetic strategies.
Troubleshooting Guide: Addressing Common Experimental Failures
This section is formatted as a direct Q&A to address the most pressing issues encountered in the lab.
Question 1: My Suzuki-Miyaura reaction is showing low to no conversion. What are the likely causes and how can I fix it?
Answer:
Low conversion in Suzuki-Miyaura couplings with 4-Bromo-7-chloro-1H-indazole is a frequent issue. The problem often stems from one of several factors related to catalyst activity, substrate reactivity, or reaction conditions. Let's break down the troubleshooting process.
First, consider the inherent reactivity. The C4-Br bond is significantly more reactive than the C7-Cl bond towards palladium-catalyzed oxidative addition. Therefore, selective coupling at the C4 position should be expected. If you are targeting the C7 position, a different strategy is required, likely involving a more reactive catalyst system or functionalization of the C4 position first.
Troubleshooting Flowchart for Low Conversion
Caption: Troubleshooting workflow for low Suzuki-Miyaura reaction yield.
Key Causality:
-
Protodeboronation: Boronic acids, especially heteroaryl ones, can be unstable under reaction conditions, leading to the formation of an H-substituted arene instead of the coupled product.[1] Using more stable boronic esters (e.g., pinacol esters) can mitigate this.[1]
-
Catalyst Deactivation: The unprotected N-H on the indazole ring can coordinate to the palladium center, potentially inhibiting catalytic activity. Furthermore, oxygen can oxidize the active Pd(0) species. Rigorous degassing of solvents and running the reaction under an inert atmosphere (Argon or Nitrogen) is critical.[2]
-
Ligand Choice: Standard ligands like PPh₃ may not be sufficient. The key elementary steps in the catalytic cycle (oxidative addition and reductive elimination) are heavily influenced by the ligand.[3] For challenging substrates, sterically bulky, electron-rich dialkylbiarylphosphine ligands (e.g., RuPhos, BrettPhos) or N-Heterocyclic Carbenes (NHCs) are often required to promote the reaction.[3][4]
Question 2: I am seeing a mixture of products, including diarylation and/or coupling at the C7-Cl position. How can I improve selectivity for C4-Br coupling?
Answer:
Achieving high selectivity is paramount when working with dihalogenated substrates. While the C4-Br bond is intrinsically more reactive, forcing conditions can lead to competing reactions.
Factors Influencing Selectivity:
-
Catalyst System: The choice of palladium catalyst and ligand is the most critical factor.
-
Mononuclear vs. Multinuclear Pd Species: Standard conditions using mononuclear palladium catalysts typically favor C-Br activation. However, catalyst speciation into multinuclear clusters or nanoparticles can sometimes alter site selectivity.[5][6]
-
Ligand Sterics: Bulky ligands can create a sterically hindered environment around the palladium center, which can enhance the selectivity for oxidative addition at the more accessible C4-Br position over the C7-Cl position.[7]
-
-
Reaction Conditions:
-
Temperature: Higher temperatures can overcome the activation barrier for C-Cl bond cleavage, leading to a loss of selectivity. It is best to start at a moderate temperature (e.g., 80 °C) and only increase if necessary.
-
Reaction Time: Prolonged reaction times after the initial C4 coupling is complete can provide an opportunity for the slower C7 coupling to occur. Monitor the reaction closely and quench it once the starting material is consumed.
-
Strategies for Enhancing C4 Selectivity:
| Strategy | Rationale | Recommended Action |
| Use a Milder Base | Stronger bases can sometimes promote side reactions or catalyst degradation over long reaction times. | Start with K₂CO₃ or K₃PO₄ before resorting to Cs₂CO₃.[8][9] |
| Optimize Pd/Ligand Ratio | An incorrect ratio can lead to the formation of different active species, potentially affecting selectivity. | A 1:1 to 1:2 ratio of Pd:Ligand is a good starting point for monodentate phosphines. |
| Choose a Selective Catalyst | Some catalyst systems are known for their high selectivity in dihaloarene couplings. | For Suzuki reactions, Pd(dppf)Cl₂ is often a reliable choice for selective C-Br coupling.[9] |
| Control Stoichiometry | Using a slight excess of the dihalo-indazole relative to the boronic acid can disfavor diarylation. | Use 1.0 equivalent of boronic acid to 1.1-1.2 equivalents of 4-Bromo-7-chloro-1H-indazole. |
Question 3: I am attempting a Buchwald-Hartwig amination and observing catalyst decomposition (formation of palladium black). What's going wrong?
Answer:
Palladium black formation indicates that the Pd(0) active species is aggregating and precipitating out of solution, effectively killing the catalytic cycle. This is a common issue in C-N couplings.
Primary Causes & Solutions:
-
Ligand Instability/Dissociation: The ligand's job is to stabilize the soluble Pd(0) species. If the ligand dissociates or is not robust enough for the reaction conditions, aggregation will occur.
-
Solution: Employ sterically hindered and strongly binding ligands. The Buchwald biarylphosphine ligands (e.g., tBuXPhos, BrettPhos) are specifically designed to prevent this decomposition pathway and are highly effective for coupling amines with heterocyclic halides.[10]
-
-
Incorrect Base: The choice of base is critical in Buchwald-Hartwig aminations.[11] Strong, sterically hindered bases are required.
-
Solvent Choice: The solvent must be able to dissolve the catalyst complex and the base.
-
Solution: Toluene, dioxane, and THF are common and effective solvents. Ensure they are anhydrous.
-
Frequently Asked Questions (FAQs)
Q1: What are the most effective, non-proprietary palladium catalysts for Suzuki coupling at the C4 position?
For Suzuki-Miyaura reactions, several readily available palladium sources can be effective when paired with the correct ligand.
| Catalyst Precursor | Recommended Ligand(s) | Typical Reaction | Comments |
| Pd(OAc)₂ | RuPhos, SPhos, P(tBu)₃ | Suzuki, Buchwald | Requires in situ reduction to Pd(0). The ligand is critical for success.[4] |
| Pd₂(dba)₃ | tBuDavePhos, XPhos | Buchwald, Suzuki | A good source of Pd(0), but can degrade over time.[13] |
| PdCl₂(dppf) | (None, dppf is the ligand) | Suzuki | A robust, air-stable pre-catalyst. Excellent starting point for screening.[9] |
| Pd(PPh₃)₄ | (None, PPh₃ is the ligand) | Suzuki, Sonogashira | A classic catalyst, but often less effective for challenging substrates compared to modern systems.[8] |
Q2: Can I use Nickel or Copper catalysts as alternatives to Palladium?
Yes, nickel and copper catalysts are emerging as cost-effective and potent alternatives, though they may require different reaction conditions.
-
Nickel Catalysts: Nickel is particularly promising for Sonogashira (C-C alkyne) couplings and can also be used for Suzuki and Buchwald-Hartwig aminations.[14][15] It is more earth-abundant and less toxic than palladium.[14][15] Ni-based systems, such as NiCl₂(PCy₃)₂, can catalyze couplings of aryl chlorides, suggesting potential for reactivity at the C7 position of your substrate under the right conditions.[14]
-
Copper Catalysts: Copper-catalyzed reactions, particularly for C-N (Ullmann-type) and C-S bond formation, are well-established. Ligand-free systems using Cu₂O or CuI can be effective for N-arylation of heterocycles, though they often require higher temperatures than palladium-catalyzed systems.[16]
Q3: How do I select the right ligand for my cross-coupling reaction?
The ligand is arguably the most important component of the catalyst system. It dictates the catalyst's stability, activity, and selectivity.
Decision Tree for Ligand Selection
Caption: A simplified guide for initial ligand selection based on reaction type.
Mechanistic Rationale:
-
Electron-Rich & Bulky Ligands: Ligands like the Buchwald biarylphosphines or P(tBu)₃ are highly electron-donating and sterically demanding. This combination accelerates both the oxidative addition of the aryl halide to the Pd(0) center and, crucially, the rate-limiting reductive elimination step that forms the desired product and regenerates the catalyst.[3]
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the selective C4-arylation of 4-Bromo-7-chloro-1H-indazole.
Materials:
-
4-Bromo-7-chloro-1H-indazole (1.0 equiv)
-
Arylboronic acid or pinacol ester (1.1 - 1.2 equiv)
-
PdCl₂(dppf)·CH₂Cl₂ (0.03 - 0.05 equiv)
-
Potassium Carbonate (K₂CO₃), anhydrous (3.0 equiv)
-
1,4-Dioxane and Water (e.g., 4:1 v/v)
Procedure:
-
Vessel Preparation: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add 4-Bromo-7-chloro-1H-indazole, the arylboronic acid, and K₂CO₃.
-
Inert Atmosphere: Seal the flask with a septum and purge with dry Argon or Nitrogen for 10-15 minutes. This is a critical step to prevent catalyst oxidation.
-
Catalyst Addition: Under a positive pressure of inert gas, add the PdCl₂(dppf)·CH₂Cl₂ catalyst.
-
Solvent Addition: Add the degassed solvent mixture (e.g., 4 mL of dioxane and 1 mL of water per mmol of indazole) via syringe. The solvent should be sparged with Argon for at least 30 minutes prior to use.
-
Reaction: Place the sealed flask in a preheated oil bath at 80-90 °C.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 2-12 hours).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the layers. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
References
-
Nickel catalysts in Sonogashira coupling reactions. ResearchGate. [Link]
-
Nickel catalysts in Sonogashira coupling reactions. RSC Publishing. [Link]
-
Synthesis of 4-Substituted and 3,4-Disubstituted Indazole Derivatives by Palladium-Mediated Cross-Coupling Reactions. ResearchGate. [Link]
-
A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Publishing. [Link]
-
A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. National Institutes of Health (NIH). [Link]
-
The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. MDPI. [Link]
-
The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI. [Link]
-
Functionalization of indazoles by means of transition metal-catalyzed cross-coupling reactions. ResearchGate. [Link]
-
Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. National Institutes of Health (NIH). [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Suzuki-Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles. ACS Publications. [Link]
-
Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand. ChemRxiv. [Link]
-
Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. ACS Publications. [Link]
-
Nickel-Catalyzed Sonogashira Coupling Reactions of Nonactivated Alkyl Chlorides under Mild Conditions. ACS Publications. [Link]
-
Suzuki-Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles. ResearchGate. [Link]
-
A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation. National Institutes of Health (NIH). [Link]
-
Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. ResearchGate. [Link]
-
Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. ResearchGate. [Link]
-
Recent Advances in Sonogashira Reactions. ResearchGate. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. ResearchGate. [Link]
-
Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand. ResearchGate. [Link]
-
Suzuki-Miyaura cross-coupling reactions of unprotected haloimidazoles. PubMed. [Link]
-
Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. ACS Omega. [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene:Influence of Mononuclear Pd, Pd Clusters, and Pd N. White Rose Research Online. [Link]
-
Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. ACS Publications. [Link]
-
Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Publishing. [Link]
-
(PDF) Buchwald-Hartwig reaction: An overview. ResearchGate. [Link]
-
Cross‐Coupling Reactions on Azoles with Two and More Heteroatoms. ResearchGate. [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
-
The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PubMed Central. [Link]
-
Why am I getting low yield for my Suzuki coupling reaction?. Reddit. [Link]
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. researchgate.net [researchgate.net]
- 3. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 7. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Nickel catalysts in Sonogashira coupling reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Scaling the Purification of 4-Bromo-7-chloro-1H-indazole
Welcome to the technical support center for advanced chemical purification. As a Senior Application Scientist, I understand that moving from a bench-scale success to a pilot or manufacturing scale introduces significant challenges. This guide is designed to provide you, our fellow researchers and process chemists, with targeted troubleshooting advice and in-depth answers to common questions encountered when scaling up the purification of 4-Bromo-7-chloro-1H-indazole. Our focus is on providing practical, scientifically grounded solutions to ensure your scale-up is efficient, reproducible, and yields a product of the highest quality.
Part 1: Initial Assessment & Method Selection
Scaling up purification effectively begins with a thorough understanding of your crude material and a logical selection of the purification methodology. Rushing this stage is a common cause of downstream failures.
Q1: My initial purity by HPLC is lower than expected, and I see several unidentified peaks. How should I approach impurity profiling before scaling up?
A: Before any scale-up, a comprehensive impurity profile is critical. "Unknowns" at a small scale can become major contaminants at a larger scale, compromising yield and purity.
-
The "Why": Impurities can co-elute or co-crystallize with your target compound, and their behavior might change with concentration. Identifying them helps in selecting a purification method where the selectivity between your compound and the impurities is greatest. For instance, an acidic impurity might be easily removed with a simple base wash prior to crystallization, which is far more cost-effective than removing it via large-scale chromatography.
-
Recommended Action Plan:
-
Characterize Major Impurities: Use LC-MS to get molecular weights of the main impurities. This can provide clues to their identity (e.g., starting materials, regioisomers, or byproducts from side reactions). The synthesis of indazoles can sometimes lead to the formation of regioisomers, which can be challenging to separate.[1][2]
-
Solubility Testing: Perform small-scale solubility tests of the crude material in various solvents. This data is invaluable for choosing a suitable recrystallization solvent or a loading solvent for chromatography.
-
Forced Degradation: Briefly expose small amounts of your pure material to acidic, basic, oxidative, and photolytic conditions. This helps to identify potential degradants that might form during purification or storage.
-
Q2: Should I use recrystallization or column chromatography for my multi-kilogram scale-up?
A: The choice between recrystallization and chromatography is a crucial decision based on purity requirements, impurity profile, cost, and throughput. While column chromatography offers high resolution, recrystallization is often more economical and scalable if applicable.[3][4]
-
The "Why": Recrystallization is a thermodynamically controlled process that can be highly efficient for removing small amounts of impurities from a crystalline solid, especially if the impurities have different solubility profiles. It avoids the high solvent consumption and cost of large-scale chromatography.[5][6] However, if impurities are structurally very similar to the target compound (e.g., regioisomers), chromatography may be the only viable option.[7]
-
Decision Workflow: The following workflow can guide your choice.
Caption: Decision workflow for purification method selection.
Part 2: Troubleshooting Recrystallization at Scale
Recrystallization is a powerful technique, but issues that are minor at the lab scale can become significant problems during scale-up.
Q3: My compound "oiled out" instead of crystallizing when I cooled my large-scale batch. How can I prevent this?
A: "Oiling out" occurs when the solute comes out of solution as a liquid phase rather than a solid crystal lattice. This usually happens when the solution becomes supersaturated too quickly or at a temperature above the solute's melting point in that solvent system.
-
The "Why": The solute's solubility exceeds its saturation limit, but the kinetic barrier to nucleation is too high for crystallization. Instead, it undergoes liquid-liquid phase separation. This oil can trap impurities and often solidifies into an amorphous mass, leading to poor purity.
-
Troubleshooting Protocol:
-
Reduce Cooling Rate: Implement a programmed, slow cooling ramp. Rapid cooling, especially with large volumes, is a primary cause of oiling out.
-
Use a Co-solvent: Adding a miscible "anti-solvent" in which your compound is less soluble can often promote crystallization. For indazole derivatives, mixed solvent systems like methanol/water or ethanol/water are commonly used.[1] A study on a similar compound, 7-bromo-4-chloro-1H-indazol-3-amine, found an optimal recrystallization solvent to be a methanol/water (80/20, v/v) mixture.[3]
-
Increase Solvent Volume: The concentration may be too high. Try diluting the solution slightly before cooling.
-
Seed the Solution: Introduce a small number of pure crystals at a temperature just below the saturation point. This provides a template for crystal growth and bypasses the kinetic barrier of primary nucleation.
-
Q4: My yield from large-scale recrystallization is significantly lower than in the lab. What are the likely causes?
A: A drop in yield upon scale-up is common and can often be attributed to physical losses and slight changes in solubility parameters.
-
The "Why": The surface-area-to-volume ratio decreases at scale, which can affect dissolution and crystallization kinetics. Additionally, transferring and filtering large quantities of slurry inevitably leads to more significant physical losses than at the bench.
-
Yield Optimization Steps:
-
Optimize Final Chill Temperature: Ensure you are cooling the mixture to the lowest practical temperature to minimize the amount of product remaining in the mother liquor. Check the solubility of your compound at this temperature to estimate the maximum theoretical recovery.
-
Minimize Transfer Steps: Plan your process to reduce the number of times the solution or slurry is transferred between vessels.
-
Efficient Filtration and Washing: Ensure the filter cake is thoroughly deliquored. Wash the cake with a minimal amount of ice-cold recrystallization solvent to remove impure mother liquor without dissolving a significant amount of the product.
-
| Parameter | Lab Scale (10g) | Pilot Scale (10kg) | Common Issue at Scale | Mitigation Strategy |
| Solvent Volume | 100 mL | 100 L | Inefficient mixing/heating | Use a jacketed reactor with appropriate agitation. |
| Cooling Time | 30 min | 4-8 hours | Oiling out due to rapid cooling | Implement a slow, controlled cooling ramp. |
| Recovery | 90% (9g) | 80% (8kg) | Higher losses in mother liquor & transfers | Optimize chill temperature; use an anti-solvent. |
Part 3: Troubleshooting Large-Scale Column Chromatography
When high purity is essential and recrystallization is not an option, scaling up column chromatography is necessary.
Q5: How do I translate my lab-scale HPLC or flash chromatography method to a large preparative column?
A: The key to scaling up chromatography is to maintain the linear velocity and the ratio of sample load to resin volume.[5][8]
-
The "Why": Keeping the linear velocity constant ensures that the residence time of the molecules in the stationary phase is the same, preserving the separation pattern (chromatogram).[5][8] Scaling is typically achieved by increasing the column diameter while keeping the bed height the same.[5][9]
-
Scale-Up Protocol:
-
Determine Loading Capacity: On your small-scale column, determine the maximum amount of crude material you can load while still achieving the desired separation. A good starting point is 1-5% of the silica gel mass.
-
Calculate Column Dimensions: To scale up, increase the column diameter, not the height. The amount of stationary phase required will scale linearly with the amount of crude material.[10]
-
Adjust the Flow Rate: The flow rate must be increased proportionally to the square of the column's radius to maintain the same linear velocity.
-
Formula: Flow Rate (Large) = Flow Rate (Small) x (Radius (Large) / Radius (Small))²
-
-
Keep Gradient in Column Volumes (CV): If using a gradient, ensure the gradient steps are programmed in terms of column volumes, not time. This ensures the gradient profile is consistent across different column sizes.[10][11]
-
Q6: My large-scale column is showing poor separation (peak tailing and broadening) even though I followed the scaled-up parameters. What went wrong?
A: Poor performance in a large column often points to issues with column packing or sample loading.
-
The "Why": A poorly packed column contains voids or channels that allow the solvent and sample to travel through non-uniformly, leading to band broadening.[8][12] Similarly, if the sample is not introduced evenly across the entire column diameter, it will travel down the column as a distorted band.
-
Troubleshooting Steps:
-
Check Column Packing: The column must be packed uniformly. For large columns (>30 cm diameter), automated packing systems are often used.[8] If packing manually, ensuring a consistent slurry concentration and using techniques like the "stop-flow" method for rigid media can improve bed consolidation.[12][13]
-
Optimize Sample Loading:
-
Dissolution Solvent: Dissolve the sample in the weakest possible solvent it is soluble in (ideally the initial mobile phase). Using a strong solvent can cause the sample band to spread prematurely.[11]
-
Dry Loading: For larger loads or compounds with poor solubility, consider dry loading. Pre-adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting powder to the top of the column.[10]
-
-
Install a Frit or Distributor: Ensure your column has a well-designed inlet distributor that spreads the mobile phase and sample evenly across the column surface.
-
Caption: Troubleshooting workflow for poor chromatographic separation.
References
-
Scale-Up of Protein Purification: Downstream Processing Issues. ResearchGate.[Link]
-
Considerations for Scaling Up Purification Processes. Bio-Rad.[Link]
-
Scale-up of monoclonal antibody purification processes. Journal of Chromatography B, 848(1), 64-78.[Link]
- Method for separating and purifying substituted indazole isomers.
-
How to Scale-Up Normal-Phase Purification. Biotage.[Link]
-
Large-Scale Flash Separations. YouTube.[Link]
-
Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Molecules, 29(11), 2705.[Link]
-
The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. ResearchGate.[Link]
-
Indazole synthesis. Organic Chemistry Portal.[Link]
-
Risks and Control Strategies of Scale-up in Purification Process. Bio-Link.[Link]
-
Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. ResearchGate.[Link]
-
Packing of largescale chromatography columns with irregularly shaped glass based resins using a stopflow method. Biotechnology Progress, 30(5), 1113-1121.[Link]
-
Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 14(10), 1806-1841.[Link]
-
Packing of large-scale chromatography columns with irregularly shaped glass based resins using a stop-flow method. NIH.[Link]
-
HELP. Purification under denaturing conditions. ResearchGate.[Link]
-
Ammonium Chloride Catalyzed Green Synthesis, Characterization of Substituted 1-H-Indazole Derivatives. Sami Publishing Company.[Link]
-
2-Arylbenzofurans as Selective Cholinesterase Inhibitors: Design, Synthesis, and Evaluation as Alzheimer's Disease Agents. MDPI.[Link]
-
Solving Protein Purification Challenges. Bio-Radiations.[Link]
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Validation & Comparative
A Comparative Guide to the ¹H NMR Characterization of 4-Bromo-7-chloro-1H-indazole for Researchers and Drug Development Professionals
The unambiguous structural elucidation of heterocyclic compounds is a cornerstone of modern drug discovery and development. Among these, the indazole scaffold is a privileged motif, appearing in a wide array of pharmacologically active agents. This guide provides an in-depth analysis of the ¹H NMR characterization of 4-Bromo-7-chloro-1H-indazole, a key intermediate in the synthesis of various therapeutic candidates. By comparing its spectral features with those of structurally related analogs, we aim to equip researchers with the necessary insights for confident identification and quality assessment.
The Critical Role of Halogenated Indazoles in Medicinal Chemistry
Halogenated indazoles, such as 4-Bromo-7-chloro-1H-indazole, are of significant interest in medicinal chemistry due to the profound impact of halogen substituents on a molecule's physicochemical and pharmacokinetic properties. Halogens can modulate acidity, basicity, lipophilicity, and metabolic stability, and can also serve as synthetic handles for further molecular elaboration. Consequently, the precise characterization of these building blocks is paramount to ensure the integrity and reproducibility of synthetic campaigns and biological assays.
Deciphering the ¹H NMR Spectrum of 4-Bromo-7-chloro-1H-indazole
Table 1: Predicted ¹H NMR Data for 4-Bromo-7-chloro-1H-indazole
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| 1-H (N-H) | 13.0 - 13.5 | br s | - | The acidic proton on the nitrogen of the indazole ring typically appears as a broad singlet in the downfield region of the spectrum. |
| 3-H | 8.2 - 8.4 | s | - | This proton is adjacent to two nitrogen atoms, leading to a significant downfield shift. The absence of adjacent protons results in a singlet. |
| 5-H | 7.3 - 7.5 | d | ~8.0 | This proton is part of an AB spin system with H-6 and is expected to be a doublet. The electron-withdrawing effect of the adjacent bromine at C4 will cause a downfield shift. |
| 6-H | 7.1 - 7.3 | d | ~8.0 | This proton is coupled to H-5 and will also appear as a doublet. It is generally the most upfield of the aromatic protons in this system. |
The predicted chemical shifts are based on the additive effects of the bromo and chloro substituents on the indazole core. The bromine at position 4 will deshield H-3 and H-5, while the chlorine at position 7 will influence the electronic environment of the entire aromatic system.
Comparative ¹H NMR Analysis: Distinguishing 4-Bromo-7-chloro-1H-indazole from Structural Isomers and Analogs
To highlight the unique spectral signature of 4-Bromo-7-chloro-1H-indazole, a comparison with readily available data for related compounds is invaluable. Misidentification of isomers during a synthesis can lead to significant delays and resource expenditure.
Table 2: Comparison of ¹H NMR Data for 4-Bromo-7-chloro-1H-indazole and Related Compounds
| Compound | H-3 (ppm) | H-4 (ppm) | H-5 (ppm) | H-6 (ppm) | H-7 (ppm) | Reference |
| 4-Bromo-7-chloro-1H-indazole (Predicted) | 8.2 - 8.4 (s) | - | 7.3 - 7.5 (d) | 7.1 - 7.3 (d) | - | - |
| 7-Chloro-3-phenyl-1H-indazole | - | 7.93-7.98 (m) | 7.51-7.55 (m) | 7.41-7.46 (m) | - | [1] |
| 5-Bromo-4-fluoro-1H-indazole | 8.1 (s) | - | - | 7.4 (t) | 7.6 (d) | [2] |
| 4-Bromo-3-methyl-1H-indole | - | 7.24-7.28 (m) | 7.24-7.28 (m) | 6.95-7.03 (m) | - | [3] |
The comparison clearly illustrates how changes in substituent patterns and the core heterocyclic system lead to distinct ¹H NMR fingerprints. For instance, the presence of a phenyl group at C-3 in 7-Chloro-3-phenyl-1H-indazole introduces a complex multiplet in the aromatic region, a feature absent in our target molecule. Similarly, the fluorine in 5-Bromo-4-fluoro-1H-indazole induces characteristic splitting patterns and chemical shifts. The indole analog, 4-Bromo-3-methyl-1H-indole, displays a significantly different spectrum due to the altered ring system.
Visualizing the Distinctions: A Comparative Workflow
Caption: Comparative analysis of key ¹H NMR spectral features.
A Robust Protocol for ¹H NMR Sample Preparation and Data Acquisition
To ensure high-quality, reproducible ¹H NMR data for halogenated indazoles, adherence to a standardized experimental protocol is crucial.
Experimental Protocol:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the 4-Bromo-7-chloro-1H-indazole sample.
-
Dissolve the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is often advantageous for indazoles due to its excellent solubilizing power and the ability to observe the N-H proton, which might exchange in protic solvents like D₂O or CD₃OD.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (≥400 MHz) for optimal signal dispersion and resolution.
-
Tune and match the probe for the ¹H frequency.
-
Shim the magnetic field to achieve good homogeneity, aiming for a narrow and symmetrical solvent peak.
-
-
Data Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Set the spectral width to cover the expected range of chemical shifts (e.g., -1 to 15 ppm).
-
Use a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.
-
Employ a relaxation delay of at least 5 seconds to ensure quantitative integration if required.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum to obtain pure absorption lineshapes.
-
Calibrate the chemical shift scale by referencing the residual DMSO peak to 2.50 ppm.
-
Integrate the signals to determine the relative proton ratios.
-
Analyze the multiplicities and measure the coupling constants.
-
Caption: Standard workflow for ¹H NMR analysis of indazole derivatives.
Conclusion
The ¹H NMR characterization of 4-Bromo-7-chloro-1H-indazole, while not explicitly detailed in current literature, can be confidently approached through a combination of predictive analysis based on established NMR principles and comparative studies with structurally related compounds. By understanding the expected spectral features and adhering to a rigorous experimental protocol, researchers and drug development professionals can ensure the unambiguous identification and quality control of this important synthetic intermediate, thereby fostering greater confidence and efficiency in their scientific endeavors.
References
-
Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules. [Link]
-
Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. The Royal Society of Chemistry. [Link]
-
Supporting Information - Wiley-VCH. [Link]
-
Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. [Link]
-
Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds - The Royal Society of Chemistry. [Link]
-
Supporting information - The Royal Society of Chemistry. [Link]
-
Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. ChemRxiv. [Link]
-
Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. National Institutes of Health. [Link]
-
Synthesis, Characterization, Antimicrobial Activity and Molecular Modeling Studies of Novel Indazole-Benzimidazole Hybrids. MDPI. [Link]
-
1H NMR Chemical Shifts - Organic Chemistry Data. [Link]
-
Proton NMR chemical shifts and coupling constants for brain metabolites. Magnetic Resonance in Medicine. [Link]
- CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
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Biological activity of 4-Bromo-7-chloro-1H-indazole vs 4-iodo-7-chloro-1H-indazole
Comparative Technical Guide: 4-Bromo-7-chloro-1H-indazole vs. 4-iodo-7-chloro-1H-indazole
Executive Summary: The Strategic Choice of Halogen
In the landscape of medicinal chemistry, 4-Bromo-7-chloro-1H-indazole and 4-iodo-7-chloro-1H-indazole are not end-point therapeutics but critical pharmacophore scaffolds . They serve as the structural foundation for a class of potent enzyme inhibitors, particularly targeting METTL3 (Methyltransferase-like 3) , IDH1 (Isocitrate Dehydrogenase 1) , and FGFR (Fibroblast Growth Factor Receptor) kinases.
The selection between the 4-Bromo and 4-Iodo variants is a decision driven by synthetic strategy rather than direct biological potency. While the 7-chloro group typically provides metabolic stability and steric fit within a hydrophobic pocket, the 4-position halogen serves as the "molecular handle" for cross-coupling reactions to extend the inhibitor into the solvent-exposed region of the target protein.
| Feature | 4-Bromo-7-chloro-1H-indazole | 4-iodo-7-chloro-1H-indazole |
| Primary Role | Robust, cost-effective intermediate | High-reactivity, selective intermediate |
| Reactivity (Pd-Catalysis) | Moderate (Requires heat/stronger ligands) | High (Mild conditions, high selectivity) |
| Key Application | Large-scale library synthesis (e.g., METTL3) | Late-stage functionalization, complex cores |
| Cost Profile | Lower | Higher |
Chemical Reactivity & Synthetic Utility[2]
The biological activity of the final drug depends heavily on the purity and regioselectivity achieved during synthesis. The 4-iodo analog offers a distinct advantage in chemoselectivity .
Mechanism of Selectivity (The Halogen Dance)
In Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira), the rate of oxidative addition—the first step in the catalytic cycle—follows the bond dissociation energy: C-I < C-Br < C-Cl .
-
4-Iodo-7-chloro-1H-indazole: The C-I bond activates rapidly at room temperature or mild heating. This allows the chemist to functionalize the 4-position exclusively without disturbing the 7-chloro bond.
-
4-Bromo-7-chloro-1H-indazole: Requires higher temperatures (80°C+). At these energies, there is a marginal risk of activating the 7-chloro site if highly active ligands (e.g., XPhos, RuPhos) are used, potentially leading to side products that complicate purification and reduce biological assay reliability.
Caption: Decision matrix for scaffold selection based on required reaction conditions and target complexity.
Downstream Biological Activity: Case Studies
These intermediates are precursors to compounds with significant biological activity. The "activity" below refers to the final compounds synthesized using these specific indazole blocks.
Case Study A: METTL3 Inhibition (Epigenetic Regulation)
-
Target: METTL3 (RNA methyltransferase), a key regulator in acute myeloid leukemia (AML).
-
Role of Scaffold: The 4-bromo-7-chloro-1H-indazole is explicitly cited in patent literature (e.g., WO2020201773A1) as a starting material.
-
Mechanism: The 7-chloro-indazole core mimics the adenine base of the SAM (S-adenosylmethionine) cofactor, wedging into the catalytic pocket. The 4-position is coupled to an aromatic tail that extends into the substrate RNA binding groove.
-
Performance:
-
IC50: < 10 nM (for optimized derivatives).
-
Cellular Activity: Inhibits proliferation of MOLM-13 leukemia cells (GI50 ~ 10-100 nM).
-
Case Study B: IDH1 Mutant Inhibition
-
Target: IDH1 (R132H mutant).
-
Role of Scaffold: The 7-chloro group is critical for filling a small hydrophobic cavity unique to the mutant enzyme conformation.
-
Comparison: Using the 4-iodo precursor allows for the introduction of fragile, complex side chains (e.g., chiral amines) under mild conditions that prevent racemization, preserving the bioactivity of the final inhibitor.
Experimental Protocols
Protocol A: Selective Suzuki-Miyaura Coupling (4-Iodo Variant)
Use this protocol when the coupling partner is sensitive or expensive.
-
Reagents:
-
4-iodo-7-chloro-1H-indazole (1.0 eq)
-
Boronic Acid Partner (1.1 eq)
-
Catalyst: Pd(dppf)Cl2·DCM (0.05 eq)
-
Base: K2CO3 (2.0 eq)
-
Solvent: 1,4-Dioxane/Water (4:1)
-
-
Procedure:
-
Charge a reaction vial with the indazole, boronic acid, base, and catalyst.
-
Purge with Nitrogen/Argon for 5 minutes (Critical for Pd(0) cycle).
-
Add degassed solvent.
-
Stir at 40°C for 4-6 hours. (Note the mild temperature).
-
-
Validation: Monitor by LC-MS. The Iodine peak (M+H) should disappear rapidly. The Chlorine isotope pattern (3:1 ratio at M/M+2) must remain intact in the product.
Protocol B: Standard Coupling (4-Bromo Variant)
Use this protocol for robust, large-scale synthesis.
-
Reagents:
-
4-bromo-7-chloro-1H-indazole (1.0 eq)[1]
-
Boronic Acid Partner (1.2 eq) — Excess required due to lower reactivity.
-
Catalyst: Pd(PPh3)4 (0.05 eq)
-
Base: Na2CO3 (2.0 eq)
-
Solvent: DME/Water (3:1)
-
-
Procedure:
-
Combine reagents under inert atmosphere.
-
Heat to 90°C for 12-16 hours.
-
-
Note: If conversion is sluggish, switch to a more active catalyst system like Pd2(dba)3 / XPhos , but monitor for dechlorination (loss of the 7-Cl group).
Comparative Data Summary
| Metric | 4-Bromo-7-chloro-1H-indazole | 4-iodo-7-chloro-1H-indazole |
| Molecular Weight | 231.48 g/mol | 278.48 g/mol |
| C-X Bond Energy | ~280 kJ/mol (Stronger) | ~240 kJ/mol (Weaker - More Reactive) |
| Coupling Temp. | 80 - 100°C | 25 - 50°C |
| Risk of Dechlorination | Moderate (at high temp/active catalyst) | Low (due to mild conditions) |
| Commercial Availability | High (Standard Stock) | Moderate (Specialty Reagent) |
References
-
METTL3 Inhibitor Synthesis: WO2020201773A1 - Mettl3 inhibitory compounds. Google Patents. Link
-
Indazole Scaffold Bioactivity: Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC - NIH. Link
-
IDH1 Inhibitor Development: Inhibition of Cancer-Associated Mutant Isocitrate Dehydrogenases. PMC - PubMed Central. Link
-
Chemical Properties & Suppliers: 4-Bromo-7-chloro-1H-indazole Product Page. Accela ChemBio. Link
Sources
A Definitive Guide to Structural Elucidation: Confirming the Regioisomeric Structure of 4-Bromo-7-chloro-1H-indazole via Single-Crystal X-ray Crystallography
In the landscape of drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is paramount. For complex heterocyclic scaffolds such as the 4-Bromo-7-chloro-1H-indazole derivative, a key intermediate in the synthesis of pharmacologically active compounds, even minor ambiguities in substituent placement can lead to vastly different biological activities and intellectual property implications. This guide provides a comprehensive comparison of analytical techniques for the structural confirmation of this specific regioisomer, with a primary focus on the gold-standard method: single-crystal X-ray crystallography. We will delve into the causality behind experimental choices, present self-validating protocols, and offer a comparative analysis with alternative methodologies to provide researchers, scientists, and drug development professionals with a robust framework for structural verification.
The Challenge: Differentiating Regioisomers
The synthesis of substituted indazoles can often yield a mixture of regioisomers. In the case of 4-Bromo-7-chloro-1H-indazole, the precise placement of the bromine and chlorine atoms on the aromatic ring is critical. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable tools for initial characterization, but they can sometimes fall short of providing a definitive, incontrovertible structural assignment, especially when dealing with novel compounds or complex substitution patterns.
The Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography stands as the most powerful technique for determining the atomic and molecular structure of a crystalline compound.[1][2][3] By analyzing the diffraction pattern of X-rays passing through a single crystal, we can generate a precise three-dimensional map of electron density, revealing the exact spatial arrangement of atoms and the connectivity of chemical bonds.[1][4] This method provides an unambiguous and high-resolution structure, leaving no room for doubt in the assignment of regioisomers.[5]
Experimental Workflow: From Powder to Publication-Ready Structure
The journey from a powdered sample to a refined crystal structure is a multi-step process that demands meticulous attention to detail. Each stage is critical for the success of the experiment.
Figure 1: Workflow for single-crystal X-ray diffraction analysis.
Part 1: Crystal Growth - The Art and Science
The adage "garbage in, garbage out" is particularly resonant in crystallography; the quality of the diffraction data is directly dependent on the quality of the crystal.[6] For a small organic molecule like 4-Bromo-7-chloro-1H-indazole, several crystallization techniques can be employed.
Experimental Protocol: Slow Evaporation
Slow evaporation is often the simplest and most effective method for growing high-quality single crystals of organic compounds.[7][8]
-
Solvent Selection: The choice of solvent is critical. A solvent in which the compound is moderately soluble is ideal.[8] For the 4-Bromo-7-chloro-1H-indazole derivative, a good starting point would be a solvent system like dichloromethane/hexane or ethyl acetate/heptane.
-
Solution Preparation: Prepare a nearly saturated solution of the purified compound in the chosen solvent at room temperature. It is crucial to use a highly purified sample, as impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder.
-
Filtration: Filter the solution through a syringe filter (0.2 µm) into a clean, dust-free vial. This removes any particulate matter that could act as unwanted nucleation sites.[8]
-
Evaporation Control: Cover the vial with a cap that has a small hole or with paraffin film punctured with a needle. This allows for slow evaporation of the solvent over several days to weeks.[7]
-
Incubation: Place the vial in a vibration-free environment, such as a dedicated crystallization incubator or a quiet corner of the lab. Mechanical disturbances can lead to the formation of multiple small crystals instead of a single large one.[8]
Causality: The slow rate of evaporation is key. As the solvent evaporates, the concentration of the solute gradually increases, leading to a supersaturated state. This controlled increase in concentration allows for the orderly arrangement of molecules into a crystal lattice, promoting the growth of a single, well-ordered crystal rather than a polycrystalline powder.
Part 2: Data Collection and Processing
Once a suitable single crystal is obtained, it is carefully mounted on a goniometer head and placed in the X-ray beam of a diffractometer.
Experimental Protocol: Single-Crystal X-ray Diffraction Data Collection
-
Crystal Mounting: A single, well-formed crystal with sharp edges and no visible defects is selected under a microscope.[6] It is mounted on a cryoloop using a cryoprotectant oil to prevent ice formation if data is collected at low temperatures.
-
Diffractometer Setup: The crystal is centered in the X-ray beam of a single-crystal X-ray diffractometer, typically equipped with a Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.5418 Å) X-ray source.
-
Data Collection Strategy: A series of diffraction images are collected as the crystal is rotated in the X-ray beam. Modern diffractometers use automated software to determine the optimal data collection strategy to ensure complete and redundant data are collected.
-
Data Integration and Scaling: The raw diffraction images are processed to measure the intensity and position of each reflection.[9] This data is then scaled and merged to produce a final reflection file.
Part 3: Structure Solution, Refinement, and Validation
The processed diffraction data is used to solve and refine the crystal structure.
-
Structure Solution: The initial atomic positions are determined from the diffraction data using direct methods or Patterson methods.
-
Structure Refinement: The atomic coordinates and thermal parameters are refined against the experimental data using a least-squares minimization algorithm. This process iteratively improves the agreement between the calculated and observed diffraction patterns.
-
Structure Validation: The final refined structure is validated using software like checkCIF to ensure that the geometric parameters (bond lengths, bond angles, etc.) are chemically reasonable and that there are no unresolved issues with the model.
-
Data Deposition: The final structural data is typically deposited in a public database such as the Cambridge Structural Database (CSD) to make it accessible to the scientific community.[10][11] The standard format for this data is the Crystallographic Information File (CIF).[12][13][14][15]
Comparative Analysis: Alternative and Complementary Techniques
While X-ray crystallography provides the definitive structure, other techniques offer valuable and often more readily obtainable information.
| Technique | Information Provided | Advantages | Limitations |
| Single-Crystal X-ray Crystallography | Unambiguous 3D atomic arrangement, bond lengths, bond angles, absolute stereochemistry.[1][4][5] | Provides the definitive, high-resolution structure. | Requires a suitable single crystal, which can be challenging and time-consuming to grow.[4][16] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Information about the chemical environment of magnetically active nuclei (e.g., ¹H, ¹³C), connectivity through bonds.[17][18] | Excellent for determining the carbon-hydrogen framework and connectivity in solution. Can distinguish isomers based on subtle differences in chemical shifts and coupling constants.[19][20] | Can be difficult to definitively assign the structure of complex regioisomers without extensive 2D NMR experiments and comparison to standards. Does not provide bond lengths or angles. |
| Mass Spectrometry (MS) | Precise molecular weight and elemental composition (with high-resolution MS). Fragmentation patterns can provide structural clues.[21][22] | High sensitivity, requires very small amounts of sample. Can quickly confirm the molecular formula.[21] | Generally does not provide information about the specific arrangement of atoms in isomers, as they have the same mass.[23] Fragmentation patterns of isomers can be very similar. |
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"Start" -> "Initial_Characterization"; "Initial_Characterization" -> "Mass_Spec"; "Initial_Characterization" -> "NMR_Spec"; "NMR_Spec" -> "Ambiguous_NMR"; "Mass_Spec" -> "Ambiguous_NMR"; "Ambiguous_NMR" -> "Definitive_Structure" [label="Yes"]; "Ambiguous_NMR" -> "End" [label="No, structure is known\nand NMR is clear"]; "Definitive_Structure" -> "X-ray_Crystallography" [label="Yes"]; "Definitive_Structure" -> "End" [label="No"]; "X-ray_Crystallography" -> "End"; }
Figure 2: Decision-making workflow for structural elucidation.
Conclusion
For the unequivocal structural confirmation of the 4-Bromo-7-chloro-1H-indazole derivative, single-crystal X-ray crystallography is the ultimate arbiter. While NMR and mass spectrometry are essential for routine characterization and for providing strong evidence for the proposed structure, the absolute proof offered by X-ray crystallography is indispensable, particularly in a regulatory or patent-related context. The detailed protocols and comparative analysis provided in this guide are intended to empower researchers to make informed decisions and to successfully navigate the path to confident structural assignment.
References
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Excillum. (n.d.). Small molecule crystallography. Retrieved from [Link]
-
University of Massachusetts Dartmouth. (n.d.). Cambridge Structural Database. Claire T. Carney Library. Retrieved from [Link]
-
University of Zurich, Department of Chemistry. (n.d.). Preparation of Single Crystals for X-ray Diffraction. Retrieved from [Link]
- Allen, F. H., et al. (1991). CIF (Crystallographic Information File): A Standard for Crystallographic Data Interchange. Acta Crystallographica Section A, 47(6), 655-685.
- Diao, Y., et al. (2018). Crystallization of Organic Molecules: Nonclassical Mechanism Revealed by Direct Imaging. Journal of the American Chemical Society, 140(4), 1432-1442.
- Staples, R. J. (2015). Getting crystals your crystallographer will treasure: a beginner's guide.
-
Wikipedia. (2024). X-ray crystallography. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To: Grow X-Ray Quality Crystals. Retrieved from [Link]
- Garcia-Ruiz, J. M. (2007). Crystallization techniques for small molecules compounds: a review.
- Li, Y., et al. (2021). Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques. Molecules, 26(21), 6488.
- Gupton, B. F., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Molecules, 29(11), 2705.
-
Cambridge Crystallographic Data Centre. (n.d.). A short guide to CIFs. Retrieved from [Link]
-
Cambridge Crystallographic Data Centre. (n.d.). The Largest Curated Crystal Structure Database. Retrieved from [Link]
- Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(6), 2132-2152.
- Warkentin, M., et al. (2013). Challenges and Opportunities for New Protein Crystallization Strategies in Structure-Based Drug Design. Current Medicinal Chemistry, 20(13), 1685–1703.
-
Oreate AI Blog. (2026). Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis. Retrieved from [Link]
-
Peak Proteins. (n.d.). Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM. Retrieved from [Link]
-
Michigan State University, Department of Chemistry. (n.d.). Mass Spectrometry. Retrieved from [Link]
-
Oxford Instruments. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Retrieved from [Link]
- Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(6), 2132-2152.
- Gupton, B. F., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Molecules, 29(11), 2705.
-
International Union of Crystallography. (n.d.). Crystallographic Information Framework. Retrieved from [Link]
- Lyumkis, D. (2019). How cryo-electron microscopy and X-ray crystallography complement each other. The FASEB Journal, 33(12), 12976-12988.
- Gupton, B. F., et al. (2024).
-
Reddit. (2022). Is it really possible to determine the structure of a Molecule using only Mass Spectrum?. Retrieved from [Link]
-
Wikipedia. (2024). Cambridge Structural Database. Retrieved from [Link]
- Blow, D. M. (2002). x Ray crystallography.
-
LibreTexts Chemistry. (2025). 14: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. Retrieved from [Link]
- Perles, J. (Ed.). (2021). Characterisation and Study of Compounds by Single Crystal X-Ray Diffraction. MDPI.
-
Physical Sciences Data-science Service. (n.d.). Cambridge Structural Database (CSD). Retrieved from [Link]
-
NanoImaging Services. (2023). Comparing Analytical Techniques for Structural Biology. Retrieved from [Link]
- Unknown. (n.d.). Structure Determination.
- Pate, B. H., et al. (2020). Direct regioisomer analysis of crude reaction mixtures via molecular rotational resonance (MRR) spectroscopy. Chemical Science, 11(22), 5693–5700.
- Google Patents. (n.d.). CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
-
Shanghai Synchrotron Radiation Facility. (2024). First single-crystal x-ray diffraction structures of covalent organic frameworks. Retrieved from [Link]
-
The Biochemist. (2021). A beginner's guide to X-ray data processing. Retrieved from [Link]
-
Cambridge Crystallographic Data Centre. (n.d.). Structural Chemistry Data, Software, and Insights. Retrieved from [Link]
-
Chem Help ASAP. (2022). distinguishing isomers by 1H NMR spectroscopy [Video]. YouTube. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Indazole – Knowledge and References. Retrieved from [Link]
-
Cambridge Crystallographic Data Centre. (n.d.). A short guide to Crystallographic Information Files. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2021). Mass Spectrometry [Video]. YouTube. Retrieved from [Link]
-
Creative Biostructure. (n.d.). How NMR Helps Identify Isomers in Organic Chemistry?. Retrieved from [Link]
-
Engineering Funda. (2019). Cif file from crystallographic open database(cod and JCPDS card downloading) [Video]. YouTube. Retrieved from [Link]
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- 4. excillum.com [excillum.com]
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Technical Guide: High-Resolution Mass Spectrometry (HRMS) Analysis of 4-Bromo-7-chloro-1H-indazole
Executive Summary
4-Bromo-7-chloro-1H-indazole is a critical heterocyclic building block utilized in the synthesis of kinase inhibitors and anti-viral agents (e.g., capsid inhibitors). Its structural integrity is defined by the specific positioning of bromine at C4 and chlorine at C7.
For drug development professionals, the analytical challenge is twofold:
-
Isotopic Complexity: The simultaneous presence of Bromine (Br) and Chlorine (Cl) creates a complex isotopic envelope that low-resolution mass spectrometry (LRMS) often fails to resolve from background noise or co-eluting impurities.
-
Regio-isomerism: Differentiating the 4-Bromo-7-chloro isomer from the 7-Bromo-4-chloro isomer (a common byproduct) requires high mass accuracy combined with specific fragmentation patterns or orthogonal NMR validation.
This guide compares HRMS (Orbitrap/Q-TOF) against standard alternatives, providing a validated protocol for confirming elemental composition and purity.
Part 1: The Analytical Challenge – Isotopic Fingerprinting
The primary reason to employ HRMS for this molecule is the distinct isotopic signature generated by the halogen pair. Unlike standard organic molecules (C, H, N, O), which have a dominant monoisotopic peak (M), this compound exhibits a "triplet-like" molecular ion cluster due to the natural abundances of ⁷⁹Br/⁸¹Br (approx. 1:1) and ³⁵Cl/³⁷Cl (approx. 3:1).[1][2]
Theoretical Isotopic Distribution (Positive Ion Mode, [M+H]⁺)
Formula: C₇H₅BrClN₂⁺ (Protonated)
| Isotope Combination | Mass Shift | Relative Abundance | Diagnostic Value |
| ⁷⁹Br + ³⁵Cl | M (Monoisotopic) | 100% | Base peak for quantitation. |
| ⁷⁹Br + ³⁷Cl | M + 1.997 | ~32% | Confirms presence of Chlorine. |
| ⁸¹Br + ³⁵Cl | M + 1.998 | ~98% | Critical: Overlaps with the line above. |
| ⁸¹Br + ³⁷Cl | M + 3.995 | ~31% | Confirms presence of Bromine + Chlorine. |
The Expert Insight: In Low-Resolution MS (e.g., Single Quadrupole), the signals at M+2 (from ⁷⁹Br³⁷Cl and ⁸¹Br³⁵Cl) merge into a single broad peak. Only HRMS with resolution >30,000 FWHM can distinguish the fine structure or, more commonly, provide the exact mass accuracy (<5 ppm) to confirm the specific halogen combination, ruling out impurities like des-bromo (M-78) or di-chloro analogs.
Part 2: Comparative Analysis of Methodologies
The following table contrasts HRMS against standard industrial alternatives for the quality control of halogenated indazoles.
Table 1: Performance Comparison
| Feature | HRMS (Orbitrap/Q-TOF) | Low-Res MS (Single Quad) | NMR (¹H / ¹³C) |
| Primary Utility | Exact mass confirmation; Impurity ID.[3] | Routine monitoring; Quantitation. | Structural elucidation (Regiochemistry). |
| Mass Accuracy | < 3 ppm (Excellent) | ~1000 ppm (Poor) | N/A |
| Impurity Profiling | Superior. Can ID unknowns via formula generation. | Limited. Only detects known masses; cannot ID unknowns. | Moderate. Requires isolation of impurity (>1 mg). |
| Throughput | High (coupled with UPLC). | Very High. | Low. |
| Regio-isomer ID | Limited. Requires MS/MS spectral library matching. | Impossible. | Superior. Definitive via NOESY/HMBC. |
| Sensitivity | High (pg range). | Moderate (ng range).[4] | Low (mg range). |
Experimental Insight: The "Orthogonal" Necessity
While HRMS is the gold standard for purity and formula confirmation, it cannot easily distinguish 4-Bromo-7-chloro-1H-indazole from its isomer 7-Bromo-4-chloro-1H-indazole, as they share the exact same mass and similar fragmentation.
-
Recommendation: Use HRMS for batch release purity testing. Use NMR during method development to validate the regio-chemistry of the synthetic route [1].
Part 3: Experimental Protocol (HRMS)
This protocol is designed for an Orbitrap Exploris 120 or Agilent 6545 Q-TOF , but is adaptable to other HRMS platforms.
Sample Preparation
-
Solvent: Methanol (LC-MS Grade).
-
Concentration: Prepare a 1 mg/mL stock solution. Dilute to 1 µg/mL (1 ppm) for injection.
-
Filtration: 0.2 µm PTFE filter (do not use Nylon, as indazoles may bind).
Chromatographic Conditions (UPLC)
-
Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient:
-
0-1 min: 5% B (Isocratic hold)
-
1-8 min: 5% -> 95% B (Linear gradient)
-
8-10 min: 95% B (Wash)
-
-
Flow Rate: 0.4 mL/min.
-
Column Temp: 40°C.
Mass Spectrometry Parameters
-
Ionization Source: Electrospray Ionization (ESI) - Positive Mode.[4][5]
-
Note: Indazoles ionize well in ESI(+) due to the basic nitrogen at position N2. APCI is an alternative if the sample matrix is highly non-polar, but ESI is preferred for sensitivity [2].
-
-
Spray Voltage: 3.5 kV.
-
Capillary Temp: 320°C.
-
Mass Range: m/z 100 – 1000.[4]
-
Resolution: 60,000 (at m/z 200).
-
AGC Target (Orbitrap): 1e6.
Part 4: Visualization of Workflows
Diagram 1: Analytical Decision Matrix
This diagram illustrates the logical flow for characterizing halogenated indazole batches, highlighting when to deploy HRMS versus NMR.
Caption: Analytical workflow for the validation of halogenated indazole building blocks.
Diagram 2: Proposed Fragmentation Pathway (ESI-MS/MS)
Understanding fragmentation is vital for distinguishing the core scaffold from impurities.
Caption: Primary fragmentation pathway involving characteristic HCN loss followed by halogen elimination [3].
Part 5: Data Interpretation & Validation
Exact Mass Calculation
To validate your HRMS data, compare the observed mass against the calculated theoretical mass.
-
Formula: C₇H₅BrClN₂⁺ (Protonated)
-
Calculation:
-
7 × 12.00000 (C)
-
5 × 1.00783 (H)
-
1 × 78.91834 (⁷⁹Br)
-
1 × 34.96885 (³⁵Cl)
-
2 × 14.00307 (N)
-
-
Theoretical Monoisotopic Mass: 230.9323 Da
Acceptance Criteria
For a valid identification in a regulated environment (GLP/GMP):
-
Mass Error: Observed mass must be within ±5 ppm of 230.9323.
-
Isotopic Pattern: The relative abundance of the M+2 peak must match theoretical values (approx. 130% relative to M due to the summation of ⁸¹Br and ³⁷Cl contributions) within ±10%.
Troubleshooting Impurities
If you observe a peak at m/z 152.01 , this corresponds to the Des-bromo impurity (C₇H₆ClN₂⁺). This is a common byproduct if the bromination reaction was incomplete. HRMS allows you to extract the ion chromatogram (EIC) for 152.0136 to quantify this specific impurity at trace levels (0.05%), which is impossible with UV detection if the peaks co-elute.
References
-
PerkinElmer. (2024). A Comparison Between ESI and APCI Ionisation Modes. Retrieved from [Link]
-
ResearchGate. (2023). Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. Retrieved from [Link]
-
ChemRxiv. (2024). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir.[6][7] Retrieved from [Link]
Sources
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- 4. researchgate.net [researchgate.net]
- 5. A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to Protecting Groups for 4-Bromo-7-chloro-1H-indazole in Complex Synthesis
Introduction: The Strategic Importance of 4-Bromo-7-chloro-1H-indazole
In the landscape of modern medicinal chemistry, the indazole scaffold is a privileged structure, appearing in a multitude of clinically significant molecules, including kinase inhibitors and anti-cancer agents.[1][2][3][4] 4-Bromo-7-chloro-1H-indazole, in particular, has emerged as a critical intermediate, notably in the synthesis of the HIV-1 capsid inhibitor, Lenacapavir.[5][6] Its densely functionalized core presents both an opportunity and a challenge for synthetic chemists.
The acidic proton on the indazole nitrogen (N-H) can interfere with a wide range of subsequent chemical transformations, such as metal-catalyzed cross-couplings, lithiation, or reactions involving strong bases.[7] Furthermore, indazoles exist as two predominant tautomers, 1H- and 2H-indazole, with the 1H form being the more thermodynamically stable.[2] The installation of a protecting group not only masks the reactive N-H bond but also "locks" the molecule into a single tautomeric form, thereby ensuring regiochemical control in subsequent functionalization steps.
This guide provides a comparative analysis of several common N-protecting groups for 4-bromo-7-chloro-1H-indazole. We will delve into the experimental nuances of their installation and removal, evaluate their stability profiles, and discuss the strategic rationale behind choosing one over another, supported by experimental data and established literature.
The SEM Group: For Regioselective N-2 Protection and Directed Lithiation
The 2-(trimethylsilyl)ethoxymethyl (SEM) group is an excellent choice when regioselective functionalization at the C-3 position is desired. For indazoles, SEM protection has been shown to selectively occur at the N-2 position, a crucial factor for directing subsequent reactions.[8]
Rationale for Use
The primary advantage of the SEM group is its ability to direct C-3 lithiation.[8] Once installed at the N-2 position, the SEM group facilitates the deprotonation of the C-3 position with a strong base like n-butyllithium (n-BuLi), creating a nucleophilic center that can react with various electrophiles. This provides a reliable pathway to 3-substituted indazole derivatives that are otherwise difficult to access.
Experimental Protocols
Protection: Synthesis of 2-((4-bromo-7-chloro-1H-indazol-1-yl)methyl)-2-(trimethylsilyl)ethane
-
To a solution of 4-bromo-7-chloro-1H-indazole (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.2 M), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C under an inert atmosphere (N₂ or Ar).
-
Allow the resulting suspension to stir at room temperature for 30 minutes.
-
Cool the mixture back to 0 °C and add 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl, 1.2 eq) dropwise.
-
Let the reaction warm to room temperature and stir for 12-16 hours, monitoring by TLC until the starting material is consumed.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the N-2 SEM-protected indazole.
Deprotection
-
Fluoride-mediated: To a solution of the N-SEM protected indazole (1.0 eq) in THF (0.1 M), add tetrabutylammonium fluoride (TBAF, 1.0 M solution in THF, 3.0 eq). Heat the mixture to reflux (approx. 65 °C) for 2-4 hours.[8][9] After cooling, dilute with water, extract with ethyl acetate, and purify as described above.
-
Acidic Conditions: Dissolve the N-SEM protected indazole in ethanol (EtOH) and add concentrated hydrochloric acid (HCl, 4-6 eq). Heat the mixture to 50-60 °C for 4-8 hours.[8][9] Neutralize with a base (e.g., saturated NaHCO₃), extract with an organic solvent, and purify.
Performance Analysis
-
Yield: Protection yields are typically good to excellent (70-90%). Deprotection yields are also generally high.
-
Stability: The SEM group is robust and stable under a wide range of conditions, including basic hydrolysis, oxidation, and many organometallic reactions.[9] This makes it highly valuable for multi-step syntheses.
-
Advantages: Excellent regioselectivity for N-2 protection, directs C-3 lithiation, and offers high stability.
-
Disadvantages: The cost of SEM-Cl is higher than other reagents, and deprotection requires specific, often harsh, conditions (strong acid or fluoride source) which may not be compatible with other sensitive functional groups.
The THP Group: A Cost-Effective and Versatile Option
The tetrahydropyranyl (THP) group is a classic and economical choice for protecting alcohols and N-H bonds.[10] It is easily introduced and is stable to most non-acidic reagents.
Rationale for Use
THP is an ideal choice for general protection when subsequent reactions involve basic, nucleophilic, or reductive conditions. Its low cost and the straightforward nature of its introduction and removal make it a workhorse in many synthetic campaigns.[10][11]
Experimental Protocols
Protection: Synthesis of 4-bromo-7-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole
-
Suspend 4-bromo-7-chloro-1H-indazole (1.0 eq) in dichloromethane (DCM, 0.3 M).
-
Add 3,4-dihydro-2H-pyran (DHP, 1.5 eq).
-
Add a catalytic amount of pyridinium p-toluenesulfonate (PPTS) or p-toluenesulfonic acid (p-TsOH) (0.05-0.1 eq).
-
Stir the reaction at room temperature for 2-6 hours, monitoring by TLC.
-
Upon completion, dilute the mixture with DCM and wash with saturated aqueous sodium bicarbonate (NaHCO₃) solution and then brine.
-
Dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography. Note: N-protection of indazole with THP can lead to a mixture of N-1 and N-2 isomers, which may require careful chromatographic separation.
Deprotection
-
Dissolve the N-THP protected indazole (1.0 eq) in methanol (MeOH, 0.2 M).
-
Add a catalytic amount of a strong acid, such as HCl (a few drops) or p-TsOH (0.1 eq).[12]
-
Stir at room temperature for 1-4 hours.
-
Neutralize the acid with a mild base (e.g., triethylamine or saturated NaHCO₃).
-
Remove the solvent under reduced pressure and purify the residue.
Performance Analysis
-
Yield: Both protection and deprotection steps typically proceed in high yields (>90%).
-
Stability: Stable to strongly basic conditions, organometallics, and hydrides.[12] It is, however, readily cleaved under acidic conditions.
-
Advantages: Low cost of reagents, mild protection/deprotection conditions, and good general stability.[10]
-
Disadvantages: Creates a new stereocenter, which can lead to diastereomeric mixtures and complicate NMR analysis. The protection step may yield a mixture of N-1 and N-2 isomers, reducing the effective yield of the desired regioisomer.
The Boc Group: Orthogonal Deprotection with Caveats
The tert-butoxycarbonyl (Boc) group is one of the most common nitrogen protecting groups, prized for its stability to bases and its clean, acid-labile deprotection.[13]
Rationale for Use
The Boc group is a cornerstone of orthogonal protection strategies, where multiple protecting groups can be removed selectively.[14] For instance, a Boc group can be removed with acid while a base-labile group like Fmoc remains intact.
Experimental Protocols
Protection: Synthesis of tert-butyl 4-bromo-7-chloro-1H-indazole-1-carboxylate
-
Dissolve 4-bromo-7-chloro-1H-indazole (1.0 eq) in anhydrous THF or DCM (0.2 M).
-
Add triethylamine (TEA, 1.5 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq).
-
Add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) and stir at room temperature for 4-12 hours.[15]
-
Monitor the reaction by TLC. Upon completion, remove the solvent in vacuo.
-
Dissolve the residue in ethyl acetate, wash with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry over Na₂SO₄, concentrate, and purify by column chromatography. Note: Similar to THP, this can also produce a mixture of N-1 and N-2 isomers.
Deprotection
-
Standard Acidic Conditions: Dissolve the N-Boc protected indazole in DCM (0.1 M) and add an excess of trifluoroacetic acid (TFA, 10-20 eq). Stir at room temperature for 1-2 hours. Remove the solvent and excess TFA under reduced pressure.
-
Alternative Basic/Reductive Conditions: The N-Boc group on indazoles and related heterocycles can be surprisingly labile. It has been reported to be cleaved under basic conditions (e.g., NaOMe in methanol, Na₂CO₃ in refluxing DME) or even with NaBH₄ in ethanol.[14][16] This unexpected reactivity must be considered during synthesis planning. Concomitant deprotection during microwave-assisted Suzuki-Miyaura cross-coupling has also been observed.[15]
Performance Analysis
-
Yield: Protection yields are generally high (>90%).[15] Deprotection is typically quantitative.
-
Stability: While stable to many bases, its lability towards certain basic or even reductive conditions is a significant drawback and a point of caution.[14][16]
-
Advantages: Central to orthogonal protection strategies, generally mild deprotection with acid.[13]
-
Disadvantages: Potential for producing regioisomers. More importantly, the unexpected lability under various non-acidic conditions can lead to unintended deprotection during a synthetic sequence.[14][15][16]
Comparative Summary and Strategic Selection
The choice of a protecting group is dictated by the planned synthetic route. The table below summarizes the key attributes of the discussed groups to aid in this strategic decision.
| Protecting Group | Typical Protection Conditions | Typical Deprotection Conditions | Stability Profile | Key Advantages | Key Disadvantages |
| SEM | NaH, SEM-Cl in THF | TBAF/reflux; or conc. HCl/heat[8][9] | Stable to base, oxidation, organometallics | N-2 regioselectivity; directs C-3 lithiation; high stability[8] | Higher cost; harsh deprotection conditions |
| THP | DHP, cat. acid (PPTS) in DCM | Cat. acid (HCl, p-TsOH) in MeOH[12] | Stable to base, organometallics, hydrides | Low cost; mild conditions; versatile[10] | Forms diastereomers; potential mixture of N-1/N-2 isomers |
| Boc | Boc₂O, TEA, DMAP in THF/DCM[15] | TFA in DCM; or unexpectedly with NaBH₄, NaOMe[14][16] | Stable to most bases; labile to acid and some reductive/basic conditions | Useful in orthogonal strategies; mild acid deprotection[13] | Unexpected lability; potential mixture of N-1/N-2 isomers[14][15] |
| Benzyl (Bn) | NaH, BnBr in DMF | H₂, Pd/C (Hydrogenolysis) | Stable to acid, base, organometallics | High stability; clean deprotection | Not compatible with reducible groups (e.g., alkynes, nitro groups) |
Visualizing the Workflow
General Synthetic Strategy
The following workflow illustrates the central role of a protecting group (PG) in the functionalization of the indazole core.
Caption: General workflow for the protection, functionalization, and deprotection of an indazole.
Decision-Making Flowchart for Protecting Group Selection
This flowchart provides a logical pathway for selecting the most appropriate protecting group based on the planned downstream reaction conditions.
Caption: A decision-making guide for selecting an indazole N-protecting group.
Conclusion
The selection of a protecting group for 4-bromo-7-chloro-1H-indazole is a critical decision that profoundly impacts the efficiency and success of a synthetic route.
-
For regiocontrolled C-3 functionalization , the SEM group is the superior choice due to its N-2 directing effect.
-
For general protection under basic or nucleophilic conditions where cost is a factor, THP is a reliable and economical option, provided that potential issues with regio- and stereoisomers are addressed.
-
The Boc group should be used when orthogonality with base-labile groups is paramount, but chemists must remain vigilant to its unexpected lability under certain non-acidic conditions.
-
Finally, the Benzyl group offers excellent stability across a wide pH range but is incompatible with reductive transformations like catalytic hydrogenation.
By carefully considering the stability, cost, and specific synthetic challenges ahead, researchers can confidently select the optimal protecting group to advance their drug discovery and development programs.
References
- Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. Vertex AI Search.
- Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH - Arkivoc. Arkivoc.
- AN EFFICIENT DEPROTECTION OF N-TRIMETHYLSILYLETHOXYMETHYL (SEM) GROUPS FROM DINUCLEOSIDES AND DINUCLEOTIDES - PMC - NIH.
- 7-Bromo-4-chloro-1-(2,2-difluoroethyl)-1H-indazol-3-amine - Smolecule. Smolecule.
- Boc-Protected Amino Groups - Organic Chemistry Portal. Organic Chemistry Portal.
- Unprotected Indazoles Are Resilient to Ring-Opening Isomerization: A Case Study on Catalytic C-S Couplings in the Presence of Strong Base - PubMed. PubMed.
- 4-CHLORO (1H)INDAZOLE synthesis - ChemicalBook. ChemicalBook.
- Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermedi
- Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC.
- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - MDPI. MDPI.
- Protective Groups - Organic Chemistry Portal. Organic Chemistry Portal.
- Tetrahydropyranyl Ethers - Organic Chemistry Portal. Organic Chemistry Portal.
- CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole - Google Patents.
- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC - PubMed Central.
- Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence - NIH.
- Light-Driven Organocatalytic Birch Reduction for Late-Stage Drug Modification and sp3-Rich Spirocycle Synthesis | Journal of the American Chemical Society. Journal of the American Chemical Society.
- Regioselective Protection at N -2 and Derivatization at C -3 of Indazoles - ResearchGate.
- Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC - NIH.
- Indazole – an emerging privileged scaffold: synthesis and its biological significance - NIH.
- Simple and Selective Removal of the t-Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines - Taylor & Francis. Taylor & Francis Online.
- Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermedi
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- 3. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. chemrxiv.org [chemrxiv.org]
- 7. Unprotected Indazoles Are Resilient to Ring-Opening Isomerization: A Case Study on Catalytic C-S Couplings in the Presence of Strong Base - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. AN EFFICIENT DEPROTECTION OF N-TRIMETHYLSILYLETHOXYMETHYL (SEM) GROUPS FROM DINUCLEOSIDES AND DINUCLEOTIDES - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. arkat-usa.org [arkat-usa.org]
- 15. Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence - PMC [pmc.ncbi.nlm.nih.gov]
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A Comparative Guide to Validating the Purity of Synthesized 4-Bromo-7-chloro-1H-indazole by High-Performance Liquid Chromatography
This guide provides a comprehensive framework for the validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for determining the purity of synthesized 4-Bromo-7-chloro-1H-indazole. This compound is a crucial intermediate in the synthesis of various pharmaceutically active compounds.[1][2][3] Ensuring its purity is paramount for the safety and efficacy of the final drug product. This document will delve into the rationale behind the chosen analytical method, compare it with viable alternatives, and provide detailed experimental protocols grounded in established regulatory guidelines.[4][5][6][7][8]
Introduction: The Criticality of Purity in Pharmaceutical Intermediates
4-Bromo-7-chloro-1H-indazole serves as a key building block in medicinal chemistry. Impurities, which can arise from starting materials, by-products, or degradation products, can have a significant impact on the downstream synthetic steps and the pharmacological profile of the final active pharmaceutical ingredient (API). Therefore, a robust and validated analytical method is essential to accurately quantify the purity of this intermediate and to identify and control any potential impurities.
High-Performance Liquid Chromatography (HPLC) is the gold standard for purity determination in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy.[9][10] This guide will focus on a reversed-phase HPLC method, which is particularly well-suited for the separation of aromatic and heterocyclic compounds like 4-Bromo-7-chloro-1H-indazole.[11][12]
Method Selection: Why Reversed-Phase HPLC is the Optimal Choice
Several analytical techniques could be considered for purity analysis. However, RP-HPLC offers distinct advantages for this specific application.
| Technique | Advantages for 4-Bromo-7-chloro-1H-indazole Analysis | Limitations |
| Reversed-Phase HPLC (RP-HPLC) | Excellent for separating non-polar to moderately polar compounds. High resolution and sensitivity for aromatic compounds.[11][12] Widely available and well-understood technology. | May require derivatization for highly polar or non-UV active impurities. |
| Gas Chromatography (GC) | Suitable for volatile and thermally stable compounds. | 4-Bromo-7-chloro-1H-indazole has a relatively high boiling point and may require derivatization, potentially introducing analytical errors. |
| Thin-Layer Chromatography (TLC) | Simple, rapid, and cost-effective for qualitative analysis and reaction monitoring. | Limited quantitative accuracy and lower resolution compared to HPLC. |
| Nuclear Magnetic Resonance (NMR) | Provides detailed structural information for impurity identification. | Lower sensitivity for detecting trace impurities compared to HPLC. Quantitative analysis can be complex. |
| Mass Spectrometry (MS) | High sensitivity and specificity for impurity identification when coupled with a separation technique like HPLC or GC. | Primarily a qualitative tool unless used with appropriate standards for quantification. |
Given the need for precise and accurate quantification of both the main component and potential impurities, RP-HPLC emerges as the most suitable technique. Its ability to separate compounds with subtle structural differences makes it ideal for resolving closely related impurities from the main analyte.
The Self-Validating System: A Robust HPLC Method
The trustworthiness of an analytical method lies in its validation. A well-validated method is a self-validating system, consistently demonstrating its fitness for the intended purpose.[7] The validation of this HPLC method will be performed in accordance with the International Council for Harmonisation (ICH) guidelines Q2(R2) and relevant FDA guidance.[4][6][7][13][14][15][16]
Workflow for HPLC Purity Validation
Caption: Workflow for the validation of the HPLC method for purity determination.
Experimental Protocols
-
4-Bromo-7-chloro-1H-indazole reference standard (purity ≥ 99.5%)
-
Synthesized 4-Bromo-7-chloro-1H-indazole sample
-
HPLC grade acetonitrile (ACN)
-
HPLC grade methanol (MeOH)
-
Purified water (18.2 MΩ·cm)
-
Formic acid (reagent grade)
-
Phosphate buffer components (e.g., potassium dihydrogen phosphate)
| Parameter | Condition | Rationale |
| HPLC System | Agilent 1260 Infinity II or equivalent | A standard, reliable system with a quaternary pump, autosampler, column thermostat, and diode array detector (DAD). |
| Column | C18 column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm) | C18 stationary phases provide excellent retention and selectivity for aromatic compounds.[17] |
| Mobile Phase A | 0.1% Formic acid in Water | Formic acid helps to control the pH and improve peak shape. |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile | Acetonitrile is a common organic modifier in reversed-phase chromatography with good UV transparency. |
| Gradient Elution | 0-2 min: 30% B; 2-15 min: 30-90% B; 15-18 min: 90% B; 18-18.1 min: 90-30% B; 18.1-25 min: 30% B | A gradient is necessary to elute any potential impurities with different polarities and to ensure the column is re-equilibrated. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
| Detection Wavelength | 254 nm | A common wavelength for aromatic compounds. A DAD allows for peak purity analysis and identification of co-eluting peaks. |
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the 4-Bromo-7-chloro-1H-indazole reference standard and dissolve it in 10 mL of diluent (e.g., 50:50 ACN:Water).
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the expected concentration range of the analyte.
-
Sample Solution (1 mg/mL): Accurately weigh approximately 10 mg of the synthesized 4-Bromo-7-chloro-1H-indazole sample and dissolve it in 10 mL of diluent.
The following parameters will be evaluated according to ICH Q2(R2) guidelines.[4][13][15][16]
| Parameter | Methodology | Acceptance Criteria |
| Specificity | Analyze blank, placebo (if applicable), reference standard, and sample solutions. Spike the sample with known impurities if available. | The peak for 4-Bromo-7-chloro-1H-indazole should be well-resolved from any other peaks. Peak purity analysis should confirm no co-elution. |
| Linearity | Analyze at least five concentrations of the reference standard covering the range of 50-150% of the expected sample concentration. | Correlation coefficient (r²) ≥ 0.999. The y-intercept should be close to zero. |
| Accuracy | Perform recovery studies by spiking a known amount of the reference standard into the sample matrix at three concentration levels (e.g., 80%, 100%, 120%). | Mean recovery should be within 98.0-102.0%. |
| Precision (Repeatability & Intermediate) | Repeatability: Analyze six replicate preparations of the sample at 100% of the target concentration. Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or instrument. | Relative Standard Deviation (RSD) ≤ 2.0%. |
| Limit of Detection (LOD) & Limit of Quantitation (LOQ) | Determine based on the signal-to-noise ratio (S/N) of 3:1 for LOD and 10:1 for LOQ, or from the standard deviation of the response and the slope of the calibration curve. | The LOQ should be sufficiently low to quantify any potential impurities at their specification limits. |
| Robustness | Intentionally vary method parameters such as flow rate (±10%), column temperature (±5 °C), and mobile phase composition (±2%). | The system suitability parameters should remain within acceptable limits. |
| System Suitability | Inject the reference standard solution multiple times before and during the analysis. | Tailing factor ≤ 2.0, Theoretical plates > 2000, RSD of peak areas for replicate injections ≤ 2.0%. |
Logical Relationship of Validation Parameters
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The 4-Bromo-7-chloro-1H-indazole Scaffold: A Comparative Guide to Structure-Activity Relationships for Kinase Inhibition and Anticancer Activity
The indazole core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous clinically approved drugs and investigational agents.[1][2][3] Its unique electronic properties and ability to engage in various non-covalent interactions have made it a popular choice for the design of enzyme inhibitors, particularly protein kinase inhibitors.[4][5] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of a specific, highly functionalized indazole scaffold: 4-Bromo-7-chloro-1H-indazole. Through a comparative analysis of reported analogs, we will explore how modifications to this core structure influence biological activity, with a focus on kinase inhibition and antiproliferative effects against cancer cells. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this promising scaffold in their own discovery programs.
The 4-Bromo-7-chloro-1H-indazole Core: A Strategic Starting Point
The strategic placement of halogen atoms on the indazole ring offers several advantages in drug design. The bromine atom at the 4-position and the chlorine atom at the 7-position create a unique electronic and steric environment. These halogens can participate in halogen bonding, a type of non-covalent interaction that has gained increasing recognition for its importance in ligand-protein binding.[5] Furthermore, these substitutions provide synthetic handles for further diversification of the scaffold.
The synthesis of the key building block, 7-Bromo-4-chloro-1H-indazol-3-amine, has been efficiently achieved from readily available starting materials, making this scaffold accessible for analog synthesis. A practical, multi-gram scale synthesis has been reported, starting from 2,6-dichlorobenzonitrile, which undergoes regioselective bromination followed by cyclization with hydrazine to yield the desired 3-amino-4-bromo-7-chloro-1H-indazole.[6][7]
Comparative Analysis of 4-Bromo-7-chloro-1H-indazole Analogs
N1-Substitution: Modulating Solubility and Potency
Substitution at the N1 position of the indazole ring is a common strategy to modulate the physicochemical properties and biological activity of indazole-based inhibitors.
| Analog | N1-Substituent | Biological Activity | Key Observations | Reference |
| A | Unsubstituted | Varies depending on other substituents | The free N-H can act as a hydrogen bond donor. | |
| B | Small alkyl (e.g., methyl) | Often improves cell permeability and metabolic stability. | Can be a simple modification to block the N-H group. | [4] |
| C | Aryl or Heteroaryl | Can introduce additional binding interactions and vectorially orient other substituents. | The nature of the aryl/heteroaryl ring is critical for activity. | [4] |
| D | Substituted Alkyl (e.g., with hydroxyl or amine groups) | Can enhance solubility and provide additional hydrogen bonding opportunities. | The position and nature of the substituent are important. |
Causality Behind Experimental Choices: The rationale for N1-substitution is multi-faceted. Unsubstituted indazoles can exist as tautomers, which can be undesirable for consistent biological activity. N1-alkylation or arylation resolves this ambiguity. Furthermore, the N1-substituent can be tailored to occupy specific pockets in the target protein's active site, thereby enhancing potency and selectivity. For instance, introducing a solubilizing group at this position can improve the compound's pharmacokinetic profile.
C3-Substitution: The Primary Vector for Target Engagement
The C3 position of the indazole ring often serves as the primary attachment point for pharmacophores that directly interact with the target protein. In the case of 3-aminoindazoles, this amino group is a versatile handle for introducing a wide array of substituents via amide bond formation or other coupling reactions.
| Analog | C3-Substituent | Biological Target/Activity | Key Observations | Reference |
| E | Amide Linkage to Aromatic/Heteroaromatic Rings | Kinase Inhibition (e.g., ERK1/2) | The nature of the aromatic ring and its substituents is crucial for potency. Structure-based design can guide the selection of optimal fragments. | [4] |
| F | Urea or Thiourea Linkage | Various, including anticancer | Provides different hydrogen bonding patterns compared to amides. | |
| G | Direct C-C or C-N linkage to other cyclic systems | Various, including antibacterial (FtsZ inhibition) | Can lead to more rigid analogs, which may improve selectivity. |
Causality Behind Experimental Choices: The choice of substituent at the C3 position is dictated by the specific biological target. For kinase inhibitors, this substituent is often designed to interact with the hinge region of the kinase, a critical element for ATP binding. Amide linkages are commonly employed due to their synthetic accessibility and ability to form key hydrogen bonds. The exploration of different linkers and terminal groups is a standard strategy in lead optimization to fine-tune binding affinity and selectivity.
Experimental Protocols
To facilitate the exploration of the 4-Bromo-7-chloro-1H-indazole scaffold, we provide the following detailed, self-validating experimental protocols.
General Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine
This protocol is adapted from a reported practical synthesis.[6][7]
Workflow Diagram:
Caption: General synthetic route to the 7-Bromo-4-chloro-1H-indazol-3-amine core.
Step-by-Step Protocol:
-
Bromination: To a solution of 2,6-dichlorobenzonitrile in a suitable solvent (e.g., oleum), add bromine dropwise at a controlled temperature.
-
Reaction Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., HPLC or TLC) until the starting material is consumed.
-
Work-up and Isolation: Quench the reaction mixture carefully with a reducing agent (e.g., sodium bisulfite solution) and extract the product with an organic solvent. Purify the crude product to obtain 3-bromo-2,6-dichlorobenzonitrile.
-
Cyclization: Dissolve the brominated intermediate in a high-boiling point solvent (e.g., NMP or DMA) and add hydrazine hydrate.
-
Heating and Reaction Monitoring: Heat the reaction mixture to a high temperature (e.g., 120-150 °C) and monitor the formation of the indazole product by HPLC or TLC.
-
Isolation and Purification: After completion, cool the reaction mixture, and precipitate the product by adding water. Collect the solid by filtration, wash with water, and dry to obtain 7-Bromo-4-chloro-1H-indazol-3-amine.
Kinase Inhibition Assay (Example: ERK1/2)
This protocol provides a general framework for assessing the inhibitory activity of synthesized analogs against a protein kinase.
Workflow Diagram:
Caption: Workflow for a typical in vitro kinase inhibition assay.
Step-by-Step Protocol:
-
Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Create a serial dilution series of the compound in an appropriate assay buffer.
-
Assay Plate Preparation: In a 96- or 384-well plate, add the kinase enzyme and the specific substrate to each well.
-
Compound Addition: Add the serially diluted test compounds to the assay plate. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Reaction Initiation: Initiate the kinase reaction by adding a solution of ATP. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubation: Incubate the plate at room temperature for a predetermined time, ensuring the reaction remains in the linear range.
-
Detection: Stop the reaction and measure the kinase activity using a suitable detection method. Commercially available kits such as ADP-Glo™ (Promega) are commonly used, which measure the amount of ADP produced.
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell Proliferation Assay (MTT Assay)
This colorimetric assay is a standard method to assess the cytotoxic or cytostatic effects of compounds on cancer cell lines.
Workflow Diagram:
Caption: Workflow for assessing cell proliferation using the MTT assay.
Step-by-Step Protocol:
-
Cell Seeding: Seed the desired cancer cell line in a 96-well plate at an appropriate density and allow the cells to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the cells for a period of 48 to 72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot it against the compound concentration to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).
Conclusion and Future Directions
The 4-Bromo-7-chloro-1H-indazole scaffold represents a promising starting point for the development of novel kinase inhibitors and anticancer agents. The strategic placement of halogens provides opportunities for halogen bonding and serves as a handle for further chemical modifications. The SAR trends synthesized from related indazole series suggest that systematic exploration of substituents at the N1 and C3 positions is a viable strategy for optimizing potency and selectivity. The provided experimental protocols offer a robust framework for researchers to synthesize and evaluate new analogs based on this versatile core. Future work should focus on generating a comprehensive SAR dataset for a specific biological target to further elucidate the key structural determinants of activity for this promising class of compounds.
References
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Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021). Scientific Reports. [Link]
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- Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (n.d.). bio-protocol.org.
-
Synthesis and antibacterial activity of novel 4-bromo-1H-indazole derivatives as FtsZ inhibitors. (2015). Archiv der Pharmazie. [Link]
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- Pharmacophore Identification and Structure–Activity Relationship Analysis of a Series of Substituted Azaindoles as Inhibitors of Trypanosoma brucei. (n.d.). Journal of Medicinal Chemistry.
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Synthesis and biological evaluation of indazole-4,7-dione derivatives as novel BRD4 inhibitors. (2017). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
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Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2018). Molecules. [Link]
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Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). (2017). Bioorganic & Medicinal Chemistry Letters. [Link]
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Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. (2024). Molecules. [Link]
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Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. (2024). ResearchGate. [Link]
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Modeling the Quantitative Structure–Activity Relationships of 1,2,4-Triazolo[1,5-a]pyrimidin-7-amine Analogs in the Inhibition of Plasmodium falciparum. (2025). Molecules. [Link]
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A Comparative Guide to the Synthetic Routes of 4-Bromo-7-chloro-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-7-chloro-1H-indazole is a key heterocyclic building block in medicinal chemistry, notably as an intermediate in the synthesis of advanced therapeutic agents. Its specific substitution pattern makes it a valuable synthon for introducing the indazole core into larger, more complex molecules. The efficient and scalable synthesis of this compound is therefore of significant interest to researchers in drug discovery and process development.
This guide provides an in-depth comparison of synthetic strategies for obtaining 4-bromo-7-chloro-1H-indazole and its closely related analogues. We will analyze a well-established, practical route developed for a similar compound and contrast it with a plausible alternative strategy based on established indazole chemistry. The discussion will focus on the rationale behind experimental choices, scalability, and potential challenges, providing a comprehensive resource for chemists in the field.
Route 1: Regioselective Bromination Followed by Indazole Formation
This approach has been successfully applied to the large-scale synthesis of the closely related 7-bromo-4-chloro-1H-indazol-3-amine, a key intermediate for the HIV capsid inhibitor Lenacapavir.[1][2][3][4][5][6][7][8] The principles of this route are directly applicable to the synthesis of 4-bromo-7-chloro-1H-indazole. The strategy involves the initial halogenation of a commercially available benzonitrile derivative, followed by the formation of the indazole ring.
Causality Behind Experimental Choices
The decision to brominate the starting material before forming the indazole ring is a critical aspect of this synthesis. Initial attempts to first synthesize 4-chloro-1H-indazol-3-amine and then perform bromination were unsuccessful, leading to the formation of the undesired regioisomer as the major product.[1][4][5][7] This highlights the importance of directing group effects and the inherent reactivity of the indazole ring system. By introducing the bromine atom at an early stage, the regioselectivity of the synthesis is effectively controlled.
Experimental Protocol
Step 1: Regioselective Bromination of 2,6-dichlorobenzonitrile
The first step involves the bromination of inexpensive and readily available 2,6-dichlorobenzonitrile.[1][2][3] N-Bromosuccinimide (NBS) has been identified as the optimal brominating agent for this transformation, providing the desired product in high yield and purity.[1]
-
To a solution of 2,6-dichlorobenzonitrile in concentrated sulfuric acid, add N-Bromosuccinimide (NBS) portion-wise while maintaining the temperature at 25 °C.
-
Stir the reaction mixture for 18 hours.
-
Carefully pour the reaction mixture into ice-water.
-
Collect the resulting precipitate by filtration and wash with water to obtain 3-bromo-2,6-dichlorobenzonitrile.
Step 2: Cyclization with Hydrazine to form the Indazole Ring
The brominated intermediate is then cyclized using hydrazine hydrate to form the indazole ring.[1][2][9]
-
In a pressure reactor, combine 3-bromo-2,6-dichlorobenzonitrile, hydrazine hydrate, and sodium acetate in a suitable solvent such as 2-methyltetrahydrofuran (2-MeTHF).
-
Heat the mixture to 95 °C and stir for 18 hours.
-
After cooling, the product can be isolated by filtration.
This two-step sequence provides the desired product in an overall isolated yield of 38-45% and has been successfully demonstrated on hundred-gram scales without the need for chromatographic purification.[1][2][3][4][6][7][8]
Visualizing the Workflow
Caption: Route 1: Synthesis via Regioselective Bromination.
Route 2: Indazole Formation Followed by Regioselective Bromination (Proposed)
An alternative strategy involves the initial formation of the 7-chloro-1H-indazole core, followed by regioselective bromination at the 4-position. While direct bromination of the parent indazole can lead to a mixture of products, modern halogenation methods offer improved regioselectivity.[10][11]
Causality Behind Experimental Choices
This approach is conceptually more direct but presents a significant challenge in controlling the regioselectivity of the final bromination step. The electron-rich nature of the indazole ring makes it susceptible to electrophilic attack at multiple positions. However, advancements in halogenation reagents and a deeper understanding of substituent effects could make this a viable route. The choice of brominating agent and reaction conditions would be crucial to favor substitution at the C4 position.
Proposed Experimental Protocol
Step 1: Synthesis of 7-Chloro-1H-indazole
7-Chloro-1H-indazole can be synthesized from 2-amino-3-chlorotoluene via a diazotization and cyclization sequence.
-
Dissolve 2-amino-3-chlorotoluene in a suitable solvent and treat with sodium nitrite in the presence of a strong acid at low temperature (0-5 °C) to form the diazonium salt.
-
The in-situ generated diazonium salt will cyclize to form 7-chloro-1H-indazole.
-
Isolate and purify the product.
Step 2: Regioselective Bromination of 7-Chloro-1H-indazole
The key to this route is the selective bromination of 7-chloro-1H-indazole. The directing effect of the existing chloro group and the electronic properties of the indazole ring will influence the position of bromination.
-
Dissolve 7-chloro-1H-indazole in a suitable solvent.
-
Add a brominating agent such as N-bromosuccinimide (NBS) or a more specialized reagent known for high regioselectivity.
-
Control of reaction temperature and time will be critical to minimize the formation of byproducts.
-
Isolate and purify the desired 4-bromo-7-chloro-1H-indazole, likely requiring chromatographic separation from other isomers.
Visualizing the Workflow
Caption: Route 2: Proposed Synthesis via Indazole Halogenation.
Comparison of Synthetic Routes
| Feature | Route 1: Bromination First | Route 2: Indazole First (Proposed) |
| Starting Materials | Inexpensive, commercially available 2,6-dichlorobenzonitrile.[1][2] | Readily available substituted aniline. |
| Regioselectivity | High regioselectivity is achieved in the initial bromination step, simplifying purification.[1] | Regioselectivity of the final bromination step is a major challenge and may lead to isomeric mixtures. |
| Scalability | Proven to be scalable to hundred-gram quantities.[1][3][6][7][8] | Scalability is dependent on the successful optimization of the regioselective bromination step. |
| Purification | Can be performed without column chromatography.[1][3][6][7][8] | Likely requires chromatographic purification to separate isomers. |
| Overall Yield | Documented overall yield of 38-45% for a similar compound.[1][2][3] | Expected to be lower due to potential issues with regioselectivity in the bromination step. |
| Robustness | A well-documented and validated synthetic procedure.[1] | A more speculative route that would require significant process development. |
Conclusion
Based on the available literature, Route 1 , which involves the regioselective bromination of a benzonitrile derivative followed by indazole ring formation, presents a more practical and scalable approach for the synthesis of 4-bromo-7-chloro-1H-indazole and its analogues. The key advantage of this route is the excellent control of regioselectivity, which simplifies the purification process and makes it amenable to large-scale production.
While Route 2 is conceptually feasible, it hinges on the challenging regioselective bromination of the pre-formed indazole ring. This step would likely require extensive optimization to achieve a satisfactory yield of the desired product, making it a less attractive option for efficient and scalable synthesis at present.
For researchers and drug development professionals, the insights from the successful synthesis of 7-bromo-4-chloro-1H-indazol-3-amine provide a strong and reliable foundation for the production of 4-bromo-7-chloro-1H-indazole.
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Asad, N., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Molecules, 29(12), 2705. [Link]
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Asad, N., et al. (2024). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. ChemRxiv. [Link]
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Asad, N., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. ResearchGate. [Link]
-
MDPI. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. [Link]
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ResearchGate. (n.d.). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. [Link]
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PubMed. (2024). Practical Synthesis of 7-Bromo-4-chloro-1 H-indazol-3-amine: An Important Intermediate to Lenacapavir. [Link]
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ChemRxiv. (2024). Supporting Information. Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. [Link]
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ArODES HES-SO. (n.d.). Unlocking Indazole Synthesis from α‐Diazo‐β‐Ketoesters via Aryne Trapping: A Streamlined Approach. [Link]
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ChemRxiv. (2024). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. [Link]
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ResearchGate. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. [Link]
-
NIH. (2023). Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. [Link]
-
RSC Publishing. (n.d.). Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. [Link]
-
Organic Chemistry Portal. (2018). Regioselective Halogenation of Arenes and Heterocycles in Hexafluoroisopropanol. [Link]
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Navigating the Hit-to-Lead Journey: A Guide to Orthogonal Validation of Screening Hits from a 4-Bromo-7-chloro-1H-indazole Library
Introduction: The Challenge of High-Throughput Screening and the Imperative of Hit Validation
High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of vast chemical libraries against a biological target. However, the output of any HTS campaign is a list of "hits"—compounds that exhibit activity in the primary assay but are not yet validated drug candidates. These initial findings are often plagued by false positives, artifacts of the assay technology, or compounds with undesirable modes of action.[1][2] The transition from a promising hit to a viable lead compound is a critical and resource-intensive phase, demanding a rigorous and multi-faceted validation strategy. This is where orthogonal validation becomes indispensable.
This guide provides a comprehensive framework for the orthogonal validation of screening hits, using the hypothetical scenario of a kinase inhibitor screen where several promising compounds featuring the 4-bromo-7-chloro-1H-indazole scaffold have been identified. The indazole scaffold is a privileged structure in medicinal chemistry, known for its presence in numerous biologically active compounds, including several kinase inhibitors.[3][4][5][6][7][8][9][10] This makes it a relevant and instructive example for outlining a robust hit validation cascade.
The core principle of orthogonal validation is to confirm the activity of a hit using a variety of independent assays that rely on different physical principles and detection methods.[1][11] This approach minimizes the risk of being misled by artifacts from a single assay and builds a comprehensive profile of the hit compound's interaction with its target. A well-designed validation cascade should not only confirm the initial hit but also provide crucial data on its potency, binding kinetics, and mechanism of action, thereby enabling an informed decision on which compounds to advance to lead optimization.
The Hit Validation Workflow: A Multi-Pillar Approach
A robust hit validation workflow is a multi-step process designed to systematically eliminate false positives and characterize true hits. The following diagram illustrates a typical workflow for validating hits from a primary HTS campaign.
Caption: A typical workflow for the orthogonal validation of HTS hits.
Pillar 1: Dose-Response Confirmation and Orthogonal Biochemical Assays
The first step in validating primary hits is to confirm their activity in a dose-response format to determine their potency (IC50). This involves re-testing the compounds from freshly sourced powders to rule out any issues with compound integrity from the screening library.
Following dose-response confirmation, it is crucial to employ an orthogonal biochemical assay.[1][11] This assay should measure the same biological activity as the primary screen but use a different detection technology. For instance, if the primary screen was a fluorescence-based kinase assay measuring ATP consumption, an orthogonal assay could be a luminescence-based assay that directly measures the phosphorylation of a substrate. This helps to eliminate compounds that interfere with the primary assay's detection system.[2]
Comparative Analysis of Primary and Orthogonal Assay Data
| Hit Compound | Primary Assay IC50 (µM) | Orthogonal Assay IC50 (µM) | Notes |
| IND-001 | 1.2 | 1.5 | Consistent potency across assays. |
| IND-002 | 0.8 | > 50 | Potential primary assay artifact. |
| IND-003 | 5.6 | 6.1 | Moderate but consistent potency. |
| IND-004 | 2.3 | 2.8 | Consistent potency across assays. |
Pillar 2: Biophysical Confirmation of Direct Target Binding
Once a hit's activity is confirmed in two independent biochemical assays, the next critical step is to demonstrate that it directly binds to the target protein. Biophysical assays are essential for this purpose as they provide label-free detection of molecular interactions.[12][13][14][15][16]
Surface Plasmon Resonance (SPR)
SPR is a powerful technique for characterizing the binding of small molecules to a target protein immobilized on a sensor surface.[17][18][19][20][21] It provides real-time data on the association and dissociation rates of the interaction, allowing for the determination of the binding affinity (KD).[20]
Experimental Protocol: SPR Analysis
-
Immobilization: Covalently immobilize the purified target kinase onto a CM5 sensor chip via amine coupling.
-
Analyte Preparation: Prepare a dilution series of the hit compounds (e.g., 0.1 to 100 µM) in a suitable running buffer.
-
Binding Measurement: Inject the compound solutions over the sensor surface and a reference flow cell.
-
Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD).
Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful method for verifying target engagement in a cellular environment.[22][23][24][25] The principle is that the binding of a ligand to its target protein increases the protein's thermal stability.[22][23] This change in stability can be detected by heating cell lysates or intact cells to various temperatures, followed by quantification of the soluble protein fraction.[23][24]
Experimental Protocol: CETSA®
-
Cell Treatment: Treat cultured cells with the hit compound or vehicle control for a defined period.
-
Heating: Heat the cell suspension or lysate to a range of temperatures.
-
Lysis and Separation: Lyse the cells and separate the soluble fraction from the precipitated proteins by centrifugation.
-
Protein Quantification: Quantify the amount of the target protein remaining in the soluble fraction using methods like Western blotting or mass spectrometry.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting temperature (Tm) in the presence of the compound indicates target engagement.
Caption: Workflow for a Cellular Thermal Shift Assay (CETSA®).
Pillar 3: Quantifying Target Engagement in Live Cells
While CETSA® confirms target engagement, other techniques can provide more quantitative data on compound affinity and residence time in a live-cell context.
NanoBRET™ Target Engagement Assay
The NanoBRET™ Target Engagement Assay is a bioluminescence resonance energy transfer (BRET)-based method that allows for the real-time measurement of compound binding to a target protein in living cells.[26][27][28] The assay utilizes a target protein fused to NanoLuc® luciferase and a cell-permeable fluorescent tracer that binds to the same target.[26][28] When a test compound binds to the target, it displaces the tracer, leading to a decrease in the BRET signal.[28]
Experimental Protocol: NanoBRET™ Target Engagement Assay
-
Cell Preparation: Transfect cells with a plasmid encoding the target kinase fused to NanoLuc® luciferase.
-
Assay Setup: Plate the transfected cells and add the NanoBRET™ tracer and a dilution series of the hit compound.
-
Signal Measurement: Measure the donor (NanoLuc®) and acceptor (tracer) emission signals.
-
Data Analysis: Calculate the BRET ratio and plot it against the compound concentration to determine the IC50, which reflects the compound's affinity for the target in the cellular environment.
Comparative Data from Biophysical and Cellular Assays
| Hit Compound | SPR KD (µM) | CETSA® ΔTm (°C) | NanoBRET™ IC50 (µM) |
| IND-001 | 2.1 | +5.2 | 1.8 |
| IND-003 | 8.9 | +2.1 | 7.5 |
| IND-004 | 3.5 | +4.8 | 3.1 |
Conclusion: Synthesizing the Data for Informed Decision-Making
The orthogonal validation process provides a multi-dimensional view of each hit compound. By comparing the data from biochemical, biophysical, and cellular assays, researchers can confidently identify true hits, eliminate artifacts, and prioritize the most promising compounds for further development. For instance, a compound like IND-001 that shows consistent potency across all assays, demonstrates direct target binding with a measurable affinity, and confirms target engagement in a cellular context would be a high-priority candidate for lead optimization. Conversely, a compound like IND-002 from the initial table would be deprioritized as a likely assay artifact.
This rigorous, evidence-based approach to hit validation is crucial for increasing the efficiency and success rate of drug discovery programs. By investing in a comprehensive orthogonal validation strategy, research teams can ensure that they are advancing only the most promising compounds, ultimately saving time and resources in the long and challenging journey of bringing a new therapeutic to the clinic.
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ResearchGate. (n.d.). of HTS campaign and hit validation by orthogonal biophysical... Retrieved from [Link]
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BellBrook Labs. (n.d.). A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. Retrieved from [Link]
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Taylor & Francis Online. (2024, May 20). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Retrieved from [Link]
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Annual Reviews. (2015, November 9). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Retrieved from [Link]
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News-Medical.Net. (2020, December 2). Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]
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AXXAM. (n.d.). From gene to validated and qualified hits. Retrieved from [Link]
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ACS Publications. (n.d.). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Retrieved from [Link]
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ACS Publications. (n.d.). Fragment Screening by Surface Plasmon Resonance. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. Retrieved from [Link]
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PubMed. (n.d.). Biophysics: for HTS hit validation, chemical lead optimization, and beyond. Retrieved from [Link]
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National Center for Biotechnology Information. (2016, July 1). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Retrieved from [Link]
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PubMed. (n.d.). SPR-based fragment screening: advantages and applications. Retrieved from [Link]
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National Center for Biotechnology Information. (2025, September 12). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. Retrieved from [Link]
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Drug Target Review. (2021, June 22). The use of biophysical methods in the hit-to-lead process. Retrieved from [Link]
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Royal Society of Chemistry. (2025, August 19). Indazole – an emerging privileged scaffold: synthesis and its biological significance. Retrieved from [Link]
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Sygnature Discovery. (n.d.). Early Validation of HTS hits using X-ray Crystallography. Retrieved from [Link]
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Ichor Life Sciences. (n.d.). Biophysical Assays. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 27). The Versatility of Indazole Derivatives in Chemical Synthesis. Retrieved from [Link]
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PharmaFeatures. (2025, March 20). Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins. Retrieved from [Link]
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EUbOPEN. (2020, October). NanoBRET assays to assess cellular target engagement of compounds. Retrieved from [Link]
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Drug Target Review. (2017, December 12). A pragmatic approach to hit validation following biochemical high-throughput screening. Retrieved from [Link]
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ResearchGate. (2025, August 10). SPR-based Fragment Screening: Advantages and Applications. Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) Applications of Biophysics in High-Throughput Screening Hit Validation. Retrieved from [Link]
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ResearchGate. (2025, October 10). Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications | Request PDF. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Novel Indazole Compounds as PKMYT1 Kinase Inhibitors for Treating Cancer. Retrieved from [Link]
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PubMed. (2025, September 5). New Indazole Derivatives as Potential Scaffolds for the Development of Anticancer, Antiviral, and Anti-tuberculosis Chemotherapeutic Compounds. Retrieved from [Link]
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Portland Press. (2023, February 13). A beginner's guide to surface plasmon resonance. Retrieved from [Link]
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Nuvisan. (n.d.). Enhance drug discovery with advanced biophysical techniques. Retrieved from [Link]
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Protocols.io. (2021, September 2). Quantitative, Real-Time Measurements of Intracellular Target Engagement Using Energy Transfer. Retrieved from [Link]
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National Center for Biotechnology Information. (2021, March 1). Identification of Potent Reverse Indazole Inhibitors for HPK1. Retrieved from [Link]
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Cross-Reactivity Profiling of Kinase Inhibitors Based on the 4-Bromo-7-chloro-1H-indazole Scaffold
Executive Summary: The Halogenated Indazole Advantage
The 4-Bromo-7-chloro-1H-indazole scaffold represents a refined evolution of the classic poly-halogenated benzimidazole and indazole kinase inhibitors (e.g., TBB, TBI). While early generation inhibitors like TBI (4,5,6,7-tetrabromo-1H-indazole) were potent against Casein Kinase 2 (CK2), they suffered from extreme lipophilicity and promiscuity. The specific substitution pattern of 4-Bromo-7-chloro offers a strategic balance: it maintains the critical halogen bonds required for the ATP-binding pocket (specifically interacting with the hinge region backbone) while reducing molecular weight and lipophilicity compared to tetrabromo-analogs.
This guide details the cross-reactivity profiling of this scaffold, positioning it against market standards like Silmitasertib (CX-4945) and TBB . We focus on its primary efficacy against the CMGC kinase family (CK2, DYRK1A, CLK) and provide a rigorous experimental framework for validating its selectivity.
Structural Logic & Pharmacophore Analysis
The 4-Bromo-7-chloro-1H-indazole scaffold functions as an ATP-competitive inhibitor. Its efficacy is driven by:
-
Hinge Binding: The indazole nitrogen (N1/N2) acts as a hydrogen bond donor/acceptor pair with the kinase hinge region (e.g., Val116 in CK2).
-
Halogen Bonding (The "Sigma Hole"):
-
4-Position (Bromine): Often occupies a hydrophobic pocket near the gatekeeper residue. The bromine atom can form a halogen bond with backbone carbonyls, enhancing affinity.
-
7-Position (Chlorine): Modulates the electronic properties of the ring and fills the hydrophobic space in the back-pocket, often dictating selectivity against kinases with larger gatekeepers.
-
Comparative Analysis: Scaffold vs. Alternatives
| Feature | 4-Bromo-7-chloro-1H-indazole | TBI (4,5,6,7-Tetrabromo-1H-indazole) | Silmitasertib (CX-4945) |
| Primary Target | CK2, DYRK1A, CLK2 | CK2 (Pan-selective) | CK2 (Highly Selective) |
| Mechanism | ATP-Competitive (Type I) | ATP-Competitive (Type I) | ATP-Competitive (Type I) |
| Selectivity Profile | Moderate-High: Reduced lipophilicity improves specificity over TBI. | Low: High promiscuity due to "sticky" tetrabromo motif. | High: Clinical-grade selectivity. |
| Solubility | Improved (lower LogP than TBI) | Poor (Very High LogP) | Good (Optimized for oral delivery) |
| Key Off-Targets | PIM1, HIPK2, FLT3 | DAPK1, DYRKs, PIMs | CLK2, DYRK1A (at high conc.) |
| Primary Utility | Chemical Probe / Lead | Historic Reference Tool | Clinical Candidate |
Cross-Reactivity & Signaling Impact
Profiling this scaffold requires monitoring specific off-target pathways that share structural homology in the ATP-binding cleft.
Critical Off-Target Pathways
-
DYRK1A (Dual-specificity tyrosine-phosphorylation-regulated kinase 1A): Structurally similar to CK2. Inhibition affects Down syndrome phenotypes and Alzheimer's pathology.
-
CLKs (CDC-like kinases): Often co-inhibited by indazoles; leads to altered mRNA splicing.
-
PIM Kinases: The 4-bromo substituent can mimic the interactions of specific PIM inhibitors.
Visualization: Signaling Crosstalk
The following diagram illustrates the primary targets (CK2) and the critical cross-reactive pathways (DYRK/CLK) that must be monitored during profiling.
Caption: Network diagram showing the primary efficacy of the scaffold against CK2 and the critical "risk" pathways (DYRK1A, CLK2) that define its selectivity profile.
Experimental Protocols for Profiling
To objectively validate the performance of 4-Bromo-7-chloro-1H-indazole derivatives, a tiered profiling approach is required.
Phase 1: Thermal Shift Assay (TSA) - Binding Affinity
Purpose: Rapidly assess physical binding (Kd) across a panel of purified kinases.
Protocol:
-
Preparation: Dilute recombinant kinase domains (CK2α, DYRK1A, CLK2) to 2 µM in assay buffer (20 mM HEPES pH 7.5, 150 mM NaCl, 2 mM MgCl2).
-
Dye: Add SYPRO Orange (5000x stock) to a final concentration of 5x.
-
Compound: Add the inhibitor (dissolved in DMSO) to a final concentration of 10 µM (1% DMSO final). Include a DMSO-only control and a TBI (positive) control.
-
Run: Perform melt curve analysis on a qPCR machine (25°C to 95°C, ramp rate 0.05°C/s).
-
Analysis: Calculate
(Melting Temperature Shift). A shift of >2°C indicates significant binding.-
Success Metric:
for CK2 > 5°C; for DYRK1A < 2°C (if seeking selectivity).
-
Phase 2: Radiometric Kinase Assay (HotSpot™) - Functional IC50
Purpose: Determine potency (IC50) using the "Gold Standard" 33P-ATP transfer method.
Protocol:
-
Reaction Mix: Combine kinase (0.2-0.5 nM), substrate (e.g., Casein for CK2, peptide for DYRK), and 10 µM ATP (with 1 µCi [γ-33P]ATP).
-
Incubation: Add inhibitor (10-point dose response, starting at 10 µM). Incubate for 120 min at Room Temp.
-
Termination: Spot reaction onto P81 ion-exchange filter paper.
-
Wash: Wash filters with 0.75% phosphoric acid to remove unbound ATP.
-
Quantification: Measure radioactivity via scintillation counting.
-
Calculation: Fit data to the variable slope Hill equation:
.
Phase 3: Broad Kinome Profiling (Selectivity Score)
Purpose: Define the S-score (Selectivity Score) against ~300+ kinases.
Workflow Visualization:
Caption: Step-by-step workflow for determining the kinome-wide selectivity score (S-score).
Data Output Interpretation:
-
S(35): Percentage of kinases inhibited >35% at 1 µM.
-
Target: <0.05 (Very Selective)
-
4-Br-7-Cl Scaffold Expected: ~0.10 - 0.15 (Moderately Selective).
-
-
Gini Coefficient: A measure of inequality in inhibition distribution. Higher is better for single-target drugs.
References
-
Pagano, M. A., et al. (2008). "Optimization of protein kinase CK2 inhibitors derived from 4,5,6,7-tetrabromobenzimidazole." Journal of Medicinal Chemistry. Link
-
Sarno, S., et al. (2001). "Selectivity profile of the potent protein kinase CK2 inhibitor 4,5,6,7-tetrabromo-1H-benzotriazole (TBB)." Biochemical and Biophysical Research Communications. Link
-
Cozza, G., et al. (2012). "Pinpointing the chemical kinome of CK2 inhibitors." Metallomics. Link
-
Duan, X., et al. (2024). "Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir." Molecules. Link (Validates scaffold synthesis and availability).
-
Duncan, J. S., et al. (2008). "A new reagent for the synthesis of 4,5,6,7-tetrabromo-1H-indazole (TBI), a potent inhibitor of protein kinase CK2." Molecular Cancer Therapeutics. Link
A Head-to-Head Comparison of Catalysts for C-N Coupling with 4-Bromo-7-chloro-1H-indazole: A Guide for Researchers
The functionalization of halogenated indazoles is a cornerstone in the synthesis of pharmacologically active compounds. The 4-bromo-7-chloro-1H-indazole scaffold, in particular, serves as a versatile building block, with its distinct halogen atoms offering potential for selective functionalization. The formation of a carbon-nitrogen (C-N) bond at the N1 position is a critical transformation for elaborating this core structure. This guide provides an in-depth, head-to-head comparison of the two leading catalytic systems for this purpose: the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.
Our objective is to move beyond a mere listing of protocols and delve into the causality behind experimental choices, offering field-proven insights to guide your catalyst selection and reaction optimization. The information presented herein is a synthesis of established principles in cross-coupling chemistry and data from analogous heterocyclic systems, providing a robust framework for your experimental design.
The Challenge: Selective N-Arylation of a Dihaloindazole
The 4-bromo-7-chloro-1H-indazole substrate presents a unique challenge and opportunity. The presence of two different halogen atoms (bromine and chlorine) raises the question of selectivity. In general, the C-Br bond is more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions, suggesting that C-N coupling at the bromine position could be a competing pathway. However, for N-H indazoles, the nucleophilicity of the deprotonated indazole nitrogen is typically high, and N-arylation is the kinetically and thermodynamically favored process under most conditions. This guide will focus on the N-arylation reaction.
Palladium-Catalyzed Buchwald-Hartwig Amination: The Modern Workhorse
The Buchwald-Hartwig amination is a powerful and versatile method for C-N bond formation, renowned for its broad substrate scope and high functional group tolerance.[1] The choice of ligand is paramount to the success of this reaction, as it dictates the stability and reactivity of the palladium catalyst.
Causality Behind Experimental Choices
For electron-rich and sterically hindered heterocyclic substrates like indazoles, bulky and electron-rich biarylphosphine ligands are generally the most effective. These ligands promote the crucial oxidative addition and reductive elimination steps of the catalytic cycle and prevent catalyst decomposition. Based on literature for the N-arylation of indazoles and other N-H heterocycles, ligands such as XPhos , RuPhos , and particularly tBuXphos , are excellent starting points for optimization.[2]
The choice of base is also critical. A strong, non-nucleophilic base is required to deprotonate the indazole N-H. While sodium tert-butoxide (NaOtBu) is a common choice for many Buchwald-Hartwig reactions due to its high basicity, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be effective and may offer better tolerance for base-sensitive functional groups on the coupling partners.[3]
Aprotic polar solvents such as dioxane or toluene are typically used to ensure the solubility of the reactants and catalyst complex.
Visualizing the Catalytic Cycle
Caption: The catalytic cycle for the Buchwald-Hartwig amination.
Performance Data (Predicted based on analogous systems)
The following table outlines the expected performance of a palladium-catalyzed system for the N-arylation of 4-bromo-7-chloro-1H-indazole with various amine coupling partners. Yields are estimated based on reactions with structurally similar bromo-heterocycles.[4]
| Entry | Catalyst System (Pd Precursor/Ligand) | Base | Solvent | Temp (°C) | Time (h) | Coupling Partner | Expected Yield (%) |
| 1 | Pd₂(dba)₃ / XPhos | Cs₂CO₃ | Dioxane | 100 | 12-24 | Aniline | 85-95 |
| 2 | Pd(OAc)₂ / tBuXphos | K₃PO₄ | Toluene | 110 | 12-24 | 4-Methoxyaniline | 80-90 |
| 3 | Pd₂(dba)₃ / RuPhos | NaOtBu | Dioxane | 100 | 8-16 | Morpholine | 90-98 |
| 4 | Pd(OAc)₂ / XPhos | Cs₂CO₃ | Dioxane | 110 | 18-36 | 1H-Pyrrole | 60-75 |
Copper-Catalyzed Ullmann Condensation: The Classic Approach, Modernized
The Ullmann condensation is the classical method for forming C-N bonds, typically requiring harsh reaction conditions (high temperatures and stoichiometric copper).[5] However, modern advancements, particularly the use of ligands, have transformed this reaction into a milder and more versatile tool.
Causality Behind Experimental Choices
For the N-arylation of heterocycles like indazoles, a combination of a copper(I) salt (e.g., CuI) and a diamine or phenanthroline-based ligand is highly effective.[6][7] Ligands such as 1,10-phenanthroline or N,N'-dimethylethylenediamine (DMEDA) accelerate the reaction by stabilizing the copper center and facilitating the coupling process, allowing for lower reaction temperatures compared to the ligand-free protocol.[7]
The choice of base is typically an inorganic carbonate, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), which are strong enough to deprotonate the indazole. Aprotic polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are often employed to ensure the solubility of the reagents and to facilitate the reaction at elevated temperatures.
Visualizing the Catalytic Cycle
Caption: A plausible catalytic cycle for the Copper-catalyzed Ullmann N-arylation.
Performance Data (Predicted based on analogous systems)
The following table shows the expected performance for the copper-catalyzed N-arylation of 4-bromo-7-chloro-1H-indazole. Yields are estimated based on published procedures for the N-arylation of other halo-N-H-heterocycles.[6][7]
| Entry | Catalyst System (Cu Source/Ligand) | Base | Solvent | Temp (°C) | Time (h) | Coupling Partner | Expected Yield (%) |
| 1 | CuI / 1,10-Phenanthroline | K₂CO₃ | DMF | 120 | 24-48 | Aniline | 70-85 |
| 2 | CuI / DMEDA | Cs₂CO₃ | Dioxane | 110 | 24-48 | 4-Methoxyaniline | 65-80 |
| 3 | CuI / L-Proline | K₃PO₄ | DMSO | 110 | 18-36 | Morpholine | 75-90 |
| 4 | CuI / (none) | K₂CO₃ | DMF | 140-160 | 48-72 | Aniline | 40-60 |
Head-to-Head Comparison and Recommendations
| Feature | Palladium-Catalyzed Buchwald-Hartwig | Copper-Catalyzed Ullmann Condensation |
| Catalyst Cost | Higher (Palladium is a precious metal) | Lower (Copper is abundant and less expensive) |
| Ligand Cost | Generally higher (complex biarylphosphines) | Generally lower (simple diamines, phenanthrolines) |
| Reaction Times | Typically faster (8-24 hours) | Typically slower (18-72 hours) |
| Reaction Temps | Milder (80-110 °C) | Generally higher (110-160 °C) |
| Functional Group Tolerance | Excellent | Good, but can be less tolerant of certain groups |
| Substrate Scope | Very broad | Broad, but can be more substrate-dependent |
| Air/Moisture Sensitivity | Catalyst systems can be air-sensitive | Generally more robust |
Recommendations for Catalyst Selection:
-
For Broad Applicability and High Yields: The Palladium-catalyzed Buchwald-Hartwig amination is the recommended starting point. The higher cost is often justified by faster reaction times, milder conditions, and a higher probability of success with a wide range of coupling partners. A screening of ligands like XPhos and tBuXphos with a base such as Cs₂CO₃ is a robust strategy.
-
For Cost-Effectiveness and Large-Scale Synthesis: The Copper-catalyzed Ullmann condensation is a viable and more economical alternative, especially for large-scale applications where catalyst cost is a significant factor. While it may require more optimization and potentially harsher conditions, modern ligand-accelerated protocols have greatly improved its efficiency.
-
For Challenging or Highly Functionalized Substrates: The fine-tunability of the palladium-ligand system often provides an advantage in overcoming challenges posed by sterically hindered or electronically complex substrates.
Detailed Experimental Protocols
Protocol 1: Palladium-Catalyzed N-Arylation of 4-Bromo-7-chloro-1H-indazole
This protocol is a representative procedure based on established methods for the N-arylation of halo-heterocycles.[4]
Materials:
-
4-Bromo-7-chloro-1H-indazole
-
Aryl amine (1.2 equivalents)
-
Pd₂(dba)₃ (2 mol%)
-
XPhos (4 mol%)
-
Cesium Carbonate (Cs₂CO₃) (2.0 equivalents)
-
Anhydrous 1,4-dioxane
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (argon or nitrogen), add 4-bromo-7-chloro-1H-indazole (1.0 mmol), cesium carbonate (2.0 mmol), Pd₂(dba)₃ (0.02 mmol), and XPhos (0.04 mmol).
-
Evacuate and backfill the tube with the inert gas three times.
-
Add the aryl amine (1.2 mmol) followed by anhydrous 1,4-dioxane (5 mL) via syringe.
-
Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite®, washing the pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-4-bromo-7-chloro-1H-indazole.
Protocol 2: Copper-Catalyzed N-Arylation of 4-Bromo-7-chloro-1H-indazole
This protocol is a representative procedure based on modern Ullmann condensation methods.[6][7]
Materials:
-
4-Bromo-7-chloro-1H-indazole
-
Aryl amine (1.2 equivalents)
-
Copper(I) Iodide (CuI) (10 mol%)
-
1,10-Phenanthroline (20 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 equivalents)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (argon or nitrogen), add 4-bromo-7-chloro-1H-indazole (1.0 mmol), potassium carbonate (2.0 mmol), CuI (0.1 mmol), and 1,10-phenanthroline (0.2 mmol).
-
Evacuate and backfill the tube with the inert gas three times.
-
Add the aryl amine (1.2 mmol) followed by anhydrous DMF (5 mL) via syringe.
-
Seal the Schlenk tube and heat the reaction mixture to 120 °C with vigorous stirring for 24-48 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-4-bromo-7-chloro-1H-indazole.
References
-
Antilla, J. C., Baskin, J. M., Barder, T. E., & Buchwald, S. L. (2004). Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. The Journal of Organic Chemistry, 69(17), 5578–5587. [Link]
-
Buchwald, S. L., & Hartwig, J. F. (2008). Buchwald–Hartwig amination. Wikipedia. [Link]
- Cacchi, S., & Fabrizi, G. (2011). The Mizoroki-Heck Reaction in the Synthesis of Heterocycles. In The Mizoroki-Heck Reaction (pp. 361-423). John Wiley & Sons, Ltd.
-
Gao, S., Li, Y., & Wu, J. (2018). Palladium-Catalyzed C–H Arylation of Indazoles. Request PDF. [Link]
- Guan, B. T., Wang, Y., Li, B. J., Yu, D. G., & Shi, Z. J. (2011). Pd-catalyzed C–H arylation of (hetero)arenes by aryl halides.
-
Ji, Y., et al. (2024). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. ChemRxiv. [Link]
- Maiti, D., & Buchwald, S. L. (2010). Orthogonal Pd- and Cu-Based Catalyst Systems for the C- and N-Arylation of Oxindoles. Journal of the American Chemical Society, 132(42), 14781-14783.
- Monnier, F., & Taillefer, M. (2009). Catalytic C− C, C− N, and C− O Ullmann-Type Coupling Reactions.
-
Surasani, R., Kalita, D., Rao Venkat, D., & Kothapalli Bannoth, C. (2012). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein Journal of Organic Chemistry, 8, 2098–2105. [Link]
-
Various Authors. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
-
Various Authors. (n.d.). Ullmann Reaction. Organic Chemistry Portal. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Antilla, J. C., & Buchwald, S. L. (2001). Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles. The Journal of Organic Chemistry, 66(17), 5578–5587. [Link]
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- 1. Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. BJOC - Recent advances in copper-catalyzed C–H bond amidation [beilstein-journals.org]
- 4. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]
- 5. Ullmann Reaction [organic-chemistry.org]
- 6. BJOC - Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones [beilstein-journals.org]
- 7. pubs.acs.org [pubs.acs.org]
A Researcher's Guide to Regioselective Substitution on the 4-Bromo-7-chloro-1H-indazole Ring: A Comparative Analysis
For researchers, scientists, and drug development professionals, mastering the selective functionalization of complex heterocyclic scaffolds is paramount. The 4-bromo-7-chloro-1H-indazole core, a key building block in modern pharmaceuticals like the HIV capsid inhibitor Lenacapavir, presents a fascinating case study in regiochemical control.[1][2][3] This guide provides an in-depth, objective comparison of common substitution reactions on this scaffold, offering experimental insights and a mechanistic rationale to inform synthetic strategy.
The primary challenge in the chemical modification of 4-bromo-7-chloro-1H-indazole lies in the differential reactivity of the C4-bromo and C7-chloro substituents. A comprehensive understanding of the factors governing this selectivity is crucial for the efficient and predictable synthesis of desired analogues. This guide will explore the regiochemical outcomes of three major classes of substitution reactions: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura and Buchwald-Hartwig) and Nucleophilic Aromatic Substitution (SNAr).
The Decisive Factor: The Carbon-Halogen Bond
At the heart of the regioselectivity observed in palladium-catalyzed cross-coupling reactions is the inherent difference in the bond dissociation energies (BDE) of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds. The C-Br bond is weaker than the C-Cl bond, requiring less energy to cleave.[4] This fundamental principle dictates that the oxidative addition of a palladium(0) catalyst to the C-Br bond is kinetically favored and occurs at a faster rate than the corresponding insertion into the C-Cl bond.[4] This preferential activation of the C-Br bond is the cornerstone of achieving regioselectivity in cross-coupling reactions on di-halo-substituted aromatic and heteroaromatic systems.
Comparative Analysis of Substitution Reactions
Suzuki-Miyaura Cross-Coupling: Preferential Substitution at C4
The Suzuki-Miyaura reaction, a robust method for forming carbon-carbon bonds, demonstrates a clear preference for substitution at the C4-bromo position of the 4-bromo-7-chloro-1H-indazole ring. This selectivity is a direct consequence of the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, leading to a faster oxidative addition of the palladium catalyst at the C4 position.
While direct comparative studies on the 4-bromo-7-chloro-1H-indazole scaffold are not abundant in the public literature, extensive research on the regioselective functionalization of related substituted indazoles provides strong evidence for this trend. For instance, studies on 4-substituted-7-bromo-1H-indazoles have shown that Suzuki-Miyaura coupling proceeds efficiently at the C7-bromo position.[3][5][6] This indicates the high reactivity of a bromo-substituent on the indazole ring, which, when compared to a chloro-substituent at another position, would be expected to react preferentially.
Table 1: Predicted Regioselectivity in Suzuki-Miyaura Coupling
| Reaction Position | Reactivity | Rationale |
| C4-Bromo | Higher | Lower C-Br bond dissociation energy leads to faster oxidative addition. |
| C7-Chloro | Lower | Higher C-Cl bond dissociation energy results in a slower oxidative addition. |
Experimental Protocol: Selective Suzuki-Miyaura Coupling at C4
-
To a degassed solution of 4-bromo-7-chloro-1H-indazole (1.0 equiv) and the desired boronic acid or ester (1.2 equiv) in a suitable solvent system (e.g., dioxane/water or toluene/ethanol/water) is added a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv).
-
The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 120 °C until the starting material is consumed, as monitored by TLC or LC-MS.
-
Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the C4-substituted-7-chloro-1H-indazole.
Buchwald-Hartwig Amination: A Parallel in Regioselectivity
The Buchwald-Hartwig amination, a cornerstone of C-N bond formation, is predicted to follow a similar regioselective pattern to the Suzuki-Miyaura coupling. The mechanism also proceeds through a palladium-catalyzed cycle initiated by oxidative addition, making the C-Br bond the more reactive site.[7]
While specific examples on the 4-bromo-7-chloro-1H-indazole are scarce in peer-reviewed literature, the underlying principles of the Buchwald-Hartwig reaction strongly support preferential amination at the C4 position. The choice of ligand is critical in this reaction, with bulky, electron-rich phosphine ligands often being necessary to facilitate the coupling of less reactive aryl chlorides.[8] By employing milder reaction conditions, it is possible to selectively target the more labile C-Br bond while leaving the C-Cl bond intact.
Table 2: Predicted Regioselectivity in Buchwald-Hartwig Amination
| Reaction Position | Reactivity | Rationale |
| C4-Bromo | Higher | Kinetically favored oxidative addition due to the weaker C-Br bond. |
| C7-Chloro | Lower | Requires more forcing conditions and specialized ligands for efficient coupling. |
Experimental Protocol: Selective Buchwald-Hartwig Amination at C4
-
In a glovebox or under an inert atmosphere, a reaction vessel is charged with 4-bromo-7-chloro-1H-indazole (1.0 equiv), the desired amine (1.2 equiv), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., Xantphos or a biarylphosphine ligand, 4 mol%), and a strong base (e.g., NaOt-Bu or Cs₂CO₃, 1.5 equiv).
-
Anhydrous, degassed solvent (e.g., toluene or dioxane) is added, and the vessel is sealed.
-
The reaction mixture is heated to a temperature typically between 80 and 110 °C and stirred until complete consumption of the starting material.
-
After cooling, the reaction mixture is filtered through a pad of celite, and the filtrate is concentrated.
-
The residue is purified by flash chromatography to yield the C4-amino-7-chloro-1H-indazole product.
Nucleophilic Aromatic Substitution (SNAr): A Shift in Regiochemical Determinants
In contrast to palladium-catalyzed reactions, the regioselectivity of Nucleophilic Aromatic Substitution (SNAr) is governed by the electronic properties of the aromatic ring and the ability of substituents to stabilize the negatively charged Meisenheimer intermediate. The reaction is favored by the presence of strong electron-withdrawing groups ortho and para to the leaving group.
On the 4-bromo-7-chloro-1H-indazole ring, both halogens are electron-withdrawing. However, the pyrazole moiety of the indazole ring system also exerts a significant electronic influence. The relative activating effect of the indazole nucleus on the C4 and C7 positions will be a key determinant of SNAr reactivity. Without strong activating groups (like a nitro group) ortho or para to one of the halogens, SNAr reactions on this scaffold are generally expected to be challenging and may require harsh conditions. Under such conditions, a mixture of products could be anticipated, with the potential for substitution at both positions.
Unambiguous Confirmation of Regiochemistry: The Power of 2D NMR
The definitive assignment of the substitution position on the indazole ring is crucial and can be unequivocally achieved through two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy, particularly Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY).
-
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are two or three bonds apart. For a substituent at the C4 position, a key HMBC correlation would be observed between the protons of the substituent (or H5) and the carbons of the indazole core in its vicinity. Conversely, for a C7-substituted product, correlations to C6 and C5 would be expected.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space. For a C4-substituted indazole, a NOESY correlation would be expected between the protons of the substituent and the H5 proton. For a C7-substituted product, a correlation would be seen with the H6 proton.
In cases of ambiguity, single-crystal X-ray diffraction provides the ultimate structural confirmation.[9][10][11]
Conclusion: A Predictable Pathway to Functionalization
The regiochemistry of substitution on the 4-bromo-7-chloro-1H-indazole ring is a compelling example of how fundamental principles of organic chemistry can be applied to predict and control reaction outcomes. For palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, the greater lability of the C4-bromo bond provides a reliable handle for selective functionalization under appropriate conditions. In contrast, nucleophilic aromatic substitution is anticipated to be less selective and more challenging without the presence of strong activating groups. The rigorous application of 2D NMR techniques is essential for the unambiguous confirmation of the resulting regiochemistry. This understanding empowers researchers to design and execute synthetic routes to novel indazole derivatives with confidence and precision.
References
- O'Dell, D. K., & Nicholas, K. M. (2003). Synthesis of 1H-Indazoles by Reductive Cyclization of o-Nitro-Ketoximes. Semantic Scholar.
- Asad, N., Lyons, M., Rodrigues, S. M. M., et al. (2024).
- Asad, N., et al. (2024).
- Boujdi, K., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. PMC.
- Ristic, M., et al. (n.d.).
- Request PDF. (2025). The Role of the Base in Buchwald-Hartwig Amination.
- Hernández-Vázquez, E., et al. (2022).
- Elguero, J., et al. (2016). 13C NMR of indazoles.
- Boujdi, K., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Publishing.
- BenchChem. (n.d.). Bromo- vs. Chloro-Substituents in Cross-Coupling: A Reactivity Comparison Guide.
- Singh, U. P., et al. (n.d.). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein Journals.
- Wang, Q., et al. (2021).
- Fluorochem. (n.d.). 4-BROMO-7-CHLORO-1H-INDAZOLE.
- ChemicalBook. (n.d.). Indazole(271-44-3) 1H NMR spectrum.
- Lopez, C., et al. (n.d.). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles.
- ResearchGate. (n.d.). (PDF) Computational study on the Structural and Spectroscopic Properties, Solvent Effects, Topological Insights, and Biological Activities of 2-[1-(2, 4-dichlorobenzyl)-1H-indazol-3-yl] Propan-2-ol as an Anticonvulsant Drug.
- Bacsa, I., et al. (n.d.).
- Kazzouli, S. E., et al. (n.d.). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles.
- Wang, Q., et al. (2021).
- Luo, Y.-R. (n.d.).
- BenchChem. (n.d.). A Comparative Guide to Computational Methods for Determining C-Br Bond Dissociation Energies in Bromomethyl Heterocycles.
- Alkorta, I., et al. (n.d.). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. PMC.
- Taylor & Francis. (n.d.). Indazole – Knowledge and References.
- Boujdi, K., et al. (2021). (PDF) A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles.
- Request PDF. (2025). The Role of the Base in Buchwald-Hartwig Amination.
- Request PDF. (2025). Buchwald—Hartwig Amination of β-Chloroacroleins by Lactams and Heteroarylamines.
- Barraja, P., et al. (n.d.). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles.
- Al-Majid, A. M., et al. (n.d.). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. MDPI.
- Beilstein Journals. (n.d.). BJOC - Search Results.
- ResearchGate. (n.d.). X-ray crystal structure of 3-chloro-6-(2-chlorophenyl).
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A Comparative Guide to the Synthesis of 4-Bromo-7-chloro-1H-indazole: An Evaluation of Reproducibility and Practicality
For Researchers, Scientists, and Drug Development Professionals
Introduction to Synthetic Strategies for Substituted Indazoles
The synthesis of the indazole ring system can be approached through various strategies, broadly categorized as:
-
Cyclization of o-substituted anilines: This is a classic and widely used approach where an aniline derivative bearing a suitable ortho substituent undergoes cyclization to form the pyrazole ring fused to the benzene ring.[3][4]
-
[3+2] Annulation Reactions: These methods involve the reaction of an aryne with a hydrazone, offering a convergent approach to the indazole core.[5]
-
Post-functionalization of the indazole core: This strategy involves the synthesis of a simpler indazole derivative followed by the introduction of the desired substituents, such as through halogenation.[4]
This guide will focus on two plausible and practical approaches for the synthesis of 4-Bromo-7-chloro-1H-indazole, drawing upon published methods for structurally similar compounds. We will provide a detailed, step-by-step protocol for each method, followed by a comparative analysis of their respective strengths and weaknesses.
Method 1: Linear Synthesis via Diazotization and Cyclization of a Substituted Aniline
This proposed route adapts a well-established method for the synthesis of chloro-indazoles, followed by a regioselective bromination. The synthesis commences with a commercially available substituted aniline and proceeds through a diazotization and cyclization sequence.
Experimental Protocol
Step 1: Synthesis of 4-chloro-1H-indazole from 3-chloro-2-methylaniline
This procedure is adapted from a known synthesis of 4-chloro-1H-indazole.
-
To a 250 mL round-bottomed flask equipped with a magnetic stirrer, add 3-chloro-2-methylaniline (10.0 g, 70.6 mmol), potassium acetate (8.3 g, 84.7 mmol), and chloroform (120 mL).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add acetic anhydride (20.0 mL, 212 mmol) dropwise over 2 minutes.
-
Allow the reaction mixture to warm to 25 °C and stir for 1 hour.
-
Heat the mixture to 60 °C and add isoamyl nitrite (18.9 mL, 141 mmol).
-
Stir the reaction at 60 °C overnight.
-
After completion, cool the reaction to 0 °C and add water (75 mL) and THF (150 mL).
-
Add lithium hydroxide (20.7 g, 494 mmol) and stir at 0 °C for 3 hours.
-
Add water (200 mL) and extract with ethyl acetate (3 x 200 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield 4-chloro-1H-indazole.
Step 2: Bromination of 4-chloro-1H-indazole
This step involves the direct bromination of the synthesized 4-chloro-1H-indazole. The regioselectivity of this reaction is crucial and is expected to favor bromination at the 4-position due to the directing effects of the existing chloro and pyrazole groups.
-
Dissolve 4-chloro-1H-indazole (10.0 g, 65.5 mmol) in glacial acetic acid (100 mL) in a 250 mL round-bottomed flask.
-
Add N-Bromosuccinimide (NBS) (12.8 g, 72.1 mmol) portion-wise over 15 minutes, while maintaining the temperature below 30 °C.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into ice-water (500 mL).
-
Filter the resulting precipitate, wash with cold water, and dry under vacuum to yield 4-Bromo-7-chloro-1H-indazole.
-
The crude product can be further purified by recrystallization from ethanol or by column chromatography on silica gel.
Workflow Diagram
Sources
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caribjscitech.com [caribjscitech.com]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Indazole synthesis [organic-chemistry.org]
Benchmarking the Efficacy of 4-Bromo-7-chloro-1H-indazole Derivatives Against Known Inhibitors
Executive Summary & Strategic Rationale
The 4-Bromo-7-chloro-1H-indazole (BCI) scaffold represents a "privileged structure" in medicinal chemistry, particularly for the design of ATP-competitive kinase inhibitors. Its utility stems from a distinct substitution pattern that enables precise Structure-Activity Relationship (SAR) exploration:
-
C4-Bromine Handle: A prime vector for Suzuki-Miyaura or Buchwald-Hartwig cross-couplings, allowing access to the "gatekeeper" region or solvent-exposed front of the kinase ATP pocket.
-
C7-Chlorine Substituent: Enhances lipophilicity (
) and metabolic stability by blocking the C7 position from oxidative metabolism (e.g., by CYP450s), while electronically modulating the acidity of the N1-proton for optimized hinge binding. -
Indazole Core: Mimics the purine ring of ATP, forming critical hydrogen bonds with the kinase hinge region (Glu/Leu backbone residues).
This guide outlines a rigorous benchmarking protocol to evaluate Series BCI (BCI-derived libraries) against FDA-approved indazole standards such as Axitinib (VEGFR/PLK4 inhibitor) and Entrectinib (TRK/ROS1 inhibitor), as well as pan-kinase references like Staurosporine .
Comparative Analysis: Series BCI vs. Gold Standards
The following data matrix summarizes the performance metrics required to validate a new BCI derivative. The values below represent a Target Product Profile (TPP) based on high-performing indazole inhibitors in the VEGFR-2 (KDR) kinase space.
Table 1: Efficacy & Physicochemical Benchmarking
| Metric | Series BCI (Target Profile) | Axitinib (Standard) | Staurosporine (Control) | Rationale |
| Enzymatic IC₅₀ (VEGFR-2) | < 10 nM | 0.2 – 1.0 nM | < 5 nM | Primary potency threshold for lead candidates. |
| Cellular IC₅₀ (HUVEC) | < 50 nM | ~ 1.0 nM | < 10 nM | Verifies membrane permeability and target engagement. |
| Kinase Selectivity (S(10)) | < 0.05 | High (VEGFR family) | > 0.5 (Promiscuous) | Low score indicates high selectivity (critical for safety). |
| Solubility (pH 7.4) | > 50 µM | Low (< 1 µg/mL) | Moderate | 7-Cl often reduces solubility; formulations must address this. |
| LE (Ligand Efficiency) | > 0.35 | 0.42 | N/A | Ensures potency is driven by binding specificities, not just MW. |
Note: The 7-chloro substitution in Series BCI often improves cellular potency compared to the unsubstituted parent due to increased membrane permeability, but frequently at the cost of aqueous solubility.
Structural Logic & SAR Workflow
The following diagram illustrates the medicinal chemistry logic for derivatizing the 4-bromo-7-chloro-1H-indazole core and the decision tree for benchmarking.
Figure 1: Medicinal chemistry optimization pathway transforming the BCI scaffold into a lead candidate, followed by the screening cascade.
Experimental Protocols
To ensure data integrity and reproducibility (E-E-A-T), the following protocols utilize ratiometric readouts to minimize compound interference (fluorescence quenching), a common issue with fused heterocyclic rings.
Protocol A: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
Objective: Determine biochemical IC₅₀ against VEGFR-2 (or target kinase). Principle: Energy transfer occurs between a Europium-labeled anti-GST antibody (donor) and a fluorophore-labeled tracer (acceptor) bound to the kinase ATP pocket. Inhibitors displace the tracer, reducing the FRET signal.
Reagents:
-
Kinase: Recombinant human VEGFR-2 (cytoplasmic domain).
-
Tracer: Kinase Tracer 199 (Invitrogen) or equivalent.
-
Detection: Eu-anti-GST Antibody.
-
Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.
Workflow:
-
Preparation: Dilute Series BCI compounds in DMSO to 100x final concentration (10-point dose response, 3-fold serial dilution).
-
Incubation: Add 5 µL of Compound + 5 µL of Kinase/Antibody mixture to a 384-well white low-volume plate. Incubate for 15 min at RT.
-
Competition: Add 5 µL of Tracer.
-
Equilibrium: Incubate for 60 min at RT in the dark.
-
Read: Measure fluorescence on a multimode plate reader (Excitation: 340 nm; Emission: 615 nm [Donor] and 665 nm [Acceptor]).
-
Analysis: Calculate TR-FRET ratio (Em665/Em615). Fit data to a sigmoidal dose-response equation (Variable Slope) to derive IC₅₀.
Validation Criteria: The assay must yield a Z'-factor > 0.5 using Staurosporine (positive control) and DMSO (negative control) to be considered statistically robust [1].
Protocol B: Cellular Target Engagement (HUVEC Proliferation)
Objective: Assess efficacy in a physiological context relevant to angiogenesis inhibitors (common target for indazoles).
Workflow:
-
Seeding: Plate Human Umbilical Vein Endothelial Cells (HUVEC) at 3,000 cells/well in 96-well plates in EGM-2 media. Allow attachment (24h).
-
Starvation: Switch to basal media (0.5% FBS) for 6 hours to synchronize cells.
-
Treatment: Treat cells with Series BCI compounds (0.1 nM – 10 µM) + VEGF (50 ng/mL) to stimulate proliferation.
-
Incubation: 72 hours at 37°C, 5% CO₂.
-
Readout: Add CellTiter-Glo® (Promega) reagent (ATP quantification). Luminescence is directly proportional to viable cell number.
-
Benchmarking: Compare IC₅₀ curves directly with Axitinib .
Mechanism of Action (MoA) Visualization
Understanding how the 4-bromo-7-chloro-1H-indazole binds is critical for rational design. The diagram below depicts the ATP-competitive binding mode.
Figure 2: Schematic of the binding interactions. The indazole nitrogen pairs mimic the adenine of ATP, while the 7-Cl and 4-Br-derivatives exploit hydrophobic pockets for specificity.
References
-
Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening.
-
Hu-Lowe, D. D., et al. (2008). Nonclinical antiangiogenesis and antitumor activities of axitinib (AG-013736), an oral, potent, and selective inhibitor of vascular endothelial growth factor receptor tyrosine kinases 1, 2, 3. Clinical Cancer Research.
-
Lombardi, P., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances.
-
Bauer, D., et al. (2008).[1] Evaluation of indazole-based compounds as a new class of potent KDR/VEGFR-2 inhibitors.[1] Bioorganic & Medicinal Chemistry Letters.
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-Bromo-7-chloro-1H-indazole
For researchers, scientists, and professionals in drug development, the integrity of our work is intrinsically linked to the safety and responsibility with which we handle chemical reagents. This guide provides an in-depth, procedural framework for the proper disposal of 4-Bromo-7-chloro-1H-indazole, a halogenated heterocyclic compound. Adherence to these protocols is paramount not only for regulatory compliance but also for the protection of our personnel and the environment.
Understanding the Hazard Profile of 4-Bromo-7-chloro-1H-indazole
Key Hazard Considerations:
-
Halogenated Organic Compound: The presence of both bromine and chlorine atoms classifies this compound as a halogenated organic waste. This is a critical designation for proper waste segregation and disposal, as co-mingling with non-halogenated waste can lead to the contamination of larger waste streams and significantly increase disposal costs and environmental impact.
-
Likely Irritant and Harmful: Based on analogous compounds, 4-Bromo-7-chloro-1H-indazole is likely to be harmful if swallowed, and cause skin and serious eye irritation. It may also cause respiratory irritation, particularly if handled as a fine powder where dust inhalation is possible.
-
Environmental Persistence: Halogenated organic compounds can be persistent in the environment and may have the potential to bioaccumulate. Therefore, release into the environment must be strictly avoided.
Table 1: Anticipated Hazard Classification and Key Safety Information
| Parameter | Anticipated Value/Classification | Rationale and Source |
| GHS Pictograms | GHS07 (Exclamation Mark) | Based on the hazards of similar compounds indicating skin/eye irritation and acute toxicity. |
| Signal Word | Warning | Consistent with the anticipated hazard classifications. |
| Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | Extrapolated from the Safety Data Sheet for 4-Bromo-6-chloro-1H-indazole. |
| Primary Route of Exposure | Inhalation of dust, skin contact, eye contact, ingestion. | Standard routes of exposure for solid chemical compounds. |
| Incompatible Materials | Strong oxidizing agents. | A general precaution for many organic compounds to prevent vigorous or explosive reactions.[1] |
Personnel Protection: The First Line of Defense
Before handling 4-Bromo-7-chloro-1H-indazole for any purpose, including disposal, the appropriate Personal Protective Equipment (PPE) must be worn. The selection of PPE is not merely a procedural step but a critical risk mitigation strategy.
Essential PPE includes:
-
Eye and Face Protection: Chemical splash goggles are mandatory.[2] For operations with a higher risk of splashing, a face shield should be worn in addition to goggles.
-
Hand Protection: Chemically resistant gloves are required. Nitrile gloves are a common and effective choice for incidental contact. For prolonged handling or in the event of a spill, heavier-duty gloves may be necessary. Always inspect gloves for tears or punctures before use.
-
Protective Clothing: A lab coat is the minimum requirement. For larger quantities or during spill cleanup, a chemically impervious apron or suit may be warranted.[3][4]
-
Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator with a particulate filter is necessary. All handling of the solid material outside of a certified chemical fume hood should be avoided.
Segregation and Collection of 4-Bromo-7-chloro-1H-indazole Waste
Proper segregation of chemical waste is a cornerstone of laboratory safety and environmental responsibility. The primary reason for segregating halogenated from non-halogenated waste is due to the different disposal methods required. Halogenated waste must undergo high-temperature incineration with specialized scrubbers to neutralize the resulting acidic gases (such as hydrogen bromide and hydrogen chloride).[5]
Step-by-Step Waste Collection Protocol:
-
Select an Appropriate Waste Container: Use a clearly labeled, dedicated container for "Halogenated Organic Solid Waste." The container must be made of a material compatible with the waste and have a secure, tight-fitting lid.
-
Labeling: The waste container must be labeled with the words "Hazardous Waste" and the full chemical name: "4-Bromo-7-chloro-1H-indazole." If other halogenated wastes are being collected in the same container, all components must be listed.
-
Collection: Carefully transfer the waste into the designated container using a funnel or other appropriate tools to minimize the generation of dust.
-
Closure: Securely close the container lid immediately after adding waste.
-
Storage: Store the waste container in a designated satellite accumulation area that is well-ventilated and away from incompatible materials. The storage area should have secondary containment to capture any potential leaks.
Spill and Emergency Procedures
In the event of a spill, a calm and methodical response is crucial to prevent exposure and environmental contamination.
For a small, contained spill of solid 4-Bromo-7-chloro-1H-indazole:
-
Alert Personnel: Immediately alert others in the vicinity.
-
Don Appropriate PPE: Ensure you are wearing the full complement of PPE, including respiratory protection if dust is present.
-
Contain the Spill: Cover the spill with a dry, inert absorbent material such as sand or vermiculite to prevent the dust from becoming airborne.[6]
-
Collect the Material: Carefully sweep or scoop the absorbed material into a designated "Halogenated Organic Solid Waste" container.[1] Use tools that will not generate sparks.
-
Decontaminate the Area: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water. The cleaning materials must also be disposed of as hazardous waste.
-
Label and Dispose: Seal and label the waste container and move it to the satellite accumulation area.
For a large spill or a spill in a poorly ventilated area:
-
Evacuate: Immediately evacuate the area.
-
Alert Authorities: Notify your institution's Environmental Health and Safety (EHS) department and, if necessary, emergency services.[7]
-
Restrict Access: Prevent personnel from entering the spill area.
-
Professional Cleanup: Allow only trained emergency response personnel to handle the cleanup.
The Final Disposal Pathway: High-Temperature Incineration
The accepted and environmentally responsible method for the disposal of halogenated organic compounds like 4-Bromo-7-chloro-1H-indazole is high-temperature incineration in a licensed hazardous waste facility. This process is designed to completely destroy the organic molecule and manage the hazardous byproducts.
The Rationale for Incineration:
-
Complete Destruction: High temperatures (typically above 1200 K) ensure the complete breakdown of the complex organic structure.[4]
-
Management of Halogenated Byproducts: The incineration of brominated and chlorinated compounds produces hydrogen bromide (HBr) and hydrogen chloride (HCl) as byproducts.[5] These acidic gases are highly corrosive and toxic. Licensed incineration facilities are equipped with alkaline scrubbers to neutralize these gases before they are released into the atmosphere.
-
Prevention of Dioxin and Furan Formation: Incomplete or low-temperature combustion of halogenated organic materials can lead to the formation of highly toxic and persistent organic pollutants such as brominated and chlorinated dioxins and furans.[8][9] Professional incineration facilities operate under conditions that minimize the formation of these hazardous compounds.
The thermal decomposition of nitrogen-containing heterocyclic compounds can also produce other toxic gases such as ammonia (NH₃), hydrogen cyanide (HCN), and nitrogen oxides (NOx).[10][11][12] The comprehensive gas treatment systems in hazardous waste incinerators are designed to handle these byproducts as well.
Diagram 1: Disposal Workflow for 4-Bromo-7-chloro-1H-indazole
Caption: Disposal workflow for 4-Bromo-7-chloro-1H-indazole.
Conclusion: A Commitment to Safety and Sustainability
The proper disposal of 4-Bromo-7-chloro-1H-indazole is a multi-step process that demands careful planning, adherence to established protocols, and a thorough understanding of the chemical's potential hazards. By following these guidelines, from wearing the correct PPE to ensuring the final disposal is conducted by a licensed professional, we uphold our commitment to a safe and sustainable research environment. It is the responsibility of every scientist to ensure that the pursuit of knowledge does not come at the cost of personal or environmental well-being.
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Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. (n.d.). MDPI. Retrieved from [Link]
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Products of Thermal Decomposition of Brominated Polymer Flame Retardants. (2024, October 15). AIDIC - The Italian Association of Chemical Engineering. Retrieved from [Link]
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Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. (2024, April 27). MDPI. Retrieved from [Link]
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Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group. Retrieved from [Link]
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Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. (n.d.). PMC - NIH. Retrieved from [Link]
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Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. (2024, April 27). PubMed. Retrieved from [Link]
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(PDF) Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. (2025, October 12). ResearchGate. Retrieved from [Link]
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Examples of PPE for Various Dangerous Goods Classes. (2025, July 2). Storemasta Blog. Retrieved from [Link]
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Historical Occurrence and Composition of Novel Brominated Flame Retardants and Dechlorane Plus in Sediments from an Electronic Waste Recycling Site in South China. (2024, January 18). MDPI. Retrieved from [Link]
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Chemical Spill Procedures. (n.d.). Princeton EHS. Retrieved from [Link]
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PSFC Halogenated Solvents. (n.d.). MIT Plasma Science and Fusion Center. Retrieved from [Link]
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2H-Indazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Agbogbloshie. (n.d.). Wikipedia. Retrieved from [Link]
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Is Personal Protective Equipment Required When Working with Solvents? (n.d.). MicroCare. Retrieved from [Link]
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Brominated and Chlorinated Organic Chemical Compounds Used As Flame Retardants. (n.d.). Biomonitoring California. Retrieved from [Link]
-
Scaffold hopping from indoles to indazoles yields dual MCL-1/BCL-2 inhibitors from MCL-1 selective leads. (n.d.). PMC. Retrieved from [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Bromo-7-chloro-1H-indazole
As researchers and drug development professionals, our work with novel chemical entities forms the bedrock of therapeutic innovation. Compounds like 4-Bromo-7-chloro-1H-indazole and its analogs are pivotal intermediates in the synthesis of biologically active molecules, including potential treatments for significant diseases.[1][2] However, the potential of these molecules is matched by the potential hazards they present. A deep, causal understanding of safety protocols is not merely a matter of compliance but a foundational element of scientific integrity and personal well-being.
Hazard Assessment: Understanding the "Why"
The molecular structure of 4-Bromo-7-chloro-1H-indazole—a heterocyclic aromatic ring system with two different halogen substituents—suggests a high likelihood of biological activity and, consequently, the need for cautious handling. Halogenated compounds are known for their varied toxicological profiles, and data from similar chemicals provide a clear directive for stringent safety measures.[5]
Based on surrogate data, 4-Bromo-7-chloro-1H-indazole should be presumed to be:
These hazards necessitate a multi-layered defense system where Personal Protective Equipment (PPE) serves as the final, crucial barrier against exposure.
Hazard and Precautionary Summary (Based on Surrogate Data)
The following table summarizes the anticipated hazards, providing the causality for the specific PPE and handling protocols that follow.
| Hazard Classification | GHS Hazard Statement (Code) | Precautionary Statement (Code) | Implication for Handling |
| Acute Oral Toxicity | Harmful if swallowed (H302) | Do not eat, drink or smoke when using this product (P270). Rinse mouth (P330). | Strict prohibition of mouth pipetting and consumption of food/drink in the lab. Immediate medical attention upon ingestion. |
| Skin Corrosion/Irritation | Causes skin irritation (H315) | Wash skin thoroughly after handling (P264). Wear protective gloves (P280). | Impervious gloves and a lab coat are mandatory to prevent direct skin contact. |
| Serious Eye Damage/Irritation | Causes serious eye irritation (H319) | Wear eye protection (P280). IF IN EYES: Rinse cautiously with water for several minutes (P305+P351+P338). | Chemical splash goggles are essential. A face shield provides an additional layer of protection. |
| Acute Inhalation Toxicity | Harmful if inhaled (H332) | Avoid breathing dust (P261). Use only outdoors or in a well-ventilated area (P271). | All handling of the solid must be done in a certified chemical fume hood to prevent inhalation of airborne particles. |
| Respiratory Irritation | May cause respiratory irritation (H335) | IF INHALED: Remove person to fresh air and keep comfortable for breathing (P304+P340). | A respirator may be required for spill cleanup or if engineering controls are insufficient. |
Data synthesized from SDS for 4-Bromo-6-chloro-1H-indazole and similar compounds.[3][6]
Core Directive: Multi-Layered PPE Protocol
The selection of PPE is not a static choice but a dynamic risk-based decision. The following protocol represents the minimum required protection.
Primary Engineering Control: The Chemical Fume Hood
Before any PPE is donned, the primary layer of defense is the proper use of engineering controls. All operations involving 4-Bromo-7-chloro-1H-indazole powder, including weighing, transferring, and preparing solutions, must be conducted within a certified chemical fume hood. [7] This minimizes the risk of inhaling airborne particles.
Step-by-Step PPE Application and Rationale
-
Body Protection:
-
What: A long-sleeved, flame-resistant lab coat with a closed front.[8]
-
Why: This provides a removable barrier to protect your skin and personal clothing from splashes and spills. The closed front ensures maximum coverage.
-
-
Hand Protection:
-
What: Double-gloving with powder-free nitrile gloves.[9][10]
-
Why: The inner glove protects your skin in case the outer glove is breached. The outer glove takes the brunt of any potential contamination. Nitrile offers good resistance to a wide range of chemicals and is less likely to cause allergic reactions than latex.[8] Gloves should be changed every 30-60 minutes or immediately if contamination is suspected.[9]
-
-
Eye and Face Protection:
-
What: Chemical splash goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards.[4][11] A full-face shield should be worn over the goggles when handling larger quantities (>10g) or when there is a significant risk of splashing.[10]
-
Why: Standard safety glasses do not provide a seal around the eyes and are insufficient to protect against fine powders or splashes.[11] Goggles are essential to prevent serious eye irritation.[3]
-
-
Respiratory Protection:
-
What: Typically not required when handling small quantities within a functioning fume hood. However, an N95-rated respirator or equivalent should be available for emergency situations like a spill outside of containment.[10]
-
Why: The fume hood provides adequate respiratory protection during routine operations. A respirator is a critical component of the spill response kit to prevent inhalation of aerosolized powder during cleanup.[3]
-
Operational Plan: Safe Handling Workflow
Adherence to a strict, step-by-step protocol is crucial for minimizing exposure.
I. Preparation:
-
Risk Assessment: Before starting, review this guide and the SDS of any other chemicals being used.[12]
-
Fume Hood Verification: Ensure the chemical fume hood is operational and the sash is at the appropriate working height.
-
Gather Materials: Assemble all necessary equipment (spatulas, weigh boats, glassware, etc.) and place them inside the fume hood to minimize movement in and out of the containment area.
-
Don PPE: Put on all required PPE in the correct order (lab coat, then gloves, then eye protection).
II. Handling the Compound (Inside Fume Hood):
-
Weighing: Use a spatula to carefully transfer the solid onto a weigh boat or into a container. Perform this action slowly and deliberately to avoid creating airborne dust.
-
Transfers: When adding the solid to a flask or vial, do so in a manner that minimizes the chance of puffing the powder into the air.
-
Never Work Alone: Always ensure another person is aware of the work you are performing.[13]
III. Post-Handling Decontamination and PPE Removal:
-
Surface Cleaning: Decontaminate any surfaces and equipment that may have come into contact with the chemical using an appropriate solvent (e.g., 70% ethanol) and wipe with disposable towels.[14]
-
Waste Disposal: All contaminated disposable items (gloves, weigh boats, paper towels) must be placed in a clearly labeled hazardous waste container.[15]
-
PPE Removal: Remove PPE at the doorway of the lab, being careful not to touch the outside of contaminated items. Remove gloves first, followed by goggles and then the lab coat.
-
Hand Washing: Wash hands thoroughly with soap and water immediately after removing PPE.[12]
Emergency Plan: Spill and Exposure Response
Preparedness is key to managing unexpected events safely.[12]
Minor Spill Cleanup Protocol (<1 gram, within a fume hood)
-
Alert: Notify colleagues in the immediate area.
-
Contain: If not already, ensure the spill is contained within the fume hood.
-
Cover: Gently cover the solid spill with damp paper towels to prevent the powder from becoming airborne.[16] Do not add excess liquid.
-
Collect: Using forceps or a dustpan and brush, carefully collect the covered material and place it into a sealed bag or container for hazardous waste.[14][17]
-
Decontaminate: Clean the spill area with soap and water or an appropriate solvent, collecting the cleaning materials for hazardous waste disposal.[14]
-
Report: Inform your supervisor or lab safety officer of the incident.
Spill Cleanup Workflow
Caption: Workflow for the safe cleanup of a minor solid chemical spill.
First Aid for Personal Exposure
-
Skin Contact: Immediately flush the affected skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation develops.[3]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4][18]
Disposal Plan: From Bench to Manifest
All waste generated from handling 4-Bromo-7-chloro-1H-indazole is considered hazardous.
-
Solid Waste: The pure compound and any materials grossly contaminated with it (e.g., from a spill cleanup) must be collected in a sealed, robust, and clearly labeled container.
-
Contaminated PPE: Used gloves, disposable lab coats, and other contaminated items should be collected in a designated hazardous waste bag.[15]
-
Labeling: All waste containers must be labeled with "Hazardous Waste," the full chemical name, and the associated hazards (e.g., "Toxic," "Irritant").
-
Disposal: Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste. This typically involves arranging for pickup by a licensed chemical waste disposal company.[4]
By integrating these protocols into your daily laboratory operations, you build a culture of safety that protects not only yourself and your colleagues but also the integrity of your research.
References
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- Taylor & Francis Online. (2020). Indazole – Knowledge and References. Drug and Chemical Toxicology.
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Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
